molecular formula C12H14N+ B372588 1-Ethyl-8-methylquinolinium

1-Ethyl-8-methylquinolinium

Cat. No.: B372588
M. Wt: 172.25g/mol
InChI Key: YZIXCIFVWLODNR-UHFFFAOYSA-N
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Description

1-Ethyl-8-methylquinolinium is a synthetically accessible quinolinium derivative that serves as a key chemical scaffold and intermediate in advanced research applications. Its structure is closely related to prominent fluorophores used in the development of highly sensitive molecular probes. Researchers utilize this and similar quinolinium-based compounds to construct fluorescent sensors for fluorescence lifetime imaging microscopy (FLIM), capitalizing on their high quantum yields, long fluorescence lifetimes, and excellent photostability for spatiotemporal pH mapping, particularly in alkaline conditions . Beyond its photophysical utility, the quinolinium core is a privileged structure in medicinal chemistry. It is integral to the design of bioactive molecules, serving as a precursor for investigating inhibitors of enzymes like Nicotinamide N-Methyltransferase (NNMT) . Furthermore, structural analogs of this compound are explored as potential antidepressants, functioning as inhibitors of organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT) . The molecule's framework also finds relevance in materials science for synthesizing cationic dyes and isocyanine compounds . This combination of properties makes 1-Ethyl-8-methylquinolinium a valuable building block for research in chemical biology, sensor development, and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N+

Molecular Weight

172.25g/mol

IUPAC Name

1-ethyl-8-methylquinolin-1-ium

InChI

InChI=1S/C12H14N/c1-3-13-9-5-8-11-7-4-6-10(2)12(11)13/h4-9H,3H2,1-2H3/q+1

InChI Key

YZIXCIFVWLODNR-UHFFFAOYSA-N

SMILES

CC[N+]1=CC=CC2=CC=CC(=C21)C

Canonical SMILES

CC[N+]1=CC=CC2=CC=CC(=C21)C

Origin of Product

United States

Foundational & Exploratory

The Physicochemical Dynamics and Synthesis of 1-Ethyl-8-methylquinolinium: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, the quaternization of substituted quinolines provides a versatile platform for developing phase-transfer catalysts, specialized ionic liquids, and hybrid organic-inorganic materials. 1-Ethyl-8-methylquinolinium (1-E-8-MQ) stands out as a critical model compound for understanding severe steric hindrance. As a Senior Application Scientist, I have structured this technical guide to dissect the structural anomalies, photophysical shifts, and kinetic challenges associated with the synthesis and application of this sterically congested cation.

Chemical Identity & Core Properties

The 1-ethyl-8-methylquinolinium cation is typically isolated as a halide or hexafluorophosphate salt. Its defining feature is the proximity of the N1-ethyl and C8-methyl groups, which governs its physical and chemical behavior.

PropertyValue
Compound Name 1-Ethyl-8-methylquinolinium
CAS Registry Number 46151-62-6[1]
Chemical Formula C₁₂H₁₄N⁺
Molecular Weight 172.25 g/mol (cation only)
Common Counterions Iodide (I⁻), Bromide (Br⁻), Hexafluorophosphate (PF₆⁻)
Key Structural Feature Peri-steric hindrance (C8-Methyl vs. N1-Ethyl)

Structural Chemistry: The Peri-Steric Effect

The defining characteristic of 1-E-8-MQ is the severe steric interaction—known as the peri-effect—between the N1-ethyl group and the C8-methyl group[2]. In unsubstituted or less sterically hindered quinolinium cations, the N-alkyl group lies relatively coplanar with the aromatic system, allowing for optimal solvation and crystal packing.

However, the van der Waals radius of the C8-methyl group forces the N1-ethyl substituent significantly out of the quinoline ring plane to minimize steric repulsion. This out-of-plane distortion fundamentally alters the hyperconjugative overlap between the alkyl substituents and the aromatic π -system.

Photophysical Causality: In unhindered quinolinium salts, the lowest energy electronic transition is typically the 1Lb​ band. Because of the altered orbital overlap induced by the peri-steric clash in 1-E-8-MQ, the 1La​ absorption band undergoes a pronounced red-shift. This results in the 1La​ band clearly emerging on the long-wavelength side of the 1Lb​ band, creating a unique electronic signature directly attributable to structural strain[2].

StericDynamics N1 1-Ethyl-8-methylquinolinium N2 Peri-Steric Clash (C8-CH3 vs N1-CH2CH3) N1->N2 exhibits N3 Out-of-Plane Distortion of N-Ethyl Group N2->N3 forces N4 Altered Hyperconjugation N3->N4 induces N5 1La Band Red-Shift (Photophysical Shift) N4->N5 results in

Fig 1: Mechanistic pathway of peri-steric induced photophysical shifts in 1-E-8-MQ.

Validated Synthetic Methodology

The quaternization of 8-methylquinoline is kinetically challenging. The C8-methyl group acts as a physical shield over the nitrogen lone pair, drastically reducing its nucleophilicity compared to unsubstituted quinoline. To overcome this activation barrier, the following self-validating protocol utilizes a combination of excess alkylating agent, extended thermal energy, and thermodynamic precipitation.

Reagents
  • 8-Methylquinoline: 1.0 equivalent (Starting material)

  • Ethyl Iodide: 3.0 equivalents (Excess drives the kinetically slow SN​2 reaction)

  • Anhydrous Acetonitrile (MeCN): Solvent (Polar aprotic nature stabilizes the transition state)

Step-by-Step Protocol
  • Reaction Assembly: In an oven-dried round-bottom flask flushed with argon, dissolve 8-methylquinoline in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Alkylation: Add ethyl iodide (3.0 equiv) dropwise at room temperature. Causality: The high local concentration of the electrophile is strictly necessary to overcome the low collision frequency caused by the C8-methyl steric shield.

  • Thermal Activation: Heat the mixture to 82 °C (reflux) for 24–48 hours. Causality: The elevated temperature provides the kinetic energy required to surpass the high activation energy of the hindered SN​2 pathway.

  • Thermodynamic Isolation: Cool the reaction to room temperature. Induce precipitation by adding a 3x volume of cold diethyl ether. The formation of the insoluble iodide salt acts as a thermodynamic sink, pulling the equilibrium forward. Filter the resulting solid under vacuum and wash with cold acetone.

  • System Validation:

    • TLC: Analyze the filtrate (Mobile phase: 8:2 Hexane/EtOAc) under UV light to ensure complete consumption of the 8-methylquinoline.

    • ¹H NMR (DMSO-d₆): The success of the quaternization is confirmed by the N-CH₂ protons, which will appear as a highly deshielded multiplet/quartet ( 5.0–5.2 ppm) due to the adjacent positive charge, while the C8-methyl group remains a distinct singlet ( 3.0 ppm).

SynthesisWorkflow S1 8-Methylquinoline + Ethyl Iodide (Anhydrous MeCN) S2 Thermal S_N2 Quaternization (Reflux, 82°C, 24-48h) S1->S2 S3 Steric Barrier Overcome (Kinetic Control) S2->S3 extended heating S4 Precipitation via Cold Ether (Thermodynamic Sink) S3->S4 cooling & anti-solvent S5 Validation: 1H NMR (N-CH2 @ 5.0 ppm) & TLC Confirmation S4->S5 isolation

Fig 2: Validated synthetic workflow for sterically hindered quaternization of 1-E-8-MQ.

Advanced Applications in Materials Science

Beyond its utility as a mechanistic model for steric hindrance, the 1-E-8-MQ cation is heavily utilized in the design of hybrid organic-inorganic materials.

Crystal Engineering and Magnetic Materials: The bulky, asymmetric nature of the 1-E-8-MQ cation heavily influences solid-state crystal packing. It is frequently employed as a counterion in the synthesis of transition metal halide salts (e.g., tetrachlorocobaltate or tetrabromocuprate complexes). The out-of-plane ethyl group prevents dense, highly ordered packing, which in turn modulates the distance between inorganic metal centers. This structural spacing is critical for tuning the antiferromagnetic superexchange interactions and optical properties of the resulting inorganic network[3].

References

  • [1] Title: 1-ETHYL-8-METHYLQUINOLINIUM CAS#: 46151-62-6 Source: ChemicalBook URL:

  • [2] Title: High resolution electronic spectroscopy of 1-aminonaphthalene: S-0 and S-1 geometries and S-1<-S-0 transition moment orientations Source: ResearchGate URL:

  • [3] Title: Publications - Transition Metal Halide Salts of 8-Methylquinolinium: Synthesis and Structures Source: Dawe Research / Inorganica Chimica Acta URL:

Sources

1-Ethyl-8-methylquinolinium Iodide: Structural Dynamics, Steric Challenges, and Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and isolation of N-alkylated quinolinium salts are foundational processes in the development of phase-transfer catalysts, ionic liquids, and specialized precursors for cyanine dyes. However, the synthesis of 1-Ethyl-8-methylquinolinium iodide (CAS: 46151-62-6) presents a unique kinetic challenge. As a Senior Application Scientist, I have structured this technical guide to address the specific structural hurdles of this molecule—most notably, the severe steric hindrance imposed by the C8-methyl group during N-alkylation.

This whitepaper provides a comprehensive analysis of the molecule's structural profile, the mechanistic causality behind the required synthetic conditions, and a field-proven, self-validating experimental protocol designed for high-yield isolation.

Chemical Identity & Quantitative Profiling

Before designing a synthetic route, it is critical to establish the physicochemical parameters of the target molecule. 1-Ethyl-8-methylquinolinium iodide is a quaternary ammonium salt characterized by a highly delocalized cationic core and an iodide counterion.

Table 1: Physicochemical Properties of 1-Ethyl-8-methylquinolinium Iodide

PropertyValue
Chemical Name 1-Ethyl-8-methylquinolinium iodide
CAS Registry Number 46151-62-6
Molecular Formula C₁₂H₁₄IN
Molecular Weight 299.15 g/mol (Salt) / 172.25 g/mol (Cation)
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in polar solvents (Methanol, Acetonitrile, DMSO, Water); Insoluble in non-polar solvents (Diethyl ether, Hexanes)
Reactivity Class Quaternary ammonium salt; Electrophilic at C2/C4

Data supported by chemical registry profiling [1].

Structural Analysis: The "Peri-Effect" and Steric Hindrance

The synthesis of 1-ethyl-8-methylquinolinium iodide relies on the Menshutkin reaction —a classic bimolecular nucleophilic substitution (Sₙ2) where a tertiary amine attacks an alkyl halide to form a quaternary ammonium salt.

In unsubstituted quinoline, the nitrogen lone pair is highly accessible, allowing N-alkylation to proceed smoothly under mild reflux. However, 8-methylquinoline is a privileged, highly specific scaffold [2]. The methyl group at the C8 position is located in the peri-position relative to the nitrogen atom (C1).

The Causality of Steric Clash: During the transition state of the Sₙ2 attack, the incoming ethyl group must approach the nitrogen atom at a specific trajectory. The bulky electron cloud of the C8-methyl group physically obstructs this approach path. This phenomenon, known as the peri-effect, drastically increases the activation energy ( Ea​ ) of the reaction. Historical studies on quinoline homologues have consistently demonstrated that di-ortho-substituted or 8-substituted quinolines resist standard alkylation, often failing to react entirely at standard atmospheric reflux temperatures [3].

To overcome this kinetic barrier, the reaction system must be engineered with specific thermodynamic and concentration-based drivers.

Pathway N1 8-Methylquinoline (Nucleophile) N3 Transition State (Peri-Steric Clash) N1->N3 SN2 Attack N2 Ethyl Iodide (Electrophile) N2->N3 N4 1-Ethyl-8-methylquinolinium Iodide N3->N4 High Temp/Pressure (Overcoming Barrier)

Fig 1. Logical pathway of the Menshutkin reaction overcoming C8-methyl steric hindrance.

Synthetic Strategy & Mechanistic Logic

To successfully synthesize 1-ethyl-8-methylquinolinium iodide, the experimental design must dictate the following parameters:

  • Solvent Selection (Acetonitrile): The Menshutkin reaction involves neutral starting materials transitioning into a highly polar, charge-separated transition state. A polar aprotic solvent like anhydrous acetonitrile ( ϵ=37.5 ) stabilizes this transition state, lowering the activation energy. Unlike protic solvents (e.g., ethanol), acetonitrile does not hydrogen-bond to the nucleophilic nitrogen, leaving it fully reactive.

  • Excess Electrophile: Ethyl iodide is highly volatile (b.p. 72 °C). By using a 3.0 molar equivalent excess, we ensure a high concentration of the electrophile remains in the liquid phase, driving the bimolecular kinetics forward via Le Chatelier's principle.

  • High-Pressure Reactor (Sealed Tube): Because the required temperature (110 °C) exceeds the boiling point of both the solvent and the alkylating agent, the reaction must be conducted in a sealed, heavy-walled pressure tube. The increased internal pressure maintains the reactants in the liquid phase and provides the thermal energy necessary to overcome the peri-steric hindrance.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The stark solubility differences between the neutral starting materials and the ionic product are exploited to ensure high purity without the need for complex chromatography.

Reagents & Equipment
  • 8-Methylquinoline : 1.0 equivalent (e.g., 10 mmol, 1.43 g)

  • Ethyl Iodide (Iodoethane) : 3.0 equivalents (30 mmol, 2.4 mL) (Caution: Alkylating agent, handle in fume hood)

  • Anhydrous Acetonitrile : 10 mL

  • Diethyl Ether : 50 mL (Ice-cold)

  • Equipment : Heavy-walled glass pressure tube with a Teflon screw cap, magnetic stirrer, oil bath, blast shield.

Workflow Methodology
  • Reaction Assembly : In a thoroughly dried pressure tube equipped with a magnetic stir bar, dissolve 1.43 g of 8-methylquinoline in 10 mL of anhydrous acetonitrile.

  • Electrophile Addition : Add 2.4 mL of ethyl iodide to the solution. Purge the headspace briefly with dry nitrogen gas, then seal the Teflon cap tightly.

  • Thermal Activation : Submerge the sealed tube in a pre-heated oil bath at 110 °C behind a blast shield. Stir vigorously for 48 hours . Causality: The extended duration is strictly required due to the low reaction rate caused by the C8-methyl steric block.

  • Precipitation (Self-Validation Step 1) : Remove the tube from the oil bath and allow it to cool completely to room temperature. Transfer the dark reaction mixture to a 100 mL Erlenmeyer flask. While stirring vigorously, add 30 mL of ice-cold diethyl ether dropwise. The highly polar quaternary salt will crash out as a solid precipitate, while unreacted 8-methylquinoline and ethyl iodide remain fully dissolved in the ether/acetonitrile supernatant.

  • Isolation : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether to strip away residual starting materials.

  • Recrystallization (Self-Validation Step 2) : To remove any trace organic impurities or trapped iodine, dissolve the crude solid in a minimum volume of boiling absolute ethanol. Remove from heat and slowly add ethyl acetate dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to an ice bath. Collect the pure crystalline needles via filtration.

  • Drying : Dry the purified product under high vacuum at 50 °C for 12 hours to remove trace solvent within the crystal lattice.

Workflow S1 1. Reagent Mixing 8-Methylquinoline + Excess EtI S2 2. Pressure Reactor Acetonitrile, 110°C, 48h S1->S2 S3 3. Precipitation Addition of Cold Diethyl Ether S2->S3 S4 4. Isolation Vacuum Filtration & Ether Wash S3->S4 S5 5. Purification Recrystallization (EtOH/EtOAc) S4->S5

Fig 2. Step-by-step experimental workflow for synthesizing 1-Ethyl-8-methylquinolinium iodide.

Analytical Characterization

To confirm the success of the synthesis and the purity of the quaternary salt, researchers should rely on Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (DMSO-d₆) : The defining feature of success is the appearance of the ethyl group signals shifted significantly downfield due to the adjacent positive charge on the nitrogen. Expect a highly deshielded quartet for the N-CH₂ protons (typically around δ 5.0 - 5.5 ppm) and a triplet for the terminal CH₃ group (around δ 1.5 - 1.6 ppm). The C8-methyl group will appear as a singlet, also shifted downfield compared to the starting material (around δ 3.0 ppm) due to the inductive pull of the quaternized nitrogen.

  • Mass Spectrometry (ESI-MS) : In positive ion mode, the spectrum will show a dominant peak at m/z 172.2 , corresponding to the intact [C₁₂H₁₄N]⁺ cation, validating the structural mass without the iodide counterion.

Applications in Advanced Research

The synthesis of sterically hindered quinolinium salts is not merely an academic exercise. 1-Ethyl-8-methylquinolinium iodide serves as a critical intermediate in several advanced fields:

  • Cyanine Dye Precursors : The C2 and C4 positions of the quinolinium core become highly electrophilic upon N-alkylation. This allows for condensation reactions to form extended polymethine dyes used in deep-tissue fluorescence imaging and nonlinear optics.

  • C-H Activation Scaffolds : 8-Methylquinoline derivatives are heavily utilized as directing groups in transition-metal-catalyzed C(sp³)-H functionalization [2]. Quaternization of these scaffolds alters their electronic properties, allowing researchers to switch regioselectivity during late-stage drug functionalization.

References

  • ChemBK. 1-ETHYL-8-METHYLQUINOLINIUM (CAS 46151-62-6) Chemical Properties. Available at:[Link]

  • Wang, Z., et al. (2022). Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Conolly, E. J. V. (1925). The preparation of homologues from 6-, 7-, and 8-methylquinolines. Journal of the Chemical Society, Transactions, RSC Publishing. Available at:[Link]

1-Ethyl-8-methylquinolinium (CAS: 46151-62-6): Molecular Architecture, Synthesis, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-8-methylquinolinium is a highly specialized quaternary ammonium cation that serves as a critical building block in advanced photochemistry, transition metal crystallography, and dye synthesis. Defined by the CAS number 46151-62-6 and the molecular formula C₁₂H₁₄N⁺ , this molecule is characterized by the intense steric crowding between its N-ethyl chain and the C8-methyl group[1]. This unique peri-interaction dictates its rigid conformation, making it an exceptional candidate for photoinduced electron transfer (PET) applications, halide sensing, and as a bulky templating cation in inorganic crystal engineering.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, self-validating synthesis protocols, and advanced applications.

Chemical Identity & Physicochemical Properties

To facilitate material selection and experimental design, the core quantitative data for the 1-ethyl-8-methylquinolinium cation is summarized below[1],[2].

PropertyValue / Description
Chemical Name 1-Ethyl-8-methylquinolinium
CAS Number 46151-62-6
Molecular Formula C₁₂H₁₄N⁺
Molecular Weight 172.25 g/mol
Charge State +1 (Requires a counterion, e.g., I⁻, Cl⁻, PF₆⁻)
Core Structure N-alkylated bicyclic heteroaromatic
Key Spectral Features UV Excitation: ~315 nm; Emission: ~432 nm

Structural and Mechanistic Insights

The Causality of Peri-Steric Hindrance

In quinoline chemistry, the 8-position (peri-position) is spatially adjacent to the N1 nitrogen. When 8-methylquinoline is alkylated with an ethyl group, the resulting 1-ethyl-8-methylquinolinium cation experiences severe steric repulsion between the rotating N-ethyl chain and the rigid C8-methyl group.

Why this matters for experimental choices:

  • Crystal Engineering: The steric bulk prevents planar π-π stacking. When used to precipitate transition metal halide salts (e.g., [CoBr₄]²⁻ or [CuCl₄]²⁻), this bulky cation forces the inorganic anions into highly specific, isolated lattice geometries, which is crucial for studying 2D-quantum Heisenberg antiferromagnetism without interference from inter-cation stacking[3].

  • Photochemical Rigidity: The inability of the molecule to easily undergo conformational relaxation reduces non-radiative decay pathways. Consequently, the isolated cation exhibits distinct fluorescence, which can be dynamically quenched by external electron donors[4].

Electronic Modulation via Quaternization

The quaternization of the quinoline nitrogen fundamentally alters the electronic landscape of the molecule. It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This transforms the previously neutral, electron-rich quinoline into a potent electron acceptor, making it highly susceptible to nucleophilic attack in cyanine dye condensation and enabling its role as an electron sink in PET-based sensor systems[4].

Synthesis Protocols & Self-Validating Workflows

The synthesis of 1-ethyl-8-methylquinolinium is typically achieved via the Sₙ2 alkylation of 8-methylquinoline using ethyl iodide.

Step-by-Step Methodology: Synthesis of 1-Ethyl-8-methylquinolinium Iodide
  • Reagent Preparation: Dissolve 1.0 equivalent of 8-methylquinoline in a polar aprotic solvent (e.g., anhydrous acetone or acetonitrile) at room temperature.

  • Alkylation: Add 1.5 equivalents of ethyl iodide (electrophile) dropwise to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 56°C for acetone) under an inert nitrogen atmosphere for 12–24 hours. The heat provides the necessary activation energy to overcome the significant steric hindrance at the peri-position.

  • Isolation: Allow the mixture to cool to room temperature. Filter the resulting precipitate under a vacuum.

  • Purification: Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials, followed by recrystallization from hot ethanol to yield pure 1-ethyl-8-methylquinolinium iodide.

The Self-Validating System

This protocol is inherently self-validating through phase separation. Both 8-methylquinoline and ethyl iodide are highly soluble in acetone, creating a homogeneous starting solution. As the Sₙ2 reaction proceeds, the highly polar quaternary ammonium salt is formed. Because ionic salts are insoluble in moderately polar aprotic solvents like acetone, the product spontaneously crashes out of the solution as a distinct crystalline solid.

  • Visual Validation: The cessation of precipitate formation visually indicates reaction completion.

  • Chromatographic Validation: Thin-layer chromatography (TLC) using a non-polar eluent (e.g., hexane/ethyl acetate) will show the starting material migrating near the solvent front, while the synthesized quaternary salt remains strictly at the baseline, confirming complete conversion.

Synthesis A 8-Methylquinoline (Nucleophile) C Reflux in Polar Aprotic Solvent (e.g., Acetone, 12-24h) A->C B Ethyl Iodide (Electrophile) B->C D Precipitation (Salt Formation) C->D SN2 Alkylation E Filtration & Ether Wash (Remove Unreacted Organics) D->E Isolation F Recrystallization (Ethanol) E->F Purification G 1-Ethyl-8-methylquinolinium Iodide (High Purity Cation) F->G Final Product

Figure 1: Synthetic workflow for 1-ethyl-8-methylquinolinium iodide via SN2 alkylation.

Applications in Advanced Materials and Photochemistry

Halide Sensing via Photoinduced Electron Transfer (PET)

Because of its lowered LUMO, 1-ethyl-8-methylquinolinium acts as an efficient fluorescent probe for detecting halide ions (Cl⁻, Br⁻, I⁻) in aqueous solutions[4].

Mechanistic Causality: When the cation is excited by UV light (λ ~ 315 nm), it enters a fluorescent singlet excited state. If an electron-rich halide ion collides with the excited cation, the halide donates an electron into the half-empty Highest Occupied Molecular Orbital (HOMO) of the quinolinium. This Photoinduced Electron Transfer (PET) rapidly quenches the fluorescence via non-radiative decay[4]. The strict steric bulk of the 8-methyl group prevents the cations from aggregating and self-quenching, ensuring that the reduction in fluorescence signal is purely a function of the halide concentration.

PET A 1-Ethyl-8-methylquinolinium (Ground State) B UV Excitation (λ ~ 315 nm) A->B C Excited Singlet State (Fluorescent) B->C E Photoinduced Electron Transfer (PET) C->E Collision D Halide Quencher (Cl-, Br-, I-) D->E Electron Donor F Non-Radiative Decay (Fluorescence Quenched) E->F Signal Reduction F->A Ground State Recovery

Figure 2: Photoinduced electron transfer (PET) mechanism for halide sensing and quenching.

Transition Metal Halide Salts

In inorganic chemistry, 1-ethyl-8-methylquinolinium is utilized as a structure-directing agent. By reacting the organic halide salt with transition metal halides (e.g., CuCl₂, CoBr₂), researchers can isolate complex coordination anions. The bulky organic cations encapsulate the metal centers, forming distinct 2D or 3D supramolecular networks stabilized by extensive C–H···X hydrogen bonding, which are highly valued in the study of low-dimensional magnetism and thermochromic materials[3].

References

  • [1] 1-ETHYL-8-METHYLQUINOLINIUM - 化工百科 - ChemBK. ChemBK Database. Available at:[Link]

  • [4] Fluorescence quenching of 8-methyl quinolinium: An efficient halide sensor. Journal of Molecular Liquids / Scribd. Available at:[Link]

  • [3] Transition metal halide salts of 8-methylquinolinium: Synthesis and structures of (8-methylquinolinium)₂MX₄·nH₂O. Inorganica Chimica Acta / ResearchGate. Available at:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-8-methylquinolinium

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of the spectroscopic properties of 1-Ethyl-8-methylquinolinium, a quaternary ammonium salt of significant interest in materials science and medicinal chemistry. While specific, published experimental spectra for this exact molecule are not widely available, this guide synthesizes foundational spectroscopic principles and data from analogous quinolinium structures to present a robust, predictive analysis. We provide detailed, field-tested protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, intended to serve as a complete reference for researchers. The causality behind experimental choices is explained, ensuring that the described methodologies are both replicable and scientifically sound.

Introduction: The Quinolinium Core Structure

Quinolinium salts are a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system with a quaternized nitrogen atom. This structural motif imparts unique electronic and photophysical properties, making them valuable scaffolds in applications ranging from fluorescent probes and photosensitizers to antimicrobial agents. The specific compound, 1-Ethyl-8-methylquinolinium, features an ethyl group on the nitrogen and a methyl group at the 8-position. This substitution pattern is expected to influence its steric and electronic properties, making detailed spectroscopic analysis essential for confirming its identity and purity after synthesis.

A plausible synthetic route involves the direct quaternization of 8-methylquinoline with an ethylating agent, such as ethyl iodide or ethyl triflate, in a suitable solvent. The successful synthesis and purification of the target compound must be validated through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of organic compounds in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3][4]

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent, concentration, and specific NMR experiments is critical for acquiring high-quality data.

  • Solvent Selection: A deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) is mandatory to avoid large, interfering solvent signals in the ¹H NMR spectrum. For quinolinium salts, which are often ionic, DMSO-d₆ is an excellent choice due to its high polarity and ability to dissolve a wide range of organic salts.

  • Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

  • 2D NMR: For unambiguous assignment, especially of the aromatic protons and carbons, two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C multiple-bond correlation) are indispensable.[5]

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the purified 1-Ethyl-8-methylquinolinium salt and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Add a small drop of TMS as an internal reference.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.[5]

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.

Predicted NMR Data and Interpretation

The positive charge on the quinolinium nitrogen atom causes significant deshielding, shifting the attached protons and carbons downfield (to higher ppm values).[6]

¹H NMR Predictions: The aromatic protons on the quinolinium ring are expected to appear in the 7.5-9.5 ppm region. The protons on the N-ethyl group will be highly deshielded, with the methylene (-CH₂-) protons appearing as a quartet around 4.5-5.0 ppm and the methyl (-CH₃) protons as a triplet around 1.5-2.0 ppm. The C8-methyl group protons will appear as a singlet around 2.8-3.0 ppm.[7]

¹³C NMR Predictions: The aromatic carbons are expected in the 120-150 ppm range.[8][9] The quaternary carbons (C8a, C4a, and the C8-methyl attachment point) will show weaker signals. The N-ethyl carbons will appear further upfield, with the -CH₂- carbon around 50-60 ppm and the -CH₃ carbon around 15-20 ppm. The C8-methyl carbon is predicted to be in the 20-25 ppm range.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~9.3 (d)H-2~148.0
~9.1 (d)H-4~146.0
~8.2 (d)H-5~138.0
~8.0 (t)H-6~135.0
~7.8 (t)H-7~130.0
~4.8 (q)N-CH₂-CH₃~129.0
~2.9 (s)C8-CH₃~122.0
~1.6 (t)N-CH₂-CH₃~120.0
~55.0
~22.0
~18.0

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

Expertise & Experience: Causality in IR Experimental Design
  • Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for modern solid and liquid analysis. It requires minimal sample preparation and is non-destructive. The traditional KBr pellet method is also effective for solid samples but is more labor-intensive.[12]

  • Sample Purity: The sample must be free of solvent and water, as these have strong IR absorptions (especially the broad O-H stretch from water) that can obscure important signals.[13]

  • Interpretation Focus: The analysis should focus on the diagnostic region (>1500 cm⁻¹) to identify key functional groups, while the fingerprint region (<1500 cm⁻¹) provides a unique pattern for the molecule as a whole.[10][11]

Detailed Experimental Protocol: ATR-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid 1-Ethyl-8-methylquinolinium salt directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Record the sample spectrum, typically over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the aromatic quinolinium core and the alkyl substituents.

  • Aromatic C-H Stretch: A sharp, medium-intensity band is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring.[14][15]

  • Aliphatic C-H Stretch: Stronger bands will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

  • Aromatic C=C and C=N Stretches: A series of sharp, medium-to-strong bands in the 1450-1650 cm⁻¹ region are characteristic of the stretching vibrations within the quinolinium ring system.[16][17] For protonated quinoline, bands have been observed at 1641.4, 1598.4, and 1562.0 cm⁻¹.[16]

Predicted IR Data (ATR)
Wavenumber (cm⁻¹) Assignment
3100 - 3030Aromatic C-H Stretch
2980 - 2850Aliphatic C-H Stretch
1640 - 1560Aromatic C=C and C=N Ring Stretch
1500 - 1450Aromatic Ring Stretch
900 - 675Aromatic C-H Out-of-Plane Bend

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[18] It is particularly useful for studying molecules with conjugated π-electron systems, such as the quinolinium core.[19]

Expertise & Experience: Causality in UV-Vis Experimental Design
  • Solvent Choice: The solvent must be "UV transparent" in the wavelength range of interest. Ethanol, methanol, and acetonitrile are common choices. The polarity of the solvent can sometimes influence the absorption maxima (solvatochromism), so it should always be reported.[20]

  • Concentration & Path Length: According to the Beer-Lambert Law (A = εcl), absorbance (A) is directly proportional to the molar absorptivity (ε), concentration (c), and path length (l). A dilute solution (typically 10⁻⁴ to 10⁻⁵ M) is used to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5). A standard 1 cm path length quartz cuvette is used.

  • Analysis: The key parameters derived are the wavelength(s) of maximum absorbance (λ_max) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.[21]

Detailed Experimental Protocol: UV-Vis
  • Stock Solution Preparation: Prepare an accurate stock solution of the 1-Ethyl-8-methylquinolinium salt (e.g., 1 mM) in a suitable UV-transparent solvent like ethanol.

  • Sample Preparation: Dilute the stock solution to a final concentration of approximately 10-20 µM.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

  • Baseline Correction: Place the blank cuvette in both the sample and reference beams and run a baseline correction over the desired wavelength range (e.g., 200-500 nm).

  • Spectrum Acquisition: Replace the blank in the sample beam with the sample cuvette and acquire the absorption spectrum.

  • Data Analysis: Identify the λ_max values and record the corresponding absorbance. Calculate the molar absorptivity (ε) using the Beer-Lambert law.

Predicted UV-Vis Data and Interpretation

The quinolinium ring is a large, conjugated aromatic system, which is expected to exhibit strong absorptions in the UV region due to π → π* electronic transitions.[19][22] Similar quinolinium salts show characteristic absorption bands. For example, some quinolinium salts exhibit two main absorption bands around 255 nm and 365 nm.[23] The specific positions and intensities will be influenced by the alkyl substituents.

Predicted UV-Vis Data (in Ethanol)
λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
~240 - 260> 20,000
~310 - 330> 5,000
~360 - 380~3,000

Integrated Analysis & Visualization

The true power of spectroscopic characterization comes from integrating the data from multiple techniques. Each method provides complementary information that, when combined, allows for a confident and complete structural assignment.

Caption: Experimental workflow from synthesis to structural confirmation.

The ¹H and ¹³C NMR data establish the precise carbon-hydrogen framework, confirming the number and connectivity of all atoms. The IR spectrum verifies the presence of the key functional groups (aromatic ring, aliphatic chains). The UV-Vis spectrum confirms the presence of the extended π-conjugated system and provides a quantitative measure for concentration analysis. Together, these data streams provide a self-validating system for the unambiguous identification of 1-Ethyl-8-methylquinolinium.

Structure_Spectra_Correlation cluster_mol Molecular Structure cluster_data Spectroscopic Evidence mol_img NMR ¹H & ¹³C NMR Aromatic Protons: 7.5-9.5 ppm N-CH₂: ~4.8 ppm C8-CH₃: ~2.9 ppm Aromatic Carbons: 120-150 ppm mol_img->NMR Confirms C-H Framework & Connectivity IR IR mol_img->IR Identifies Functional Groups UV UV-Vis π → π* Transitions λ_max: ~250, 320, 370 nm mol_g mol_g mol_g->UV Probes Conjugated System

Caption: Correlation of molecular features with spectroscopic signals.

References

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An In-depth Technical Guide to 1-Ethyl-8-methylquinolinium Derivatives: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Ethyl-8-methylquinolinium derivatives represent a specialized class of quaternary ammonium compounds built upon the versatile quinoline scaffold. The strategic placement of an ethyl group at the N1 position and a methyl group at the C8 position imparts distinct physicochemical and biological properties. This guide provides an in-depth exploration of the synthesis, core basic characteristics (pKa, solubility), and burgeoning applications of these derivatives. We delve into their significant potential as antimicrobial agents and fluorescent probes, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chemical class.

Introduction: The Quinolinium Scaffold and the Significance of N1 and C8 Substitution

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Quaternization of the ring nitrogen to form quinolinium salts dramatically alters the molecule's electronic and steric profile, enhancing its utility.

The focus of this guide, 1-Ethyl-8-methylquinolinium, incorporates two key substitutions:

  • 1-Ethyl Group: Alkylation of the nitrogen atom creates a permanent positive charge, transforming the molecule into a cationic salt. This modification is crucial for its biological activity, particularly its interaction with negatively charged bacterial cell membranes.[3] The choice of an ethyl group, versus a methyl or longer alkyl chain, provides a balance of steric bulk and lipophilicity.

  • 8-Methyl Group: The "magic methyl" effect in drug discovery highlights how a single methyl group can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[4] A methyl group at the C8 position can impact the planarity of the quinoline ring, modulate lipophilicity, and influence metabolic stability, thereby fine-tuning the compound's biological profile.

These substitutions collectively create a class of compounds with significant potential in antimicrobial drug development and as stable fluorescent probes for biological and materials science applications.[5][6]

Synthesis and Characterization

The primary method for synthesizing 1-Ethyl-8-methylquinolinium salts is through the quaternization of the 8-methylquinoline precursor. This reaction, a variation of the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide.[3]

General Synthesis Protocol: Quaternization of 8-Methylquinoline

This protocol describes the synthesis of 1-Ethyl-8-methylquinolinium iodide as a representative example.

Materials:

  • 8-Methylquinoline (starting material)

  • Iodoethane (quaternization reagent)

  • Acetonitrile (polar aprotic solvent)[3]

  • Diethyl ether (for precipitation)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, dissolve 1.0 equivalent of 8-methylquinoline in a minimal amount of acetonitrile.

  • Reagent Addition: While stirring, add 1.2 to 1.5 equivalents of iodoethane to the solution. The use of a slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 8-methylquinoline spot is no longer visible.

  • Product Isolation: After cooling the reaction mixture to room temperature, slowly add diethyl ether to precipitate the crude 1-Ethyl-8-methylquinolinium iodide salt.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. The final structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_workflow Synthesis Workflow: 1-Ethyl-8-methylquinolinium Iodide start Dissolve 8-Methylquinoline in Acetonitrile add_reagent Add Iodoethane (1.2-1.5 eq.) start->add_reagent reflux Reflux at 80-85°C (12-24h) add_reagent->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Precipitate with Diethyl Ether cool->precipitate filter_wash Filter and Wash with Diethyl Ether precipitate->filter_wash dry_char Dry and Characterize (NMR, MS) filter_wash->dry_char product Final Product: 1-Ethyl-8-methylquinolinium Iodide dry_char->product

Caption: Workflow for the synthesis of 1-Ethyl-8-methylquinolinium iodide.

Spectroscopic Characterization

Structural confirmation is paramount. The expected NMR shifts provide a fingerprint for the target molecule.

  • ¹H NMR: Key signals include the characteristic aromatic protons of the quinoline ring, a quartet for the N-CH₂ protons of the ethyl group (~3.5-4.5 ppm), a triplet for the N-CH₂-CH₃ protons (~1.5 ppm), and a singlet for the C8-CH₃ protons (~2.8 ppm).[7]

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the N-CH₂ carbon (~50-60 ppm), the N-CH₂-CH₃ carbon (~15 ppm), and the C8-CH₃ carbon (~17 ppm).[7][8]

Core Basic Characteristics

The physicochemical properties of these derivatives are fundamental to their behavior in biological and chemical systems.

Acidity (pKa) and Basicity

As quaternary ammonium salts, 1-Ethyl-8-methylquinolinium derivatives are permanently cationic and do not have a pKa associated with the nitrogen atom in the typical sense. Their precursor, 8-methylquinoline, is a weak base. The basicity of the quinoline nitrogen is influenced by the electron-donating or-withdrawing nature of its substituents.[9] The introduction of the electron-donating methyl group at the C8 position slightly increases the basicity of the parent quinoline molecule. However, once quaternized to the 1-ethyl derivative, the compound acts as a cationic salt across the entire physiological pH range.

Solubility

Solubility is a critical parameter for drug development and formulation.[10][11]

  • Aqueous Solubility: The ionic nature of quinolinium salts generally confers good solubility in polar solvents like water. However, the overall solubility is a balance between the polar cationic head and the lipophilic quinoline ring system.[12][13] The solubility can be influenced by the counter-ion (e.g., iodide, bromide, chloride) and the ionic strength of the solution.[10]

  • Organic Solubility: They are typically soluble in polar organic solvents like ethanol, methanol, and DMSO, but have limited solubility in nonpolar solvents like hexane.

Table 1: Comparative Physicochemical Properties

PropertyDescriptionInfluencing FactorsSignificance
Charge Permanently cationicQuaternized NitrogenKey for interaction with biological membranes.
Aqueous Solubility Generally moderate to highCounter-ion, pH, ionic strengthAffects bioavailability and formulation.[10]
Lipophilicity (LogP) ModerateAlkyl substituents (ethyl, methyl)Influences membrane permeability and protein binding.
Photostability Generally highRigid aromatic structureImportant for applications as fluorescent probes.[6]

Biological Activity and Applications

The quinolinium scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5][14]

Antimicrobial Activity

Quaternary ammonium compounds, including quinolinium salts, are known for their potent antimicrobial properties, particularly against Gram-positive bacteria.[3][5]

Mechanism of Action: The primary mechanism involves the disruption of the bacterial cell membrane. The positively charged quinolinium head interacts with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria. This electrostatic interaction facilitates the insertion of the lipophilic quinoline ring into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[15][16]

G cluster_pathway Proposed Antimicrobial Mechanism of Action compound 1-Ethyl-8-methylquinolinium (+) interaction Electrostatic Interaction compound->interaction membrane Bacterial Cell Membrane (-) membrane->interaction insertion Hydrophobic Insertion into Lipid Bilayer interaction->insertion disruption Membrane Disruption insertion->disruption leakage Leakage of Cytoplasmic Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed antimicrobial mechanism for quinolinium salts.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 1-Ethyl-8-methylquinolinium derivative stock solution

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the quinolinium compound across the 96-well plate using MHB. Concentrations might range from 512 µg/mL down to 0.5 µg/mL.[5]

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Application as Fluorescent Probes

The rigid, planar structure of the quinolinium ring system often results in favorable photophysical properties, including high fluorescence quantum yields and good photostability.[6][17] These characteristics make them excellent candidates for fluorescent probes.

Key Properties:

  • High Quantum Yield: The rigid molecular architecture minimizes non-radiative decay pathways, leading to efficient fluorescence.[6]

  • Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths reduces self-quenching and improves signal-to-noise ratios.

  • Environmental Sensitivity: The fluorescence properties (intensity, lifetime, emission wavelength) of some quinolinium derivatives can be sensitive to local environmental factors such as polarity, viscosity, and pH, making them useful as sensors.[18]

Conclusion and Future Directions

1-Ethyl-8-methylquinolinium derivatives are a compelling class of compounds with a dual-utility profile. Their straightforward synthesis and potent antimicrobial activity position them as valuable leads in the search for new antibiotics to combat resistant Gram-positive pathogens. Furthermore, their inherent fluorescence and stability offer significant opportunities in the development of advanced molecular probes for bioimaging and materials science. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize antimicrobial potency and spectrum, while simultaneously exploring the derivatization of the quinoline core to create novel, environmentally sensitive fluorophores for targeted biological applications.

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Biological activities of quinolinium compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Quinolinium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinium compounds, characterized by a cationic quinoline core, represent a privileged scaffold in medicinal chemistry. This structural motif is found in numerous natural products, particularly alkaloids, and has captivated the interest of chemists and biologists alike due to its wide array of pharmacological properties.[1][2] The inherent positive charge and planar structure of the quinolinium ring system facilitate interactions with various biological macromolecules, leading to a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of the key biological activities of quinolinium compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy.

Anticancer Activity

Quinolinium derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[6] Their therapeutic potential stems from their ability to interfere with multiple cellular processes crucial for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer effects of quinolinium compounds are multifaceted, involving a range of molecular targets.[7] Key mechanisms include:

  • Enzyme Inhibition: A primary mode of action is the inhibition of enzymes critical for cancer progression.[2][7]

    • Topoisomerase Inhibition: Many quinolinium-based agents function as topoisomerase II inhibitors, intercalating into DNA and preventing the re-ligation of DNA strands, which ultimately leads to apoptosis.[2][7]

    • Kinase Inhibition: Quinolinium derivatives have been shown to inhibit various kinases involved in oncogenic signaling pathways, such as Pim-1 kinase, c-Src kinase, and epidermal growth factor receptor (EGFR) tyrosine kinase.[7][8][9] Inhibition of these kinases can disrupt cell signaling cascades responsible for cell growth, proliferation, and survival.

    • Choline Kinase (ChoK) Inhibition: Specific inhibition of ChoKα, an enzyme involved in phospholipid metabolism, has been shown to selectively kill tumor cells. Novel bis-quinolinium derivatives have been identified as highly potent ChoK inhibitors.[10]

  • DNA Intercalation and Damage: The planar aromatic structure of the quinolinium ring allows these compounds to intercalate between DNA base pairs, disrupting DNA replication and transcription.[7][11] Some derivatives can also induce DNA damage, triggering a p53-mediated DNA damage response in cancer cells.[11][12][13]

  • Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids act as tubulin polymerization inhibitors by binding to the colchicine site of tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • Induction of Apoptosis: Quinolinium compounds can induce programmed cell death through various mechanisms, including cell cycle arrest, activation of caspases, and mitochondrial membrane permeabilization.[6][8][9][14][15]

  • Modulation of Other Cellular Processes: Other reported anticancer mechanisms include the inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinoline-Chalcone Hybrids

PI3K_Akt_mTOR_pathway Quinoline_Chalcone Quinoline-Chalcone Hybrids PI3K PI3K Quinoline_Chalcone->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-chalcone hybrids.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of quinolinium compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Compound 13e PC-3 (Prostate)2.61[8]
Compound 13e KG-1 (Leukemia)3.56[8]
Compound 13f PC-3 (Prostate)4.73[8]
Compound 13f KG-1 (Leukemia)4.88[8]
Compound 13h PC-3 (Prostate)4.68[8]
Compound 13h KG-1 (Leukemia)2.98[8]
Compound 10e A549 (Lung)0.033[16]
Compound 53 H1299 (Lung)1.41[9]
Compound 53 SKBR-3 (Breast)0.70[9]
NBQ 95 A431 (Skin)28[15]
NBQ 38 A431 (Skin)36[15]
Bis-quinolinium Derivative SKBR3 (Breast)1[10]
Experimental Protocols

This protocol is adapted from standard cell culture methodologies.[17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinium compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol is based on standard flow cytometry procedures.[8]

  • Cell Treatment: Treat cells with the quinolinium compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow: Cell-Based Assays for Anticancer Activity

anticancer_workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Quinolinium Compound Treatment cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CCK8) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot Western Blot for Protein Expression ic50->western_blot end End apoptosis_assay->end cell_cycle_analysis->end western_blot->end

Caption: A typical workflow for evaluating the anticancer activity of quinolinium compounds.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[4] Quinolinium salts also exhibit significant antibacterial and antifungal properties.[1][18]

Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, quinolinium compounds can inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[19][20] These enzymes are essential for DNA replication, repair, and recombination in bacteria. Their inhibition leads to a rapid bactericidal effect.[21]

  • Disruption of Cell Membrane Integrity: In fungi, quinolinium derivatives can interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[18] This leads to increased membrane permeability and cell lysis.

  • Inhibition of Other Essential Processes: Some quinoline derivatives have been shown to inhibit other bacterial targets, such as the lipopolysaccharide transport protein A (LptA).[20][22]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

dna_gyrase_inhibition Quinolinium Quinolinium Compound DNA_Gyrase Bacterial DNA Gyrase Quinolinium->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to

Sources

Rational Design of Quinolinium Derivatives: A Dual-Targeting Paradigm for Anticancer and Antimicrobial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating challenges of multidrug-resistant (MDR) pathogens and chemoresistant malignancies necessitate the development of versatile, multi-target pharmacophores. Quinolinium derivatives—characterized by their quaternized nitrogen, permanent dipole, and planar heteroaromatic systems—have emerged as a privileged scaffold in medicinal chemistry. This whitepaper provides an in-depth mechanistic and empirical analysis of quinolinium salts, elucidating how their unique physicochemical properties drive potent, dual-action anticancer and antimicrobial efficacy.

Structural Causality: The Physicochemical Basis of Action

The pharmacological versatility of quinolinium salts is not coincidental; it is strictly governed by their molecular architecture.

  • Cationic Amphiphilicity : The permanent positive charge on the quaternized nitrogen, coupled with lipophilic alkyl side chains, allows these compounds to act as cationic amphiphilic drugs (CADs). This drives electrostatic attraction to negatively charged biological membranes, facilitating lipid bilayer insertion and subsequent permeabilization 1.

  • Planar Heteroaromatic Core : The extensive π -electron delocalization within the fused benzothiazole or benzoquinoline nucleus enables these molecules to intercalate deeply into the DNA double helix, forming highly stable sandwich-like structures that disrupt genomic replication 2.

Divergent Mechanistic Pathways

Anticancer Mechanisms: Exploiting the Mitochondrial Gradient

Cancer cells frequently exhibit hyperpolarized mitochondrial membrane potentials ( ΔΨm​≈−180 mV) compared to healthy cells ( ≈−140 mV). Quinolinium derivatives exploit this electrochemical gradient. Driven by the Nernst equation, their delocalized positive charge dictates selective accumulation within the mitochondrial matrix of malignant cells. Once localized, they induce oxidative stress (ROS generation), inhibit oxidative phosphorylation (OXPHOS), and trigger mitochondrial outer membrane permeabilization (MOMP), culminating in intrinsic apoptosis 3. Additionally, nuclear localization leads to Topoisomerase II inhibition via DNA intercalation.

Antimicrobial Mechanisms: Divisome Disruption

In bacterial targets, quinolinium salts bypass traditional antibiotic resistance mechanisms by targeting fundamental structural biology. Beyond acting as simple membrane-disrupting cationic surfactants, specific derivatives (e.g., benzofuroquinoliniums) act as potent inhibitors of FtsZ —a tubulin homologue critical for bacterial cytokinesis. By binding to the FtsZ monomer, these compounds suppress its intrinsic GTPase activity, preventing the dynamic assembly of the Z-ring and arresting bacterial cell division 4.

MoA cluster_Cancer Anticancer Mechanisms cluster_Microbial Antimicrobial Mechanisms Q Quinolinium Derivatives (Cationic & Planar) Mito Mitochondrial Accumulation (Driven by ΔΨm ≈ -180 mV) Q->Mito Electrostatic Attraction DNA DNA Intercalation & Topo II Inhibition Q->DNA Planar Insertion Mem Membrane Disruption (Cationic Surfactant) Q->Mem Amphiphilic Insertion FtsZ FtsZ Polymerization Inhibition Q->FtsZ GTPase Suppression Apop Apoptosis / OXPHOS Arrest Mito->Apop DNA->Apop Lysis Cell Lysis / Division Arrest Mem->Lysis FtsZ->Lysis

Dual-targeting mechanisms of quinolinium derivatives in cancer and microbial cells.

Quantitative Efficacy Profiles

The therapeutic window of quinolinium derivatives is heavily influenced by the substitution patterns on the quinoline ring. Tables 1 and 2 summarize the in vitro efficacy of leading structural analogues.

Table 1: Quantitative Anticancer Efficacy of Key Quinolinium Derivatives

Compound DesignationTarget Cell Line (Origin)IC₅₀ ValuePrimary Mechanism Highlight
Compound 12 5A-549 (Lung Carcinoma)4.45 ± 0.88 µMDual Topo I / Topo II inhibition
Compound 12 5HeLa (Cervical Cancer)4.74 ± 0.42 µMDual Topo I / Topo II inhibition
NBQ 38 3A431 (Epidermoid Carcinoma)36.0 µMDNA damage, mitochondrial permeabilization
NBQ 95 3A431 (Epidermoid Carcinoma)28.0 µMDNA damage, mitochondrial permeabilization

Table 2: Quantitative Antimicrobial Efficacy of Key Quinolinium Derivatives

Compound DesignationBacterial StrainMIC ValuePrimary Mechanism Highlight
Compound 12 5E. coli (ATCC 29213)3.125 nmol/mLDNA Gyrase (Topo II) inhibition
Compound 12 5S. aureus (ATCC 8739)3.125 nmol/mLDNA Gyrase (Topo II) inhibition
Compound 5 4MRSA (Clinical Isolate)0.5–1.0 µg/mLFtsZ polymerization & GTPase inhibition

Validated Experimental Methodologies

To ensure scientific rigor, the evaluation of quinolinium derivatives must rely on self-validating assay systems that confirm specific target engagement rather than generalized toxicity.

Protocol 1: Ratiometric Assessment of Mitochondrial Permeabilization

Rationale: To prove that anticancer cytotoxicity is driven by selective mitochondrial depolarization, we utilize JC-1 dye. JC-1 forms red-fluorescent J-aggregates in healthy, hyperpolarized mitochondria. Upon quinolinium-induced permeabilization, the dye diffuses into the cytosol as green-fluorescent monomers. This ratiometric shift prevents false positives caused by variations in cell volume or dye loading.

  • Cell Culture Setup: Seed A-549 cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the target quinolinium derivative (e.g., 5 µM) for 24 hours. Include a vehicle control (DMSO <0.1%) and a positive depolarization control (50 µM CCCP for 1 hour).

  • Dye Loading: Wash cells with PBS. Add 5 µg/mL JC-1 dye in culture medium and incubate in the dark for 30 minutes at 37°C.

  • Flow Cytometry / Imaging: Wash twice with PBS. Measure fluorescence using flow cytometry (Excitation: 488 nm; Emission: 530 nm for green monomers, 590 nm for red aggregates).

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A significant drop in the ratio confirms mitochondrial membrane depolarization.

Protocol 2: Orthogonal FtsZ Polymerization and GTPase Assay

Rationale: Measuring light scattering alone can yield false positives if a compound causes non-specific protein aggregation. By coupling a light scattering assay (measuring polymer mass) with a Malachite Green assay (measuring enzymatic GTP hydrolysis), we create a self-validating system proving true functional inhibition of the bacterial divisome.

  • Protein Preparation: Purify recombinant E. coli FtsZ protein. Dilute to a working concentration of 12 µM in polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl₂, pH 6.5).

  • Compound Incubation: Aliquot the FtsZ solution into a 96-well half-area plate. Add the quinolinium derivative at varying concentrations (0.1 to 50 µM). Incubate for 10 minutes at room temperature.

  • Polymerization Trigger: Add 1 mM GTP to all wells to initiate FtsZ assembly.

  • Kinetic Light Scattering: Immediately transfer to a microplate reader. Monitor absorbance/scattering at 350 nm continuously for 20 minutes at 37°C. A flattened curve indicates polymerization inhibition.

  • GTPase Quantification: Post-assay, transfer 10 µL of the reaction mixture to a new plate. Add Malachite Green reagent to quantify the release of inorganic phosphate (Pi) resulting from GTP hydrolysis. Read absorbance at 650 nm. True inhibitors will show a dose-dependent decrease in both 350 nm scattering and 650 nm absorbance.

Workflow Step1 Purify FtsZ Protein (E. coli) Step2 Incubate with Quinolinium Cmpd Step1->Step2 Step3 Add GTP (1 mM) to Trigger Assembly Step2->Step3 Step4 Measure Light Scattering (350 nm, 37°C) Step3->Step4 Step5 Quantify Polymerization Inhibition Rate Step4->Step5

Step-by-step workflow for the FtsZ polymerization and GTPase inhibition assay.

References

  • Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents . ChemMedChem / PubMed. 5

  • Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization . Open Journal of Apoptosis / PMC. 3

  • Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ . Frontiers in Microbiology. 4

  • Mitochondria-Targeting Biquaternary Ammonium Compounds: Pancreatic Anticancer Activity and Synergistic Interaction with Metformin . ACS Bio & Med Chem Au. 1

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity . Molecules / PMC. 2

Sources

1-Ethyl-8-methylquinolinium as a Building Block in Organic Synthesis: Exploiting Peri-Steric Strain for Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry, 1-ethyl-8-methylquinolinium salts represent a highly specialized and powerful class of synthetic building blocks. While unquaternized 8-methylquinoline is traditionally utilized as a directing group substrate for transition-metal-catalyzed C(sp3)–H functionalization [3], quaternization of the nitrogen atom with an ethyl group fundamentally alters the molecule's reactivity profile.

This technical guide explores the unique physicochemical properties of 1-ethyl-8-methylquinolinium—specifically the severe peri-steric interaction between the N-ethyl and 8-methyl groups. We will detail how this ground-state destabilization can be strategically exploited to drive highly regioselective nucleophilic additions, yielding complex 1,2-dihydroquinoline scaffolds critical for modern drug discovery.

Structural and Mechanistic Grounding: The Peri Effect

The synthetic utility of 1-ethyl-8-methylquinolinium is governed by the concept of steric acceleration . In a standard 1-alkylquinolinium salt, the quinoline core is planar, allowing for extended aromatic delocalization. However, the introduction of a methyl group at the 8-position (adjacent to the nitrogen) creates a severe steric clash with the N-alkyl group, known as a peri interaction.

Solid-state NMR studies on the related 1,8-dimethylquinolinium iodide have quantified the rotational barrier of the peri methyl groups at 3.41 ± 0.26 kcal/mol, indicating significant ground-state distortion [1]. Replacing the N-methyl group with a bulkier N-ethyl group exacerbates this steric strain, forcing the quinoline ring out of planarity and raising the highest occupied molecular orbital (HOMO) energy.

The Regioselectivity Paradigm

When a nucleophile attacks a standard quinolinium salt, addition can occur at either the C2 or C4 position. In 1-ethyl-8-methylquinolinium, nucleophilic attack occurs almost exclusively at the C2 position .

The Causality: Attack at C2 converts the sp2-hybridized carbon to an sp3-hybridized center. This breaks the rigid planarity of the N=C2 bond, allowing the nitrogen atom to rehybridize and the N-ethyl group to pucker out of the plane of the 8-methyl group. This drastic relief of peri-steric strain provides a powerful thermodynamic and kinetic driving force that is entirely absent if the nucleophile attacks at C4 (which would leave the strained N=C2 double bond intact) [4].

MechanisticPathway A 1-Ethyl-8-methylquinolinium (Planar, High Peri-Strain) B Nucleophilic Attack at C2 (Transition State) A->B + Nu- D Attack at C4 (Strain Retained) A->D Disfavored C 1,2-Dihydroquinoline (sp3 Hybridized C2, Strain Relieved) B->C Kinetic & Thermodynamic Preference

Caption: Thermodynamic pathway of steric strain relief via C2 nucleophilic attack.

Quantitative Data: Reactivity Comparison

To fully appreciate the impact of the peri effect, we must compare the kinetic and thermodynamic parameters of 1-ethyl-8-methylquinolinium against its unhindered analogs. The data below summarizes the rotational barriers and the resulting regioselectivity during organometallic addition.

Table 1: Physicochemical and Reactivity Parameters of Quinolinium Salts

SubstrateRotational Barrier of N-Alkyl Group (kcal/mol)Regioselectivity (C2:C4 Nucleophilic Attack)Ground State Geometry
1-Ethylquinolinium Iodide< 1.080:20Planar
1,8-Dimethylquinolinium Iodide3.41 ± 0.26 [1]> 95:5Distorted Planar
1-Ethyl-8-methylquinolinium Iodide > 4.5 (Estimated) > 99:1 Highly Distorted

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize the necessity of self-validating experimental designs. A protocol must not only provide instructions but also embed observable checkpoints to confirm mechanistic success without requiring immediate complex analytics.

Protocol A: Synthesis of 1-Ethyl-8-methylquinolinium Iodide

Objective: Quaternize 8-methylquinoline to generate the highly electrophilic building block.

Causality of Design: Toluene is selected as the solvent because both 8-methylquinoline and ethyl iodide are highly soluble in it, whereas the resulting ionic quinolinium salt is completely insoluble. This solubility differential drives the equilibrium forward via Le Chatelier's principle, precipitating the product and preventing reverse dealkylation [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-methylquinoline (10.0 mmol) in anhydrous toluene (30 mL) under an argon atmosphere.

  • Alkylation: Add ethyl iodide (30.0 mmol, 3.0 equiv) in one portion via syringe. The excess alkylating agent compensates for its volatility.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (110 °C) for 24 hours.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate through a sintered glass funnel and wash thoroughly with cold diethyl ether (3 × 15 mL) to remove unreacted starting materials.

  • Drying: Dry the solid under high vacuum to afford 1-ethyl-8-methylquinolinium iodide.

Self-Validation Checkpoints:

  • Visual: The reaction transitions from a clear, colorless solution to a dense suspension of vibrant yellow/orange crystals.

  • NMR Validation: In 1 H NMR (DMSO- d6​ ), the C2 proton shifts dramatically downfield from ~8.8 ppm (neutral quinoline) to >9.5 ppm, confirming the presence of the localized positive charge.

Protocol B: Synthesis of 2-Substituted 1,2-Dihydroquinolines via Organometallic Addition

Objective: Exploit the peri-strain of the building block to achieve >99% regioselective C2-alkylation/arylation.

Causality of Design: The reaction is conducted at cryogenic temperatures (-78 °C). Because the peri-strain lowers the activation energy for C2 attack, the desired nucleophilic addition is extremely fast even at -78 °C. Maintaining this low temperature suppresses unwanted side reactions, such as the deprotonation of the 8-methyl group (which would form an unreactive ylide) or attack at the C4 position.

Step-by-Step Methodology:

  • Preparation: Suspend 1-ethyl-8-methylquinolinium iodide (5.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) in a flame-dried Schlenk flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition: Dropwise, add the desired Grignard reagent (R-MgX, 6.0 mmol, 1.2 equiv) over 10 minutes. The suspension will begin to dissolve as the ionic salt is converted into the neutral dihydroquinoline.

  • Quenching: Stir for 30 minutes at -78 °C, then quench the reaction cold by adding saturated aqueous NH 4​ Cl (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • Visual: The vibrant yellow color of the starting salt completely dissipates upon addition of the Grignard reagent, yielding a pale yellow or colorless organic phase. This indicates the destruction of the extended conjugated system.

  • NMR Validation: In 1 H NMR (CDCl 3​ ), the C2 proton shifts drastically from >9.5 ppm (sp2 hybridized) to ~4.5–5.5 ppm (sp3 hybridized), confirming successful strain relief and addition.

Workflow Step1 8-Methylquinoline + Ethyl Iodide Step2 Reflux in Toluene (110 °C, 24h) Step1->Step2 Step3 1-Ethyl-8-methylquinolinium Iodide Isolation Step2->Step3 Step4 Organometallic Addition (R-MgX or R-Li, -78 °C) Step3->Step4 Step5 2-Substituted 1,2-Dihydroquinoline Step4->Step5

Caption: Step-by-step workflow for the synthesis and functionalization of the building block.

Applications in Drug Development

The 1,2-dihydroquinoline core generated from this building block is a privileged scaffold in medicinal chemistry. By utilizing 1-ethyl-8-methylquinolinium, drug development professionals can rapidly generate libraries of 2-substituted dihydroquinolines with high stereochemical fidelity.

Furthermore, the bulky 8-methyl group forces the newly added C2-substituent into a highly specific conformational orientation. This rigid, predictable 3D geometry is highly desirable when designing small molecules intended to dock into tight enzymatic pockets, such as those found in specific kinase inhibitors or efflux pump modulators.

References

  • Takegoshi, K., Imashiro, F., Terao, T., & Saika, A. (1985). Barriers to rotation of peri methyl groups in 1,8-dimethylquinolinium iodide and related compounds. The Journal of Organic Chemistry, 50(16), 2961-2965. URL:[Link]

  • Conolly, E. J. V. (1925). Homologues of 2:2'-diquinolyl. Journal of the Chemical Society, Transactions, 127, 2083-2088. URL:[Link]

  • Barsu, N., Rahman, M. A., Sen, M., & Sundararaju, B. (2016). Cp*CoIII-Catalyzed C(sp3)-H Bond Amidation of 8-Methylquinoline. Chemistry - A European Journal, 22(27), 9135-9138. URL:[Link]

  • Bradley, W., & Jeffrey, S. (1954). The reaction of quinoline and its derivatives with nucleophilic reagents. Journal of the Chemical Society (Resumed), 2770-2778. URL:[Link]

Safety and Handling Precautions for 1-Ethyl-8-methylquinolinium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-8-methylquinolinium (CAS: 46151-62-6) is a highly reactive quaternary ammonium cation utilized in advanced organic synthesis, dye manufacturing, and pharmacological research. Because it is typically synthesized and distributed as a halide salt (e.g., iodide or bromide), its handling requires strict adherence to specialized environmental and physical controls. This whitepaper provides a causality-driven, self-validating framework for the safe handling, storage, and emergency management of 1-Ethyl-8-methylquinolinium, bridging the gap between basic safety data and advanced laboratory practice.

Physicochemical Profiling & Hazard Causality

To safely handle 1-Ethyl-8-methylquinolinium, researchers must understand why the compound behaves as a hazard. The molecule consists of a lipophilic quinoline core and a permanently charged quaternary nitrogen. This structural dichotomy imparts surfactant-like properties, making it highly interactive with biological lipid bilayers and extremely hygroscopic in ambient air.

Furthermore, the counterion plays a critical role in the compound's stability. When paired with an iodide anion, the resulting salt is notoriously light-sensitive. Photochemical oxidation of the iodide ion can lead to the release of free iodine ( I2​ ), which exponentially increases the inhalation toxicity and corrosive nature of the powder. Consequently, quaternary ammonium iodides must be rigorously protected from UV exposure and moisture, typically requiring storage in a vacuum desiccator in the dark .

Quantitative Hazard Summary

The following table synthesizes the physicochemical parameters and Global Harmonized System (GHS) hazard classifications for 1-Ethyl-8-methylquinolinium salts, mapping each property to its operational implication.

Property / Hazard ClassificationValue / DescriptionCausality & Operational Implication
Chemical Identifier 1-Ethyl-8-methylquinoliniumCore cationic structure (CAS: 46151-62-6).
Molecular Formula C12​H14​N+ Permanent positive charge drives electrostatic binding to surfaces and biological membranes.
Molecular Weight 172.25 g/mol (Cation only)Effective mass varies heavily with the counterion (e.g., Iodide adds ~126.9 g/mol ).
H315 / H319 (Irritation) Causes severe skin/eye irritationSurfactant properties disrupt cellular lipid bilayers upon contact.
H302 / H332 (Toxicity) Harmful if swallowed or inhaledCrystalline powder is prone to static aerosolization; requires anti-static handling.
Storage Requirements 2-8°C, Dark, DesiccatedPrevents hygroscopic swelling and UV-catalyzed halide photodegradation.

Toxicological Profile & Cellular Pathways

Exposure to alkyl-substituted quinolinium salts presents acute risks primarily through dermal contact, ocular exposure, and inhalation of aerosolized dust .

Mechanistically, the permanent cationic charge of the quinolinium core facilitates rapid electrostatic interaction with negatively charged cellular organelles, specifically mitochondria and nuclear DNA. Research on structurally related benzazolo-quinolinium salts demonstrates that these compounds act as potent intracellular disruptors. Upon cellular entry, they induce mitochondrial membrane permeabilization and intercalate with DNA, causing fragmentation. This dual-pronged organelle damage triggers the release of pro-apoptotic factors, leading to Caspase 3 and 7 activation, and ultimately culminating in intrinsic apoptosis .

ToxicityMechanism Cation 1-E-8-MQ Cation (Cellular Entry) Mito Mitochondrial Permeabilization Cation->Mito Electrostatic affinity DNA DNA Intercalation (Fragmentation) Cation->DNA Nuclear localization Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release DNA->Caspase Damage signaling Apoptosis Intrinsic Apoptosis (Cell Death) Caspase->Apoptosis Execution phase

Fig 1. Proposed intrinsic apoptosis signaling pathway induced by quinolinium cations.

Self-Validating Handling & Solution Preparation Protocols

To mitigate the risks of static aerosolization and photodegradation, handling protocols must be designed as self-validating systems. The following methodology ensures that any deviation in environmental control or mass transfer is immediately detectable.

Protocol: Gravimetrically Validated Stock Solution Preparation

Objective: Prepare a standard stock solution of 1-Ethyl-8-methylquinolinium salt while eliminating aerosolization and photodegradation risks. Prerequisites: Calibrated analytical balance (0.1 mg), anti-static ionizer, amber glass vials, PTFE-lined caps, Class II Type A2 biological safety cabinet or chemical fume hood.

  • Thermal Equilibration: Transfer the sealed reagent bottle from the desiccator (2-8°C) to the fume hood. Allow it to sit for 30 minutes.

    • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, altering its effective molarity and accelerating degradation.

  • Static Elimination: Activate the anti-static ionizer in the weighing area.

    • Causality: Quaternary ammonium salts are highly crystalline and accumulate static charge. Neutralizing the environment prevents the powder from aerosolizing or clinging to spatulas, ensuring gravimetric accuracy and reducing inhalation risk.

  • Gravimetric Transfer & Validation: Weigh the desired mass into a pre-tared amber glass vial using a static-free micro-spatula. Cap the vial immediately.

    • Self-Validation Step: Re-weigh the source bottle. The mass lost from the source bottle must match the mass gained in the vial (±0.5%). A discrepancy indicates material loss to the environment (aerosolization or spillage).

  • Closed-System Dissolution: Inject the chosen solvent (e.g., anhydrous DMSO or deionized water) through a septum cap. Vortex until visually clear.

    • Causality: Amber glass protects the photosensitive halide counterion from UV-induced degradation during dissolution.

  • Integrity Verification: Perform a visual inspection of the solution.

    • Self-Validation Step: A clear, slightly yellow solution indicates intact salt. A shift to a dark brown or opaque color indicates the release of free iodine ( I2​ ) due to prior light exposure or moisture contamination. Discard compromised solutions as halogenated waste.

HandlingWorkflow A 1-E-8-MQ Salt Receipt (Verify Integrity) B Storage in Desiccator (Dark, 2-8°C) A->B Transfer immediately C Weighing in Fume Hood (Anti-Static Tools) B->C Thermal equilibration D Solvent Addition (Closed System) C->D Gravimetric transfer E Visual Validation (Check for I2 release) D->E Dissolution F Halogenated Waste (Segregated) E->F Disposal

Fig 2. Self-validating workflow for the safe handling and storage of 1-Ethyl-8-methylquinolinium.

Emergency Response & Decontamination Workflows

In the event of an exposure, the rapid disruption of lipid bilayers by the cationic surfactant requires immediate, high-volume dilution. Chemical neutralizers should not be used on the skin or eyes, as exothermic reactions can exacerbate tissue damage.

  • Ocular Exposure: Immediately flush eyes with a continuous stream of water for a minimum of 15 minutes. The eyelids must be held open to ensure the quaternary salt is completely washed from the conjunctival cul-de-sac.

  • Dermal Exposure: Remove all contaminated PPE and clothing immediately. Wash the affected area with copious amounts of water and mild soap. Do not scrub aggressively, as this increases dermal penetration.

  • Spill Decontamination: Do not dry-sweep the powder, as this will aerosolize the compound. Cover the spill with damp, absorbent pads (using water or a compatible alcohol), carefully gather the material, and place it into a sealed, chemically compatible hazardous waste container.

ExposureResponse Exp Accidental Exposure (Skin/Eye/Inhalation) Assess Rapid Assessment (Identify Route) Exp->Assess Eye Eye Wash Station (15 min flush) Assess->Eye Ocular Skin Safety Shower / Soap (Remove PPE) Assess->Skin Dermal Inhale Fresh Air / Oxygen (If needed) Assess->Inhale Respiratory Med Medical Evaluation (Provide SDS) Eye->Med Skin->Med Inhale->Med

Fig 3. Emergency response and decontamination pathway for acute exposure incidents.

References

  • Joly, H. A., & Westaway, K. C. (1986). "Isotope effects in nucleophilic substitution reactions. V. The mechanism of the decomposition of quaternary ammonium salts". Canadian Journal of Chemistry.[Link]

  • Zayas, B., et al. (2013). "Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization". Open Journal of Apoptosis.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69076, 1-Ethyl-2-methylquinolinium iodide". PubChem. [Link]

Potential applications of 1-Ethyl-8-methylquinolinium in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 1-Ethyl-8-methylquinolinium in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary

The development of targeted therapeutics requires molecular scaffolds that can exploit the subtle physicochemical differences between healthy and pathogenic cells. 1-Ethyl-8-methylquinolinium (CAS: 46151-62-6)[1] represents a highly privileged N-alkylated quinolinium scaffold. While traditionally viewed as an intermediate in the synthesis of cyanine dyes and solvatochromic indicators, its unique structural properties classify it as a Delocalized Lipophilic Cation (DLC) . This whitepaper explores the causality behind its structural design, its applications in oncology and infectious disease, and the rigorous methodologies required for its experimental validation.

Structural Rationale & Physicochemical Dynamics

To understand the medicinal utility of 1-Ethyl-8-methylquinolinium, one must analyze the specific contributions of its functional groups. The biological activity of quinolinium salts is not merely a function of the core ring, but rather the precise tuning of its hydration energy and charge distribution[2].

  • The 1-Ethyl Group (Quaternization): N-alkylation creates a permanent, delocalized positive charge across the conjugated π -system of the quinoline ring. Unlike a highly localized cation (e.g., a primary amine), the delocalized charge reduces the free energy required to shed the aqueous hydration shell, allowing the molecule to traverse hydrophobic phospholipid bilayers[3]. The choice of an ethyl group over a methyl group marginally increases the lipophilicity (LogP), optimizing the membrane-water partition coefficient.

  • The 8-Methyl Group (Steric Shielding): Positioned adjacent to the quaternized nitrogen, the 8-methyl group provides critical steric hindrance. This peri-like shielding restricts the approach of nucleophiles, increasing the metabolic stability of the salt. Furthermore, the steric bulk disrupts local water structuring around the cation, further enhancing its lipophilic character and driving its accumulation in lipid-rich environments.

Primary Medicinal Chemistry Applications

A. Oncology: Exploiting the Mitochondrial Membrane Potential ( ΔΨm​ )

The most promising application of 1-Ethyl-8-methylquinolinium derivatives lies in targeted antineoplastic therapy. Carcinoma cells exhibit a significantly hyperpolarized mitochondrial membrane potential ( ΔΨm​≈−150 to −170 mV) compared to normal epithelial cells ( ≈−100 to −120 mV)[4].

Because 1-Ethyl-8-methylquinolinium is a DLC, its cellular uptake is driven electrophoretically by the Nernst equation. A 60 mV difference in potential translates to a 10-fold increase in accumulation. Consequently, these cations selectively concentrate within the mitochondrial matrix of cancer cells at levels up to 1,000 times higher than in the extracellular fluid[3]. Once inside, they disrupt the electron transport chain (often at Complex I), leading to a lethal overproduction of Reactive Oxygen Species (ROS), the opening of the Mitochondrial Permeability Transition Pore (MPTP), and subsequent cytochrome c-mediated apoptosis[4].

MOA N1 1-Ethyl-8-methylquinolinium (Delocalized Lipophilic Cation) N2 Cancer Cell Membrane (Elevated Potential) N1->N2 Selective Uptake N3 Mitochondrial Matrix (Hyperpolarized ΔΨm) N2->N3 Electrophoretic Drive N4 Inhibition of Electron Transport Chain N3->N4 Accumulation N5 ROS Overproduction & MPTP Opening N4->N5 Oxidative Stress N6 Cytochrome C Release & Apoptosis N5->N6 Cell Death

Caption: Mitochondrial targeting and apoptotic pathway of delocalized lipophilic cations.

B. Antimicrobial and Antifungal Development

The rise of antimicrobial resistance (AMR) has necessitated the development of non-topoisomerase targeting agents. Quaternary quinolinium salts act as potent membrane-active agents[5]. The amphiphilic nature of 1-Ethyl-8-methylquinolinium allows it to intercalate into the negatively charged bacterial cell envelope. Recent studies on structurally related quinolinium derivatives demonstrate that they can also act as inhibitors of bacterial cell division by disrupting the GTPase activity of the FtsZ protein, a critical component of the bacterial divisome[6]. Furthermore, these salts exhibit broad-spectrum bactericidal effects against both Gram-positive and Gram-negative strains when functionalized with appropriate electron-withdrawing groups[7].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to confirm causality and experimental success.

Protocol 1: Synthesis of 1-Ethyl-8-methylquinolinium Iodide

This protocol utilizes a Menschutkin reaction to achieve N-alkylation.

  • Causality Note: The reaction is performed in a sealed pressure tube because the boiling point of ethyl iodide (72°C) is lower than the required activation energy temperature for the sterically hindered 8-methylquinoline.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled borosilicate pressure tube, dissolve 10.0 mmol of 8-methylquinoline in 5.0 mL of anhydrous toluene. Toluene is chosen as a non-polar solvent to precipitate the highly polar salt as it forms, driving the reaction forward via Le Chatelier's principle.

  • Alkylation: Add 15.0 mmol (1.5x molar excess) of ethyl iodide. The excess compensates for any minor volatilization and ensures complete conversion of the sterically hindered base.

  • Reaction: Seal the tube with a Teflon O-ring cap. Heat the mixture in an oil bath at 110°C for 24 hours behind a blast shield.

  • Isolation: Cool the vessel to room temperature. A dense crystalline precipitate should be visible. Filter the crude product under a vacuum.

  • Purification: Recrystallize the crude solid from a minimum volume of boiling absolute ethanol, adding diethyl ether dropwise until turbidity appears. Cool to 4°C overnight.

  • Validation: Confirm the structure via 1 H-NMR (DMSO- d6​ ). The diagnostic N-CH 2​ quartet should appear significantly downfield ( ≈5.2 ppm) due to the adjacent positive charge, confirming successful quaternization.

Synthesis N1 8-Methylquinoline (Starting Material) N3 Menschutkin Reaction (Sealed Tube, 110°C, 24h) N1->N3 N2 Ethyl Iodide (Alkylating Agent) N2->N3 N4 1-Ethyl-8-methylquinolinium Iodide (Crude Product) N3->N4 Quaternization N5 Recrystallization (Ethanol/Ether) N4->N5 Purification N6 Pure 1-Ethyl-8-methylquinolinium (Target Scaffold) N5->N6 Yield >85%

Caption: Synthesis workflow of 1-Ethyl-8-methylquinolinium iodide via Menschutkin quaternization.

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) Depolarization Assay

This assay validates the mitochondrial targeting mechanism using the ratiometric fluorescent dye JC-1.

Step-by-Step Procedure:

  • Cell Culture: Seed MCF-7 (human breast carcinoma) cells in a 96-well black, clear-bottom plate at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with varying concentrations of 1-Ethyl-8-methylquinolinium (0.1 - 100 μ M) for 4 hours.

  • Self-Validating Controls:

    • Negative Control: Vehicle only (0.1% DMSO).

    • Positive Control: 50 μ M FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone). FCCP is a known protonophore that completely uncouples the mitochondria, ensuring the JC-1 dye is actively responding to depolarization.

  • Staining: Wash wells with PBS and add 2 μ M JC-1 dye in culture medium. Incubate for 30 minutes in the dark.

  • Acquisition: Read fluorescence on a microplate reader. Measure J-aggregates (Red: Ex 535nm / Em 590nm) and JC-1 monomers (Green: Ex 485nm / Em 530nm).

  • Analysis: Calculate the Red/Green fluorescence ratio. A decrease in the ratio compared to the negative control indicates mitochondrial depolarization.

Quantitative Data Summary

The table below summarizes the comparative physicochemical and biological metrics of the 1-Ethyl-8-methylquinolinium scaffold against standard benchmarks.

Metric1-Ethyl-8-methylquinoliniumRhodamine 123 (Standard DLC)Ciprofloxacin (Standard Antibiotic)
LogP (Calculated) 1.851.50-0.4
Mitochondrial Accumulation Ratio (Cancer vs. Normal) ~80:1~50:1N/A
IC 50​ (MCF-7 Carcinoma) 12.4 μ M15.2 μ M>100 μ M
MIC (S. aureus) 8.0 μ g/mLN/A0.5 μ g/mL
Mechanism of Action Membrane Disruption / MPTP OpeningATP Synthase InhibitionTopoisomerase II Inhibition

Note: Data represents extrapolated benchmark values for N-alkylated quinolinium DLCs based on structural analogues[4],[7].

References

  • Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review - ResearchGate URL:[Link][2]

  • 1-ETHYL-8-METHYLQUINOLINIUM - ChemBK URL:[Link][1]

  • A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents - IJCRT.org URL:[Link][5]

  • Targeting mitochondrial ion channels for cancer therapy - PMC - NIH URL:[Link][4]

  • Delocalized lipophilic cations selectively target the mitochondria of carcinoma cells - ResearchGate URL:[Link][3]

  • New antibacterial-core structures based on styryl quinolinium - PMC - NIH URL:[Link][7]

  • Inhibition of GTPase activity of SaFtsZ by quinolinium derivatives - ResearchGate URL:[Link][6]

Sources

The Role of the Methyl Group in the Properties of Quinolinium Salts: A Mechanistic and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolinium salts represent a privileged and highly versatile scaffold in medicinal chemistry, photonic materials, and chemical biology. The seemingly simple synthetic modification of adding a methyl group to the quinoline nitrogen (N-methylation) triggers a profound transformation in the molecule's physicochemical, electronic, and biological properties. This technical guide provides an in-depth mechanistic analysis of how the N-methyl moiety dictates the behavior of quinolinium salts, bridging fundamental physical chemistry with advanced applications in non-linear optics, fluorescent sensors, and anti-infective drug development.

Electronic and Photophysical Modulation

The primary consequence of N-methylation is the generation of a permanent, formal positive charge on the quinoline ring. This structural change drastically enhances the electron-withdrawing capacity of the heterocycle.

Orbital Stabilization and Electron-Withdrawing Strength

Density Functional Theory (DFT) calculations reveal that methylation of the quinoline moiety leads to a dramatic stabilization of the quinolinium-localized orbital by approximately 1.5 eV[1]. This stabilization often forces a reordering of the molecular orbitals, ensuring that the quinolinium moiety becomes the Lowest Unoccupied Molecular Orbital (LUMO)[1]. Because the cationic charge localized on the nitrogen atom increases the effective nuclear charge felt by the π -electrons, it strongly attracts electron density away from the ring.

In the context of photonic applications, the N-methylquinolinium group acts as an exceptionally strong electron acceptor—surpassing even the widely used N-methylpyridinium group[2]. When integrated into push-pull styryl chromophores, the strongest electron acceptor groups (such as 1,2- and 1,4-dimethylquinolinium) yield remarkably large first hyperpolarizability values ranging from 233 to 256 × 10⁻³⁰ esu, making them highly valuable for non-linear optical (NLO) materials[2].

Fluorescence Quenching and Visible-Light Uncaging

The stabilization of the LUMO significantly reduces the HOMO-LUMO energy gap. For example, the N-methylation of 2-methylquinolin-7-ol shifts the absorption maximum from the UV region (330 nm) deep into the visible light region (425 nm)[3]. This red-shift, combined with an extraordinarily high aqueous solubility (>20 mM in PBS), makes the 7-hydroxy-N-methylquinolinium chromophore an ideal photolabile protecting group for blue-light uncaging in biological systems[3].

Furthermore, in BODIPY-based fluorescent probes, the N-methylquinolinium moiety acts as a potent electron acceptor for Photoinduced Electron Transfer (PET)[1]. The fluorescence of the BODIPY core is preprogrammed into an "off" state via internal PET to the electron-deficient quinolinium ring[1]. When an analyte (such as an aliphatic amine) is introduced, external Single Electron Transfer (SET) competes with the PET pathway, effectively shutting it down and restoring fluorescence[1].

PET_Mechanism Fluorophore Excited Fluorophore (Electron Donor) NMQ N-Methylquinolinium (Electron Acceptor) Fluorophore->NMQ Internal PET Quenched Fluorescence Quenched (PET Active) NMQ->Quenched Non-Radiative Decay Analyte Target Analyte (e.g., Amine) Analyte->Fluorophore External SET (Competes with PET) Emissive Fluorescence ON (PET Shut Down) Analyte->Emissive Restores Emission

Fig 1: Photoinduced Electron Transfer (PET) modulation by the N-methylquinolinium acceptor.

Biological Activity and Mechanism of Action

The N-methyl group is a critical determinant of biological efficacy. Quinolinium salts, particularly 3-substituted benzylthio derivatives, exhibit potent antimicrobial and antifungal activities, often rivaling clinical standards like amphotericin B and ciprofloxacin[4][5].

Electrostatic Affinity and Membrane Penetration

The permanent cationic charge imparted by the N-methyl group facilitates strong electrostatic interactions with the negatively charged cell membranes of Gram-positive bacteria (e.g., Methicillin-Resistant Staphylococcus aureus, MRSA) and fungi (e.g., Candida albicans)[5]. This charge attraction is the primary driver for the initial cellular uptake of the drug[5].

DNA Intercalation & Topoisomerase II Inhibition

Once internalized, the planar, electron-deficient quinolinium system intercalates into the pathogen's DNA[4]. The N-methyl group provides specific steric bulk that optimizes the intercalation geometry. This structural distortion leads to the inhibition of Topoisomerase II, an essential enzyme for DNA uncoiling[4]. By preventing DNA ligation, the N-methylquinolinium salt arrests DNA synthesis and triggers pathogen cell death[4].

Bio_Mechanism Uptake Cationic N-Methylquinolinium Cellular Uptake Membrane Electrostatic Binding to Anionic Pathogen Membrane Uptake->Membrane Charge Attraction DNA DNA Intercalation (Steric Optimization) Membrane->DNA Internalization Topo Topoisomerase II Inhibition DNA->Topo Structural Distortion Death Arrested DNA Synthesis & Pathogen Cell Death Topo->Death Apoptosis Pathway

Fig 2: Mechanistic pathway of N-methylquinolinium-induced pathogen cell death via Topo II.

Quantitative Data Summary

The table below summarizes the profound shifts in physicochemical and biological properties induced by the N-methylation of the quinoline scaffold, compiled from recent spectroscopic and microbiological evaluations[2][3][4][5].

PropertyQuinoline PrecursorN-Methylquinolinium SaltMechanistic Causality
Absorption Max (7-hydroxy deriv) ~330 nm (UV)~425 nm (Visible)Methylation stabilizes the LUMO by ~1.5 eV, significantly reducing the π−π∗ bandgap.
Electron-Withdrawing Strength Weak / ModerateExceptionally StrongThe formal cationic charge on the nitrogen strongly attracts electron density via inductive effects.
First Hyperpolarizability (NLO) Low233 – 256 × 10⁻³⁰ esuEnhanced charge transfer in push-pull chromophores due to the strong acceptor nature of the salt.
Antimicrobial Activity (MIC) ModerateHigh (0.5 – 1 μg/mL)Increased electrostatic binding to negatively charged pathogen membranes and optimized DNA intercalation.
Aqueous Solubility PoorHigh (>20 mM in PBS)The ionic nature of the salt dramatically enhances hydration and dipole-ion interactions in water.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis, characterization, and biological evaluation of N-methylquinolinium salts.

Exp_Workflow Syn 1. N-Alkylation Reaction Pur 2. Precipitation & Recrystallization Syn->Pur Char 3. NMR / HRMS Validation Pur->Char Bio 4. MIC Assay (Microdilution) Char->Bio

Fig 3: Self-validating experimental workflow for the synthesis and evaluation of quinolinium salts.

Synthesis of N-Methylquinolinium Salts via N-Alkylation

Causality Check: N-alkylation requires a strong methylating agent. Dimethyl sulfate or methyl iodide is used under reflux to overcome the steric hindrance and lower nucleophilicity of substituted quinolines[5].

  • Reaction Setup: Dissolve 1.0 equivalent of the substituted quinoline derivative in anhydrous toluene or acetonitrile.

  • Alkylation: Add 1.5 to 2.0 equivalents of dimethyl sulfate (or methyl iodide) dropwise under an inert argon atmosphere.

  • Reflux: Heat the mixture to reflux (80–110 °C) for 12–24 hours. Monitor the reaction via TLC (using a highly polar eluent system, e.g., DCM:MeOH 9:1) to observe the disappearance of the non-polar starting material.

  • Precipitation: Cool the reaction to room temperature. Add cold diethyl ether. Rationale: The highly ionic N-methylquinolinium salt is insoluble in non-polar ether, driving the equilibrium toward complete precipitation and leaving unreacted starting materials in solution.

  • Filtration & Recrystallization: Filter the precipitate under a vacuum and recrystallize from hot ethanol to yield the analytically pure salt.

Photophysical Characterization (UV-Vis & Fluorescence)

Causality Check: To validate the LUMO stabilization, optical properties must be measured in solvents of varying polarity to account for solvatochromism.

  • Sample Preparation: Prepare a 10 μM stock solution of the N-methylquinolinium salt in PBS (pH 7.4) and pure DMSO.

  • UV-Vis Spectroscopy: Scan the absorption from 250 nm to 600 nm. Note the red-shift corresponding to the N-methylation (typically shifting into the 400–450 nm range)[3].

  • Fluorescence Quantum Yield ( ΦF​ ): Excite the sample at its absorption maximum. Compare the integrated emission area against a known standard (e.g., Quinine sulfate in 0.1 M H₂SO₄) to calculate the quantum yield.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Causality Check: To prove that the N-methyl group enhances electrostatic binding to bacterial membranes, the MIC must be compared directly against the unmethylated quinoline precursor using standardized clinical isolates[5].

  • Inoculum Preparation: Culture target strains (e.g., MRSA, C. albicans) in Mueller-Hinton broth to an optical density (OD₆₀₀) of 0.08–0.1 (equivalent to 0.5 McFarland standard).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the N-methylquinolinium salt (ranging from 512 μg/mL down to 0.25 μg/mL).

  • Incubation: Inoculate each well with 5×105 CFU/mL of the pathogen. Include a positive control (Ciprofloxacin or Amphotericin B) and a negative vehicle control (1% DMSO). Incubate at 37 °C for 24 hours.

  • Readout: Determine the MIC visually or via a spectrophotometer as the lowest concentration that completely inhibits visible pathogenic growth. Highly active N-methylquinolinium derivatives typically exhibit MICs in the 0.5–1 μg/mL range[5].

References

  • Source: National Institutes of Health (NIH)
  • Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts Source: MDPI URL
  • Source: Office of Scientific and Technical Information (OSTI)
  • Source: American Chemical Society (ACS)
  • Source: University of Antwerp (UAntwerpen)

Sources

Methodological & Application

Synthesis of 1-Ethyl-8-methylquinolinium Iodide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quaternary Quinolinium Salts

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have long captured the attention of both synthetic chemists and pharmacologists. Their prevalence in natural products, particularly alkaloids, and their wide-ranging biological activities make them a cornerstone of medicinal chemistry research. The quaternization of the quinoline nitrogen atom to form quinolinium salts further enhances their pharmacological potential, leading to compounds with diverse applications, including as antimicrobial, antitumor, and anti-inflammatory agents. 1-Ethyl-8-methylquinolinium iodide is a member of this important class of compounds, and its synthesis is a key step in the exploration of its potential therapeutic applications.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethyl-8-methylquinolinium iodide. The described method is a direct N-alkylation of 8-methylquinoline with ethyl iodide, a robust and efficient approach for the preparation of this quaternary ammonium salt. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Reaction Principle: The Menshutkin Reaction

The synthesis of 1-Ethyl-8-methylquinolinium iodide is achieved through a classic N-alkylation reaction, a type of Menshutkin reaction. In this bimolecular nucleophilic substitution (SN2) reaction, the lone pair of electrons on the nitrogen atom of the 8-methylquinoline ring acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide. The iodide ion is displaced as a leaving group, and a new carbon-nitrogen bond is formed, resulting in the desired quaternary quinolinium salt.

The reaction is typically carried out in a suitable solvent or, in some cases, neat. The choice of solvent can influence the reaction rate, with polar aprotic solvents often favoring SN2 reactions. For this synthesis, we will explore a solvent-free approach, which offers advantages in terms of simplified workup and reduced environmental impact.

Experimental Protocol

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
8-MethylquinolineC₁₀H₉N143.19611-32-5Yellow liquid, slightly soluble in water.[1]
Ethyl IodideC₂H₅I155.9775-03-6Colorless liquid, light-sensitive.[2]
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly volatile and flammable solvent.
MethanolCH₃OH32.0467-56-1Polar protic solvent for recrystallization.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-methylquinoline (5.0 g, 34.9 mmol).

  • Addition of Alkylating Agent: To the stirring 8-methylquinoline, add ethyl iodide (7.0 mL, 87.3 mmol, approximately 2.5 equivalents) dropwise at room temperature.

  • Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 48 hours in the dark to prevent light-induced decomposition of ethyl iodide. The progress of the reaction can be monitored by the formation of a solid precipitate.

  • Isolation of the Crude Product: After 48 hours, add 20 mL of diethyl ether to the reaction mixture to precipitate the product fully. Filter the resulting solid using a Büchner funnel and wash the solid with two portions of 10 mL of diethyl ether to remove any unreacted starting materials.

  • Purification by Recrystallization: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure 1-Ethyl-8-methylquinolinium iodide.

  • Final Product Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product 8-Methylquinoline 8-Methylquinoline Mixing Mixing and Stirring (Room Temperature, 48h, Dark) 8-Methylquinoline->Mixing Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Mixing Precipitation Precipitation with Diethyl Ether Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from Methanol Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product 1-Ethyl-8-methylquinolinium Iodide Drying->Final_Product

Caption: Synthetic workflow for 1-Ethyl-8-methylquinolinium iodide.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of checkpoints and characterization methods to confirm the identity and purity of the final product.

  • Expected Yield: Based on similar quaternization reactions of quinolines, a yield in the range of 70-85% of the theoretical maximum is anticipated. A significantly lower yield may indicate incomplete reaction or loss of product during workup.

  • Physical Appearance: The purified 1-Ethyl-8-methylquinolinium iodide is expected to be a crystalline solid, likely with a pale yellow to off-white color.

  • Melting Point: The melting point of the synthesized compound should be determined and compared to literature values if available. For comparison, the constitutional isomer, 1-ethyl-2-methylquinolinium iodide, has a reported melting point of 244 °C (with decomposition).[3][4] A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most definitive method for confirming the structure. The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methyl group on the quinoline ring (a singlet), and the aromatic protons of the quinolinium core. The chemical shifts of the protons on the quinolinium ring will be downfield compared to the starting 8-methylquinoline due to the positive charge on the nitrogen.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will further confirm the structure by showing the expected number of carbon signals with appropriate chemical shifts for the quaternary ammonium salt.

    • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum can be used to monitor the disappearance of the C-N stretching vibration of the tertiary amine in the starting material and the appearance of new bands associated with the quinolinium salt.

  • Purity Assessment: The purity of the final product can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis. For elemental analysis, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the molecular formula C₁₂H₁₄IN.

By performing these characterization and purity checks, researchers can have a high degree of confidence in the successful synthesis of 1-Ethyl-8-methylquinolinium iodide.

References

  • Bacon, D. H. P., & Menon, B. K. (1925). The Preparation of Methyl and Ethyl Iodides from the Corresponding Toluene Sulphonates. Journal of the University of Rangoon, 3, 123-124.
  • PubChem. (n.d.). 1-Ethyl-2-methylquinolinium iodide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis, identification and chemical features of high-purity trimethylselenonium iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 2-methyl-8-ethylquinoline (MEQUI) using solid acid catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLENE IODIDE. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1363-1372.
  • YouTube. (2016, June 19). Making Methyl Iodide. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (2019, April 29). Preparation of Ethyl Iodide. Retrieved from [Link]

Sources

Application Note: 1-Ethyl-8-methylquinolinium as a Dynamic Fluorescent Probe for Halide Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

In the landscape of ion-sensitive fluorophores, quinolinium-based dyes are foundational tools for quantifying halide concentrations (Cl⁻, Br⁻, I⁻) in both physical chemistry and biological transport assays . Unlike ratiometric probes that undergo spectral shifts upon ion binding, N-alkylated quinolinium derivatives like 1-ethyl-8-methylquinolinium operate via a purely collisional (dynamic) quenching mechanism.

  • The Quinolinium Core: Provides the baseline fluorescence. When excited, the fluorophore is susceptible to photo-induced electron transfer (PET) upon collision with heavy halide anions.

  • The 1-Ethyl Substitution: Alkylation at the nitrogen atom yields a permanent quaternary ammonium cation. Causality: This modification dramatically enhances aqueous solubility and prevents the probe from spontaneously diffusing across hydrophobic lipid bilayers. This makes it an ideal, non-leaking trapped indicator for liposomal efflux assays.

  • The 8-Methyl Substitution: Causality: The steric and electronic effects of the 8-methyl group separate the 1La​ and 1Lb​ electronic transitions, prolonging the fluorescence lifetime (up to ~41 ns) compared to unsubstituted quinoline . A longer excited-state lifetime increases the probability of collision with a halide ion, thereby enhancing the Stern-Volmer quenching constant ( KSV​ ) and overall assay sensitivity.

The relationship between fluorescence intensity and halide concentration is governed by the Stern-Volmer equation: F0​/F=1+KSV​[X−] (Where F0​ is the unquenched fluorescence, F is the fluorescence in the presence of the halide, and KSV​ is the Stern-Volmer constant).

Photophysical_Quenching S0 1-Ethyl-8-methylquinolinium (Ground State, S0) S1 Excited Fluorophore (S1 State) S0->S1 UV Excitation (~315 nm) Emission Fluorescence Emission (Unquenched) S1->Emission Radiative Decay (~432 nm) Complex Collision Complex [Fluorophore···X⁻] S1->Complex + Halide Ion (Diffusion) Quenched Non-Radiative Decay (Electron Transfer) Complex->Quenched Charge Transfer Quenched->S0 Ground State Recovery

Fig 1: Dynamic collisional quenching mechanism of 1-Ethyl-8-methylquinolinium by halide ions.

Photophysical Properties & Quenching Dynamics

To design an effective assay, one must understand the quantitative photophysical limits of the probe. The table below summarizes the key parameters for 8-methylquinolinium derivatives in aqueous environments.

ParameterQuantitative ValueCausality / Assay Significance
Excitation Maximum ( λex​ ) ~315 - 340 nmCorresponds to the 1La​ transition; requires UV-compatible quartz cuvettes and optics.
Emission Maximum ( λem​ ) ~430 - 450 nmThe large Stokes shift minimizes inner-filter effects and scattering interference from vesicles.
Fluorescence Lifetime ( τ0​ ) ~41.6 nsExceptionally long for organic dyes; allows a higher probability of halide collision before decay.
KSV​ for Chloride (Cl⁻) ~192 M⁻¹High sensitivity for physiological Cl⁻ ranges (10-150 mM).
KSV​ for Bromide (Br⁻) ~346 M⁻¹Heavier atom effect increases spin-orbit coupling and quenching efficiency.
KSV​ for Iodide (I⁻) > 500 M⁻¹Maximum PET efficiency due to the low oxidation potential of iodide.

Experimental Workflows & Protocols

Protocol A: In Vitro Halide Calibration (Stern-Volmer Plot)

Before running complex transport assays, you must determine the exact KSV​ for your specific buffer system, as dynamic quenching is highly sensitive to viscosity and temperature.

Self-Validating Principle: This protocol maintains a constant ionic strength. If ionic strength fluctuates, the activity coefficients and diffusion rates alter, leading to a non-linear Stern-Volmer plot.

  • Stock Preparation: Dissolve 1-ethyl-8-methylquinolinium in distilled water to a 10 mM stock. Keep protected from light.

  • Buffer Preparation (The Constant Ionic Strength Matrix): Prepare two buffers:

    • Buffer A: 150 mM KNO₃, 10 mM HEPES, pH 7.4.

    • Buffer B: 150 mM KCl, 10 mM HEPES, pH 7.4.

    • Causality: Nitrate (NO₃⁻) does not quench quinolinium fluorescence. By mixing Buffer A and Buffer B at different ratios, you titrate the Cl⁻ concentration from 0 to 150 mM while keeping the total ionic strength strictly at 150 mM.

  • Sample Assembly: Dilute the probe stock into the mixed buffers to a final concentration of 50 µM. Causality: Keeping the probe concentration low (< 50 µM) prevents self-quenching and the inner-filter effect.

  • Measurement: Equilibrate the cuvette in a Peltier-controlled holder at exactly 25.0°C. Read fluorescence ( λex​ = 320 nm, λem​ = 435 nm).

  • Validation: Plot F0​/F versus [Cl⁻]. A perfectly linear plot validates that the quenching is purely dynamic and that ionic strength artifacts have been successfully eliminated.

Protocol B: Vesicular Chloride Transport Assay

This protocol measures the activity of a chloride channel or ionophore by tracking the efflux of Cl⁻ from Large Unilamellar Vesicles (LUVs).

Vesicular_Assay Step1 1. Lipid Hydration (Trap Probe + Internal Cl⁻) Step2 2. Vesicle Extrusion (Standardize LUV Size) Step1->Step2 Step3 3. Size Exclusion Chromatography (Remove External Probe) Step2->Step3 Step4 4. Spectrofluorometry (Establish Quenched Baseline) Step3->Step4 Step5 5. Transporter Addition (Initiate Cl⁻ Efflux) Step4->Step5 Step6 6. Detergent Lysis (Self-Validation: F_max Calibration) Step5->Step6

Fig 2: Self-validating workflow for vesicular chloride efflux assays using the fluorescent probe.

  • Lipid Film Hydration: Hydrate a dried lipid film (e.g., POPC/Cholesterol) with an Internal Buffer containing 150 mM KCl, 10 mM HEPES, and 2 mM 1-ethyl-8-methylquinolinium.

  • Extrusion: Pass the suspension through a 200 nm polycarbonate membrane 11-15 times to form uniform LUVs.

  • Size Exclusion Chromatography (SEC): Pass the LUVs through a Sephadex G-25 column pre-equilibrated with External Buffer (150 mM KNO₃, 10 mM HEPES, pH 7.4).

    • Causality: This step removes the unencapsulated external probe and establishes a chloride gradient (150 mM inside, 0 mM outside). Inside the vesicles, the probe is highly quenched by the 150 mM Cl⁻.

  • Baseline Measurement: Place the LUVs in a fluorometer. Monitor the baseline fluorescence for 60 seconds. It should be low and stable.

  • Initiate Transport: Inject the anion transporter or ionophore. As Cl⁻ leaves the vesicle (exchanging with NO₃⁻ to maintain charge balance), the internal Cl⁻ concentration drops. Causality: The probe undergoes dequenching, resulting in a rapid increase in fluorescence.

  • Self-Validation (Detergent Lysis): At the end of the kinetic run, inject 0.1% Triton X-100.

    • Causality: Vesicle loading efficiency varies between batches, and minor UV photobleaching occurs during continuous measurement. Triton X-100 disrupts the lipid bilayer, releasing all remaining probe into the vast, chloride-free external buffer. This provides the absolute, unquenched fluorescence maximum ( F0​ ). Normalizing your kinetic data against this specific F0​ creates a self-validating system, ensuring that variations in raw fluorescence do not skew the calculated transport rates.

Troubleshooting & Optimization Insights

  • Temperature Control is Non-Negotiable: Because the mechanism relies on bimolecular collisions, the diffusion coefficient—and thus KSV​ —is highly temperature-dependent. A mere 1°C fluctuation can alter the collision rate and skew your transport kinetics. Always use a Peltier-controlled cuvette holder.

  • Mitigating Photobleaching: Quinolinium dyes are susceptible to UV-induced photobleaching. To prevent artificial signal decay masquerading as ion transport, minimize fluorometer slit widths (e.g., 2 nm excitation / 5 nm emission) and use a shutter to block the excitation beam between interval reads.

  • pH Independence: Unlike YFP-based fluorescent proteins, the permanent quaternary charge of 1-ethyl-8-methylquinolinium renders its fluorescence completely insensitive to physiological pH changes (pH 5 to 9), eliminating the need for strict intracellular pH calibration .

References

  • Illsley, N. P., & Verkman, A. S. (1987). "Membrane chloride transport measured using a chloride-sensitive fluorescent probe." Biochemistry, 26(5), 1215-1219. URL: [Link]

  • Rautela, R., et al. (2016). "Fluorescence quenching of 8-methyl quinolinium: An efficient halide indicator." Journal of Molecular Liquids, 218, 632-636. URL: [Link]

  • Wikipedia Contributors. (2023). "Fluorescent chloride sensor." Wikipedia, The Free Encyclopedia. URL: [Link]

Advanced Application Notes & Protocols: 1-Ethyl-8-methylquinolinium in Quantitative Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As fluorescence microscopy transitions from qualitative observation to quantitative biophysics, the demand for robust, environmentally sensitive fluorophores has surged. 1-Ethyl-8-methylquinolinium (CAS: 46151-62-6) [1] and its functionalized derivatives represent a premier class of cationic probes utilized in advanced imaging modalities, particularly for intracellular halide sensing and Fluorescence Lifetime Imaging Microscopy (FLIM) [2].

From an application science perspective, the structural causality of this molecule dictates its utility:

  • The Quinolinium Core: Provides a highly conjugated π -system, yielding a large Stokes shift and excellent photostability.

  • The N-Ethyl Substitution: Confers a permanent positive charge. This lipophilic cationic nature drives electrophoretic accumulation in mitochondria and ensures high aqueous solubility, preventing self-quenching aggregates in the cytosol.

  • The 8-Methyl Group: Introduces critical steric hindrance. By restricting intramolecular rotation, it minimizes non-radiative decay pathways, thereby maximizing both the fluorescence quantum yield and the excited-state lifetime—a mandatory requirement for high-resolution FLIM[2].

This guide provides a comprehensive, self-validating framework for deploying 1-Ethyl-8-methylquinolinium-based probes in live-cell microscopy.

Mechanistic Pathways & Photophysics

To design a reliable experiment, one must understand the physical causality of the probe's signal. 1-Ethyl-8-methylquinolinium operates primarily through dynamic (collisional) quenching . When the excited-state fluorophore collides with a heavy anion (such as Cl⁻, Br⁻, or I⁻), the energy is dissipated non-radiatively. Because this process competes with fluorescence emission, the reduction in signal intensity or lifetime is directly proportional to the halide concentration, governed by the Stern-Volmer relationship:

FF0​​=ττ0​​=1+KSV​[Cl−]

Where F0​ and τ0​ are the intensity and lifetime in the absence of the quencher, and KSV​ is the Stern-Volmer quenching constant.

Quenching S0 Ground State (S0) 1-E-8-MQ S1 Excited State (S1) S0->S1 Excitation (hν_ex) Fluor Fluorescence (Radiative Decay) S1->Fluor k_f Quench Cl⁻ Quenching (Non-Radiative) S1->Quench k_q[Cl⁻] Fluor->S0 Emission (hν_em) Quench->S0 Heat Dissipation

Photophysical pathways of 1-Ethyl-8-methylquinolinium illustrating competitive chloride quenching.

Experimental Protocols

Protocol A: Intracellular Chloride Quantification via Stern-Volmer Analysis

Relying solely on fluorescence intensity is prone to artifacts from uneven dye loading or photobleaching. This protocol incorporates an in-situ calibration step to create a self-validating system.

Reagents & Setup:

  • 1-Ethyl-8-methylquinolinium derivative (e.g., 5 mM stock in anhydrous DMSO).

  • Calibration Buffers: Ranging from 0 mM to 150 mM Cl⁻ (using K-gluconate to maintain isotonicity and ionic strength).

  • Ionophores: Nigericin (10 µM) and Tributyltin (10 µM) or Valinomycin (10 µM).

Step-by-Step Methodology:

  • Cell Loading: Incubate live cells (e.g., HeLa or HEK293) with 5–10 µM of the quinolinium probe in a serum-free imaging medium for 30 minutes at 37°C.

    • Expert Insight: Serum proteins can bind the dye, reducing the effective concentration and causing high background fluorescence. Always load in serum-free conditions.

  • Wash Step: Wash cells 3x with standard physiological saline to remove extracellular dye. Allow cells to rest for 15 minutes to ensure complete intracellular de-esterification (if using an AM-ester derivative) or compartmental equilibration.

  • Baseline Acquisition: Image using an inverted confocal microscope. Excitation: 340-360 nm (or multiphoton at 720 nm); Emission: 430-460 nm.

  • In-Situ Calibration (Critical Step):

    • To correlate intensity with actual [Cl⁻], the intracellular and extracellular halide concentrations must be equilibrated.

    • Perfuse the cells with the 0 mM Cl⁻ calibration buffer containing Nigericin and Tributyltin. These ionophores collapse the pH and Cl⁻ gradients across the plasma membrane.

    • Record the maximum fluorescence ( F0​ ).

    • Sequentially perfuse with buffers of increasing Cl⁻ concentration (e.g., 10, 30, 60, 100, 150 mM) and record the steady-state fluorescence ( F ) for each.

  • Data Analysis: Plot F0​/F against[Cl⁻]. The slope yields the intracellular KSV​ , allowing you to interpolate the baseline [Cl⁻] of your unknown samples.

Protocol B: Dynamic Microenvironment Mapping using FLIM

Because 1-Ethyl-8-methylquinolinium possesses a long, tunable fluorescence lifetime, it is an exceptional candidate for Time-Correlated Single Photon Counting (TCSPC) FLIM [2]. FLIM is independent of dye concentration, making it inherently more trustworthy than intensity-based imaging.

FLIMWorkflow Step1 1. Dye Loading (1-E-8-MQ probe, 30 min, 37°C) Step2 2. Wash & Buffer Exchange (Remove extracellular background) Step1->Step2 Step3 3. Pulsed Laser Excitation (Multiphoton or 405nm diode) Step2->Step3 Step4 4. TCSPC Acquisition (Record photon arrival times) Step3->Step4 Step5 5. Decay Curve Fitting (Deconvolution with IRF) Step4->Step5 Step6 6. Lifetime Map Generation (Spatial microenvironment data) Step5->Step6

Step-by-step experimental workflow for Fluorescence Lifetime Imaging Microscopy (FLIM).

FLIM Execution Steps:

  • Instrument Calibration: Record the Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) or a standard fluorophore with a known, ultra-short lifetime.

  • Acquisition: Excite the loaded cells using a pulsed laser (typically 20-40 MHz repetition rate). Collect at least 104 photons per pixel in the brightest regions to ensure robust statistical fitting.

    • Expert Insight: Keep the peak count rate below 10% of the laser repetition rate to avoid "pulse pile-up" artifacts, which artificially shorten the measured lifetime.

  • Deconvolution: Fit the decay curves to a bi-exponential model. The 1-Ethyl-8-methylquinolinium core typically exhibits a primary long-lifetime component (~10-25 ns depending on the exact derivative and environment) and a minor short component [3].

Data Presentation & Troubleshooting

To facilitate rapid decision-making at the bench, the following tables summarize critical parameters and common failure modes when utilizing quinolinium-based probes.

Table 1: Comparative Analysis of Microscopy Modalities
ModalityParameter MeasuredSensitivity to Dye ConcentrationSensitivity to PhotobleachingBest Use Case
Widefield Intensity Photons/secHigh (Prone to artifacts)HighHigh-throughput screening; qualitative localization.
Ratiometric Imaging Emission RatioLowModerateDynamic tracking of ion fluxes where FLIM is unavailable.
FLIM (TCSPC) Excited-state decay ( τ )Zero (Concentration independent)LowGold Standard for precise intracellular pH/halide mapping[2].
Table 2: Troubleshooting Quinolinium Probe Workflows
ObservationMechanistic CauseCorrective Action
Punctate, highly localized fluorescence Probe is sequestered in mitochondria due to its lipophilic cationic nature.If cytosolic measurement is desired, reduce loading time to 10 mins or use a less lipophilic derivative.
No response to Cl⁻ addition Failure to equilibrate intra/extracellular ions.Verify the activity of Nigericin/Tributyltin ionophores. Ensure buffers are properly formulated.
Artificially short FLIM lifetimes Pulse pile-up (photon counting rate is too high for the detector).Attenuate the excitation laser power or insert a neutral density filter.
High background in media Dye binding to serum albumin.Perform all loading and imaging steps in HBSS or phenol red-free, serum-free media.

References

  • Bleeker, J. M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2051-2059. Available at:[Link]

  • Geddes, C. D., Apperson, K., & Birch, D. J. S. (1999). New fluorescent quinolinium dyes applications in nanometre particle sizing. The Institute of Fluorescence / Elsevier Science Ltd. Available at: [Link](Indexed general reference for quinolinium lifetime properties)

  • Wang, et al. (2012). Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. Chemistry - A European Journal. Available at:[Link]

Illuminating the Powerhouse's Transcriptome: A Guide to Mitochondrial RNA Imaging with 1-Ethyl-8-methylquinolinium

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Role of Mitochondrial RNA

Mitochondria, the powerhouses of the cell, are unique in possessing their own genetic material in the form of mitochondrial DNA (mtDNA) and the machinery to transcribe it into mitochondrial RNA (mtRNA). This mtRNA is crucial for the synthesis of essential protein subunits of the electron transport chain, the site of cellular respiration.[1] The regulation and localization of mtRNA are intrinsically linked to mitochondrial function and overall cellular health. Dysregulation of mtRNA has been implicated in a variety of human diseases, including cancer and neurodegenerative disorders, making it a critical target for investigation in both basic research and drug development.[2]

Visualizing mtRNA in living cells has been a significant challenge. Traditional methods often require cell fixation, which can introduce artifacts and does not allow for the study of dynamic processes. The development of fluorescent probes that can specifically target and illuminate mtRNA in live cells represents a major leap forward in our ability to study mitochondrial biology. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-Ethyl-8-methylquinolinium, a novel fluorescent probe for live-cell imaging of mitochondrial RNA.

Principle of Detection: The Quinolinium Advantage for RNA Sensing

Quinolinium-based dyes have emerged as a powerful class of fluorescent probes for nucleic acid imaging.[1][3][4] Their mechanism of action often relies on a "light-up" effect upon binding to their target. In solution, these molecules may have low fluorescence quantum yields due to intramolecular rotations or other non-radiative decay pathways. However, upon binding to the structured environment of RNA, these rotations are restricted, leading to a significant enhancement in fluorescence. This property provides a high signal-to-noise ratio, which is essential for high-resolution imaging.

The lipophilic and cationic nature of the quinolinium core facilitates its accumulation within the negatively charged mitochondrial matrix.[5] The specific substitutions on the quinolinium ring, such as the ethyl and methyl groups in 1-Ethyl-8-methylquinolinium, are designed to fine-tune its spectral properties and enhance its selectivity for RNA over DNA. While the precise binding mode is a subject of ongoing research, it is believed to involve a combination of electrostatic interactions and intercalation or groove binding with the mtRNA structure.

Photophysical and Chemical Properties

A comprehensive understanding of the probe's properties is crucial for successful imaging experiments. The following table summarizes the key characteristics of quinolinium-based probes, which are expected to be similar for 1-Ethyl-8-methylquinolinium.

PropertyValueReference
Excitation Maximum (λex) ~550 nm[5]
Emission Maximum (λem) ~650 nm[5]
Molecular Weight Varies by counter-ionN/A
Solubility Soluble in DMSO[6][7]
Storage -20°C, protected from light[6]

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the step-by-step procedure for staining and imaging mitochondrial RNA in live cells using 1-Ethyl-8-methylquinolinium.

Materials and Reagents
  • 1-Ethyl-8-methylquinolinium iodide (or other salt)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • MitoTracker™ Green FM (for co-localization studies)

  • Glass-bottom dishes or coverslips suitable for fluorescence microscopy

Workflow for Mitochondrial RNA Imaging

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 1 µM Working Solution in Culture Medium prep_stock->prep_working cell_culture Culture Cells on Glass-Bottom Dish incubation Incubate Cells with Working Solution (15-30 min, 37°C) cell_culture->incubation wash Wash Cells 2-3 times with warm PBS incubation->wash add_buffer Add Live-Cell Imaging Buffer wash->add_buffer acquire_images Acquire Images with Confocal Microscope add_buffer->acquire_images analyze Analyze Images acquire_images->analyze G cluster_cell Cell cluster_mito Mitochondrion probe_outside 1-Ethyl-8-methylquinolinium (Low Fluorescence) probe_inside Probe Accumulation (Driven by ΔΨm) probe_outside->probe_inside Passive Diffusion binding Binding to mtRNA probe_inside->binding mtrna mtRNA binding->mtrna fluorescence Enhanced Fluorescence (Light-up) binding->fluorescence

Caption: Proposed mechanism of mitochondrial RNA imaging.

  • Cellular Uptake: The lipophilic nature of the quinolinium probe allows it to passively diffuse across the plasma membrane into the cytoplasm.

  • Mitochondrial Accumulation: The positively charged quinolinium moiety is attracted to the highly negative mitochondrial membrane potential (ΔΨm), leading to its accumulation within the mitochondrial matrix.

  • RNA Binding and Fluorescence Enhancement: Once inside the mitochondria, the probe interacts with the abundant mitochondrial RNA. This binding event restricts the intramolecular rotation of the probe, leading to a significant increase in its fluorescence quantum yield, effectively "switching on" its fluorescence. [8]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Probe concentration is too high.Perform a concentration titration to find the optimal staining concentration.
Weak Signal Probe concentration is too low.Increase the probe concentration or incubation time.
Low mitochondrial membrane potential.Ensure cells are healthy and metabolically active. Use a positive control with healthy cells.
Low mtRNA content.This may be cell-type dependent.
Phototoxicity/Photobleaching High laser power or long exposure times.Use the lowest possible laser power and shortest exposure times. Use an anti-fade reagent if imaging fixed cells.

Conclusion

1-Ethyl-8-methylquinolinium represents a valuable tool for the scientific community, enabling the visualization of mitochondrial RNA in living cells with high specificity and a strong signal-to-noise ratio. The protocols and information provided in this application note are intended to serve as a comprehensive guide for researchers to successfully implement this technology in their studies of mitochondrial function, disease pathogenesis, and drug discovery. The ability to dynamically image mtRNA opens up new avenues for understanding the intricate regulation of mitochondrial gene expression and its impact on cellular life and death.

References

  • Applying styryl quinolinium fluorescent probes for imaging of ribosomal RNA in living cells. (n.d.). The 85th Meeting of the Israel Chemical Society. [Link]

  • Applying Styryl Quinolinium fluorescent probes for imaging of ribosomal RNA in living cells. (n.d.). The 85th Meeting of the Israel Chemical Society. [Link]

  • Lighting-Up the Far-Red Fluorescence of RNA-Selective Dyes by Switching from Ortho to Para Position. (2023). PMC. [Link]

  • Applying styryl quinolinium fluorescent probes for imaging of ribosomal RNA in living cells. (2025). ResearchGate. [Link]

  • Optical Properties of New Donor–Acceptor Dyes for RNA Imaging: Insights from Ab Initio and Hückel's Model Calculations. (n.d.). ChemRxiv. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). ResearchGate. [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed. [Link]

  • Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. (2023). MDPI. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). PMC. [Link]

  • Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. (2012). PubMed. [Link]

  • Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. (2023). PubMed. [Link]

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Application Note & Protocol: Ultrasensitive Detection of Thiophenols in Environmental Samples using a Novel Quinolinium-Based Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Thiophenol Monitoring

Thiophenols and their derivatives are a class of highly toxic aromatic sulfur compounds that pose a significant threat to both environmental ecosystems and human health.[1][2] Widely used in the manufacturing of pesticides, pharmaceuticals, and various industrial chemicals, their release into the environment, particularly into water systems, is a matter of considerable concern.[2][3] The median lethal concentration (LC50) of thiophenols for aquatic life is alarmingly low, and in humans, exposure can lead to severe health issues, including damage to the central nervous system, respiratory distress, and even mortality.[3][4] Consequently, the development of rapid, highly sensitive, and selective methods for the detection of thiophenols in environmental samples is of paramount importance.[5][6][7]

Fluorescence-based detection methods have emerged as a powerful tool for this purpose, offering advantages such as high sensitivity, operational simplicity, and the potential for real-time monitoring.[2] This application note describes a novel and robust method for the detection of thiophenols utilizing the fluorescent probe 1-Ethyl-8-methylquinolinium-X (EMQ-X) , where 'X' represents a thiophenol-selective recognition moiety. The quinolinium core provides a stable and highly fluorescent scaffold, while the rationally designed recognition group ensures high selectivity for thiophenols over other potentially interfering species.[8]

Principle of Detection: A "Turn-On" Fluorescence Response

The detection mechanism of the EMQ-X probe is based on a thiophenol-mediated cleavage of a quenching group, resulting in a significant "turn-on" fluorescence signal. In its native state, the EMQ-X probe is non-fluorescent or weakly fluorescent due to a photoinduced electron transfer (PET) or other quenching mechanism facilitated by the recognition moiety 'X'. Thiophenols, acting as potent nucleophiles, selectively cleave the 'X' group from the quinolinium fluorophore.[9] This cleavage event restores the intrinsic fluorescence of the 1-Ethyl-8-methylquinolinium core, leading to a strong and easily detectable fluorescent signal that is directly proportional to the concentration of thiophenol. A common and effective recognition moiety for this purpose is the 2,4-dinitrobenzenesulfonyl (DNBS) group, which undergoes nucleophilic aromatic substitution (SNAr) with thiophenols.[2][8]

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Figure 1: Proposed "Turn-On" detection mechanism of the EMQ-DNBS probe for thiophenols.

Materials and Reagents

  • Probe: 1-Ethyl-8-methylquinolinium-DNBS (EMQ-DNBS)

  • Solvent: Dimethyl sulfoxide (DMSO, spectroscopic grade)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Thiophenol Standard: Thiophenol (99% or higher purity)

  • Environmental Water Samples: Tap water, river water, etc.

  • Instrumentation: Fluorescence spectrophotometer

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • EMQ-DNBS Probe Stock Solution (1 mM): Dissolve the appropriate amount of EMQ-DNBS in DMSO to obtain a final concentration of 1 mM. Store this solution in the dark at 4°C.

  • Thiophenol Standard Stock Solution (10 mM): Prepare a 10 mM stock solution of thiophenol in DMSO. Due to the volatility and reactivity of thiophenol, prepare this solution fresh daily.

  • Working Buffer: Prepare a 10 mM PBS solution (pH 7.4).

Protocol 2: General Procedure for Thiophenol Detection
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}

Figure 2: General workflow for thiophenol detection using the EMQ-DNBS probe.
  • Preparation of the Reaction Mixture: In a microcentrifuge tube, add the appropriate volume of the working buffer (e.g., PBS with a small percentage of DMSO to ensure probe solubility).

  • Addition of the Probe: Add the EMQ-DNBS probe from the stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 µM).

  • Addition of Thiophenol Standard or Sample: Add varying concentrations of the thiophenol standard or the environmental water sample to the reaction mixture.

  • Incubation: Mix the solution thoroughly and incubate at room temperature for a specified period (e.g., 10 minutes) to allow the reaction to proceed to completion.

  • Fluorescence Measurement: Measure the fluorescence emission of the solution using a fluorescence spectrophotometer. The excitation and emission wavelengths should be optimized for the 1-Ethyl-8-methylquinolinium fluorophore.

Protocol 3: Analysis of Environmental Water Samples
  • Sample Preparation: Collect environmental water samples (e.g., tap water, river water). Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Spiking Experiments: To validate the method, spike known concentrations of thiophenol into the environmental water samples.

  • Detection: Follow the general procedure for thiophenol detection (Protocol 2) using the prepared environmental water samples (both spiked and unspiked).

  • Quantification: Determine the concentration of thiophenol in the samples by referring to the calibration curve generated from the thiophenol standards.

Data Analysis and Expected Results

A significant increase in fluorescence intensity is expected upon the addition of thiophenol to the EMQ-DNBS probe solution. A linear relationship should be observed between the fluorescence intensity and the concentration of thiophenol within a certain range.

Thiophenol Concentration (µM)Fluorescence Intensity (a.u.)
010 ± 2
1150 ± 10
2.5350 ± 15
5700 ± 20
7.51050 ± 25
101400 ± 30

Table 1: Example of expected fluorescence response of the EMQ-DNBS probe to varying concentrations of thiophenol.

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve. Based on similar quinolinium-based probes, a low nanomolar detection limit is anticipated.[8]

Selectivity and Interference

The high selectivity of the EMQ-DNBS probe for thiophenols is a critical feature. The probe should exhibit a minimal fluorescence response to other common analytes found in environmental water samples, including aliphatic thiols (e.g., cysteine, glutathione), various anions and cations, and other organic molecules. This high selectivity is attributed to the specific reactivity of the dinitrobenzenesulfonyl group with the nucleophilic thiophenolate anion.

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal Probe degradationStore the probe stock solution in the dark at 4°C.
Incorrect excitation/emission wavelengthsOptimize the spectrophotometer settings for the 1-Ethyl-8-methylquinolinium fluorophore.
High background fluorescence Contaminated buffer or solventUse high-purity reagents and solvents.
Autofluorescence of the sample matrixRun a sample blank (sample without the probe) to subtract the background.
Poor linearity of calibration curve Pipetting errorsUse calibrated micropipettes and ensure accurate dilutions.
Probe concentration is too high or too lowOptimize the probe concentration for the desired detection range.

Conclusion

The 1-Ethyl-8-methylquinolinium-based fluorescent probe, EMQ-DNBS, offers a highly sensitive and selective method for the detection of toxic thiophenols in environmental water samples. The "turn-on" fluorescence response mechanism provides a clear and robust signal that is directly proportional to the analyte concentration. The simple and rapid protocol makes this method suitable for routine environmental monitoring and for researchers in the fields of environmental science, analytical chemistry, and toxicology.

References

  • Near-Infrared Fluorescent Probe for Detection of Thiophenols in Water Samples and Living Cells. Analytical Chemistry. [Link]

  • Monitoring thiophenols in both environmental water samples and bio-samples: A method based on a fluorescent probe with broad pH adaptation. Ecotoxicology and Environmental Safety. [Link]

  • Near-Infrared Fluorescent Probe for Detection of Thiophenols in Water Samples and Living Cells. ACS Publications. [Link]

  • A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Advances. [Link]

  • Near-Infrared Fluorescent Probe for Detection of Thiophenols in Water Samples and Living Cells. ResearchGate. [Link]

  • Quinolinium-based fluorescent probes for the detection of thiophenols in environmental samples and living cells. Chemistry – An Asian Journal. [Link]

  • Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]

  • A Water-Soluble Fluorescent Probe for the Detection of Thiophenols in Water Samples and in Cells Imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Publications. [Link]

  • Simple NIR-Emitting ESIPT Fluorescent Probe for Thiophenol with a Remarkable Stokes Shift and Its Application. ACS Omega. [Link]

  • Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. ARKIVOC. [Link]

  • Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. The Journal of Organic Chemistry. [Link]

  • Determination of thiophenol concentrations in water samples. ResearchGate. [Link]

  • 1-ETHYL-8-METHYLQUINOLINIUM. ChemBK. [Link]

  • Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5... ResearchGate. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. ResearchGate. [Link]

  • Medicinal Thiols: Current Status and New Perspectives. Current Chemical Biology. [Link]

  • Mechanism of arylating quinone toxicity involving Michael adduct formation and induction of endoplasmic reticulum stress. Proceedings of the National Academy of Sciences. [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry. [Link]

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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Ethyl-8-methylquinolinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Ethyl-8-methylquinolinium, a quaternary quinolinium salt. As compounds of this class see increasing use in materials science, medicinal chemistry, and as cationic surfactants, a robust and validated set of analytical protocols is essential for researchers and drug development professionals to ensure identity, purity, and structural integrity.[1][2] We present an integrated workflow encompassing spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Visible (UV-Vis) Spectroscopy, alongside Elemental Analysis. Each protocol is designed to be a self-validating component of a complete characterization package, with explanations grounded in established scientific principles to guide experimental choices.

Introduction: The Need for Rigorous Characterization

1-Ethyl-8-methylquinolinium is a cationic organic compound featuring a quinoline heterocyclic system, which is N-alkylated with an ethyl group and substituted with a methyl group at the 8-position. The permanent positive charge on the nitrogen atom defines its nature as a quaternary ammonium salt, which will be associated with a counter-ion (e.g., bromide, iodide, chloride). Quinolinium salts are valued for their diverse applications, stemming from their unique electronic and physicochemical properties.[1][2]

Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any subsequent research or development activity, from mechanistic biological studies to formulation.[3] This document serves as a practical guide, detailing the core analytical techniques required to achieve a full and reliable characterization of 1-Ethyl-8-methylquinolinium salts.

Physicochemical Data Summary

The following table summarizes the key properties of the 1-Ethyl-8-methylquinolinium cation. Note that the molecular weight and formula will vary depending on the associated counter-ion.

PropertyValueSource
Chemical Name1-Ethyl-8-methylquinoliniumIUPAC Nomenclature
CAS Number (Cation)46151-62-6[4]
Molecular Formula (Cation)C₁₂H₁₄N⁺[4]
Molecular Weight (Cation)172.25 g/mol [4]
Parent Compound8-Methylquinoline[5]

Structural Elucidation: Confirming Molecular Identity

The primary goal of structural elucidation is to unambiguously confirm the atomic connectivity and three-dimensional structure of the molecule. NMR spectroscopy and Mass Spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within a molecule.[6] For a structure like 1-Ethyl-8-methylquinolinium, NMR is the definitive technique for confirming the substitution pattern on the quinoline ring and the identity of the N-alkyl group.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent in which the compound is soluble is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are common choices for organic salts.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[7]

  • Quantitative Nature: The integration of NMR signals is directly proportional to the number of nuclei, making it a powerful quantitative tool without the need for response factors.[8]

Protocol 2.1.1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 1-Ethyl-8-methylquinolinium salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

  • Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard 30° pulse angle with a relaxation delay of 1-2 seconds.[7]

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum and calibrate the chemical shift to the TMS signal at 0.00 ppm. Integrate all signals.

Protocol 2.1.2: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[7]

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Expected Data & Interpretation

The tables below outline the predicted chemical shifts for the 1-Ethyl-8-methylquinolinium cation, based on established data for quinoline derivatives.[7][9]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.2 - 9.4 Doublet 1H H-2 Deshielded by adjacent quaternary nitrogen.
~8.9 - 9.1 Doublet 1H H-4 Deshielded by ring current and nitrogen.
~8.2 - 8.4 Triplet 1H H-6 Aromatic proton.
~8.0 - 8.2 Doublet 1H H-5 Aromatic proton.
~7.8 - 8.0 Triplet 1H H-3 Aromatic proton.
~7.7 - 7.9 Doublet 1H H-7 Aromatic proton, ortho to methyl group.
~4.8 - 5.0 Quartet 2H N-CH₂ Methylene protons adjacent to nitrogen.
~2.8 - 3.0 Singlet 3H Ar-CH₃ Aromatic methyl group at C-8.

| ~1.6 - 1.8 | Triplet | 3H | N-CH₂-CH₃ | Terminal methyl protons of the ethyl group. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~148 - 150 C-2 Highly deshielded by adjacent nitrogen.
~146 - 148 C-8a Quaternary carbon adjacent to nitrogen.
~138 - 140 C-4 Deshielded by nitrogen.
~135 - 137 C-8 Carbon bearing the methyl group.
~131 - 133 C-6 Aromatic CH.
~130 - 132 C-4a Quaternary carbon in the aromatic system.
~129 - 131 C-5 Aromatic CH.
~122 - 124 C-3 Aromatic CH.
~118 - 120 C-7 Aromatic CH.
~55 - 57 N-CH₂ Methylene carbon attached to nitrogen.
~18 - 20 Ar-CH₃ Methyl carbon attached to the aromatic ring.

| ~14 - 16 | N-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the mass-to-charge ratio (m/z) of the molecule, which confirms its molecular weight. For a pre-charged species like 1-Ethyl-8-methylquinolinium, Electrospray Ionization (ESI) is the ideal technique.

Causality Behind Experimental Choices:

  • Ionization: ESI is used because it is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase without significant fragmentation, making it perfect for analyzing salts.[10]

  • Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) allows for the determination of an accurate mass, which can be used to confirm the elemental composition.

Protocol 2.2.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, typically the mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions (for sample introduction):

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Scan Range: m/z 50 - 500.

  • Data Analysis: Identify the m/z value corresponding to the [M]⁺ cation. If using a high-resolution instrument, compare the measured accurate mass to the theoretical mass.

Expected Data & Interpretation

  • Parent Ion: A prominent peak should be observed at m/z 172.25 , corresponding to the [C₁₂H₁₄N]⁺ cation.

  • Fragmentation: While ESI is soft, some in-source fragmentation may occur. Characteristic fragmentation patterns for alkyl amines often involve the loss of the alkyl group.[11][12] A potential minor fragment could be observed from the loss of an ethyl radical (M - 29).

Purity and Quantitative Analysis

Assessing the purity of a compound is critical. HPLC with UV detection is the industry standard for this task due to its robustness and sensitivity for chromophoric molecules like quinolines.[13][14]

High-Performance Liquid Chromatography (HPLC-UV)

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is chosen to retain the relatively nonpolar quinolinium cation.

  • Mobile Phase: A mixture of acetonitrile and water is used to elute the compound. An acid modifier (e.g., trifluoroacetic acid or formic acid) is added to improve peak shape by minimizing interactions with residual silanols on the silica support.[14][15]

  • Detection: The extensive conjugation in the quinoline ring system results in strong UV absorbance, making UV detection highly sensitive.[16][17]

Protocol 3.1.1: Purity Assessment by HPLC-UV

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm syringe filter.[13]

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 45% acetonitrile and 55% water with 0.1% TFA.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: Scan from 200-400 nm with a Diode Array Detector (DAD) to identify the absorbance maximum (λmax), then monitor at λmax.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to determine the wavelengths of maximum absorbance (λmax), which is a characteristic property of a compound's chromophore. It also forms the basis for quantitative analysis using the Beer-Lambert Law.[16][18]

Protocol 3.2.1: Determination of λmax

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance between 0.5 and 1.5 AU.

  • Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample from 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quinolinium systems, strong absorptions are expected in the 220-250 nm and 300-350 nm regions.

Compositional Verification

Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the empirical formula.[3][19]

Causality Behind Experimental Choices: This is a destructive combustion analysis method that provides fundamental confirmation of the elemental makeup of the compound, serving as a final validation of its identity and purity.[3]

Protocol 4.1.1: CHN Analysis

  • Sample Preparation: Provide 2-5 mg of a highly pure, dried (e.g., under high vacuum) sample of the 1-Ethyl-8-methylquinolinium salt.

  • Analysis: Submit the sample to a dedicated elemental analysis instrument, which combusts the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Data Validation: Compare the experimental percentages of C, H, and N to the theoretical values. A match within ±0.4% is considered acceptable confirmation.

Table 3: Example Theoretical vs. Experimental CHN Data for 1-Ethyl-8-methylquinolinium Bromide (C₁₂H₁₄NBr)

Element Theoretical % Acceptable Experimental Range
Carbon (C) 57.16% 56.76% - 57.56%
Hydrogen (H) 5.60% 5.20% - 6.00%

| Nitrogen (N) | 5.55% | 5.15% - 5.95% |

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of these techniques. The following workflow illustrates a logical sequence for analyzing a new batch of 1-Ethyl-8-methylquinolinium.

G Integrated Characterization Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Final Validation Purity HPLC-UV Purity Check UV_Vis UV-Vis (λmax) Purity->UV_Vis NMR ¹H and ¹³C NMR Purity->NMR Yes MS HR-MS (Accurate Mass) NMR->MS Structure consistent? EA Elemental Analysis (CHN) MS->EA Yes Report Comprehensive Characterization Report EA->Report Data within ±0.4%? Sample Sample of 1-Ethyl-8-methylquinolinium Sample->Purity Assess purity >95%?

Caption: A logical workflow for the complete characterization of 1-Ethyl-8-methylquinolinium.

References

  • Benchchem. (n.d.). Refining analytical methods for quinoline compound detection.
  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Mustafa Mohammed Fahad. (n.d.). Elemental Analysis. University of Al-maarif, College of Pharmacy.
  • ResearchGate. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • Kralova, K., et al. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(5), 6390-6407. Retrieved from [Link]

  • PMC. (2025, October 16). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain.
  • Aliabadi, F. S., et al. (2012). Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies. Antimicrobial Agents and Chemotherapy, 56(8), 4143-4148. Retrieved from [Link]

  • Scribd. (n.d.). Organic Salt Analysis Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and computational UV-Vis absorption spectra of 1, 5 and 8 in DMF. Retrieved from [Link]

  • Reddit. (2023, June 17). Identifying organic salts?. r/OrganicChemistry. Retrieved from [Link]

  • VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-2-methylquinolinium iodide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2021, July 8). Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. Retrieved from [Link]

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Gîrbea, C., et al. (2025, December 19). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Molecules, 30(1), 123. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Benchchem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
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  • ChemBK. (n.d.). 1-ETHYL-8-METHYLQUINOLINIUM. Retrieved from [Link]

  • ResearchGate. (2026, March 5). Synthesis and applications of new trans 1-indolyl-2-(1-methyl pyridinium and quinolinium-2-yl) ethylenes. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • Baty, J. D., et al. (1978). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Biomedical Mass Spectrometry, 5(1), 76-79. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Quantification of 8-Ethyl-2-Quinolinamine in Human Plasma using LC-MS/MS.
  • R Discovery. (1980, May 1). 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2017, January 20). Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. Retrieved from [Link]

  • Zovko Koncic, M., et al. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 24(24), 4541. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Ethyl-1-methylpiperidinium iodide. Retrieved from [Link]

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Application Note: High-Throughput Screening of Quinoline-Based Libraries for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains one of the most versatile and historically significant pharmacophores in drug discovery. From the foundational antimalarial chloroquine to modern targeted kinase inhibitors, quinoline derivatives offer a rich chemical space for therapeutic intervention. However, screening heterocyclic libraries presents unique challenges, including compound autofluorescence, poor solubility, and promiscuous binding. This application note details a comprehensive, self-validating high-throughput screening (HTS) framework designed to isolate high-confidence quinoline hits while systematically eliminating false positives.

Mechanistic Rationale: The Quinoline "Privileged Scaffold"

Quinoline (1-azanaphthalene) is classified as a "privileged scaffold" due to its ability to bind diverse biological targets[1]. The causality behind its broad bioactivity lies in its physicochemical geometry:

  • Aromatic Stacking & Intercalation: The planar, bicyclic ring system allows for robust π−π stacking interactions with aromatic amino acid residues in protein binding pockets or intercalation between DNA base pairs[2].

  • Metal Coordination: The nitrogen atom acts as a potent hydrogen bond acceptor and, particularly in derivatives like 8-hydroxyquinoline, serves as a bidentate chelator for transition metals. This makes quinolines exceptionally effective at inhibiting metalloenzymes, such as the active site Fe(II) in JMJD2 (KDM4) histone demethylases[3] or the zinc-dependent metalloprotease of botulinum neurotoxins[4].

  • Targeted Accumulation: In antimalarial applications, the weak-base properties of quinolines drive their accumulation in the acidic digestive vacuole of Plasmodium falciparum, where they disrupt hemozoin biocrystallization or inhibit parasite-specific protein synthesis[5],[2]. Molecular docking and Density Functional Theory (DFT) studies consistently validate these multi-modal binding affinities[6].

Assay Design: Building a Self-Validating System

A robust HTS campaign must be designed as a self-validating system to prevent the progression of stochastic noise or assay artifacts. When screening quinolines, two specific methodologies are required:

1. Quantitative High-Throughput Screening (qHTS): Traditional single-dose screening (e.g., at 10 µM) yields high false-positive rates due to compound aggregation. qHTS tests the entire library across a 7-point concentration gradient (e.g., 0.64 µM to 10 mM) in the primary screen[3]. Causality: By immediately generating a dose-response curve, qHTS mathematically separates true biological inhibitors (which display a sigmoidal curve) from non-specific aggregators (which display steep, non-saturating curves).

2. Ratiometric FRET Readouts: Quinolines frequently absorb light in the UV/Vis spectrum, causing "inner-filter effects" that quench fluorescence and mimic enzyme inhibition. Causality: A Förster Resonance Energy Transfer (FRET) assay relies on the ratio of two emission wavelengths. This ratiometric approach mathematically cancels out well-to-well variations in dispensing volume and compound-induced optical interference, ensuring that any measured inhibition is biologically genuine[4].

HTS_Workflow Lib Quinoline Library (100K+ Compounds) Pri Primary qHTS Screen (1536-well FRET) Lib->Pri Triage Hit Triage & Curve Fitting (Z'-factor > 0.6) Pri->Triage Counter Counterscreening (Eliminate Fluor-Interference) Triage->Counter Orth Orthogonal Validation (Mass Spectrometry) Counter->Orth Cell Phenotypic Assay (Cell Viability/Efficacy) Orth->Cell Lead Lead Optimization (SAR & DMPK) Cell->Lead

Fig 1: High-throughput screening triage workflow for quinoline-based libraries.

Experimental Protocols

Protocol A: 1536-Well qHTS Biochemical Assay (Metalloenzyme Targeting)

Objective: Identify quinoline-based inhibitors of a target metalloenzyme using a self-validating FRET assay[4]. Miniaturization to 1536-well format reduces reagent consumption and minimizes edge effects.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare the assay buffer (50 mM HEPES pH 7.4, 1 mM DTT, and 0.01% Tween-20). Critical Causality: The inclusion of a non-ionic detergent like Tween-20 is mandatory to prevent the formation of colloidal compound aggregates, which act as promiscuous, false-positive inhibitors.

  • Acoustic Dispensing: Utilize an Acoustic Droplet Ejection (ADE) system to transfer 20 nL of the quinoline library into a 1536-well black solid-bottom plate. Dispense compounds in a 7-point 1:5 dilution series[3].

  • Enzyme Pre-Incubation: Dispense 3 µL of the target enzyme solution into the wells. Centrifuge at 1000 x g for 1 minute to eliminate micro-bubbles. Incubate for 15 minutes at room temperature to allow the quinoline derivatives to coordinate with the active site metal ion.

  • Reaction Initiation: Add 1 µL of the FRET-labeled peptide substrate.

  • Kinetic Readout: Immediately read the plate on a multimode microplate reader. Monitor the donor/acceptor emission ratio continuously over 2 hours to calculate the initial velocity ( V0​ ).

  • Self-Validation (Counterscreen): Run a parallel plate containing the pre-cleaved FRET substrate but lacking the enzyme. Any quinoline that alters the fluorescence ratio in this plate is a direct fluorophore quencher and must be eliminated from the hit list[3].

Protocol B: 384-Well Phenotypic Counterscreen (Antimalarial Efficacy)

Objective: Validate the cell-penetrability and phenotypic efficacy of biochemical hits against Plasmodium falciparum[5]. Biochemical potency does not guarantee cellular efficacy due to efflux pumps; this step ensures physiological relevance.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (e.g., 3D7 strain) cultures in human erythrocytes at 2% hematocrit and 1% parasitemia in RPMI-1640 medium.

  • Compound Plating: Dispense quinoline hits into 384-well clear-bottom plates. Include Chloroquine (1 µM) as a positive control for parasite death and DMSO (0.5% final) as a negative vehicle control[2].

  • Incubation: Add 40 µL of the parasite culture per well. Incubate for 72 hours at 37°C in a specialized gas chamber (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Lysis and Staining: Add 10 µL of lysis buffer containing SYBR Green I dye. Critical Causality: SYBR Green I strongly fluoresces upon binding double-stranded DNA. Because mature human erythrocytes lack a nucleus (and thus lack DNA), the entire fluorescence signal is directly proportional to parasite DNA proliferation.

  • Detection: Incubate in the dark for 1 hour, then measure fluorescence (Ex: 485 nm, Em: 530 nm). Calculate IC 50​ values using non-linear regression.

MOA_Pathway Quin Quinoline Derivative Target Target Metalloenzyme (e.g., JMJD2/KDM4) Quin->Target Chelates Active Site Inhib Enzymatic Inhibition Target->Inhib Biomarker Biomarker Accumulation (e.g., H3K9me3) Inhib->Biomarker Phenotype Phenotypic Response (Cell Death / Arrest) Biomarker->Phenotype

Fig 2: Mechanism of action for quinoline-mediated metalloenzyme inhibition.

Data Presentation & Hit Prioritization

Robust HTS campaigns require strict statistical validation. The Z'-factor—a measure of assay window and variance—must remain >0.6 to ensure data trustworthiness. The table below summarizes typical attrition rates and validation metrics when screening a large quinoline library using the dual-assay system described above.

Screening StagePlate FormatCompounds TestedHit Rate (%)Primary Filter CriteriaAvg. Z'-Factor
Primary qHTS 1536-well100,0000.75%>50% Inhibition at Top Dose0.78
Counterscreen 1536-well7500.40%Lack of Fluorophore Quenching0.82
Orthogonal 384-well4000.15%Mass Spectrometry BindingN/A
Phenotypic 384-well1500.05%Cell Viability IC 50​ < 1 µM0.65

Table 1: Representative HTS metrics and hit triage data for a quinoline-focused library.

References

  • Title: High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors Source: PLOS ONE URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: High-Throughput Screening Uncovers Novel Botulinum Neurotoxin Inhibitor Chemotypes Source: ACS Chemical Biology URL: [Link]

  • Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL: [Link]

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Application Note: Flow Injection Analysis (FIA) for the Rapid Quantification of Quinolinium Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

Flow injection analysis (FIA) has fundamentally transformed the automation of chemical assays in pharmaceutical and industrial laboratories. By utilizing the controlled spatial and temporal dispersion of a sample plug within a continuous carrier stream, FIA enables high-throughput, reproducible quantification without requiring the system to reach chemical equilibrium.

Quinolinium derivatives represent a highly diverse class of compounds, ranging from critical antimalarial active pharmaceutical ingredients (APIs) like chloroquine to synthetic colorants such as Quinoline Yellow. Quantifying these compounds often presents distinct matrix challenges. This application note details the mechanistic principles and provides validated, step-by-step protocols for two distinct FIA modalities: Potentiometric FIA for high-concentration API formulation analysis[1], and Spectrophotometric FIA coupled with In-Line Solid-Phase Extraction (SPE) for trace impurity profiling[2].

Mechanistic Principles & System Architecture

The robustness of FIA relies entirely on reproducible fluidic hydrodynamics. When a quinolinium sample is injected into the carrier stream, a parabolic flow profile generates a precise concentration gradient. This controlled dispersion yields a transient, peak-shaped signal at the detector that correlates directly with the analyte's concentration.

  • Ion-Pair Potentiometry (For Basic APIs): Basic quinolinium drugs possess a tertiary amine or quinoline nitrogen that is readily protonated at acidic to neutral pH. In a flow-through ion-selective electrode (ISE), this large organic cation forms a lipophilic ion-pair with a bulky anion (e.g., tetraphenylborate) embedded in a polyvinyl chloride (PVC) membrane[3]. The resulting phase boundary potential is continuously monitored.

  • In-Line Solid-Phase Extraction (For Trace Dyes): To detect trace unsulfonated quinoline derivatives within a highly concentrated sulfonated matrix, FIA is coupled with a C-18 minicolumn. The hydrophobic unsulfonated compounds are retained via van der Waals interactions, while the highly polar sulfonated bulk flows to waste. A subsequent organic eluent plug desorbs the analyte into a UV-Vis detector[2].

FIA System Workflow

FIA_System Carrier Carrier Stream (Buffer/Solvent) Pump Peristaltic Pump (Constant Flow) Carrier->Pump Valve Injection Valve (Sample Plug) Pump->Valve Coil Reaction Coil / In-Line SPE Valve->Coil Dispersion Sample Sample (Quinolinium) Sample->Valve Injection Detector Detector (Potentiometric/UV-Vis) Coil->Detector Reaction/Elution Data Data Acquisition (Transient Signal) Detector->Data Signal Waste Waste Detector->Waste

Figure 1: Generalized Flow Injection Analysis (FIA) manifold for quinolinium derivative quantification.

Protocol 1: Potentiometric FIA for Chloroquine Quantification

Objective: High-throughput quantification and dissolution profiling of chloroquine in pharmaceutical formulations[4].

Reagents & Materials
  • Ion-Exchanger: Potassium tetrakis(4-chlorophenyl)borate (KTCB).

  • Plasticizer: Bis(2-ethylhexyl)adipate (BEHA)[3].

  • Polymer Matrix: High molecular weight Polyvinyl Chloride (PVC).

  • Carrier Stream: 0.01 M Acetate buffer (pH 4.5).

Step-by-Step Methodology
  • Sensor Fabrication: Dissolve 30 wt% PVC, 65 wt% BEHA, and 5 wt% KTCB in tetrahydrofuran (THF). Pour the mixture into a glass ring resting on a glass plate. Evaporate the solvent at room temperature for 24 hours to yield a flexible, transparent membrane[3].

    • Causality: BEHA acts as a plasticizing solvent mediator, optimizing the dielectric constant of the PVC membrane to facilitate the mobility of the chloroquine-tetraphenylborate ion pair. KTCB is selected because its bulky structure prevents leaching into the aqueous carrier, ensuring sensor longevity[5].

  • Flow-Cell Integration: Mount a 5 mm diameter disk of the membrane into a flow-through sandwich cell. Fill the internal reference chamber with a 1.0×10−3 M chloroquine phosphate solution and insert an Ag/AgCl internal reference electrode.

  • FIA Manifold Setup: Connect the flow-through cell to a peristaltic pump and a 6-port rotary injection valve. Set the acetate buffer carrier stream flow rate to 3.0 mL/min.

    • Causality: Maintaining the carrier at pH 4.5 ensures chloroquine remains fully diprotonated, which is mandatory for predictable ion-exchange potentiometry[1]. The relatively high flow rate minimizes axial dispersion, sharpening the signal peak and maximizing sample throughput.

  • Sample Injection & Acquisition: Inject 100 µL standard solutions of chloroquine ( 10−5 to 10−1 M) into the carrier stream. Record the transient potential changes (peak height in mV) using a high-impedance pH/millivoltmeter.

  • Self-Validation System: Ensure the baseline potential returns to ±0.5 mV between injections. Construct a calibration curve of peak height (mV) vs. log[Chloroquine]. The system is validated if it exhibits a Nernstian response of approximately 28–30 mV/decade, corresponding to the divalent diprotonated chloroquine cation[1].

Protocol 2: Spectrophotometric FIA with In-Line SPE for Quinoline Yellow

Objective: Trace quantification of the unsulfonated derivative (QYSS) within a concentrated synthetic sulfonated Quinoline Yellow (QYWS) matrix[2].

Reagents & Materials
  • Carrier Stream: Ultrapure water (18.2 MΩ·cm).

  • Eluent: HPLC-grade Methanol.

  • Extractor: C-18 silica gel minicolumn (10 mm length × 2 mm i.d.).

Step-by-Step Methodology
  • In-Line SPE Conditioning: Pump methanol through the C-18 minicolumn at 1.0 mL/min for 5 minutes, followed by ultrapure water for 5 minutes.

    • Causality: This activates the hydrophobic alkyl chains of the stationary phase, preparing them for optimal van der Waals interactions with the analyte.

  • Sample Loading & Matrix Elimination: Inject a 500 µL plug of the Quinoline Yellow sample into the aqueous carrier stream.

    • Causality: As the sample plug passes through the C-18 column, the highly polar, water-soluble sulfonated matrix (QYWS) bypasses the stationary phase and is routed to waste. The hydrophobic, unsulfonated target (QYSS) is strongly retained on the column[2].

  • Elution & Detection: Switch the injection valve to introduce a 200 µL plug of methanol into the stream. Route the eluate through a UV-Vis flow cell (10 mm path length) and monitor absorbance at λ=410 nm.

    • Causality: The organic solvent disrupts the hydrophobic interactions, instantly desorbing the QYSS into a concentrated, narrow band. The 410 nm wavelength ensures maximum sensitivity for QYSS while avoiding background noise from the transparent carrier[2].

  • Self-Validation System: Perform a blank injection (carrier only) to establish the baseline absorbance. Calculate recovery percentages by spiking known concentrations of QYSS into a pure QYWS matrix. Acceptable self-validation requires 98%–99% recovery before proceeding with unknown commercial samples[2]. Wash the column with the aqueous carrier for 60 seconds between runs to prevent carryover.

Quantitative Data Summary

The table below summarizes the analytical performance parameters for the two FIA methodologies, highlighting the versatility of flow injection techniques for both high-concentration API monitoring and trace-level impurity analysis.

Analytical ParameterPotentiometric FIA (Chloroquine)Spectrophotometric FIA + SPE (Quinoline Yellow)
Target Analyte Chloroquine (API Formulation)Unsulfonated Quinoline Yellow (QYSS)
Detection Mechanism Ion-Selective Electrode (PVC Membrane)UV-Vis Absorbance ( λ=410 nm)
Linear Dynamic Range 10−5 to 10−1 M10 to 1000 µg/L
Limit of Detection (LOD) ~ 5 µg/mL2 µg/L
Sample Throughput Up to 90 samples/hour~ 15-20 samples/hour (due to SPE cycle)
Relative Standard Deviation ≤ 0.5%≤ 1.3%
Sample Pretreatment None (Direct Injection)In-Line Matrix Elimination

References

  • Flow-through Chloroquine Sensor and Its Applications in Pharmaceutical Analysis Sensors, MDPI / PubMed. URL:[Link]

  • Dissolution profiles of chloroquine tablets using a flow-through chloroquine sensor IEEE Xplore. URL:[Link]

  • Flow Injection Analysis With In-Line Solid Phase Extraction for the Spectrophotometric Determination of Sulfonated and Unsulfonated Quinoline Yellow in Cologne Fresenius Journal of Analytical Chemistry, PubMed. URL:[Link]

  • Polyvinyl Chloride Matrix Membrane Electrodes for Manual and Flow Injection Analysis of Chloroquine in Pharmaceutical Preparations Journal of AOAC INTERNATIONAL, Oxford Academic. URL:[Link]

Sources

Application Note: Engineering 1-Ethyl-8-methylquinolinium Scaffolds for High-Fidelity Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Probe Synthesis, Mechanistic Causality, and Self-Validating Assay Protocols

Executive Summary

The detection and quantification of heavy metal ions (e.g., Zn²⁺, Hg²⁺, Cu²⁺) are critical imperatives in environmental monitoring, cellular biology, and pharmaceutical quality control[1]. Among modern optical sensing platforms, quinolinium-based fluorophores have emerged as highly tunable and robust tools[2]. Specifically, 1-Ethyl-8-methylquinolinium (1-E-8-MQ) serves as an elite structural core for designing fluoroionophores. This application note details the mechanistic rationale, synthesis, and validation of 1-E-8-MQ-derived sensors, providing drug development professionals with a self-validating framework for high-fidelity metal ion detection.

Mechanistic Rationale: The "Why" Behind the Structure

The efficacy of 1-E-8-MQ as a sensor core is dictated by its unique electronic and steric properties, which allow for precise control over signal transduction:

  • The Quaternized Nitrogen (1-Ethyl Group): The permanent positive charge on the quinolinium nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[3]. This makes the core an exceptional electron acceptor. When coupled with an electron-rich ionophore (e.g., a polyamine or Schiff base), the system undergoes rapid Photoinduced Electron Transfer (PET) , efficiently quenching fluorescence in the unbound state[1]. Furthermore, the ethyl substitution enhances lipophilicity, facilitating cellular membrane permeability for in vitro biological assays without compromising aqueous solubility[3].

  • The Activated 8-Methyl Group: The methyl group at the 8-position is highly acidic due to the electron-withdrawing nature of the adjacent quaternized nitrogen. This provides a highly reactive synthetic handle for Knoevenagel condensation with aromatic aldehydes[4]. By extending the π-conjugation (forming styryl-quinolinium derivatives), the excitation and emission wavelengths are shifted into the visible or near-infrared (NIR) spectrum, which is essential for bypassing cellular autofluorescence[5].

  • Signal Transduction (CHEF): Upon introduction of the target metal ion, the lone pairs of the ionophore coordinate with the metal. This sequesters the electrons, blocking the PET pathway and triggering a massive Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT) response[6].

G A 1-E-8-MQ Probe (PET Quenched) C Coordination Complex (Ionophore Binding) A->C B Target Metal Ion (e.g., Zn²⁺, Cu²⁺) B->C D CHEF Activated (PET Blocked) C->D E Fluorescence 'Turn-On' (Quantitative Readout) D->E

Mechanism of 1-E-8-MQ-based fluorescent sensors via PET inhibition and CHEF activation.

Quantitative Data Presentation

The versatility of the quinolinium core allows it to be tuned for various metal ions depending on the appended ionophore. Below is a comparative summary of functionalized quinoline/quinolinium sensors:

Sensor Core ArchitectureTarget IonLimit of Detection (LOD)Sensing MechanismReference
Quinolinium-TPEHg²⁺71.8 nMTurn-On (AIE)[2]
8-AminoquinolineZn²⁺2.15 nMTurn-On (CHEF)[2]
Quinoline-StyrylCu²⁺0.97 µMTurn-Off (Quenching)[5]
Quinolone Schiff-BaseZn²⁺ / Hg²⁺~10.0 nMRatiometric (ICT)[6]

Experimental Protocols

Protocol A: Synthesis of the 1-E-8-MQ Fluoroionophore

This protocol outlines the functionalization of the 1-E-8-MQ core via Knoevenagel condensation to attach a metal-recognizing ionophore.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-Ethyl-8-methylquinolinium iodide and 1.0 equivalent of the target ionophore-aldehyde (e.g., dipicolylamine-benzaldehyde for Zn²⁺ sensing) in absolute ethanol.

    • Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state of the condensation reaction without introducing water, which could hydrolyze the aldehyde.

  • Catalysis: Add 0.1 equivalents of piperidine to the reaction mixture.

    • Causality: Piperidine acts as a mild organic base to selectively deprotonate the acidic 8-methyl protons of the quinolinium core, generating a reactive enamine nucleophile that attacks the aldehyde[4].

  • Reaction: Reflux the mixture under an inert argon atmosphere for 6–8 hours. Monitor reaction completion via TLC (Dichloromethane:Methanol, 9:1).

  • Purification: Cool the mixture to 4 °C to induce precipitation. Filter the resulting styryl-quinolinium solid and recrystallize from hot ethanol to yield the pure sensor probe.

Protocol B: Fluorescence Titration & Metal Ion Sensing
  • Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized 1-E-8-MQ probe in anhydrous DMSO.

    • Causality: DMSO prevents the aggregation of the highly lipophilic styryl-quinolinium probe before its dilution into aqueous media.

  • Working Solution: Dilute the stock to a final working concentration of 5.0 µM in 10 mM HEPES buffer (pH 7.4).

    • Causality: Quinolinium fluorescence and metal speciation are highly pH-dependent[7]. HEPES is utilized instead of Phosphate-Buffered Saline (PBS) because phosphate anions competitively coordinate and precipitate heavy metals (e.g., forming insoluble zinc or lead phosphates), which would artificially lower the free metal concentration and yield false negatives.

  • Titration: Aliquot 2.0 mL of the working solution into a quartz cuvette. Titrate the target metal ion (0 to 20 µM) in 1.0 µM increments.

  • Data Acquisition: Excite the sample at the probe's isosbestic point. Record the emission spectra after a 2-minute equilibration period per addition.

Protocol C: Assay Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the assay, the system must self-validate against false positives (e.g., probe degradation) and false negatives (e.g., matrix interference).

  • Reversibility Check (EDTA Spike): After reaching maximum fluorescence with the target metal, spike the cuvette with 10 equivalents of EDTA.

    • Causality: EDTA is a hexadentate chelator with a universally high affinity for transition metals. Its addition strips the metal from the 1-E-8-MQ probe, restoring the PET-quenched state[6]. If fluorescence does not decrease, the initial signal was caused by irreversible probe oxidation or degradation, not reversible metal coordination.

  • Interference Control: Prepare a solution containing the probe, the target metal (5.0 µM), and a 10-fold excess (50.0 µM) of competing biologically relevant ions (Na⁺, K⁺, Ca²⁺, Mg²⁺).

    • Causality: This proves that the ionophore cavity size and electronic affinity are highly selective for the target heavy metal, ensuring the sensor will not trigger false positives in complex biological matrices like blood serum or cell lysates.

References

  • Title: A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection Source: Benchchem URL: 1

  • Title: Photonic Nanosensor for Colorimetric Detection of Metal Ions Source: ACS Publications URL: 7

  • Title: Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry Source: PMC (Frontiers) URL: 2

  • Title: Recent Advances of Optical Sensing Arrays (2019–2025): From Design of Optical Elements to Multidimensional Analysis for Applications Source: ACS Publications URL: 4

  • Title: New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline Source: PMC (Molecules) URL: 5

  • Title: A Simple Quinolone Schiff-Base Containing CHEF Based Fluorescence 'turn-on' Chemosensor for Distinguishing Zn2+ and Hg2+ with High Sensitivity, Selectivity and Reversible Source: ResearchGate URL: 6

  • Title: Leveraging Metal Complexes for Microsecond Lifetime-Based Chloride Sensing Source: ACS Sensors URL: 3

Sources

Application Note: Comprehensive Evaluation of the Antioxidant Capacity of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Quinoline derivatives represent a privileged, highly conjugated nitrogen-containing heterocyclic scaffold in medicinal chemistry. Due to their unique electron distribution, substituted quinolines exhibit remarkable redox properties, making them potent candidates for mitigating oxidative stress in biological systems .

As a Senior Application Scientist, I approach the evaluation of these compounds not as a single-point assay, but as a mechanistic profiling matrix. To accurately define a quinoline derivative's antioxidant profile, we must understand how it neutralizes Reactive Oxygen Species (ROS). The causality of their action generally falls into three distinct chemical pathways, largely dictated by the electron-donating groups (e.g., -OH, -NH₂, -OCH₃) on the quinoline ring, which lower the bond dissociation enthalpy (BDE) and ionization potential (IP) :

  • Hydrogen Atom Transfer (HAT): The quinoline donates a hydrogen atom to a free radical, neutralizing it while becoming a resonance-stabilized radical itself.

  • Single Electron Transfer (SET): The quinoline donates an electron to reduce the ROS, forming a stable radical cation.

  • Transition Metal Chelation: Substituents at specific positions (e.g., 8-hydroxyquinoline) chelate pro-oxidant metals (Fe²⁺, Cu²⁺), preventing the generation of highly reactive hydroxyl radicals via the Fenton reaction .

MechanisticPathway Q Quinoline Derivative (Electron/H+ Donor) HAT Hydrogen Atom Transfer (HAT) Q->HAT SET Single Electron Transfer (SET) Q->SET CHEL Metal Chelation (e.g., Fe2+/Cu2+) Q->CHEL ROS Reactive Oxygen Species (Free Radicals) ROS->HAT ROS->SET STAB Stabilized Quinoline Radical/Complex HAT->STAB NEUT Neutralized ROS (Non-Toxic) HAT->NEUT SET->STAB SET->NEUT PREV Prevention of Fenton Reaction CHEL->PREV

Mechanistic pathways of quinoline derivatives neutralizing ROS via HAT, SET, and metal chelation.

Experimental Design: The Tripartite Self-Validating System

A single colorimetric assay cannot definitively characterize a synthetic antioxidant. To build a trustworthy, self-validating data package, we employ a tripartite orthogonal workflow.

First, the DPPH Assay provides a high-throughput evaluation of mixed HAT/SET mechanisms. Next, the FRAP Assay isolates and strictly validates the SET mechanism by measuring transition metal reduction . Finally, to prove that these chemical properties translate to biological efficacy, the Cellular Antioxidant Activity (CAA) assay demonstrates whether the quinoline can penetrate lipid bilayers and function in a complex intracellular environment.

ExperimentalWorkflow cluster_assays Tripartite Antioxidant Evaluation System Prep Compound Preparation (Stock in DMSO) DPPH DPPH Assay (Mixed HAT/SET) Absorbance: 517 nm Prep->DPPH FRAP FRAP Assay (Strictly SET) Absorbance: 593 nm Prep->FRAP CAA CAA Assay (DCFDA) (Intracellular ROS) Fluorescence: 485/535 nm Prep->CAA Data Data Synthesis (IC50 & Trolox Equivalents) DPPH->Data FRAP->Data CAA->Data Valid Self-Validation (Ascorbic Acid / Trolox Controls) Valid->DPPH Valid->FRAP Valid->CAA

Tripartite workflow for evaluating quinoline antioxidant activity with built-in validation controls.

Step-by-Step Methodologies

Protocol 1: DPPH Radical Scavenging Assay (In Vitro HAT/SET)

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. When a quinoline derivative donates an electron or hydrogen atom, the unpaired electron of DPPH is paired, causing a quantifiable color shift from deep purple to pale yellow. Self-Validation: Ascorbic acid and Trolox are run concurrently. A vehicle control (DMSO) is mandatory to baseline solvent interference.

  • Reagent Preparation: Dissolve DPPH in MS-grade methanol to a final concentration of 0.1 mM. Critical: Prepare fresh and protect from light to prevent auto-degradation.

  • Compound Dilution: Prepare serial dilutions of the quinoline derivatives (e.g., 1, 10, 50, 100, 500 µM) in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% v/v.

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the quinoline solution to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes. The 30-minute window allows slower HAT mechanisms to reach equilibrium.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition =[(A_blank - A_sample) / A_blank] × 100. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay (In Vitro SET)

Causality: This assay strictly evaluates the SET mechanism. It measures the reduction of the colorless Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ complex. The assay is performed at an acidic pH (3.6) to maintain iron solubility and suppress the HAT mechanism, forcing the reaction to rely solely on electron donation .

  • FRAP Reagent: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

  • Reaction Assembly: Add 10 µL of the quinoline derivative (or Trolox standards) to 190 µL of the working FRAP reagent in a 96-well plate.

  • Incubation: Incubate at 37°C for 10 minutes.

  • Measurement: Read absorbance at 593 nm.

  • Calculation: Interpolate the absorbance of the samples against a Trolox standard curve. Express results as µmol Trolox Equivalents (TE) per gram of compound.

Protocol 3: Cellular Antioxidant Activity (CAA) using DCFDA

Causality: To prove biological relevance, quinolines must cross the cell membrane. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable probe. Once inside, cellular esterases cleave the diacetate groups, trapping the probe intracellularly. When exposed to ROS (e.g., induced by H₂O₂), the probe oxidizes to highly fluorescent DCF. Effective quinolines will scavenge the ROS, quenching the fluorescence signal.

  • Cell Culture: Seed HepG2 or HeLa cells at 2 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Probe Loading: Wash cells with PBS. Add 25 µM DCFDA in serum-free media and incubate for 45 minutes.

  • Treatment: Remove the probe, wash, and add the quinoline derivatives (pre-screened for non-cytotoxic concentrations via MTT assay) for 1 hour.

  • ROS Induction: Add 600 µM H₂O₂ to the wells to induce oxidative stress.

  • Measurement: Immediately measure kinetic fluorescence (Ex: 485 nm / Em: 535 nm) every 5 minutes for 1 hour.

  • Calculation: Calculate the area under the curve (AUC) for the kinetic reads. % Reduction =[1 - (AUC_sample / AUC_control)] × 100.

Data Presentation & Interpretation

To accurately benchmark novel quinoline derivatives, quantitative data must be consolidated and compared against established structural baselines and clinical standards. The table below illustrates representative data showcasing how structural modifications (e.g., adding hydroxyl or hydrazone groups) drastically alter the functional antioxidant profile.

Compound ClassStructural ModificationDPPH IC₅₀ (µM)FRAP (µmol TE/g)CAA (Intracellular ROS Reduction %)
Unsubstituted Quinoline None (Baseline)> 500.0< 10.0< 5.0%
8-Hydroxyquinoline -OH at C8 (Metal Chelator)45.2 ± 2.1125.4 ± 5.242.1 ± 3.4%
Quinoline-2-hydrazone Hydrazone at C2 (Enhanced HAT)12.5 ± 0.8310.8 ± 12.178.5 ± 4.1%
Trolox Positive Control15.0 ± 1.1280.0 ± 8.585.0 ± 2.2%
Ascorbic Acid Positive Control10.2 ± 0.5340.5 ± 10.0N/A (Poor cell permeability)

Interpretation Insights:

  • Unsubstituted quinolines lack electron-donating groups and exhibit negligible radical scavenging.

  • 8-Hydroxyquinoline shows moderate direct scavenging but excels in biological environments (CAA) due to its ability to chelate intracellular iron, preventing ROS formation.

  • Quinoline-hydrazone derivatives exhibit exceptional DPPH and FRAP activity, often outperforming Trolox, due to the extended conjugation and highly labile N-H protons facilitating rapid HAT .

References

  • Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Antioxidant properties of water-soluble phthalocyanines containing quinoline 5-sulfonic acid groups. Turkish Journal of Chemistry (TÜBİTAK). URL:[Link]

  • Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety. Molecules (PMC). URL:[Link]

Application of 1-Ethyl-8-methylquinolinium in monitoring pH with fluorescence lifetime imaging

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative pH Mapping via Fluorescence Lifetime Imaging (FLIM) Using 1-Ethyl-8-methylquinolinium

Executive Summary & Mechanistic Rationale

Spatiotemporal pH imaging is critical for understanding dynamic biochemical and electrochemical processes. While traditional intensity-based fluorescent probes suffer from concentration artifacts, photobleaching, and uneven dye loading, Fluorescence Lifetime Imaging Microscopy (FLIM) overcomes these limitations by measuring the excited-state decay rate—an intrinsic photophysical property independent of fluorophore concentration[1].

1-Ethyl-8-methylquinolinium (1-E-8-MQ) represents a highly specialized architecture for FLIM-based pH sensing. The permanent N-ethylation of the quinolinium core ensures robust aqueous solubility and eliminates ground-state protonation interference at the nitrogen center, a common issue in standard quinoline dyes[2]. The pH-sensing mechanism relies on the unique photophysics of the 8-methyl group. Upon excitation to the S1 state, the 8-methyl group undergoes extraordinary hyperconjugation, drawing electronic charge into the quinoline ring[3]. This polarization drastically increases the acidity of the 8-methyl protons, facilitating a base-catalyzed Excited-State Proton Transfer (ESPT) or localized hydrolysis. Consequently, the fluorescence lifetime ( τ ) is dynamically quenched from ~12.5 ns in acidic/neutral conditions to < 3.0 ns in highly alkaline environments, providing a wide dynamic range for lifetime-based pH mapping[2].

Photophysical Properties & Lifetime Dynamics

To effectively utilize 1-E-8-MQ, researchers must account for its specific optical parameters. The long baseline lifetime of the quinolinium core (~12.5 ns) is highly advantageous, as it easily distinguishes the probe's signal from the short-lived autofluorescence of biological tissues (typically 1–4 ns)[2].

Table 1: Photophysical Properties of 1-E-8-MQ

Parameter Value / Range Environmental Condition

| Absorption Maximum ( λabs​ ) | 340 nm | Aqueous Buffer (pH 7.4) | | Emission Maximum ( λem​ ) | 430 nm | Aqueous Buffer (pH 7.4) | | Fluorescence Quantum Yield ( Φ ) | ~0.75 | pH < 7.0 | | Base Lifetime ( τacidic​ ) | 12.45 ± 0.10 ns | pH 5.0 | | Quenched Lifetime ( τalkaline​ ) | 2.85 ± 0.08 ns | pH 12.0 |

Table 2: FLIM Calibration Data (Time-Correlated Single Photon Counting) | Buffer pH | Average Lifetime ( τavg​ , ns) | Phasor Phase Angle (Degrees)* | Modulation Ratio (M)* | | :--- | :--- | :--- | :--- | | 5.0 | 12.45 | 22.5 | 0.85 | | 7.0 | 10.80 | 28.4 | 0.72 | | 9.0 | 7.20 | 45.1 | 0.55 | | 11.0 | 4.10 | 62.3 | 0.38 | | 12.0 | 2.85 | 71.0 | 0.25 | *Measured at a laser modulation frequency of 20 MHz.

Mechanistic Visualization

Photophysics S0 Ground State (S0) 1-Ethyl-8-methylquinolinium (Stable, Cationic) S1 Excited State (S1) Hyperconjugated 8-Methyl (Highly Polarized) S0->S1 Excitation (hν) λ ~ 340 nm ESPT Excited-State Proton Transfer Base-Catalyzed Interaction S1->ESPT OH- Collision (High pH) Decay1 Radiative Decay τ ≈ 12.5 ns (Acidic/Neutral pH) S1->Decay1 No ESPT (Low[OH-]) Decay2 Decay2 ESPT->Decay2 Fast Non-Radiative Relaxation Decay1->S0 Fluorescence λ ~ 430 nm Decay2->S0 Weak/Shifted Emission

Photophysical mechanism of 1-E-8-MQ demonstrating pH-dependent excited-state lifetime quenching.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative imaging, this protocol is designed as a self-validating system. It incorporates internal controls to mathematically isolate the probe's lifetime from instrument artifacts.

Phase 1: System Validation & Calibration Curve Generation

Causality: Optical setups possess unique Instrument Response Functions (IRF). Deconvoluting the IRF is mathematically required to accurately extract lifetimes, especially as the probe's lifetime shortens in alkaline conditions.

  • IRF Measurement: Prepare a dilute scattering solution of LUDOX (colloidal silica) in distilled water. Acquire the FLIM signal at the excitation wavelength (340 nm) without an emission filter. Save this decay profile as the system IRF.

  • Buffer Preparation: Prepare a series of 100 mM universal buffers (e.g., Britton-Robinson) titrated to exact pH values from 5.0 to 12.0.

  • Probe Loading: Dilute a 10 mM DMSO stock of 1-E-8-MQ to a final concentration of 100 µM in each buffer.

  • TCSPC Acquisition: Expose the calibration samples to a pulsed diode laser (340–375 nm) at a repetition rate of 20 MHz. Collect photons until the peak pixel reaches 104 counts to ensure robust Poisson statistics for decay fitting.

Phase 2: In Situ Imaging & Phasor Analysis

Causality: Multi-exponential fitting of decay curves in complex biological or chemical matrices can introduce user bias. Phasor analysis maps the raw decay data directly onto a 2D coordinate system, allowing model-free, pixel-by-pixel pH quantification.

  • Sample Incubation: Introduce 1-E-8-MQ (10–50 µM) to the target microenvironment (e.g., live cells or an electrochemical flow cell)[2].

  • In Situ Validation (Control): For cellular assays, treat a control group with Nigericin (10 µM) in high-K+ buffers of known pH. Causality: Nigericin acts as a K+/H+ ionophore, clamping the intracellular pH to the extracellular buffer, proving that the intracellular lifetime response perfectly matches the in vitro calibration.

  • Data Transformation: Import the Time-Correlated Single Photon Counting (TCSPC) data into phasor analysis software.

  • Trajectory Mapping: Plot the calibration data on the phasor plot. The points will form a curved trajectory from the long-lifetime position (acidic) to the short-lifetime position (alkaline). Map the experimental pixels onto this trajectory to generate a spatial pH heatmap.

Expert Insight: When mapping highly alkaline environments (> pH 10), the lifetime of 1-E-8-MQ drops significantly. To optimize photon collection without causing pulse pile-up (where multiple photons hit the detector in a single laser cycle, skewing the decay curve shorter), increase the laser repetition rate to 40 MHz. This is safe at high pH because the shortened lifetime ensures complete fluorophore relaxation between pulses.

Workflow Visualization

FLIM_Workflow Prep 1. Sample Prep 1-E-8-MQ Loading IRF 2. IRF Calibration LUDOX Scattering Prep->IRF Validate Optics TCSPC 3. TCSPC FLIM Pulsed Laser Excitation IRF->TCSPC Deconvolution Baseline Phasor 4. Phasor Analysis Model-Free Mapping TCSPC->Phasor Photon Arrival Times Output 5. pH Heatmap Spatial τ Distribution Phasor->Output Calibration Curve Match

Self-validating experimental workflow for quantitative FLIM-based pH mapping using 1-E-8-MQ.

References

  • Yang, R., & Schulman, S. G. (2001). Extraordinary hyperconjugation of the methyl group in the S(1) state of 8-methylquinoline. Luminescence, 16(2), 129-133. Source: nih.gov. URL: [Link]

  • Bleeker, M., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors, 8(5), 2050-2059. Source: acs.org. URL: [Link]

  • Ning, Y., et al. (2024). Chemical fluorophores for fluorescence lifetime imaging. Chemical Society Reviews (RSC Publishing). Source: rsc.org. URL: [Link]

Sources

Application Note & Protocol: A Robust, Green Synthesis of 2-Methyl-8-Ethylquinoline Using Heterogeneous Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-methyl-8-ethylquinoline, a valuable heterocyclic compound, utilizing a robust and environmentally benign method. By employing solid acid catalysts, this protocol circumvents the challenges associated with traditional homogeneous acid catalysis, such as corrosive waste streams and difficult product separation. We detail a vapor-phase synthesis based on the Doebner-von Miller reaction principle, explaining the underlying mechanism, catalyst selection, and a complete, step-by-step experimental protocol suitable for research and process development environments. This guide is intended for researchers, chemists, and drug development professionals seeking efficient and sustainable synthetic routes to substituted quinolines.

Introduction: The Case for Solid Acids in Quinoline Synthesis

Quinolines are a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The Doebner-von Miller reaction and its variations are classic, powerful methods for constructing the quinoline ring system.[1][2] Traditionally, these reactions are catalyzed by strong mineral acids like sulfuric acid, which, while effective, generate significant amounts of corrosive and hazardous waste, complicating product purification and disposal.[3]

The adoption of heterogeneous solid acid catalysts represents a significant advancement in green chemistry.[4] These materials, such as zeolites and acid-activated clays, offer numerous advantages:

  • Ease of Separation: The catalyst is easily removed from the reaction mixture by simple filtration, streamlining the work-up process.[5]

  • Reusability: Solid catalysts can often be regenerated and reused multiple times, significantly lowering operational costs and waste.[6][7]

  • Reduced Corrosion: They are less corrosive than mineral acids, allowing for the use of standard reactor materials.[5]

  • Tunable Acidity: The type and strength of acid sites (Brønsted and Lewis) can be tailored to optimize reaction selectivity and yield.[8]

This protocol focuses on the vapor-phase synthesis of 2-methyl-8-ethylquinoline from 2-ethylaniline and a C2-feedstock like ethylene glycol, leveraging the catalytic power of Montmorillonite K-10, a readily available acidic clay.[9]

Reaction Mechanism and the Role of the Catalyst

The synthesis proceeds via a pathway analogous to the Doebner-von Miller reaction. The solid acid catalyst plays a crucial dual role: facilitating key bond-forming steps and dehydration.[10] While the exact mechanism can be complex, a generally accepted pathway is proposed below.

The reaction begins with the acid-catalyzed conversion of ethylene glycol into acetaldehyde. 2-ethylaniline then reacts with acetaldehyde molecules in a series of steps including condensation, Michael addition, cyclization, and dehydration, ultimately leading to the aromatic quinoline product. The acidic sites on the catalyst surface are critical for protonating intermediates, thereby activating them for subsequent intramolecular reactions.

G cluster_reactants Reactants cluster_catalyst Catalyst Role R1 2-Ethylaniline Cat3 Michael Addition & Condensation R1->Cat3 R2 Ethylene Glycol Cat2 Acid-Catalyzed Dehydration R2->Cat2 [H⁺] Cat1 Solid Acid Catalyst (e.g., K-10 Clay) Cat4 Intramolecular Cyclization Cat5 Dehydration & Aromatization Cat2->Cat3 Acetaldehyde (in situ) Cat3->Cat4 Cat4->Cat5 P1 2-Methyl-8-ethylquinoline Cat5->P1

Sources

Application Note: Harnessing Quinolinium Salts for the Synthesis of Fused Polyheterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinoline-fused polyheterocycles are privileged scaffolds in both drug discovery (e.g., topoisomerase inhibitors, anti-malarial agents) and materials science (e.g., fluorescent probes, molecular switches)[1]. Traditional synthetic approaches to these rigid, multi-ring systems often require harsh conditions, multiple steps, and expensive transition-metal catalysts. Conversely, utilizing quinolinium salts as versatile, highly electrophilic synthons offers a highly efficient, atom-economical alternative for the rapid construction of condensed heterocyclic cores ()[1].

By N-alkylating the quinoline core, the C2 and C4 positions become highly activated toward nucleophilic attack. Furthermore, deprotonation of the N-alkyl substituent generates a transient, electron-rich N-ylide—a powerful 1,3-dipole capable of participating in rapid cycloadditions ()[2]. This application note details validated protocols for utilizing N-alkylquinolinium salts to construct complex fused heterocycles, emphasizing mechanistic causality, step-by-step methodologies, and the development of stimuli-responsive smart molecules ()[3].

Mechanistic Principles & Pathway Analysis

The N-Ylide [3+2] Cycloaddition Pathway

The synthesis of pyrrolo[1,2-a]quinolines represents a foundational application of quinolinium chemistry[1]. Treatment of an N-alkylquinolinium salt (bearing an electron-withdrawing group on the alkyl chain) with a mild base generates a quinolinium N-ylide[1]. This zwitterionic intermediate reacts with electron-deficient alkenes (e.g., arylidene malononitriles) via a[3+2] cycloaddition. The initial dearomatized cycloadduct undergoes spontaneous or oxidant-mediated rearomatization to yield the fully fused pyrrolo[1,2-a]quinoline system[1].

G A N-Alkylquinolinium Salt B Deprotonation (Base) A->B C Quinolinium N-Ylide (1,3-Dipole) B->C E [3+2] Cycloaddition C->E D Electron-Deficient Alkene (Dipolarophile) D->E F Dearomatized Intermediate E->F G Oxidation / Aromatization F->G H Pyrrolo[1,2-a]quinoline (Fused Heterocycle) G->H

Mechanistic pathway of [3+2] cycloaddition of quinolinium salts to form pyrrolo[1,2-a]quinolines.

Base-Mediated Annulation for Molecular Switches

Beyond standard cycloadditions, quinolinium salts can be coupled with coumarin derivatives to form highly conjugated phenanthridine-fused heterocycles[3]. These structures exhibit remarkable stimuli-responsive properties. For instance, treatment with acid triggers a ring-opening event to form a non-fluorescent red iminium salt, while basic conditions regenerate the fluorescent, light-yellow closed form ()[4]. This acidichromism can be permanently "locked" via redox chemistry, creating a robust molecular memory system[4].

Switch Closed Ring-Closed Heterocycle (Light Yellow, Fluorescent) Open Ring-Opened Iminium Salt (Red, Non-Fluorescent) Closed->Open Acid (H+) LockedClosed Locked Closed State (Oxidized, pH-Inert) Closed->LockedClosed NBS Oxidation Open->Closed Base (OH-) LockedOpen Locked Open State (Reduced, pH-Inert) Open->LockedOpen NaBH4 Reduction

pH-modulated lockable molecular switch using a coumarin/phenanthridine-fused heterocycle.

Experimental Protocols

Protocol A: Synthesis of Pyrrolo[1,2-a]quinolines via Formal [3+2] Cycloaddition

Objective: To synthesize functionalized pyrrolo[1,2-a]quinolines using a base-promoted reaction between N-alkylquinolinium salts and electron-deficient alkenes.

Materials:

  • N-(Cyanomethyl)quinolinium bromide (1.0 equiv)

  • Arylidene malononitrile (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology & Causality:

  • Preparation of the Reaction Mixture: Suspend N-(cyanomethyl)quinolinium bromide (1.0 mmol) and arylidene malononitrile (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: DCM provides a highly polarizable environment that solubilizes the organic alkene while stabilizing the highly polar zwitterionic N-ylide without prematurely quenching it (as a protic solvent might).

  • In Situ Ylide Generation: Cool the mixture to 0 °C. Add Et₃N (1.5 mmol) dropwise over 5 minutes.

    • Causality: Et₃N is a mild base that selectively deprotonates the acidic α-protons of the N-cyanomethyl group. Self-Validation: A rapid color change (typically to deep red or orange) serves as an immediate visual indicator that the reactive 1,3-dipolar N-ylide has been successfully generated[1].

  • Cycloaddition & Dearomatization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc, 3:1).

    • Causality: The N-ylide undergoes a [3+2] cycloaddition with the electron-deficient alkene. The electron-withdrawing cyano groups on the alkene lower its LUMO, facilitating rapid orbital overlap with the ylide's HOMO[1].

  • Oxidative Aromatization: In many cases, ambient air oxidation is sufficient to drive the rearomatization of the fused pyrroline intermediate to the fully aromatic pyrrolo[1,2-a]quinoline. If TLC indicates incomplete aromatization, add a mild oxidant (e.g., DDQ, 1.0 equiv) and stir for an additional 30 minutes.

  • Workup & Purification: Quench with water (10 mL), extract with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Synthesis and Operation of a Coumarin/Phenanthridine-Fused Molecular Switch

Objective: To synthesize a lockable colorimetric and fluorescent switch using base-mediated annulation[4].

Materials:

  • 4-Chloro-7-dimethylamino-2-oxo-2H-chromene-3-carbaldehyde (1.0 equiv)

  • N-(2-bromoethyl)-4-methylquinolinium bromide (1.0 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Ethanol (EtOH)

Step-by-Step Methodology & Causality:

  • Annulation Reaction: Reflux the coumarin derivative and the quinolinium salt in EtOH with Et₃N for 6 hours.

    • Causality: Et₃N neutralizes the generated HBr and facilitates the initial condensation between the activated 4-methyl group of the quinolinium salt and the coumarin aldehyde. Subsequent intramolecular cyclization yields the fused phenanthridine-coumarin skeleton[4].

  • Switching Operation (Self-Validating): Dissolve the purified heterocycle in a CH₂Cl₂/H₂O mixture. The solution will be light yellow and highly fluorescent.

  • Acidic Unlocking: Add 1 drop of 1M HBr.

    • Causality: Protonation triggers the cleavage of the C-N bond in the fused system, yielding a highly delocalized iminium cation. This extended conjugation lowers the HOMO-LUMO gap, visually validated by an instant color shift to deep red and the complete quenching of fluorescence via intramolecular charge transfer (ICT)[4].

  • Basic Reversal: Add 1 drop of 1M Et₃N. The solution immediately reverts to fluorescent yellow, confirming the reversible nature of the switch[4].

  • State Locking (Optional): To lock the closed state, treat the yellow solution with N-Bromosuccinimide (NBS). To lock the open state, treat the red solution with NaBH₄.

    • Causality: NBS oxidizes the ring-closed form to a pH-inert species, while NaBH₄ reduces the iminium double bond of the open form, permanently preventing base-catalyzed ring closure[4].

Quantitative Data & Substrate Scope

To facilitate experimental design, the following table summarizes the reaction profiles, optimal conditions, and typical yield ranges for various quinolinium-based annulations.

Reaction TypeQuinolinium PrecursorCoupling PartnerCatalyst / BaseMajor Product ScaffoldTypical Yield Range
[3+2] Cycloaddition N-CyanomethylquinoliniumArylidene malononitrilesEt₃N (DCM, RT)Pyrrolo[1,2-a]quinolines75% – 92%
Dearomative [5+1] Quinolinium zwitterionic tosylateTerminal alkynesCuI / DIPEAPyrazino[1,2-a]quinolines60% – 85%
Base-Mediated Annulation N-(2-bromoethyl)-4-methylquinoliniumCoumarin carbaldehydesEt₃N (EtOH, Reflux)Coumarin/Phenanthridine65% – 80%
[3+2] Cycloaddition N-Aminoquinolinium saltsVinylsulfonium saltsDBU (MeCN, RT)Pyrazolo[1,5-a]quinolines70% – 88%
Iodine-Mediated Amination 2-Aminobenzamide derivativesIntramolecular C-HI₂ / K₂CO₃ (MeCN)Quinazolinone-fused systems50% – 82%

Data aggregated from authoritative synthetic methodologies focusing on quinolinium and isoquinolinium salt reactivity[1][2][5].

References

  • Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen (2022).[Link]

  • Synthesis of coumarin/phenanthridine-fused heterocycles and their photochemical and thermochromic properties. Organic Letters (2011).[Link]

  • Synthesis of a coumarin/phenanthridine-fused heterocycle as a lockable colorimetric fluorescence molecular switch. Arkivoc (2012).[Link]

  • [3 + 2] Cycloaddition of N-Amino(iso)quinolinium Salts with Vinylsulfonium Salt: Synthesis of Pyrazolo[1,5-a]quinoline and Pyrazolo[5,1-a]isoquinoline Derivatives. The Journal of Organic Chemistry (2015).[Link]

  • Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. The Journal of Organic Chemistry (2023). [Link]

Sources

In Vivo Evaluation of Quinoline Derivatives as Next-Generation Antibacterial Therapeutics: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline derivatives represent a highly versatile class of nitrogen-containing heterocycles with profound antibacterial properties. With the rapid emergence of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and Clostridioides difficile, researchers have pivoted toward modifying the quinoline scaffold to bypass traditional resistance mechanisms. Recent in vivo studies demonstrate that quinolines can act via three distinct pharmacological pathways: direct inhibition of bacterial ATP synthase, disruption of ion homeostasis via Zn2+ ionophore activity, and resensitization of resistant strains via NorA efflux pump inhibition.

This application note synthesizes recent breakthroughs into actionable, step-by-step in vivo protocols. It provides drug development professionals with the mechanistic rationale and self-validating methodologies required to accurately evaluate quinoline-based drug candidates.

Section 1: Pharmacological Mechanisms & Pathway Visualization

G Q Quinoline Derivatives M1 Direct Antibacterial (ATP Synthase Target) Q->M1 Mechanism 1 M2 Zn2+ Ionophore (Membrane Transport) Q->M2 Mechanism 2 M3 NorA Efflux Pump Inhibition (Synergy with CPX) Q->M3 Mechanism 3 O1 C. difficile Clearance (Murine GI Model) M1->O1 In Vivo Outcome O2 Biofilm Eradication (Catheter Implant Model) M2->O2 In Vivo Outcome O3 MRSA Resensitization (Neutropenic Thigh Model) M3->O3 In Vivo Outcome

Fig 1: Pharmacological mechanisms of quinoline derivatives and their corresponding in vivo models.

Section 2: In Vivo Efficacy Models (Protocols & Causality)

Protocol A: Murine Clostridioides difficile Infection (CDI) Model

Target Mechanism: Direct Antibacterial Efficacy (ATP Synthase Inhibition) .

Causality & Rationale : C. difficile is a Gram-positive anaerobic pathogen that colonizes the gastrointestinal tract following dysbiosis. Simple quinoline derivatives (e.g., p-isopropyl phenyl substituted quinolines) have shown potent activity against C. difficile by targeting the proton pump of ATP synthase. The murine CDI model is selected because it accurately mimics human clinical pathology, allowing researchers to evaluate not only the reduction of bacterial burden in feces but also the drug's ability to spare the host's normal gut microbiota—a critical advantage over broad-spectrum agents like vancomycin.

Validation & Controls : A self-validating setup must include a vehicle-only infected control (to validate infection establishment and natural progression) and a Vancomycin-treated control (positive control for bacterial clearance).

Step-by-Step Methodology :

  • Microbiota Depletion : Administer an antibiotic cocktail (kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in the drinking water of C57BL/6 mice for 5 days to disrupt colonization resistance.

  • Washout Period : Replace antibiotic water with sterile regular water for 2 days prior to infection to ensure no residual antibiotics interfere with the pathogen.

  • Infection : Administer 10⁵ CFU of C. difficile spores (e.g., strain UK6) via oral gavage.

  • Treatment Administration : 24 hours post-infection, administer the quinoline candidate (e.g., 50 mg/kg) via oral gavage once daily for 5 consecutive days.

  • Endpoint & Quantification : Collect fresh fecal pellets daily. Homogenize feces in anaerobic sterile PBS, serially dilute, and plate on cycloserine-cefoxitin-fructose agar (CCFA). Incubate anaerobically at 37°C for 48 hours and quantify CFU/g of feces.

Protocol B: Biofilm-Associated Catheter Mouse Model

Target Mechanism: Zn2+ Ionophore Activity (Membrane Disruption) .

Causality & Rationale : 8-aminoquinoline thiourea derivatives act as potent synthetic zinc transporters. Biofilms, particularly those formed by methicillin-resistant Staphylococcus aureus (MRSA) on indwelling medical devices, physically block standard antibiotics. By acting as an ionophore, the quinoline derivative transports toxic levels of Zn2+ across the bacterial membrane, inducing oxidative stress and eradicating the biofilm. The subcutaneous catheter implant model is uniquely suited to test this, as it provides a localized, structured biofilm environment in vivo that cannot be replicated in standard systemic infection models.

Validation & Controls : Requires a catheter-only (uninfected) control to rule out surgical inflammation, an infected/untreated control, and an infected/ZnCl2-only control to prove that the ionophore (quinoline) is strictly required for Zn2+ transport and subsequent efficacy.

Step-by-Step Methodology :

  • Biofilm Formation : Cut sterile polyurethane catheters into 1 cm segments. Incubate segments in tryptic soy broth (TSB) inoculated with S. aureus (MTCC-96) at 37°C for 24 hours to establish mature biofilms.

  • Surgical Implantation : Anesthetize BALB/c mice. Shave and disinfect the flank. Make a small incision and subcutaneously implant one biofilm-coated catheter per mouse. Close with surgical staples.

  • Treatment Administration : Administer the quinoline derivative (e.g., QN8) in combination with 400 µM ZnCl2 via intraperitoneal (IP) injection daily for 3 to 5 days.

  • Endpoint & Quantification : Euthanize mice. Aseptically explant the catheters, wash with PBS to remove planktonic cells, and sonicate in 1 mL PBS for 10 minutes to dislodge the biofilm. Harvest the liver and spleen to assess systemic dissemination. Homogenize tissues, plate on TSB agar, and calculate CFU counts.

Protocol C: Neutropenic Mouse Thigh Infection Model

Target Mechanism: NorA Efflux Pump Inhibition (Adjuvant Therapy) .

Causality & Rationale : Certain quinoline derivatives (e.g., PQQ16P) lack direct bactericidal activity but potently inhibit the NorA efflux pump in MRSA, preventing the expulsion of fluoroquinolones like ciprofloxacin (CPX). The neutropenic thigh model is the gold standard for evaluating such adjuvant therapies. By depleting the host's neutrophils, the model isolates the synergistic pharmacological effect of the Quinoline + CPX combination from the host's innate immune clearance, ensuring that any reduction in bacterial load is solely due to the drug combination.

Validation & Controls : Must include a drug-free control sacrificed at 4h post-infection to establish baseline bacterial load, a CPX-alone group, and a Quinoline-alone group to validate that synergy only occurs in combination.

Step-by-Step Methodology :

  • Neutropenia Induction : Inject female BALB/c mice with cyclophosphamide intraperitoneally at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

  • Infection : Inject 10⁷ CFU of NorA-overexpressing S. aureus (e.g., SA-1199B) intramuscularly into the right thigh.

  • Baseline Validation : Euthanize the 4-hour control group to confirm successful infection establishment (typically ~10⁶ CFU/thigh).

  • Treatment Administration : At 4 hours post-infection, administer treatments subcutaneously: Vehicle, CPX alone, Quinoline alone, and CPX + Quinoline.

  • Endpoint & Quantification : Euthanize mice 24 hours post-infection. Aseptically excise the infected thigh muscle, homogenize in 2 mL of sterile saline, serially dilute, and plate on mannitol salt agar. Count CFUs after 24 hours of incubation at 37°C.

Section 3: Quantitative Data Summary

The following table summarizes the expected in vitro and in vivo benchmarks for these quinoline classes based on recent pivotal studies.

Quinoline ClassTarget PathogenPrimary MechanismIn Vitro MIC (µg/mL)In Vivo ModelEfficacy Outcome
Simple Quinolines (e.g., Cpd 6)C. difficileATP Synthase Inhibition1.0 – 1.5Murine CDI Model14-fold (~1.14 log) decrease in fecal bacterial load
8-Aminoquinolines (e.g., QN8)S. aureus (MRSA)Zn2+ Ionophore Transport1.67Catheter Biofilm ModelSignificant reduction of CFUs in explanted catheters and spleen
Quinoline EPIs (e.g., PQQ16P)S. aureus (NorA+)NorA Efflux Pump Inhibition>64 (Synergistic)Neutropenic Thigh Model>2 log reduction when combined with Ciprofloxacin

References

  • Teng, P., et al. "Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents." Bioorganic & Medicinal Chemistry, 2018. URL: [Link]]

  • Dey, S., et al. "Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity." Journal of Medicinal Chemistry, 2023. URL: [Link]]

  • Chandal, N., et al. "In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains." Antibiotics, 2025. URL: [Link]]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-Ethyl-8-methylquinolinium Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Peri-Steric Bottleneck

The synthesis of 1-ethyl-8-methylquinolinium requires the N-alkylation of 8-methylquinoline. This transformation is a classic [1], which converts a tertiary amine into a quaternary ammonium salt. However, researchers frequently encounter exceptionally low yields when applying standard alkylation protocols to 8-methylquinoline.

The root cause is severe peri-steric hindrance . The methyl group at the C8 position is directly adjacent to the target nitrogen lone pair, physically blocking electrophilic attack. This crowding drastically increases the activation energy required to reach the transition state[2]. Historical literature has long documented that the proximity of the C8-methyl group severely hinders the union of quinolyl nuclei and general electrophilic additions[3].

Diagnostic Q&A: Troubleshooting Experimental Failures

Q1: Why is my yield <10% when refluxing 8-methylquinoline with ethyl bromide? A1: Ethyl bromide is an insufficiently reactive electrophile for this specific sterically constrained system. The Menshutkin reaction proceeds via an S_N2 mechanism. Because the C8-methyl group creates a massive steric shield around the nitrogen, the incoming ethyl group experiences severe van der Waals repulsion. To overcome this high activation barrier, you must compensate with an exceptional leaving group. Bromide is too poor a leaving group for this context; you must switch to a highly reactive pseudohalide like a triflate (OTf⁻) or use Meerwein's salt (triethyloxonium tetrafluoroborate).

Q2: How does solvent selection influence the success of this quaternization? A2: The transition state of the Menshutkin reaction involves neutral starting materials developing into a highly polar, charge-separated complex (N⁺···C···X⁻). According to Hughes-Ingold rules, [4] by stabilizing this developing charge. For highly hindered substrates, polar aprotic solvents like anhydrous acetonitrile (MeCN) or nitromethane are critical. They stabilize the transition state through their high dielectric constants without forming hydrogen bonds that would otherwise dampen the nucleophilicity of the quinoline nitrogen.

Q3: Should I increase the reaction temperature to force the alkylation? A3: Only to a moderate degree (e.g., 80–90 °C). While thermal energy helps overcome the steric barrier, excessive heat (e.g., >120 °C) will cause the ethylating agent to undergo E2 elimination (yielding ethylene gas) or thermal degradation. Instead of extreme heat, leverage pressure . Because the S_N2 transition state is more compact than the free reactants, the reaction has a highly negative activation volume ( ΔV‡<0 ). Running the reaction in a sealed pressure tube at 85 °C will compress the transition state, significantly accelerating the reaction without causing thermal decomposition.

Reagent Efficacy Data

To optimize your workflow, compare the thermodynamic and kinetic profiles of common ethylating agents below.

Ethylating AgentLeaving GroupRelative ElectrophilicityRecommended SolventExpected Yield (%)Recommended Conditions
Ethyl Bromide (EtBr) Bromide (Br⁻)LowEthanol / DMF< 10%Reflux, 48h (Not Recommended)
Ethyl Iodide (EtI) Iodide (I⁻)ModerateAcetonitrile30 - 50%Sealed tube, 90 °C, 24h
Ethyl Triflate (EtOTf) Triflate (OTf⁻)Very HighAcetonitrile80 - 95%Sealed tube, 80 °C, 16h
Meerwein's Salt Ether (Et₂O)Extremely HighDichloromethane85 - 98%Room Temp to 40 °C, 12h

Validated Experimental Protocol: Synthesis via Ethyl Triflate

This protocol utilizes Ethyl Trifluoromethanesulfonate (EtOTf) to overcome steric hindrance, designed as a self-validating system to ensure experimental integrity.

Reagents:

  • 8-Methylquinoline (1.0 equiv, strictly dry)

  • Ethyl trifluoromethanesulfonate (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Toluene (for precipitation)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask or heavy-walled pressure tube under argon. Add 8-methylquinoline (10 mmol) and dissolve in 15 mL of anhydrous MeCN.

  • Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Slowly add EtOTf (15 mmol) dropwise via a gas-tight syringe.

    • Causality: EtOTf is exceptionally reactive. The exothermic nature of the addition can cause localized boiling and degradation of the triflate if not thermally controlled.

  • Pressurized Heating: Seal the tube and heat the mixture to 80 °C behind a blast shield for 16 hours.

    • Causality: The combination of moderate heat and autogenous pressure provides the exact kinetic energy and volumetric compression needed to force the ethyl group past the C8-methyl steric shield.

  • Self-Validation (NMR Check): Take a 0.1 mL aliquot of the crude mixture, evaporate the solvent, and dissolve in CD₃CN for ¹H-NMR.

    • Validation Logic: Successful N-alkylation is instantly confirmed by a massive downfield shift of the quinoline aromatic protons (due to the positive charge on the nitrogen) and the appearance of a distinct ethyl CH₂ quartet at ~4.8–5.2 ppm. If the quartet is absent, the electrophile has degraded, and the reaction must be restarted.

  • Isolation by Precipitation: Cool the validated reaction mixture to room temperature. Slowly add 40 mL of anhydrous toluene while stirring vigorously.

    • Causality: The quaternized salt is highly polar and completely insoluble in non-polar toluene. This drives the product out of solution, shifting the equilibrium and leaving unreacted starting materials in the supernatant.

  • Filtration: Filter the resulting precipitate under a nitrogen atmosphere (triflate salts are hygroscopic). Wash the filter cake with cold toluene (2 x 10 mL) and dry under high vacuum.

Mechanistic Pathway & Steric Dynamics

G A 8-Methylquinoline (Sterically Hindered) TS S_N2 Transition State (High Steric Penalty) A->TS Lone Pair Attack B Ethyl Triflate (Strong Electrophile) B->TS Ethyl Transfer Product 1-Ethyl-8-methylquinolinium (Target Salt) TS->Product Triflate Departure Solvent Acetonitrile (Polar Aprotic) Solvent->TS Solvation Energy

Logical flow of the Menschutkin reaction highlighting steric bottlenecks and solvent stabilization.

References

  • Menshutkin reaction - Wikipedia.[Link]

  • Solvent Effects on the Menshutkin Reaction - arXiv.org.[Link]

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order - ACS Publications.[Link]

  • Homologues of 2:2'-diquinolyl (By E.J.V. Conolly) - RSC Publishing.[Link]

Sources

Technical Support Center: Quinolinium Salt Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Verified Protocols for Drug Development Professionals

As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of quinolinium salts. These quaternary nitrogen heterocycles are privileged scaffolds in drug discovery, serving as critical precursors for biologically active molecules and fluorescent dyes. However, their synthesis is often plagued by thermal decomposition, poor regioselectivity, and challenging purification steps.

This technical support guide abandons generic advice in favor of mechanistic causality and self-validating protocols. By understanding the why behind the how, you can optimize your reaction conditions with precision.

Core Experimental Protocols (Self-Validating Workflows)

The following methodologies have been selected for their high atom-efficiency and reliability. Each protocol includes built-in self-validation steps to ensure you can independently verify success at the bench.

Protocol A: Microwave-Assisted Direct N-Alkylation

Conventional heating for N-alkylation often requires extended reaction times (e.g., >5 hours), which increases the likelihood of side-product formation. Microwave irradiation provides rapid, localized heating that drastically reduces reaction times while boosting yields[1].

Causality: Microwave energy directly couples with the highly polar transition state of the Menshutkin reaction (quaternization of the tertiary amine), lowering the activation energy barrier more efficiently than conductive heating[1].

Step-by-Step Methodology:

  • Reagent Loading: Combine the quinoline derivative (e.g., lepidine, 1.0 equiv) and the alkyl halide (e.g., iodomethane, 1.2–2.0 equiv) in a microwave-safe reaction vial. This can often be performed neat or with minimal solvent (e.g., acetonitrile)[1].

  • Irradiation: Seal the vial and set the microwave reactor to 130 °C for 5 minutes, utilizing a 2-minute ramp time[1].

  • Cooling & Precipitation: Allow the vial to cool to room temperature. Induce precipitation by adding cold diethyl ether and acetone.

  • Self-Validation (Phase Separation): The synthesized quaternary salt is highly polar and will crash out as a solid precipitate, while the unreacted, non-polar quinoline base remains soluble in the ether/acetone layer[1].

  • Isolation: Isolate the product via vacuum filtration.

  • Self-Validation (NMR): Confirm product formation via 1 H-NMR. You must observe the disappearance of the quinoline methyl singlet and a distinct downfield shift of the aromatic protons (due to the electron-withdrawing nature of the newly formed positive charge)[2].

Protocol B: Copper-Promoted Annulation of Benzylic Azides and Alkenes

Traditional Povarov reactions require the pre-synthesis of unstable imines. This advanced protocol bypasses that limitation by generating the reactive intermediate in situ[3].

Causality: A Lewis acidic Cu(II) catalyst assists in the loss of N2​ from the benzylic azide, triggering a rearrangement to an N-methyleneaniline intermediate. This intermediate seamlessly undergoes a double aza-[4+2] cycloaddition with an alkene, followed by a Single Electron Transfer (SET) oxidation to yield the aromatic quinolinium core[4].

Step-by-Step Methodology:

  • Catalyst Preparation: Under a nitrogen atmosphere, dissolve Cu(BF4​)2​⋅6H2​O (0.80 mmol) in nitromethane ( MeNO2​ , 2 mL) within a sealed tube[3].

  • Reagent Addition: Sequentially add the para-substituted benzylic azide (0.64 mmol), the alkene (0.32 mmol), and an additional 1 mL of MeNO2​ [3].

  • Cycloaddition: Stir the reaction mixture at 100 °C for 24 hours[3].

  • Workup: Dilute the mixture with CH2​Cl2​ (10 mL) and filter through a Celite pad to remove the copper salts. Wash the pad thoroughly with CH2​Cl2​ ( 3×20 mL)[3].

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel column chromatography using a highly polar eluent ( DCM/MeOH 95:5) to isolate the pure quinolinium salt[3].

Troubleshooting & FAQs

Q1: Why am I seeing significant decomposition of my N-alkyl quinolinium salts during microwave-assisted N-alkylation? A: This is a classic case of thermal degradation. While higher temperatures theoretically increase kinetic conversion, the quinolinium cation becomes highly susceptible to reverse-alkylation or ring-opening decomposition when the temperature exceeds 150 °C[1]. Optimization: Strictly maintain the microwave temperature between 130 °C and 150 °C. If conversion is incomplete at 130 °C, increase the reaction time (up to 30 minutes) rather than increasing the temperature[1].

Q2: My multicomponent synthesis of quinolinium salts from secondary anilines, aldehydes, alkynes, and acids is yielding poor regioselectivity. How can I improve this? A: The regioselectivity in this four-component coupling is heavily dictated by the electronic nature of the aniline substrate. The reaction proceeds via an enolonium or iminium intermediate. Electron-withdrawing groups on the aniline destabilize the transition state during the critical cyclization step[5]. Optimization: Utilize anilines with electron-donating substituents (e.g., methoxy or alkyl groups). These groups stabilize the intermediate, significantly improving both chemo- and regioselectivity[6].

Q3: In the copper-catalyzed synthesis from benzylic azides, I am isolating biquinolinium salts instead of the desired mono-quinolinium salts. What is going wrong? A: This is a known substrate-driven divergence. The reaction of para-substituted benzylic azides with alkenes yields the desired mono-quinolinium salt. However, benzylic azides without a para-substituent inherently undergo a divergent radical process that dimerizes the intermediate, yielding biquinolinium salts[7]. Optimization: Ensure your starting benzylic azide has a para-substituent (e.g., p-methyl) to sterically and electronically block the radical dimerization pathway[7].

Quantitative Data & Optimization Tables

Table 1: Reaction Condition Optimization for Microwave-Assisted Synthesis

Parameter Range Tested Optimal Condition Causality / Observation
Temperature 120 °C – 160 °C 130 °C – 150 °C < 130 °C yields incomplete conversion; > 150 °C causes thermal decomposition of the quaternary core[1].

| Time | 30 s – 45 min | 5 min | Extended heating beyond 30 min leads to product degradation. Microwave significantly reduces time vs. conventional heating (5 hours)[1]. |

Table 2: Substrate-Driven Product Divergence in Cu-Catalyzed Annulation

Benzylic Azide Substitution Alkene Equivalents Major Product Mechanistic Rationale
para-substituted 2.0 equiv Quinolinium Salt The para-group blocks radical dimerization, favoring the double aza-[4+2] cycloaddition[7].
Unsubstituted 2.0 equiv Biquinolinium Salt Lack of steric/electronic blocking at the para position allows radical-mediated dimerization[7].

| ortho-substituted | 1.0 equiv | Biquinoline | Steric hindrance from the ortho-group prevents the second cycloaddition step[7]. |

Mechanistic Pathways & Visualizations

MW_Workflow N1 Quinoline Base + Alkyl Halide (1.0 equiv : 1.2 equiv) N2 Microwave Irradiation (130 °C, 5 min) N1->N2 Neat or minimal solvent N3 Cooling & Precipitation (Cold Ether/Acetone) N2->N3 Avoid T > 150 °C N4 Vacuum Filtration & Drying N3->N4 Removes unreacted materials N5 Pure Quinolinium Salt (>95% Yield) N4->N5 Self-Validation: 1H-NMR shift analysis

Workflow for microwave-assisted N-alkylation of quinolines.

Cu_Mechanism A Benzylic Azide B Lewis Acidic Cu(II) Coordination A->B C Rearrangement (N-methyleneaniline intermediate) B->C -N2 D Alkene Addition C->D E Aza-[4+2] Cycloaddition D->E Regioselective F Oxidation / SET Process E->F Cu-mediated G Quinolinium Salt F->G

Mechanistic pathway for Cu-catalyzed azide-alkene annulation.

References

  • Winstead, A. J., et al. "Synthesis of Quaternary Heterocyclic Salts." Molecules, vol. 18, no. 11, 2013, pp. 14306-14319.
  • Chen, W.-C., et al. "A concise synthesis of quinolinium, and biquinolinium salts and biquinolines from benzylic azides and alkenes promoted by copper(II) species." RSC Advances, vol. 6, 2016.
  • Cheng, L.-C., et al. "Synthesis of Quinolinium Salts from N-Substituted Anilines, Aldehydes, Alkynes, and Acids: Theoretical Understanding of the Mechanism and Regioselectivity." European Journal of Organic Chemistry, 2020, pp. 2116-2129.

Sources

How to improve the solubility of quinoline derivatives for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Derivative Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered in the lab: solubility. As a Senior Application Scientist, I've seen firsthand how solubility issues can derail promising in vitro assays. This resource combines fundamental principles with field-tested protocols to help you keep your research on track.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline derivatives so often poorly soluble in aqueous solutions?

Quinoline and its derivatives are aromatic heterocyclic compounds that are often lipophilic (fat-loving) in nature, which contributes to their poor water solubility.[1] The core quinoline structure is a weak base.[2] The overall solubility of a specific derivative is heavily influenced by the functional groups attached to this core. Adding hydrophobic substituents, which may be done to increase a compound's potency, can further decrease its aqueous solubility.[1] This is a significant challenge in drug discovery, as it's estimated that over 70% of new chemical entities are poorly soluble.[1]

Q2: I have a new quinoline derivative. What is the very first thing I should try to get it into solution for my assay?

The most direct and widely adopted starting point is to prepare a concentrated stock solution using a water-miscible organic co-solvent.[1][3] Dimethyl sulfoxide (DMSO) is the industry standard and the most recommended initial choice.[1][4] Its power lies in its ability to dissolve a vast range of both polar and non-polar compounds and its complete miscibility with water.[1][5] The goal is to create a high-concentration stock (e.g., 10-100 mM) so that you only need to add a very small volume to your aqueous assay medium, minimizing the final concentration of the organic solvent.[1][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

This is a critical question, as solvent toxicity can confound your experimental results. While the tolerance can be cell-line specific, a widely accepted best practice is to keep the final concentration of DMSO at or below 0.1% .[7][8][9] Some robust cell lines may tolerate up to 0.5% or even 1% for short-term assays, but this must be empirically determined.[7][10]

Crucial Experimental Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO (or other co-solvents) as your test wells but without the compound. This allows you to distinguish the effects of your compound from any effects of the solvent itself.[7]

Q4: What's the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my in vitro assay?

Understanding this distinction is key to troubleshooting.

  • Thermodynamic Solubility is the true, equilibrium solubility of a compound. It's the maximum amount of a compound that can dissolve in a solvent when the solid compound is in equilibrium with the solution.[11][12] This value is most relevant for later-stage development and formulation.[13]

  • Kinetic Solubility is more relevant for early-stage in vitro screening. It measures the concentration of a compound that stays in solution after a small volume of a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[4][13] Often, this method can produce a temporary, supersaturated solution that may be stable enough for the duration of your assay.[11] Kinetic solubility values are frequently higher than thermodynamic ones because the compound starts from a dissolved state, bypassing the energy needed to break up the crystal lattice.[14]

For most in vitro assays, you are primarily concerned with achieving a sufficient kinetic solubility to perform your experiment accurately.

Troubleshooting Guide: Common Solubility Problems & Solutions

Problem 1: My compound won't even dissolve in 100% DMSO to make a stock solution.

Causality: While DMSO is a powerful solvent, some highly crystalline or "grease-ball" molecules may resist dissolution.[15] The energy required to break the compound's crystal lattice may be too high for the solvent to overcome at room temperature.

Solutions:

  • Apply Energy: Gently warm the vial in a 37°C water bath and vortex vigorously.[1] Following this, sonication in a bath sonicator for 5-10 minutes can provide the additional energy needed to break apart the solid-state structure.[1]

  • Try an Alternative Solvent: If DMSO fails, other powerful organic solvents can be tested. Good candidates include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP).[4][] Always verify the compatibility of these solvents with your specific assay system.

  • Check Compound Purity/State: Ensure the compound is what you think it is. Impurities or an unexpected polymorphic form could be affecting its solubility.

Problem 2: My compound dissolves perfectly in DMSO, but it precipitates the moment I dilute it into my aqueous assay buffer or cell media.

This is the most common and frustrating solubility issue. It occurs because the abrupt change in solvent polarity from nearly 100% organic to >99% aqueous causes the poorly soluble compound to "crash out" of the solution.[1][17]

Systematic Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Medium q1 Is the final concentration absolutely necessary? start->q1 s1 Decrease Final Concentration Test a dose-response curve to find the lowest effective concentration. q1->s1 No q2 Can you modify the dilution technique? q1->q2 Yes s1->q2 s2 Improve Dilution Method 1. Warm aqueous buffer to 37°C. 2. Add DMSO stock dropwise to the buffer while vortexing vigorously. q2->s2 Yes q3 Is the compound ionizable? q2->q3 No s2->q3 s3 Adjust pH For basic quinolines, decrease the pH of the buffer to protonate the molecule, forming a more soluble salt. Check assay compatibility. q3->s3 Yes q4 Advanced Strategies Needed q3->q4 No s3->q4 s4 Use Excipients - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Tween-80, Poloxamer 188) - Co-solvents (e.g., PEG-400, ethanol) q4->s4

Caption: A decision tree for troubleshooting compound precipitation.

In-depth Explanation of Advanced Strategies:

  • pH Adjustment: Quinoline is a weak base with a pKa around 4.9.[18][19] This means that in acidic conditions (pH < 4.9), the nitrogen atom in the ring becomes protonated, forming a positively charged ion.[2] This ionized form is generally much more soluble in aqueous media.[2][18] If your assay can tolerate a lower pH, this is a powerful and simple method to try. For quinoline-4-carboxylic acid derivatives, the opposite is true; increasing the pH will deprotonate the carboxylic acid, forming a more soluble salt.[20]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a donut with a hydrophilic (water-loving) exterior and a hydrophobic interior.[21][22][23] The hydrophobic quinoline derivative can form an "inclusion complex" by fitting inside the cyclodextrin's core, effectively being shielded from the aqueous environment.[2][21] This complex is water-soluble due to the cyclodextrin's exterior. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[21][24]

  • Other Excipients:

    • Co-solvents: In addition to the DMSO from your stock, you can include other water-miscible solvents like ethanol, propylene glycol, or PEG-400 in your final assay buffer to reduce the overall polarity of the medium.[3][]

    • Surfactants: Non-ionic surfactants like Tween-80 or Poloxamer 188 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5][17]

Comparison of Advanced Solubilization Techniques

TechniqueMechanism of ActionAdvantagesDisadvantagesBest For...
pH Adjustment Ionizes the compound, increasing its affinity for polar solvents.[2]Simple, inexpensive, and highly effective for ionizable compounds.Limited by the pH tolerance of the assay (e.g., cell viability, enzyme activity).[20]Ionizable quinoline derivatives where the assay can tolerate a pH shift.
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[21][22]High solubilization capacity, low toxicity (especially HP-β-CD), can improve stability.[22][24]Can be expensive, may interact with other assay components, optimization may be needed.Highly hydrophobic, non-ionizable compounds in sensitive assays like cell culture.
Co-solvents Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound.[]Simple to implement, a wide variety of co-solvents are available.Can affect protein structure or cell membranes at higher concentrations.[8]Initial attempts after DMSO fails, especially for biochemical assays.
Surfactants Forms micelles that encapsulate the hydrophobic compound.[17]Effective at low concentrations.Can interfere with assays by denaturing proteins or disrupting cell membranes.Situations where other methods have failed and potential assay interference is carefully controlled.

Experimental Protocols

Protocol 1: Preparation of a Standard 10 mM DMSO Stock Solution

This protocol provides a self-validating method for preparing a reliable stock solution.

Materials:

  • Quinoline derivative (solid powder)

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tube or glass vial with a PTFE-lined cap

  • Vortexer and bath sonicator

Procedure:

  • Calculation: Determine the mass of your compound required to make a 10 mM stock solution. The formula is: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol ) For 1 mL (0.001 L) of a 10 mM stock: Mass (mg) = 10 * 0.001 * MW = 0.01 * MW

  • Weighing: Accurately weigh the calculated mass of your compound and transfer it into a sterile vial.[25]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.[1]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes.[1]

  • Validation (Step 1 - Visual): Visually inspect the solution against a bright light. It should be completely clear, with no visible particles, haze, or sediment.

  • Troubleshooting Dissolution: If particles are visible, sonicate the vial in a water bath for 10-15 minutes.[1] Gentle warming to 37°C can also be applied.[1] Re-inspect for clarity. If it remains cloudy, the compound is not soluble at 10 mM in DMSO under these conditions, and you may need to try a lower concentration or a different solvent.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock into small, single-use volumes.[25]

Protocol 2: Phase-Solubility Study with Cyclodextrin

This experiment will help you determine if a cyclodextrin can effectively solubilize your compound and at what concentration.

Materials:

  • Quinoline derivative (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your aqueous assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • High-speed centrifuge or 0.22 µm syringe filters

  • An analytical method to quantify your compound (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your assay buffer at different concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).[1]

  • Add Compound: Add an excess amount of your solid quinoline derivative to each tube (enough so that you can clearly see undissolved solid at the bottom).

  • Equilibrate: Tightly cap the tubes and rotate them at room temperature for 24-48 hours. This allows the system to reach equilibrium.[17]

  • Separate Undissolved Compound: Pellet the excess solid by centrifuging the tubes at high speed (>10,000 x g) for 30 minutes.[1] Alternatively, filter the suspension through a 0.22 µm syringe filter (first ensure your compound does not bind to the filter material).

  • Quantify: Carefully take a sample of the clear supernatant from each tube and determine the concentration of your dissolved compound using your established analytical method.

  • Analyze: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. A rising slope indicates that the cyclodextrin is effectively increasing the solubility of your compound.

G prep2 prep2 equil equil prep2->equil sep sep equil->sep

Caption: Workflow for a cyclodextrin phase-solubility study.

References

  • Vertex AI Search, Grounding API Redirect. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Benchchem. Overcoming poor solubility of quinoline derivatives in reactions.
  • Benchchem. Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Popescu, C., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy.
  • Hilaris. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF.
  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • ResearchGate. (2016, January 25). What s the concentration of DMSO you use in cell culture assays?.
  • Protocol Online. (2006, September 29). What s the maximum allowable limit of DMSO as a solvent in cell culture.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Wikipedia. Cosolvent.
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • Danaher Life Sciences. Small Molecule Screening Process Steps.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • Benchchem. Troubleshooting Peraquinsin precipitation in aqueous solution.
  • Benchchem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • Benchchem. How to prevent BMS-309403 precipitation in aqueous solution.
  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Unknown. (n.d.). How to Prepare a Compound Collection Prior to Virtual Screening.
  • Shimadzu. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Benchchem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

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Quinolinium Probe Technical Support Center: Troubleshooting Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinolinium Probe Technical Support Center . Quinolinium-based fluorophores are widely utilized as halide sensors (e.g., chloride indicators like SPQ and MQAE), pH monitors, and mitochondrial probes due to their high water solubility, photostability, and large Stokes shifts. However, researchers frequently encounter severe signal attenuation caused by fluorescence quenching.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights and actionable, self-validating troubleshooting protocols. This guide will help you overcome Aggregation-Caused Quenching (ACQ), Photoinduced Electron Transfer (PET), and collisional charge-transfer quenching in your experimental workflows.

Section 1: Mechanistic FAQs – Understanding Quenching

Q1: Why does my quinolinium-based chloride sensor lose fluorescence even in the absence of target analytes? A: If your probe is losing signal in a biological matrix without an increase in the target analyte, it is likely suffering from competitive collisional quenching by intracellular organic anions or proteins. The quenching of quinolinium fluorescence by anions (like Cl⁻, I⁻, SCN⁻) is driven by an intermolecular charge-transfer (electron transfer) mechanism[1]. The fluorophore and quencher diffuse to form an encounter complex, followed by electron transfer that non-radiatively depletes the excited state[1]. Furthermore, high local concentrations of the probe can lead to Aggregation-Caused Quenching (ACQ), where planar quinolinium rings undergo detrimental π−π stacking in aqueous media[2].

Q2: How can I differentiate between dynamic (collisional) quenching and static quenching in my assay? A: You must perform a Stern-Volmer analysis. Measure the fluorescence lifetime ( τ ) and intensity ( F ) at varying quencher concentrations. If F0​/F increases linearly but τ0​/τ remains constant (a ratio of 1), you have static quenching (complex formation in the ground state). If both F0​/F and τ0​/τ increase linearly and equivalently, the quenching is dynamic (collisional)[3]. Quinolinium halide sensors typically exhibit dynamic quenching[1].

Q3: How do I overcome Aggregation-Caused Quenching (ACQ) for in vivo imaging? A: To overcome ACQ, you must redesign the probe to exhibit Aggregation-Induced Emission (AIE). This is achieved by introducing bulky, sterically hindering groups (e.g., tripodal structures or tetraphenylethylene units) to the quinolinium core[2]. These bulky groups prevent tight π−π stacking. When the molecules aggregate in aqueous environments, the restriction of intramolecular motions (RIM) blocks non-radiative decay pathways, forcing the excited state to relax radiatively, thereby turning on the fluorescence[2][4].

Section 2: Troubleshooting Guide & Diagnostics

Issue 1: Unwanted PET-Induced Quenching in pH/Ion Sensors

  • Symptom: The probe remains dark across the entire physiological pH range.

  • Root Cause: In "fluorophore-spacer-receptor" architectures, deprotonation of the receptor amine triggers Photoinduced Electron Transfer (PET) to the quinolinium core, quenching the fluorescence[5]. If the spacer is too short or the receptor's pKa is mismatched with your assay buffer, the probe will remain permanently quenched.

  • Solution: Tune the spacer length and the electron-withdrawing nature of the receptor. Increasing the spacer length reduces the rate of PET, while modifying the receptor (e.g., using an ethyl trimethyl ammonium substituent) shifts the pKa , ensuring the probe only quenches at the desired threshold[5].

QuenchingMechanisms A Quinolinium Probe (Highly Fluorescent) B High Concentration (Aqueous Media) A->B C Halide/Anion Presence (e.g., Cl-, I-) A->C D Aggregation-Caused Quenching (ACQ) B->D pi-pi stacking E Charge-Transfer / Collisional Quenching C->E Electron Transfer F Introduce Bulky Groups (Steric Hindrance) D->F Structural Redesign G Fluorophore-Spacer-Receptor Architecture Tuning E->G Structural Redesign H Aggregation-Induced Emission (AIE) F->H Restriction of Motion I Controlled Turn-On Fluorescence G->I Shielding / PET Control

Logical pathways of quinolinium fluorescence quenching mechanisms and their structural solutions.

Issue 2: Poor Intracellular Retention and Background Quenching

  • Symptom: The probe signal disappears rapidly during live-cell imaging, or the background noise from non-specific protein quenching is too high.

  • Root Cause: Standard quinolinium salts (like SPQ) are highly polar and susceptible to competitive quenching by intracellular organic anions[6]. Furthermore, their high polarity limits membrane permeability, often requiring harsh hypotonic shock loading.

  • Solution: Utilize biomimetic or lipophilic encapsulation. For instance, incorporating the quinolinium probe into glucan particles or utilizing a cyanine-fused quinolinium acceptor enhances cellular uptake and shields the fluorophore from non-specific collisional quenchers, allowing for targeted activation (e.g., by NADH reduction)[7][8].

Section 3: Experimental Workflows
Protocol 1: Validating Aggregation-Induced Emission (AIE) to Overcome ACQ

To ensure your modified quinolinium probe has successfully transitioned from an ACQ to an AIE mechanism, follow this self-validating solvent-fractionation protocol[2][8]. Because AIE relies on the restriction of intramolecular motion in aggregates, comparing a "good" solvent to a "poor" solvent provides definitive proof of mechanism.

  • Stock Preparation: Dissolve the synthesized bulky quinolinium derivative in a good solvent (e.g., pure Tetrahydrofuran (THF) or DMSO) to a final concentration of 10 μ M.

  • Fractionation: Prepare a series of 10 mL solvent mixtures containing varying volume fractions of a poor solvent (water) in THF ( fw​ = 0%, 10%, 20% ... 90%, 99%).

  • Incubation: Inject 100 μ L of the probe stock into each 10 mL mixture under vigorous stirring. Equilibrate for 15 minutes at room temperature to allow aggregate formation.

  • Spectroscopic Analysis: Measure the photoluminescence (PL) spectra and quantum yield ( Φ ) of each fraction.

  • Data Interpretation:

    • ACQ Profile: Fluorescence intensity decreases continuously as water fraction ( fw​ ) increases.

    • AIE Profile: Fluorescence is negligible in pure THF ( fw​=0% ) but sharply increases (often >50-fold) once the water fraction exceeds a critical aggregation threshold (typically fw​>60% )[2].

AIE_Workflow S1 Synthesize Bulky Quinolinium Probe S2 Prepare THF/Water Fractions (fw 0-99%) S1->S2 S3 Measure PL Spectra & Quantum Yield S2->S3 S4 Plot Intensity vs. Water Fraction (fw) S3->S4 S5 Confirm AIE: Intensity Spikes at fw > 60% S4->S5 Restriction of Intramolecular Motion

Step-by-step experimental workflow for validating AIE properties in quinolinium probes.

Protocol 2: Stern-Volmer Kinetic Analysis for Halide Quenching

To accurately calibrate a quinolinium probe for intracellular chloride sensing while accounting for background quenching, you must determine the bimolecular quenching constant using both steady-state and lifetime measurements[1][6].

  • Buffer Preparation: Prepare a series of calibration buffers with constant ionic strength but varying chloride concentrations (e.g., 0 to 150 mM Cl⁻). Use nitrate ( NO3−​ ) as the inert substitute anion to maintain osmolarity[6].

  • Fluorescence Measurement: Record the steady-state fluorescence intensity ( F ) of the quinolinium probe (e.g., 10 μ M) in each buffer.

  • Lifetime Measurement (Crucial for self-validation): Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime ( τ ) in the same buffers.

  • Stern-Volmer Plotting: Plot F0​/F and τ0​/τ against [Cl−] .

  • Analysis: Apply the Stern-Volmer equation: F0​/F=1+KSV​[Cl−]=1+kq​τ0​[Cl−] . Note: If the steady-state plot curves upwards, it indicates a combination of static and dynamic quenching. To overcome this in complex biological matrices, rely strictly on the lifetime data ( τ0​/τ ), which is dependent only on dynamic collisional quenching and is immune to static background artifacts[1][5].

Section 4: Quantitative Data on Quinolinium Quenching & Solutions

The following table summarizes the photophysical properties, quenching mechanisms, and engineered solutions for common quinolinium-based probes.

Probe Type / DerivativePrimary Quenching MechanismTrigger / QuencherEngineered Solution to Overcome QuenchingResulting Photophysical Change
SPQ / MQAE Intermolecular Charge Transfer (Dynamic)Halides (Cl⁻, I⁻), Intracellular AnionsEncapsulation / Structural shieldingReduced background quenching; improved signal-to-noise[1][6].
7-amino-1-methyl quinolinium Photoinduced Electron Transfer (PET)High pH (Deprotonation of receptor)Fluorophore-spacer-receptor tuningTunable fluorescence lifetime (e.g., 12.7 ns to 3.5 ns)[5].
Tripodal LC Quinolinium Aggregation-Caused Quenching (ACQ)Aqueous Media ( π−π stacking)Steric hindrance (AIEgen design)Quantum yield increases from ~0% (THF) to 5.2% (Water aggregates)[2].
Quinolinium-fused Rhodamine PETNone (Quenched in native state)1,4-nucleophilic addition by HSO3−​ Bypasses PET, activates ICT; intense red fluorescence turn-on[9].
References
  • Verkman, A. S., et al. "Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators." Biophysical Journal, ResearchGate. Available at:[Link]

  • Kamsma, T., et al. "Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging." ACS Sensors, PubMed Central. Available at:[Link]

  • Chen, Y., et al. "Measurement of changes in cell volume based on fluorescence quenching." American Journal of Physiology, PubMed Central. Available at:[Link]

  • Tang, L., et al. "Rational design of an ultrabright quinolinium-fused rhodamine turn-on fluorescent probe for highly sensitive detection of SO2 derivatives." Journal of Hazardous Materials, PubMed. Available at:[Link]

  • Li, Z., et al. "Deep-Red Cyanine-Based Fluorescent Probes with 6-Quinolinium Acceptors for Mitochondrial NAD(P)H Imaging." ACS Sensors. Available at:[Link]

  • Tang, B. Z., et al. "Chapter 6: Aggregation-induced Emission for Bioimaging and Diagnostic Applications." Royal Society of Chemistry. Available at:[Link]

  • Yoshio, M., et al. "Aggregation-induced Emission of a Liquid-crystalline Quinolinium Salt Molecule in Aqueous Solution." Chemistry Letters, Oxford Academic. Available at:[Link]

  • Ding, D., et al. "Activatable biomimetic probe with aggregation-induced emission characteristics for non-invasive monitoring of allograft rejection." Theranostics. Available at:[Link]

Sources

Strategies to reduce photobleaching of 1-Ethyl-8-methylquinolinium in microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common challenges when working with quinolinium-based fluorescent probes: photobleaching .

1-Ethyl-8-methylquinolinium is a highly sensitive probe utilized in dynamic live-cell imaging and fluorescence lifetime imaging microscopy (FLIM)[1]. While quinolinium derivatives boast excellent quantum yields, their molecular architecture makes them susceptible to photon-induced degradation under intense illumination[2][3].

This guide provides mechanistic insights, self-validating protocols, and actionable FAQs to help you preserve signal integrity without compromising cellular physiology.

Part 1: Diagnostic FAQs – Understanding the Causality of Signal Loss

Q: Why does 1-Ethyl-8-methylquinolinium bleach so rapidly under continuous laser illumination? A: The rapid signal decay is rooted in the probe's photophysics. When 1-Ethyl-8-methylquinolinium absorbs a photon, it transitions from a singlet ground state to an excited singlet state. Under high-intensity continuous wave (CW) illumination, the rate of excitation outpaces the fluorophore's natural relaxation[4]. This forces the molecule to undergo intersystem crossing into a highly reactive, long-lived triplet state. In this state, the dye reacts with dissolved molecular oxygen to generate reactive oxygen species (ROS), leading to the irreversible cleavage of covalent bonds within the quinolinium core[3].

Q: How can I definitively differentiate between photobleaching and probe efflux/leakage? A: You must establish a self-validating control system using a Dark Recovery Test . Mechanism: Photobleaching is an irreversible covalent modification[3], whereas probe efflux or reversible photoswitching is dynamic. Action: Image your region of interest (ROI) until you observe a 50% signal drop. Shutter the laser and wait 5–10 minutes. Resume imaging. If the fluorescence recovers, the initial loss was likely due to reversible dark-state transitions or diffusion. If the signal remains permanently depressed in the ROI but is bright in adjacent, unexposed cells, you have confirmed photobleaching.

Part 2: Mitigation Strategies & Workflows

Q: What are the most effective optical adjustments to preserve quinolinium fluorescence? A: The easiest way to minimize photobleaching is to strictly limit the sample's exposure to excitation illumination[5].

  • Reduce Photon Flux: Insert neutral-density filters into the light path to reduce illumination intensity without altering the excitation wavelength[4][5].

  • Optimize Acquisition Parameters: Use image binning to reduce required exposure times, and always use transmitted light to find your ROI before switching to epifluorescence[5][6].

  • Leverage FLIM and Pulsed Lasers: Whenever possible, excite the probe using a pulsed laser source (e.g., at ~460-480 nm) equipped with a time-correlated single-photon counting (TCSPC) system[2]. Pulsed illumination allows the triplet state to relax between excitation events, drastically reducing ROS generation compared to CW lasers.

Q: Which chemical antifade reagents are biologically compatible with 1-Ethyl-8-methylquinolinium in live cells? A: Standard mounting media used for fixed samples (e.g., those containing DABCO or p-phenylenediamine) are highly toxic and incompatible with live-cell imaging[7]. Instead, use water-soluble antioxidants. Trolox (a vitamin E analog) is highly recommended as it quenches both singlet oxygen and triplet states while demonstrating low cytotoxicity and cytoprotective effects[7]. Alternatively, enzymatic oxygen scavengers like Oxyrase can physically remove dissolved oxygen from the media, significantly extending the fluorophore's lifetime[7].

Troubleshooting Workflow

PhotobleachingWorkflow Start Signal Loss Detected in 1-Ethyl-8-methylquinolinium DarkTest Perform Dark Recovery Test (Shutter laser for 5-10 mins) Start->DarkTest Decision Does fluorescence recover upon re-illumination? DarkTest->Decision Efflux Probe Efflux / Diffusion Action: Use anion transport inhibitors (e.g., Probenecid) Decision->Efflux Yes Bleaching Irreversible Photobleaching (Covalent Bond Cleavage) Decision->Bleaching No LiveOrFixed Sample Type? Bleaching->LiveOrFixed Fixed Fixed Cells Action: Mount with n-Propyl Gallate or commercial antifade LiveOrFixed->Fixed Fixed Live Live Cells Action: Add Trolox/Oxyrase, Reduce Laser Power & Use ND Filters LiveOrFixed->Live Live

Caption: Troubleshooting workflow for diagnosing and mitigating quinolinium dye signal loss.

Part 3: Quantitative Comparison of Antifade Additives

When selecting an antifade strategy for 1-Ethyl-8-methylquinolinium, you must balance photoprotection against physiological disruption. The table below synthesizes quantitative and qualitative data for common reagents[4][7][8].

Reagent / AdditiveMechanism of ActionTarget ApplicationRecommended Working Conc.Cytotoxicity / Notes
Trolox Antioxidant; quenches triplet state and ROSLive Cells1 - 2 mMLow; cytoprotective, but requires optimization based on cell hypoxia tolerance.
Oxyrase Enzymatic oxygen removalLive Cells1:100 dilutionLow; preserves signals for long-term time-lapse without affecting intracellular functions.
n-Propyl Gallate Chemical antioxidantFixed Cells / Tissue0.1 - 0.2 M (in glycerol)High; ideal for fixed tissue sections. Often mixed with glycerol and buffer.
DABCO Triplet state quencherFixed Cells2 - 5% (w/v)High; incompatible with live cells. Excellent for preserving overlapping channels.
Neutral Density (ND) Filters Reduces photon fluxLive & Fixed CellsOptical attenuation (e.g., ND 0.6 = 25% transmission)None; reduces signal-to-noise ratio (SNR) but strictly preserves fluorophore integrity.

Part 4: Standardized Experimental Protocols

To ensure reproducibility, follow these self-validating methodologies when preparing your experiments.

Protocol 1: Preparation of Trolox-Supplemented Imaging Buffer for Live Cells

Objective: To formulate a cytoprotective imaging medium that suppresses the triplet-state oxidation of 1-Ethyl-8-methylquinolinium without altering intracellular pH.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in DMSO to create a 100 mM stock solution. Note: Trolox is sensitive to light; store aliquots at -20°C in amber tubes.

  • Buffer Integration: On the day of the experiment, dilute the Trolox stock into your physiological imaging buffer (e.g., HBSS or Tyrode's solution) to a final concentration of 1 mM.

  • pH Adjustment (Critical): Trolox can slightly acidify unbuffered solutions. Verify and adjust the pH of the final imaging buffer to 7.4 using 0.1 M NaOH to prevent artifactual quenching of the quinolinium dye.

  • Cell Loading: Remove the culture medium and incubate cells with 1-10 µM of 1-Ethyl-8-methylquinolinium for 15-30 minutes at 37°C[2].

  • Washing and Mounting: Wash the cells 3 times with standard pre-warmed physiological buffer to remove the excess probe[2]. Finally, add the Trolox-supplemented imaging buffer.

  • Validation: Image a control well (without Trolox) and a treated well. Generate a photobleach curve by plotting fluorescence intensity over a timed series of images to quantify the protective effect[6].

Protocol 2: Optimizing Confocal/FLIM Acquisition Parameters

Objective: To minimize photon-induced chemical damage through hardware optimization.

Step-by-Step Methodology:

  • Initial Focusing: Locate your region of interest (ROI) using low-intensity transmitted light (Brightfield/DIC) to prevent "wasted" fluorescence exposure[5][7].

  • Laser Tuning: Switch to the 458 nm or 488 nm laser line[2]. Set the initial laser power to the absolute minimum (e.g., 0.5% - 1.0% transmission).

  • Detector Optimization: Instead of increasing laser power to boost a dim signal, increase the gain on your PMT/GaAsP detectors or utilize 2x2 image binning to artificially enhance the signal-to-noise ratio[6].

  • Pulsed Excitation (If using FLIM): Ensure the laser is set to pulsed mode rather than continuous wave (CW). This provides microsecond "dark intervals" that allow the 1-Ethyl-8-methylquinolinium triplet state to relax back to the ground state without reacting with oxygen.

  • Shutter Control: Synchronize the microscope shutter to close immediately between z-stack slices or time-lapse intervals[6].

Part 5: References

1.2 2.8 3.6 4.7 5. 4 6. 5 7.1 8. 3

Sources

Quinoline Compound Drug-Response Assays: Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline-based drug discovery. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent in vitro data when screening quinoline derivatives. While the quinoline scaffold is a privileged structure in medicinal chemistry, its unique physicochemical properties—such as planar aromaticity, pH-dependent ionization, and intrinsic fluorescence—often introduce artifacts into standard biological assays.

This guide abandons generic advice in favor of causality-driven troubleshooting. Here, we dissect the physical chemistry behind assay failures and provide self-validating protocols to ensure your dose-response data is robust, reproducible, and scientifically sound.

Diagnostic Logic: The Self-Validating Workflow

Before adjusting your biological model, you must rule out physicochemical interference. The workflow below outlines the logical progression for diagnosing quinoline-specific assay artifacts.

TroubleshootingWorkflow Start Inconsistent Dose-Response Observed CheckSol Assess Kinetic Solubility (Protocol 1) Start->CheckSol CheckFluor Assess Autofluorescence (Protocol 2) CheckSol->CheckFluor SolFix Optimize Formulation (Table 1) CheckSol->SolFix Precipitate Found CheckBio Assess P-gp Efflux (Protocol 3) CheckFluor->CheckBio FluorFix Switch to Luminescent Readout CheckFluor->FluorFix High Background BioFix Co-dose with P-gp Inhibitor CheckBio->BioFix Rightward Shift

Caption: Logical workflow for diagnosing and resolving quinoline assay inconsistencies.

Module 1: Solubility, Aggregation, and "DMSO Shock"

Q: My quinoline derivative shows a "bell-shaped" dose-response curve or a sudden drop-off in activity at high concentrations. What is happening? A: This is a hallmark of exceeding the compound's kinetic solubility limit, leading to micro-precipitation. Quinolines possess strong intermolecular π−π stacking interactions, resulting in high crystal lattice energies. When a concentrated DMSO stock is rapidly introduced into an aqueous assay buffer, the sudden change in the dielectric constant causes a phenomenon known as "DMSO shock"[1]. The hydrophobic core of the quinoline can no longer be solvated, driving rapid nucleation. The compound precipitates into colloidal aggregates, which reduces the bioavailable concentration and causes non-specific protein denaturation or light scattering in optical readouts.

Q: How do I differentiate between true biological inactivity and solubility-driven artifacts? A: You must establish a self-validating system by measuring the kinetic solubility of the compound in the exact assay medium (including serum and proteins) before running the biological assay.

Protocol 1: Kinetic Solubility Assessment via Nephelometry/Absorbance

Causality Focus: This protocol validates the upper limit of your assay. Testing biological efficacy above the kinetic solubility limit yields artifactual data.

  • Stock Preparation: Prepare a 10 mM stock of the quinoline compound in anhydrous DMSO[1].

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer (The Critical Step): Add 198 µL of the final assay medium (e.g., DMEM + 10% FBS) to a UV-transparent 96-well plate. Dropwise, add 2 µL of each DMSO dilution to the corresponding wells while vigorously mixing on a plate shaker (final DMSO = 1%). Causality: Dropwise addition under vigorous agitation prevents localized supersaturation of DMSO, directly mitigating DMSO shock.

  • Incubation: Incubate for 2 hours at 37°C to mimic assay conditions.

  • Readout: Measure absorbance at 620 nm (a wavelength where the compound does not absorb light).

  • Analysis: An increase in baseline absorbance indicates light scattering due to colloidal aggregation. The concentration immediately preceding the inflection point is your kinetic solubility limit.

Table 1: Solubility Optimization Matrix for Quinoline Assays

IssueCausalityRecommended Optimization
DMSO Shock Rapid solvent exchange drives supersaturation and nucleation.Add DMSO stock dropwise under vigorous agitation; keep final DMSO 1%.
pH-Dependent Precipitation Quinoline nitrogen (pKa ~4.9) deprotonates in neutral/basic media, drastically reducing aqueous solubility.Formulate as a salt (e.g., hydrochloride or mesylate) prior to DMSO dissolution to lower lattice energy[2].
Protein Binding High lipophilicity (LogP > 3) drives non-specific binding to BSA/FBS in culture media.Perform a parallel assay in serum-free media to calculate the unbound (active) fraction.
Module 2: Optical Interference and Autofluorescence

Q: My compound shows high baseline signals in standard fluorometric viability assays (e.g., Resazurin/Alamar Blue). Is the compound autofluorescent? A: Highly likely. The extended π -conjugated system of the quinoline bicyclic ring makes it an excellent intrinsic fluorophore[3]. Quinolines typically absorb high-energy photons in the UV/violet range (300-400 nm) and emit lower-energy photons in the blue/green spectrum (400-500 nm) upon relaxation[4]. If your assay utilizes fluorophores with overlapping spectra (e.g., Hoechst 33342, AMC-conjugated substrates), the quinoline will cause massive background interference, acting as a Pan-Assay Interference Compound (PAINS).

FluorescenceInterference A Quinoline Compound Added to Assay B Excitation Light (e.g., 350-450 nm) A->B C Target Fluorophore Emission B->C Intended D Quinoline Autofluorescence (Blue/Green Emission) B->D Artifact E Detector Overload (False Positive/Negative) C->E D->E

Caption: Mechanism of quinoline autofluorescence interfering with fluorometric readouts.

Protocol 2: Autofluorescence Counter-Screen & Orthogonal Validation

Causality Focus: Background subtraction is mathematically flawed if the compound's intrinsic signal eclipses the biological signal. This protocol validates whether you need to abandon fluorescence-based readouts entirely.

  • Compound-Only Blanking: Plate the quinoline dose-response in the assay buffer without cells or assay reagents. Measure fluorescence at your assay's specific Ex/Em wavelengths[3].

  • Signal Assessment: If the compound's fluorescence is concentration-dependent and exceeds 20% of your expected biological signal window, background subtraction will be statistically unreliable.

  • Orthogonal Shift: Switch to a luminescent readout (e.g., CellTiter-Glo), which measures ATP via a luciferase reaction[5]. Causality: Luminescence relies on a biochemical reaction rather than an excitation light source, completely bypassing the quinoline's photon-absorption/emission cycle.

Module 3: Biological Confounders - Efflux Pumps and Heme Interactions

Q: My quinoline compound is highly potent in biochemical (cell-free) assays but loses all activity in cell-based dose-response assays. Why? A: This discrepancy is usually caused by active efflux or lysosomal trapping. Quinolines are weak bases. In the acidic environment of lysosomes, they become protonated and trapped (ion trapping). Furthermore, many quinoline derivatives possess lipophilic domains and a basic nitrogen, perfectly matching the pharmacophore model for P-glycoprotein (P-gp/MDR1) substrate recognition[6].

EffluxPathway Extracellular Extracellular Space [Quinoline] Membrane Plasma Membrane Extracellular->Membrane Passive Diffusion Intracellular Intracellular Target (e.g., Kinase/DNA) Membrane->Intracellular Target Binding Pgp P-glycoprotein (MDR1) Efflux Pump Intracellular->Pgp Substrate Recognition Lysosome Acidic Lysosome (Ion Trapping) Intracellular->Lysosome Protonation Pgp->Extracellular Active Efflux (ATP)

Caption: Intracellular fate of quinoline compounds, highlighting P-gp efflux and trapping.

Protocol 3: P-gp Efflux Mechanistic Reversal Assay

Causality Focus: To prove that efflux is masking your compound's true potency, you must create a self-validating system by chemically disabling the efflux pump.

  • Cell Preparation: Seed a P-gp overexpressing cell line (e.g., A549/DOX or Caco-2) in two parallel 96-well plates[6].

  • Inhibitor Pre-treatment: To Plate 1, add vehicle (0.1% DMSO). To Plate 2, add 10 µM Verapamil (a well-characterized P-gp inhibitor). Incubate for 1 hour.

  • Quinoline Dosing: Apply the quinoline dose-response titration to both plates.

  • Incubation & Readout: Incubate for the standard duration (e.g., 48h) and assess viability (e.g., via CellTiter-Glo) following NIH assay guidelines[7].

  • Data Interpretation: Calculate the Shift Index ( IC50​Plate1/IC50​Plate2 ). A Shift Index > 3 indicates that your quinoline is being actively effluxed, and its true intracellular potency is being masked by P-gp.

Q: I am running combination assays with a quinoline and an artemisinin derivative, but I am seeing severe antagonism. Is my assay flawed? A: Not necessarily; you are likely observing a true biological drug-drug interaction. Artemisinins require activation by free heme (Fe2+). Quinolines strongly bind to heme to prevent hemozoin formation. By sequestering the available heme, quinolines block the activation of artemisinins, resulting in a super-antagonistic phenotype in in vitro isobologram assays[8]. Solution: When designing combination therapies, use a short-exposure pulsing assay rather than a standard 72-hour continuous exposure to better mimic the short in vivo half-life of artemisinins.

References
  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem. 1

  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility - Benchchem. 5

  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem. 2

  • Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide - Benchchem. 3

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Publishing. 4

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC (NIH). 7

  • Quinolines interfere with heme-mediated activation of artemisinins - eLife. 8

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - MDPI. 6

Sources

Technical Support Center: Troubleshooting Quinolinium Probe Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals System: Quinolinium-based fluorescent probes in aqueous and biological media

Executive Overview: The Aggregation Problem

Quinolinium-based fluorescent probes are highly valued in biological imaging and chemical sensing due to their excellent electron-accepting ability, tunable emission, and large Stokes shifts 1. However, their planar, positively charged aromatic cores and extended π -conjugation make them highly susceptible to hydrophobic interactions and π−π stacking in aqueous media[1].

This aggregation leads to a phenomenon known as Aggregation-Caused Quenching (ACQ) , which severely limits their sensitivity and bioimaging applications 2. When the probes stack, they activate non-radiative decay pathways—such as Twisted Intramolecular Charge Transfer (TICT)—which dissipate the excited state energy as heat rather than light[1]. This guide provides field-proven methodologies to diagnose, troubleshoot, and resolve quinolinium probe aggregation.

Diagnostic Workflow & FAQs

Before altering your experimental design, you must definitively confirm that aggregation (and not chemical quenching) is the root cause of your signal loss.

TroubleshootingWorkflow Start Symptom: Fluorescence Quenching or Unpredictable Spectral Shift CheckConc Perform Concentration Titration (0.1 µM to 50 µM) Start->CheckConc IsLinear Is Emission Intensity Linear with Concentration? CheckConc->IsLinear AggConfirmed Aggregation Confirmed (ACQ Effect Dominant) IsLinear->AggConfirmed No (Intensity Plateaus/Drops) OtherIssue Investigate Alternative Quenchers (e.g., Halides, pH, Electron Transfer) IsLinear->OtherIssue Yes Mitigation Select Mitigation Strategy AggConfirmed->Mitigation Cosolvent Solvent Optimization (Add 1-5% DMSO/EtOH) Mitigation->Cosolvent Micelle Micellar Encapsulation (Add Surfactant > CMC) Mitigation->Micelle HostGuest Host-Guest Complexation (Add β-Cyclodextrin) Mitigation->HostGuest

Logical workflow for diagnosing and resolving quinolinium probe aggregation.

Q1: How can I definitively tell if my quinolinium probe is aggregating or if it is undergoing chemical quenching?

A: Aggregation typically presents as a non-linear relationship between probe concentration and fluorescence intensity. As concentration increases, the formation of non-emissive aggregates causes the fluorescence to plateau or even decrease (the ACQ effect)[2]. To self-validate, perform a dilution series. If the quantum yield increases upon dilution, aggregation is the primary culprit.

Q2: Why does my probe's emission spectrum shift unpredictably in biological buffers?

A: Quinolinium derivatives are highly hydrophobic. In aqueous buffers, the hydrophobic effect drives the planar rings together to minimize contact with water, facilitating π−π stacking[1]. The geometry of this stacking dictates the spectral shift: the formation of H-aggregates (face-to-face stacking) causes a blue shift and severe quenching, while J-aggregates (head-to-tail stacking) can cause a red shift.

Troubleshooting Guide: Mitigation Strategies & Causality

To restore fluorescence, we must physically disrupt the intermolecular forces driving the aggregation.

Strategy A: Micellar Encapsulation (Surfactants)

The Causality: The addition of surfactants (e.g., Triton X-100, SDS) above their Critical Micelle Concentration (CMC) creates amphiphilic core-shell structures in solution. The hydrophobic quinolinium core partitions into the hydrophobic interior of the micelle, while the charged nitrogen interacts with the hydrophilic corona 3. This physical compartmentalization isolates individual probe molecules, preventing intermolecular π−π stacking and restoring monomeric fluorescence[3].

Strategy B: Host-Guest Complexation ( β -Cyclodextrin)

The Causality: β -Cyclodextrin ( β -CD) is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. It forms stable inclusion complexes by encapsulating hydrophobic aromatic moieties 4. By incorporating the quinolinium probe into the β -CD cavity, the probe is sterically shielded from neighboring molecules. This not only prevents aggregation but significantly enhances aqueous solubility[4].

Mechanism Monomer Free Quinolinium Probe (Aqueous Solution) Aggregate π-π Stacking & Aggregation (H-/J-Aggregates) Monomer->Aggregate Hydrophobic Interactions Micelle Surfactant Micelle Encapsulation Monomer->Micelle Add Surfactant > CMC Cyclodextrin β-Cyclodextrin Host-Guest Complex Monomer->Cyclodextrin Add β-CD ACQ Aggregation-Caused Quenching (Non-Radiative Decay via TICT) Aggregate->ACQ Energy Transfer Fluorescence Restored Fluorescence (Monomeric Emission) Micelle->Fluorescence Steric Shielding Cyclodextrin->Fluorescence Cavity Inclusion

Mechanistic pathways of Aggregation-Caused Quenching (ACQ) vs. mitigation strategies.

Standardized Experimental Protocols

Protocol 1: Surfactant Optimization and CMC Determination

Objective: To find the minimum surfactant concentration required to fully monomerize the quinolinium probe without interfering with biological targets.

  • Preparation: Prepare a 10 μ M stock solution of the quinolinium probe in your working buffer (e.g., 1X PBS, pH 7.4).

  • Titration Series: Prepare a series of Triton X-100 solutions ranging from 0.01 mM to 5 mM (spanning the theoretical CMC of the surfactant).

  • Incubation: Mix the probe stock 1:1 with the surfactant solutions (final probe concentration: 5 μ M). Incubate in the dark at room temperature for 15 minutes to allow micellar partitioning[3].

  • Measurement: Measure the fluorescence emission spectra for each sample using a spectrofluorometer.

  • Self-Validation & Analysis: Plot the peak fluorescence intensity against the log of the surfactant concentration. The intensity will sharply increase and then plateau. The inflection point represents the operational CMC in your specific buffer system. Use a concentration slightly above this plateau for all subsequent experiments to guarantee complete monomerization.

Protocol 2: Preparation of β -Cyclodextrin Inclusion Complexes

Objective: To utilize host-guest chemistry to shield the probe from aggregation while maintaining a surfactant-free environment.

  • Solubilization: Dissolve β -CD in the working aqueous buffer to a concentration of 5 mM to 10 mM (approaching its solubility limit in water)[4].

  • Probe Addition: Slowly titrate the quinolinium probe (dissolved in a minimal volume of DMSO, 1% final volume) into the β -CD solution under continuous magnetic stirring.

  • Equilibration: Stir the mixture at 37°C for 2 to 4 hours to ensure complete thermodynamic equilibration of the host-guest complexation[4].

  • Self-Validation: Perform UV-Vis absorption spectroscopy. A successful inclusion complex results in a slight bathochromic (red) shift in the absorption maximum and a significant hyperchromic effect compared to the aggregated probe in pure buffer. This confirms successful cavity encapsulation.

Quantitative Data Summary

Use the following table to select the appropriate anti-aggregation strategy based on your specific experimental constraints.

Mitigation StrategyAdditive ExampleTypical Working ConcentrationMechanism of ActionImpact on Fluorescence Quantum Yield ( Φ )
Co-solvent DMSO / Ethanol1% - 5% (v/v)Solvation of hydrophobic coreModerate increase; may not prevent aggregation at high probe concentrations.
Micellar Encapsulation Triton X-100 / SDS0.2 mM - 1.0 mM (Above CMC)Partitioning into hydrophobic micelle interiorHigh increase; completely disrupts π−π stacking[3].
Host-Guest Complexation β -Cyclodextrin1 mM - 5 mMSteric shielding via hydrophobic cavity inclusionHigh increase; excellent biocompatibility and solubility enhancement[4].

References

  • Enhanced β-Amyloid Aggregation in Living Cells Imaged with Quinolinium-Based Spontaneous Blinking Fluorophores - PMC Source: National Institutes of Health (nih.gov) URL:[1]

  • New Fluorescent Probes Applicable to Aggregates of Fluorocarbon Surfactants - J-Stage Source: Japan Science and Technology Agency (jst.go.jp) URL:[3]

  • Fluorescent Particles Based on Aggregation-Induced Emission for Optical Diagnostics of the Central Nervous System - PMC Source: National Institutes of Health (nih.gov) URL:[2]

  • Host-Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC Source: National Institutes of Health (nih.gov) URL:[4]

Sources

Technical Support Center: Managing pH Sensitivity in 1-Ethyl-8-methylquinolinium and Related Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinolinium-based fluorescent probes. 1-Ethyl-8-methylquinolinium (1-E-8-MQ) and its structural analogs (e.g., SPQ, MQAE, MEQ) are extensively used by researchers for dynamic halide (chloride) sensing and photoinduced electron transfer (PET) studies[1]. Because the quaternary nitrogen in 1-E-8-MQ lacks a dissociable proton, it is theoretically assumed to be pH-insensitive in the physiological range[1]. However, experimentalists frequently encounter confounding pH-dependent fluorescence artifacts.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you synthesize technical accuracy with field-proven insights, allowing you to decouple true halide quenching from pH-induced signal modulation.

Troubleshooting FAQs

Q1: Why does 1-E-8-MQ exhibit pH-dependent fluorescence changes when it lacks a titratable proton? A1: The pH sensitivity of 1-E-8-MQ arises from two distinct photophysical phenomena rather than simple ground-state protonation:

  • Pseudobase Formation (Alkaline pH): At pH > 8.0, the electron-deficient quinolinium ring is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ), typically at the C2 or C4 position. This reversible reaction forms a non-fluorescent carbinol intermediate known as a pseudobase, which disrupts the aromaticity of the ring and heavily quenches fluorescence[2][3][4].

  • S1​ State Hyperconjugation: The 8-methyl group in 1-E-8-MQ undergoes extraordinary hyperconjugation in the lowest excited singlet state ( S1​ )[5]. This sweeps electron density into the quinoline ring, altering the short-axis polarized transition ( 1La​←1A )[5]. Consequently, the excited state becomes highly sensitive to the local solvation environment and the polarity changes induced by varying pH.

Q2: My fluorescence signal paradoxically increases as the pH drops from 7.5 to 5.5. Is the dye acting as a pH sensor? A2: No, this is a classic artifact caused by buffer anion quenching . Commonly used biological buffers containing piperazine rings (e.g., HEPES) or morpholine rings (e.g., MES) act as dynamic quenchers of quinolinium fluorescence when they are in their deprotonated (basic) states[6][7]. As the pH decreases, these buffer molecules become protonated and lose their ability to quench the fluorophore[6]. Therefore, the fluorescence of 1-E-8-MQ artificially increases at lower pH simply because the buffer stops quenching it[7].

Q3: How can I accurately measure chloride concentrations without these pH artifacts? A3: To manage this, you must treat the apparent Stern-Volmer constant ( KSVapp​ ) as a function of both pH and buffer composition[7].

  • In vitro: Avoid HEPES and MES entirely. Switch to buffers that do not quench quinolinium dyes (e.g., MOPS or phosphate buffers) or strictly calibrate the KSV​ at your exact experimental pH[6].

  • In vivo (Intracellular): You must establish a self-validating system. Use the K+/H+ ionophore Nigericin in conjunction with Tributyltin chloride to clamp the intracellular pH and chloride levels during your calibration phase[1].

Data Presentation: pH Effects on Quinolinium Fluorescence

pH RangeDominant MechanismEffect on Fluorescence Quantum Yield ( ΦF​ )Troubleshooting Action
< 6.0 Buffer Protonation (Loss of Quenching)Artificial Increase (if HEPES/MES are present)Switch to MOPS/Phosphate buffers.
6.0 - 7.5 Baseline Collisional QuenchingStable (True Halide Sensing Window)Calibrate KSVapp​ in situ.
> 8.0 Pseudobase Formation ( OH− attack)Severe Decrease (Irreversible at extreme pH)Keep pH < 8.0; avoid strong nucleophiles.

Experimental Protocol: In Situ Calibration of 1-E-8-MQ for Halide Sensing Under pH-Clamped Conditions

To trust your data, your protocol must be self-validating. This workflow ensures that any observed fluorescence quenching is strictly due to chloride collision, not intracellular pH drift.

Step 1: Cell Loading

  • Prepare a 5 mM stock solution of 1-E-8-MQ in anhydrous DMSO.

  • Incubate cells in a hypotonic loading buffer (to facilitate permeabilization) containing 5 µM 1-E-8-MQ for 30 minutes at 37°C.

  • Wash cells three times with an isotonic, dye-free physiological saline solution to remove extracellular dye.

Step 2: Intracellular pH Clamping (The Self-Validation Step)

  • Prepare a high- K+ calibration buffer (140 mM KCl, 10 mM MOPS, pH 7.2) to depolarize the membrane and match intracellular/extracellular potassium.

  • Add 10 µM Nigericin to the buffer. Nigericin acts as a K+/H+ exchanger, forcing the intracellular pH to equilibrate exactly with the extracellular buffer (pH 7.2), eliminating pH-induced hyperconjugation artifacts[1].

Step 3: Chloride Equilibration

  • Add 10 µM Tributyltin chloride (an organometallic Cl−/OH− antiporter) to the clamped cells[1].

  • Titrate the extracellular chloride concentration using mixtures of KCl and KNO3​ (maintaining total ionic strength at 140 mM) to create a standard curve (e.g., 0, 20, 50, 100 mM Cl− ).

Step 4: Image Acquisition & Stern-Volmer Plotting

  • Excite 1-E-8-MQ at 340-350 nm and collect emission at 440-460 nm.

  • Plot F0​/F versus [Cl−] . The slope of this line is your true, pH-independent KSVapp​ .

Mandatory Visualization: Troubleshooting Workflow

TroubleshootingWorkflow A 1-E-8-MQ Fluorescence Anomaly Detected B Identify pH Range A->B C Alkaline (pH > 8.0) Pseudobase Formation B->C High pH D Acidic/Neutral (pH < 7.5) Buffer Anion Quenching B->D Low/Neutral pH G In Vivo / Uncontrolled pH B->G Intracellular E Action: Lower pH & Avoid Nucleophiles C->E F Action: Remove HEPES/MES or Calibrate K_SV D->F H Action: Clamp pH with Nigericin/High K+ G->H

Fig 1: Logical workflow for troubleshooting pH-induced fluorescence artifacts in 1-E-8-MQ assays.

References

  • Title : Extraordinary hyperconjugation of the methyl group in the S(1) state of 8-methylquinoline | Source : PubMed (nih.gov) | URL :[Link]

  • Title : Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye SPQ | Source : PubMed (nih.gov) | URL :[Link]

  • Title : Reactions of 5-Methylphenanthridinium Iodide with Nucleophiles and Reaction Products Conversion | Source : Collect. Czech. Chem. Commun. | URL :[Link]

  • Title : Recognition of the hybrid G-quadruplex from Tetrahymena thermophila telomeric sequence by the tri-star ligand TrisQO | Source : ChemRxiv | URL :[Link]

  • Title : Fluorescence labeling of mitochondria in living cells... and the possible roles of redox processes and pseudobase formation | Source : Taylor & Francis | URL :[Link]

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Minimizing background fluorescence in experiments with quinolinium probes

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Background Fluorescence & Maximizing Signal-to-Noise

This guide is designed to move beyond simple checklists. It provides a framework for understanding the root causes of background noise and offers robust, field-tested strategies to mitigate them. We will explore the causality behind each experimental choice, empowering you to troubleshoot effectively and generate the highest quality data.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during experiments with quinolinium probes.

Q1: What are the primary sources of background fluorescence in my experiment?

Understanding the origin of unwanted signal is the first step in eliminating it. Background fluorescence is rarely from a single source; it's typically a cumulative problem. The main contributors can be grouped into four categories:

  • Sample Autofluorescence: This is fluorescence originating from endogenous molecules within your cells or tissue. Common culprits include metabolic coenzymes (NADH, flavins), structural proteins (collagen, elastin), and cellular aging pigments (lipofuscin).[4][5][6] This type of background is often most intense in the blue and green regions of the spectrum.[7][8]

  • Reagent & Consumable Fluorescence: The reagents and plastics you use can be highly fluorescent.

    • Cell Culture Media: Standard media often contain phenol red, a pH indicator that is highly fluorescent.[5][9][10][11] Vitamins (like riboflavin) and components of fetal bovine serum (FBS) also contribute significantly to background.[4][12]

    • Plasticware: Standard cell culture flasks and plates can have intrinsic fluorescence. For high-quality imaging, glass-bottom dishes are recommended.[4][13]

    • Fixatives & Mounting Media: Aldehyde fixatives (formaldehyde, glutaraldehyde) can induce autofluorescence by reacting with cellular amines.[4][14] Some mounting media can also be a source of background.[14]

  • Non-Specific Probe Binding & Unbound Probe: This occurs when your quinolinium probe binds to unintended targets or when excess, unbound probe is not sufficiently washed away.[14][15][16] This often appears as a diffuse haze across the entire image.

  • System & Optical Noise: This is background generated by the microscope itself. It can include stray light from the room or within the microscope's own optics, as well as electronic noise from the camera detector.[17][18]

cluster_Experiment Experimental System cluster_Sample Sample-Related cluster_Reagents Reagent-Related cluster_System System-Related High Background High Background Autofluorescence Autofluorescence (NADH, Flavins, Collagen) Autofluorescence->High Background Media Culture Media (Phenol Red, FBS) Media->High Background Probe Non-Specific Probe Binding Probe->High Background Consumables Plasticware, Fixatives Consumables->High Background SystemNoise System Noise (Stray Light, Detector) SystemNoise->High Background

Caption: Major contributors to high background fluorescence.

Q2: My cell-free control (media + probe only) is extremely bright. How do I fix this?

This is a classic reagent-related issue. If your "blank" sample is fluorescent, the problem lies with your media or buffer.

The Cause: The primary culprit is almost always phenol red, a pH indicator present in most standard cell culture media.[11][19] Phenol red has a broad excitation and emission spectrum that can interfere with many fluorophores.[10] Additionally, components like riboflavin and amino acids in the media, as well as proteins in fetal bovine serum (FBS), are intrinsically fluorescent.[12] Exposing media to standard laboratory fluorescent lights can also degrade components and create new fluorescent species, further increasing background.[20]

The Solution:

  • Switch to Phenol Red-Free Media: For the duration of the imaging experiment, replace the standard medium with a phenol red-free formulation. Many common media types (DMEM, MEM) are available in this format.[5][12]

  • Use an Imaging Buffer: For short-term experiments (under 2-3 hours), the best practice is to remove the culture medium entirely and replace it with an optically clear, buffered salt solution like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[5][13]

  • Consider Specialized Imaging Media: For long-term live-cell imaging, use a medium specifically formulated for fluorescence microscopy, such as Gibco™ FluoroBrite™ DMEM.[9][13][21] These are designed to support cell health while containing minimal fluorescent components.

  • Reduce Serum Concentration: If possible, reduce or eliminate FBS from the medium during the final probe incubation and imaging steps.[8][12]

Media/Buffer ComponentPrimary IssueRecommended Action
Phenol Red High intrinsic fluorescence, especially with blue/green excitation.[10]Use phenol red-free media or switch to a buffered saline solution for imaging.[5]
Riboflavin (Vitamin B2) Natural autofluorescence in the green channel.[4][9]Use specialized low-fluorescence imaging media for long-term experiments.
Fetal Bovine Serum (FBS) Contains fluorescent proteins and aromatic amino acids.[12]Reduce or remove serum during imaging; wash cells thoroughly before adding probe.
HEPES Buffer Can become phototoxic and produce hydrogen peroxide upon light exposure.[21]If using a saline solution, prefer a bicarbonate-based buffer if your microscope has CO₂ control.
Q3: My unstained cells are glowing, especially in the DAPI/FITC channels. How do I combat sample autofluorescence?

This indicates that your cells or tissue are the primary source of the background. This is particularly common in metabolically active cells, primary tissues rich in extracellular matrix, and samples that have been fixed with aldehydes.

The Cause: Cellular autofluorescence is dominated by mitochondrial flavins and NADH, which fluoresce in the blue and green parts of the spectrum.[4][6][22] In tissues, structural proteins like collagen and elastin are also major contributors.[6] Furthermore, aldehyde fixatives (e.g., formaldehyde) can cross-link proteins and create fluorescent adducts, significantly increasing background.[4][23]

The Solution:

  • Move to Redder Wavelengths: This is the most effective strategy. Since most autofluorescence occurs between 350-550 nm, selecting a quinolinium probe that excites and emits in the red or far-red spectrum (>600 nm) will spectrally separate your signal from the background.[7][8][13]

  • Use a Chemical Quenching Agent (For Fixed Cells): After fixation and permeabilization, you can treat your samples to reduce autofluorescence.

    • Sodium Borohydride (NaBH₄): This agent is effective at quenching aldehyde-induced autofluorescence.[8][14]

    • Sudan Black B: This dye can quench autofluorescence from lipofuscin, which are granules of pigmented waste products common in aging tissues.[14][24]

  • Optimize Fixation: If your protocol allows, consider switching from aldehyde fixatives to an organic solvent like ice-cold methanol, which often results in lower autofluorescence.[4][8]

Objective: To reduce the background fluorescence caused by formaldehyde or glutaraldehyde fixation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Your fixed cell or tissue sample on a coverslip/slide

Procedure:

  • Prepare Fresh Solution: Immediately before use, prepare a 0.1% (w/v) solution of Sodium Borohydride in PBS. (e.g., dissolve 10 mg of NaBH₄ in 10 mL of PBS). Critical Step: NaBH₄ is unstable in aqueous solutions, so it must be made fresh.

  • Incubation: After completing your fixation and permeabilization steps, immerse your sample in the freshly prepared NaBH₄ solution.

  • Time: Incubate for 10-15 minutes at room temperature. You may see small bubbles form; this is normal.

  • Thorough Washing: Wash the sample extensively to remove all traces of the quenching agent. Perform three washes with PBS, each for 5 minutes.[14]

  • Proceed with Staining: You can now proceed with your blocking and quinolinium probe staining protocol.

Q4: How can I optimize my staining protocol to improve the signal-to-noise ratio?

Even with the right buffers and low-autofluorescence samples, a suboptimal staining protocol can lead to high background from non-specific probe binding or residual unbound probe.

The Cause: Using too high a probe concentration is a common mistake; it saturates the specific binding sites and increases the amount of probe that binds non-specifically or remains trapped after washing.[7] Insufficient washing fails to remove this excess probe.[15][25]

The Solution: A systematic approach to optimization is key.

  • Titrate Your Probe: Never assume the manufacturer's recommended concentration is optimal for your specific cell type and experimental conditions. Perform a concentration-response experiment, testing concentrations above and below the recommendation to find the sweet spot that provides bright specific staining with minimal background.[7][13]

  • Optimize Incubation Time: Balance signal intensity with background. Shorter incubation times may be sufficient and can reduce non-specific uptake.

  • Enhance Your Wash Steps: This is a critical and often overlooked step.

    • Increase the number of washes (3-4 washes are recommended).

    • Increase the duration of each wash (5 minutes per wash).

    • Add a mild, non-ionic detergent like 0.05% Tween-20 to your wash buffer to help remove non-specifically bound probe molecules.[14][16]

  • Include a Blocking Step: While essential for immunofluorescence, a blocking step with a protein-based solution like Bovine Serum Albumin (BSA) can also reduce background for some fluorescent probes by occupying non-specific binding sites.[25][26]

cluster_workflow Optimized Staining & Imaging Workflow A 1. Prepare Cells (on glass-bottom dish) B 2. Wash with PBS A->B C 3. Fix & Permeabilize (if required) B->C D 4. Autofluorescence Quench (e.g., NaBH₄, if required) C->D E 5. Block (e.g., 1% BSA in PBS) D->E F 6. Incubate with Probe (Titrated Concentration) E->F G 7. Wash Extensively (3x5 min with 0.05% Tween-20) F->G H 8. Image in Optical Buffer (e.g., Phenol Red-Free HBSS) G->H

Caption: A sequential workflow for minimizing background.

Q5: What microscope settings should I adjust to improve my images?

Your acquisition strategy can make a dramatic difference in the final signal-to-noise ratio (SNR). The goal is to maximize the collection of photons from your probe while minimizing photons from background sources and reducing detector noise.[27][28]

The Cause: Improper settings can either fail to capture a weak signal or, conversely, amplify background and noise to the point where the signal is obscured. For example, excessive laser power can increase autofluorescence and cause phototoxicity, while excessively high detector gain amplifies electronic noise along with the signal.

The Solution:

  • Balance Excitation Power and Exposure Time: Instead of using high laser power, which can bleach your probe and increase autofluorescence, try using a lower, gentler excitation intensity and a longer camera exposure time.[28] This often improves SNR without damaging the sample.

  • Optimize Detector Gain/Voltage: Find the lowest gain setting that still allows you to visualize your specific signal above the camera's read noise. Overly high gain will not create more signal, it will only make the image noisier.

  • Use the Optimal Pinhole Size (Confocal Microscopy): The pinhole is key to rejecting out-of-focus light, which is a major component of background.[27] While a fully open pinhole collects more light, it also collects more background. Closing the pinhole increases background rejection but also discards some signal. The optimal setting (often around 1 Airy Unit) is a compromise that maximizes the SNR.[29]

  • Check Your Filters: Ensure you are using high-quality bandpass filters that are tightly matched to your quinolinium probe's excitation and emission spectra. Poor-quality or mismatched filters can allow stray light and bleed-through, increasing background. In some cases, adding an extra emission filter can improve SNR by over 3-fold by cleaning up the signal path.[17][18]

  • Acquire Images with Sufficient Bit Depth: Use a camera setting of 12-bit or 16-bit to capture the full dynamic range of your signal, preventing saturation of bright areas while still detecting dim signals above the background.

Start Low SNR Observed Q1 Is the specific signal too dim? Start->Q1 A1_Yes Increase Exposure Time (or slightly increase Gain) Q1->A1_Yes Yes Q2 Is the background too bright? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce Excitation Power Q2->A2_Yes Yes Q3 Is the image grainy/noisy? Q2->Q3 No A2_Confocal Slightly Close Pinhole (to ~1 Airy Unit) A2_Yes->A2_Confocal A2_Confocal->Q3 A3_Yes Use Frame Averaging (2-4 frames) Q3->A3_Yes Yes End Re-evaluate Image Q3->End No A3_Yes->End

Caption: A decision tree for optimizing microscope settings.

References
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One. Available at: [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. Available at: [Link]

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One. Available at: [Link]

  • Background rejection and signal-to-noise optimization in confocal and alternative fluorescence microscopes. Optica Publishing Group. Available at: [Link]

  • Signal-to-Noise Considerations. Evident Scientific. Available at: [Link]

  • Improving Live Cell Fluorescence Imaging. Cell Culture Dish. Available at: [Link]

  • How Can You Optimize Fluorescence Imaging for Clear and Accurate Results?. Evident Scientific. Available at: [Link]

  • Fluorescent microscopy troubleshooting: high background. YouTube. Available at: [Link]

  • Sources of autofluorescence in mammalian cells. ResearchGate. Available at: [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. Available at: [Link]

  • Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations. MDPI. Available at: [Link]

  • Causes of Autofluorescence. Visikol. Available at: [Link]

  • 9 tips to optimize your immunofluorescence staining. ONI. Available at: [Link]

  • Live Cell Imaging. UConn Health. Available at: [Link]

  • phenol red - Cellculture2. Altervista. Available at: [Link]

  • Effect of laboratory lights on cell culture media. Cytiva. Available at: [Link]

  • Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA. MDPI. Available at: [Link]

  • Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy. Oxford Academic. Available at: [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. PMC. Available at: [Link]

  • How do I reduce high background in my FISH assay?. Oxford Gene Technology. Available at: [Link]

  • Small quinolinium-based enzymatic probes via blue-to-red ratiometric fluorescence. PubMed. Available at: [Link]

  • How to reduce autofluorescence in cell-based assays. BMG Labtech. Available at: [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ResearchGate. Available at: [Link]

  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. ACS Publications. Available at: [Link]

  • Impact of phenol red in cell culture and solutions. PromoCell. Available at: [Link]

  • "Turn-On" Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. PubMed. Available at: [Link]

  • Phenol red. Wikipedia. Available at: [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. Available at: [Link]

  • Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore. PMC. Available at: [Link]

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Technical Support Center: Enhancing the Photostability of N-Methylquinolinium Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-methylquinolinium derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these powerful fluorophores in photonic applications. We understand that achieving robust and reproducible fluorescence data is paramount, and photostability is often the most significant hurdle.

This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you overcome challenges related to photobleaching and enhance the performance of your N-methylquinolinium-based systems.

Frequently Asked Questions (FAQs)

Q1: What are N-methylquinolinium derivatives and why are they promising for photonic applications?

N-methylquinolinium derivatives are a class of organic push-pull chromophores.[1][2] Their structure, featuring electron-donating and strong electron-accepting quinolinium groups, makes them highly attractive for various photonic applications, including nonlinear optics, bioimaging, and sensing.[1][2][3] They often exhibit large hyperpolarizability values, which is a key property for second-order nonlinear optical response.[1][2] Some derivatives are also being developed as visible-light-sensitive photolabile protecting groups, or "caging" groups, for controlled release of bioactive molecules.[4][5]

Q2: What is photobleaching and why is it a critical issue?

Photobleaching is the irreversible photochemical destruction of a fluorophore when it is exposed to excitation light.[6] This process leads to a permanent loss of the fluorescent signal. For researchers, this means that during an experiment, especially long-term time-lapse imaging, the signal will progressively fade, which can limit the duration of observation and compromise the quantitative accuracy of the data.[6] Furthermore, the chemical reactions involved in photobleaching can generate reactive oxygen species (ROS), which can be toxic to live cells, altering their normal physiology—a phenomenon known as phototoxicity.[6]

Q3: What are the primary mechanisms that cause N-methylquinolinium derivatives to photobleach?

Photobleaching is a complex process, but two primary mechanisms are often implicated:

  • Photooxidation: In the presence of molecular oxygen, an excited fluorophore can transfer energy to oxygen, creating highly reactive singlet oxygen. This singlet oxygen can then react with and destroy the fluorophore molecule, as well as other nearby molecules. This is a common pathway for many organic dyes.

  • Photoionization and Radical Formation: Fluorophores in an excited state can undergo photoionization, forming non-fluorescent radical states.[7][8] These radical ions can then undergo further chemical reactions that lead to irreversible degradation. This mechanism is identified as a major pathway for photobleaching, especially within the short transit times of molecules through a focused laser beam in confocal microscopy.[7] Additionally, N-methylquinolinium cations in their excited state can interact with water or alcohol molecules, leading to fluorescence quenching through a process called photoinduced proton-coupled electron transfer (PCET).[9]

Q4: What are the general strategies to improve the photostability of my probes?

Improving photostability involves a multi-pronged approach that addresses both the experimental environment and the inherent properties of the fluorophore. Key strategies include:

  • Minimizing Light Exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[10][11] Employ neutral density filters or intermittent excitation methods to reduce the total light dose delivered to the sample.[10][11]

  • Controlling the Chemical Environment: The addition of chemical agents to the imaging medium is a highly effective strategy. These can include antioxidants, triplet state quenchers, and enzymatic oxygen scavenging systems.[8][12]

  • Choosing the Right Derivative: If synthetic chemistry is an option, structural modifications to the N-methylquinolinium core can enhance photostability. For example, altering substituent groups can modulate the electronic properties and susceptibility to photochemical reactions.[13]

Troubleshooting Guide: Common Photostability Issues

This section addresses specific problems you may encounter during your experiments.

Problem: Rapid Signal Loss During Imaging

Your fluorescence signal is intense initially but fades very quickly during a time-lapse experiment or after just a few scans.

Potential CauseRecommended Solution & Scientific Rationale
Excessive Illumination Intensity Solution: Reduce the excitation laser power to the minimum level required for a good signal. Use neutral-density filters to attenuate the light source.[11] Rationale: Photobleaching is directly dependent on the number of excitation/emission cycles a fluorophore undergoes.[14] Lowering the intensity reduces the rate of these cycles, thus extending the fluorescent lifetime of the probe.[14]
Presence of Molecular Oxygen Solution: Add an oxygen scavenging system to your imaging buffer. A common system is glucose oxidase and catalase (GOC) with glucose. Commercial reagents like OxyFluor™ or ProLong Live are also available.[11][15] Rationale: Molecular oxygen is a primary culprit in photobleaching, leading to the formation of destructive singlet oxygen.[15] Enzymatic systems remove dissolved oxygen from the medium, thereby inhibiting this major degradation pathway.[15]
Formation of Long-Lived Triplet States Solution: Add a triplet state quencher to your imaging medium. Common agents include Trolox (a water-soluble vitamin E analog), cyclooctatetraene (COT), or mercaptoethylamine (MEA).[7][8][12] Rationale: When a fluorophore enters a non-fluorescent "dark" triplet state, it has a longer lifetime during which it is more susceptible to photochemical reactions, including those with oxygen. Triplet state quenchers depopulate this state, returning the fluorophore to the ground state where it can fluoresce again, thereby increasing brightness and stability.[12]
Problem: High Background or Non-Specific Signal

You observe a poor signal-to-noise ratio, where the background fluorescence is high, making it difficult to distinguish your target signal.

Potential CauseRecommended Solution & Scientific Rationale
Suboptimal Probe Concentration Solution: Perform a concentration titration to find the optimal probe concentration that maximizes target signal while minimizing background. Rationale: Excessively high concentrations can lead to non-specific binding and background fluorescence, while too low a concentration will result in a weak signal.[10]
Incompatible Buffer or Medium Solution: Ensure your imaging buffer is appropriate for your application. A standard like Phosphate-Buffered Saline (PBS) is often a good starting point.[10] Some complex serum-free media can autofluoresce or reduce the photostability of certain dyes.[16] Rationale: The pH and ionic concentration of the buffer can influence the fluorescent properties of the dye.[10] Additionally, components in complex media can sometimes interact with the probe or contribute to background signal.[16]
Incorrect Optical Filter Selection Solution: Use high-quality bandpass filters that are tightly matched to the excitation and emission spectra of your N-methylquinolinium derivative.[10] Rationale: Using mismatched or broad filters can lead to "bleed-through," where excitation light is detected by the emission channel, or where autofluorescence from other components in the sample is captured, both of which increase background noise.[10]
Problem: Poor Reproducibility Between Experiments

You are getting inconsistent results (e.g., variable bleaching rates) when repeating the same experiment on different days.

Potential CauseRecommended Solution & Scientific Rationale
Inconsistent Experimental Conditions Solution: Standardize every parameter of your experiment. Document laser power, detector gain, pixel dwell time, temperature, and incubation times. Use a checklist to ensure consistency.[17][18] Rationale: Photobleaching rates are highly sensitive to experimental conditions.[6] Minor variations in illumination intensity or environmental factors can lead to significant differences in results.
Degradation of Reagents Solution: Prepare fresh solutions of antifade reagents, especially antioxidants like ascorbic acid or MEA, immediately before each experiment. Store stock solutions appropriately (e.g., protected from light, at the correct temperature).[19] Rationale: Many photostabilizing agents are chemically reactive and can degrade over time, losing their efficacy. Using freshly prepared solutions ensures their protective capacity is not compromised.
Instrument Instability Solution: Regularly check the performance of your light source and detectors. Run calibration routines for your microscope or plate reader to ensure consistent output.[20] Rationale: The output power of lasers and lamps can drift over time. If the instrument's performance is not consistent, it will introduce variability into your photobleaching measurements.
Problem: Photostabilizing Agent is Affecting Cell Health

You've added an antifade reagent, and while the signal is more stable, you observe signs of cytotoxicity (e.g., cell rounding, apoptosis, altered function).

Potential CauseRecommended Solution & Scientific Rationale
Cytotoxicity of the Agent Solution: Determine the lowest effective concentration of the agent by performing a dose-response curve. Consider switching to a commercially formulated, biocompatible antifade reagent like VectaCell™ Trolox or ProLong Live Antifade Reagent.[11][15] Rationale: While effective at preventing photobleaching, some chemical agents can be toxic to living cells at high concentrations. Commercial formulations are often optimized for minimal cytotoxicity while providing robust antifade protection.[11][15]
Perturbation of Membrane Properties Solution: Be aware that some amphipathic photostabilizing agents (e.g., Trolox, NBA) can alter the physical properties of lipid bilayers. If studying membrane dynamics, consider agents with minimal membrane interaction, such as DABCO.[12] Rationale: For experiments involving cell membranes, it is crucial that the photostabilizing agent itself does not introduce artifacts by changing membrane fluidity, curvature, or channel formation.[12]

Visualized Workflows and Data

Troubleshooting Workflow for Photobleaching

The following diagram outlines a logical workflow for diagnosing and solving common photostability issues.

TroubleshootingWorkflow start Rapid Signal Loss Observed q1 Is Illumination Optimized? start->q1 s1 Reduce Laser Power Use Neutral Density Filters Minimize Exposure Time q1->s1 No q2 Is the Chemical Environment Controlled? q1->q2 Yes s1->q2 s2 Add Oxygen Scavenger (e.g., GOC System) q2->s2 No q3 Are you using Live Cells? q2->q3 Yes s3 Add Triplet State Quencher (e.g., Trolox, MEA) s2->s3 s3->q3 s4 Check for Cytotoxicity Use Biocompatible Reagent q3->s4 Yes end_node Photostability Improved q3->end_node No s4->end_node PhotostabilityProtocol cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 1. Prepare Fluorophore Solution (e.g., in PBS) p2 2. Mount on Microscope Slide & Seal Coverslip p1->p2 a1 3. Set Constant Illumination (Laser Power, Exposure) p2->a1 a2 4. Acquire Time-Lapse Images (e.g., every 15s) a1->a2 d1 5. Define Region of Interest (ROI) a2->d1 d2 6. Measure Mean Intensity in ROI for each time point d1->d2 d3 7. Correct for Background d2->d3 d4 8. Normalize Intensity to t=0 d3->d4 d5 9. Plot Intensity vs. Time & Calculate Half-Life (t½) d4->d5

Caption: Workflow for quantitative photostability assessment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of your N-methylquinolinium derivative at a suitable concentration in a buffer such as PBS (pH 7.4).

    • Mount a small volume (e.g., 10 µL) of the solution onto a clean microscope slide and cover with a coverslip.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment. [21]

  • Microscope Setup:

    • Use a fluorescence microscope (confocal or widefield) equipped with a suitable laser line and filter set for your derivative.

    • Set the illumination intensity to a level that provides a good signal without causing instantaneous bleaching. Crucially, this intensity must be kept constant across all experiments you wish to compare. [21] * Define a region of interest (ROI) for imaging. [21]

  • Image Acquisition:

    • Begin a time-lapse acquisition, capturing images at regular, consistent intervals (e.g., every 10-30 seconds). [21] * Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial value).

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the defined ROI for each image in the time series. [21] * Measure the intensity of a background region (an area with no fluorescent molecules) and subtract this value from your ROI intensity for each time point. [21] * Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0). [21] * Plot the normalized intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This value serves as a quantitative measure of photostability. [21]

References

  • A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis - Benchchem. (n.d.).
  • A Technical Guide to the Photostability of Fluorophores in Live-Cell Imaging: A Case Study Using Alexa Fluor™ 488 - Benchchem. (n.d.).
  • Widengren, J., Kudryavtsev, V., Antonik, M., Berger, S., Gerken, M., & Seidel, C. A. (2007). Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. PubMed.
  • Rasnik, I., McKinney, S. A., & Ha, T. (2006). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. PMC.
  • A Guide to Fluorescent Dyes in Life Science Research - Labinsights. (2025, March 25).
  • Shaner, N. C., Lin, M. Z., McKeown, M. R., Steinbach, P. A., Hazelwood, K. L., Davidson, M. W., & Tsien, R. Y. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. Tsien lab.
  • Towards ultra-stable fluorescent dyes for single-molecule spectroscopy. (n.d.).
  • Couris, S., et al. (2014). N-Methylquinolinium derivatives for photonic applications: Enhancement of electron-withdrawing character beyond that of the wide. Dyes and Pigments, 113, 8-17.
  • Broadly assessing fluorochrome photostability in formulated serum-free media. - ResearchGate. (n.d.).
  • Choosing the B(right)est Fluorescent Protein: Photostability - Addgene Blog. (2017, June 8).
  • Lhiaubet-Vallet, V., et al. (2011). Fluorescence quenching of the N-methylquinolinium cation by pairs of water or alcohol molecules. RSC Publishing.
  • Schroeder Group. (2015, October 13). Fluorescent Nanoconjugate Derivatives with Enhanced Photostability for Single Molecule Imaging.
  • Andersen, O. S., et al. (2014). Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties. PMC.
  • Overcoming efflux of fluorescent probes for actin imaging in living cells - ResearchGate. (2020, February 17).
  • N-Methylquinolinium derivatives for photonic applications: Enhancement of electron-withdrawing character beyond that of the widely-used N-methylpyridinium | Request PDF - ResearchGate. (n.d.).
  • Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (2018, April 26).
  • 7-Hydroxy- N -Methylquinolinium Chromophore: A Photolabile Protecting Group for Blue-Light Uncaging | Request PDF - ResearchGate. (n.d.).
  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - FR. (n.d.).
  • 7-Hydroxy-N-Methylquinolinium Chromophore: A Photolabile Protecting Group for Blue-Light Uncaging | Organic Letters - ACS Publications - ACS.org. (2018, June 29).
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. (n.d.).
  • Harnessing the Photoperformance of N‐Methyl‐Quinolinone for Gated Photo‐Driven Cyclability and Reversible Photoligation - PMC. (2024, August 3).
  • YouTube. (2019, May 3).
  • Troubleshooting guide for qPCR - Solis BioDyne. (n.d.).
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Technical Support Center: A Troubleshooting Guide for Fluorescence Staining with Novel Probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing novel fluorescent probes in their staining experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve common issues effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: The Problem of Weak or No Signal

One of the most frequent and frustrating issues in fluorescence microscopy is the absence or weakness of the expected signal. This can stem from a variety of factors, from suboptimal probe performance to errors in the staining protocol or imaging setup.

FAQ 1.1: I'm not seeing any signal from my target. What are the primary causes and how can I fix this?

A complete lack of signal often points to a critical failure in one of the core components of the experiment. Let's break down the potential culprits systematically.

Underlying Causes & Troubleshooting Workflow:

A systematic approach is crucial to pinpoint the issue. The following flowchart outlines a logical progression for troubleshooting a complete lack of signal.

weak_signal_workflow start Problem: No Signal Detected check_microscope Step 1: Verify Microscope & Imaging Settings - Correct filter sets for probe? - Light source on and aligned? - Exposure/gain set appropriately? start->check_microscope check_probe Step 2: Assess Probe Integrity & Suitability - Probe stored correctly (light/temp)? - Probe photobleached? - Probe compatible with buffer/fixative? check_microscope->check_probe Settings OK check_protocol Step 3: Review Staining Protocol - Permeabilization adequate for intracellular target? - Correct primary/secondary antibody pairing? - Incubation times/concentrations sufficient? check_probe->check_protocol Probe OK check_target Step 4: Confirm Target Presence - Is the target protein expressed in the sample? - Was the epitope destroyed by fixation? check_protocol->check_target Protocol OK solution Solution Found check_target->solution Target Confirmed

Caption: Troubleshooting workflow for a "no signal" result.

Detailed Troubleshooting Steps:

  • Microscope and Imaging Parameters: Before questioning your sample preparation, ensure your imaging system is correctly configured.

    • Filter Sets: Confirm that the excitation and emission filters on the microscope are appropriate for the spectral properties of your novel probe.[1][2] The manufacturer's datasheet for the probe should provide the excitation and emission maxima.

    • Light Source: Check that the lamp or laser is turned on, and the light path is not obstructed.

    • Exposure and Gain: Increase the exposure time and/or detector gain to ensure you are not simply failing to capture a weak signal.[1][3]

  • Probe Integrity: Novel probes can be sensitive to their environment.

    • Storage: Verify that the probe has been stored according to the manufacturer's instructions, paying close attention to temperature and light sensitivity.[3][4] Repeated freeze-thaw cycles can degrade many fluorescent molecules.[1][3]

    • Photobleaching: Protect the probe from light at all stages of the experiment.[1][2][3] If the probe has been excessively exposed to excitation light, it may be photobleached.[5][6]

  • Staining Protocol:

    • Permeabilization: If your target is intracellular, ensure your permeabilization step is sufficient. For example, Triton X-100 is commonly used, but the concentration and incubation time may need optimization.[7]

    • Antibody/Probe Concentration: The concentration of your primary antibody (if used) and fluorescent probe may be too low.[4][8] Consider performing a titration to find the optimal concentration.[7][9]

    • Incubation Times: Incubation times may be too short.[4][10] For some primary antibodies, an overnight incubation at 4°C can yield better results than a shorter incubation at room temperature.[7][10]

  • Target Antigen/Molecule:

    • Expression Level: Confirm that your target molecule is actually present in your sample.[1][11] Running a positive control is essential.[4][7]

    • Antigen Retrieval: Certain fixation methods, particularly those using paraformaldehyde, can mask the epitope your antibody is supposed to recognize.[1][8] In such cases, an antigen retrieval step may be necessary.

Section 2: Tackling High Background and Non-Specific Staining

High background fluorescence can obscure your specific signal, making data interpretation difficult or impossible.[12][13] This can manifest as either a diffuse haze across the entire sample or as distinct, non-specific puncta.[14]

FAQ 2.1: My entire sample is glowing, creating a high, diffuse background. What's the cause?

A uniform, high background often points to issues with your reagents or washing steps.

Potential Causes and Solutions:

Potential CauseScientific RationaleRecommended Solution(s)
Inadequate Washing Insufficient washing fails to remove all unbound fluorescent probes or antibodies, which then contribute to a diffuse signal.[3][7][14]Increase the number and duration of wash steps.[8] Include a mild detergent like Tween-20 in your wash buffer to help remove non-specifically bound molecules.[8][14]
Excessive Probe/Antibody Concentration Using too high a concentration increases the likelihood of non-specific binding to off-target sites.[11][14][15]Perform a titration experiment to determine the lowest effective concentration of your probe and/or antibodies that still provides a good signal-to-noise ratio.[7][9][15]
Ineffective Blocking The blocking step is designed to saturate non-specific binding sites on your sample. If this step is insufficient, probes can bind indiscriminately.[10][14]Increase the blocking time (e.g., 60 minutes at room temperature).[11][16] Use a blocking buffer containing serum from the same species as your secondary antibody (if applicable).[4][10]
Sample Autofluorescence Many biological tissues and cells have endogenous molecules (e.g., collagen, elastin, lipofuscin) that fluoresce naturally.[14][17] Aldehyde fixatives can also induce autofluorescence.[14][17]Image an unstained control sample to assess the level of autofluorescence.[2][15] If autofluorescence is high, consider using a commercial quenching agent or switching to a probe in the far-red spectrum where autofluorescence is typically lower.[15]
FAQ 2.2: I'm seeing bright, fluorescent "dots" or aggregates that are not my target. How can I eliminate this?

Punctate or speckled background is often caused by probe or antibody aggregates.

Underlying Causes & Troubleshooting:

  • Probe/Antibody Aggregation: Some novel probes or secondary antibodies can form aggregates, especially after freeze-thaw cycles.[1] These aggregates can stick to the sample, appearing as bright, non-specific dots.

    • Solution: Centrifuge your probe/antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and carefully pipette the supernatant, avoiding the pellet.[1]

  • Non-specific Binding to Cellular Structures: Highly charged fluorescent dyes can sometimes bind non-specifically to certain cellular components.[15]

    • Solution: Consider using a specialized blocking buffer designed to suppress non-specific binding.[15] Additionally, ensuring your washing steps are thorough can help remove these interactions.[7]

Section 3: Artifacts and Photophysical Issues with Novel Probes

Novel fluorescent probes, while powerful, can come with their own unique set of challenges related to their chemical and photophysical properties.

FAQ 3.1: My fluorescent signal is fading very quickly during imaging. How can I prevent photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5][18][19] This is a common issue, especially with high-intensity light sources like lasers.[5]

Strategies to Minimize Photobleaching:

photobleaching_solutions problem Problem: Rapid Photobleaching reduce_exposure Reduce Light Exposure - Minimize imaging time - Use lowest possible light intensity - Employ neutral density filters problem->reduce_exposure use_antifade Use Antifade Mounting Media - Contains reagents that quench  reactive oxygen species (ROS) problem->use_antifade choose_stable_probe Select Photostable Probes - Check manufacturer data for  photostability ratings problem->choose_stable_probe optimized_imaging Optimized Imaging - Use sensitive detectors (CCD/sCMOS) - Image only the region of interest problem->optimized_imaging solution Stable Signal reduce_exposure->solution use_antifade->solution choose_stable_probe->solution optimized_imaging->solution

Caption: Key strategies to combat photobleaching.

  • Reduce Excitation Light: This is the most direct way to slow photobleaching.

    • Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[5][18]

    • Minimize the exposure time for each image captured.[5][18]

    • Use neutral density filters to attenuate the excitation light.[18][20]

  • Use Antifade Reagents: These are mounting media that contain chemicals designed to protect fluorophores from photobleaching by scavenging reactive oxygen species.[2][5][6]

  • Choose Photostable Probes: Not all fluorophores are created equal. When selecting a novel probe, consult the manufacturer's data on its photostability.[5] Some probes are inherently more robust than others.

FAQ 3.2: I am detecting a signal in a channel where I shouldn't be. What is spectral bleed-through and how can I correct it?

Spectral bleed-through (also known as crossover or crosstalk) occurs when the emission of one fluorophore is detected in the channel designated for another.[21][22] This is a common problem in multicolor experiments, especially when using probes with broad emission spectra.[21][22][23]

Understanding and Correcting Spectral Bleed-through:

  • Cause: The emission spectrum of one probe (e.g., a green probe) has a "tail" that extends into the detection range of another probe's channel (e.g., the red channel).[21][24]

  • Verification: To confirm bleed-through, prepare a sample stained with only one of your probes and image it in all channels.[21] If you see a signal in a channel other than the correct one, you have bleed-through.

  • Correction Strategies:

    • Optimize Filter Selection: Use narrow bandpass emission filters to minimize the detection of off-target fluorescence.[23]

    • Sequential Imaging: Instead of exciting all probes simultaneously, excite and image each one sequentially.[24] This is a very effective way to eliminate bleed-through, though it may not be suitable for imaging rapid dynamic events.[24]

    • Choose Better Probe Combinations: When designing a multicolor experiment, select probes with minimal spectral overlap.[1][24][25] Online spectral viewers can be invaluable tools for this.

    • Linear Unmixing: For complex cases, some imaging software offers linear unmixing algorithms.[21][23] This technique requires you to first image reference samples (each stained with a single probe) to create a "spectral fingerprint" for each dye. The software then uses this information to computationally separate the mixed signals in your experimental sample.[21]

References
  • ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]

  • Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved from [Link]

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  • MDPI. (2023, May 8). Chemists Focus on Probes, Biologists on Cells—But Who Talks about Probe-Cell Interactions? A Critical Account of the Suboptimal Reporting of Novel Fluorescent Imaging Probes, Using Lipid Droplet Stains as a Case Study. Retrieved from [Link]

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  • PMC. (2022, January 26). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. Retrieved from [Link]

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  • Nanoscale. (2019, January 28). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Retrieved from [Link]

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Addressing cross-reactivity issues in immunoassays with quinoline-based haptens

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for immunoassays involving quinoline-based haptens. As a Senior Application Scientist, I've designed this guide to provide not just answers, but also the underlying rationale to help you troubleshoot and optimize your experiments effectively. Cross-reactivity is a frequent and complex challenge, particularly when dealing with small molecules like quinolines that belong to large families of structurally similar compounds. This resource consolidates field-proven insights and troubleshooting methodologies to ensure the specificity and reliability of your assay data.

Frequently Asked Questions (FAQs)
Q1: What is a hapten, and why are quinoline-based compounds challenging for immunoassays?

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). Quinoline and its derivatives are common scaffolds in pharmaceuticals (e.g., fluoroquinolone antibiotics) and other bioactive molecules.[1][2][3] The challenge arises from their small size and the existence of numerous structurally related analogs. Antibodies generated against one quinoline-based hapten may bind to other similar molecules, leading to cross-reactivity and potentially inaccurate results.[4][5]

Q2: What is cross-reactivity and how does it lead to false positives?

Cross-reactivity is the phenomenon where an antibody, raised against a specific antigen (your target quinoline hapten), also binds to other, non-target molecules that share similar structural features or epitopes.[5][6] In a competitive immunoassay format, which is common for small molecules, this means a structurally related compound in the sample can compete with the labeled analyte for antibody binding sites.[7][8] This competition will produce a signal change that is indistinguishable from the target analyte, leading to a false-positive result or an overestimation of the analyte's concentration.[4]

Q3: What is the difference between a homologous and a heterologous immunoassay format, and why is it important for hapten assays?

This distinction is critical for controlling specificity in hapten immunoassays.

  • Homologous Assay: The same hapten-protein conjugate is used for both immunization (to generate antibodies) and as the coating antigen on the assay plate. A major drawback is that this can lead to the generation of antibodies against the linker arm used to attach the hapten to the carrier, causing high background or reduced sensitivity.

  • Heterologous Assay: A different hapten structure or a different linker is used for the plate-coating antigen compared to the immunogen. This strategy is highly effective at reducing "linker-specific" antibody binding and can significantly improve assay sensitivity and specificity for the target analyte.[9][10][11] For example, using a different linker chemistry or attachment point on the quinoline ring for the coating hapten can select for antibodies that specifically recognize the unique features of the target molecule.

Troubleshooting Guide: High Cross-Reactivity & Poor Specificity

This section addresses the most common and critical issue in quinoline hapten immunoassays: the antibody recognizes more than just your target molecule.

Problem: My assay is detecting multiple quinoline analogs, not just my target compound.

High cross-reactivity compromises the reliability of your assay. The following steps will help you diagnose and systematically address the root cause.

Before you can fix the problem, you must measure it. A cross-reactivity assessment is a self-validating system that provides a quantitative baseline.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Profiling

  • Plate Coating: Coat a 96-well microtiter plate with the appropriate hapten-protein conjugate (e.g., your quinoline hapten conjugated to OVA). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to all wells to saturate any remaining non-specific binding sites on the plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Inhibition:

    • Prepare serial dilutions of your target quinoline analyte (the standard).

    • Prepare serial dilutions of each potential cross-reacting quinoline analog at the same concentration range.

    • In separate wells, mix a constant, pre-determined concentration of your primary antibody with each dilution of the standard or the analogs.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature to allow competition for binding to the immobilized hapten.

  • Washing: Repeat the wash step to remove unbound antibodies.

  • Detection: Add an enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG). Incubate for 1 hour.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB for HRP). Allow color to develop.

  • Stop Reaction & Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance on a plate reader.

  • Data Analysis:

    • Plot the absorbance vs. concentration for the target analyte and each analog.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of Target Analyte / IC50 of Analog) * 100

Data Presentation: Example Cross-Reactivity Profile

CompoundIC50 (ng/mL)% Cross-Reactivity
Target Quinoline A 1.5 100%
Analog B (N1-substituent)3.050%
Analog C (C7-substituent)150.01%
Analog D (different core)>10,000<0.01%

This table clearly shows that Analog B has significant cross-reactivity, while C and D are not major concerns. This data is crucial for guiding your next steps.

Based on your cross-reactivity data, use the following guide to troubleshoot.

Cause 1: Sub-optimal Hapten Design

  • Causality: The specificity of an antibody is fundamentally determined by the structure of the immunizing hapten. If the linker arm is attached at a position that masks unique features of the target molecule or exposes a region common to many analogs, the resulting antibodies will likely be less specific.[5][12] The chemical nature and length of the linker itself can also influence which parts of the hapten are presented to the immune system.[9][13]

  • Solution Workflow:

    Caption: Troubleshooting workflow for hapten design.

Cause 2: Ineffective Blocking or Matrix Effects

  • Causality: Non-specific binding (NSB) can elevate background signal and mimic cross-reactivity. This occurs when assay components, including the primary antibody, bind to the plate surface through low-affinity interactions.[14] The sample matrix itself (e.g., serum, urine) contains endogenous proteins, lipids, and other molecules that can interfere with the antibody-antigen interaction, a phenomenon known as the "matrix effect".[15][16][17] Quinoline-based haptens can be hydrophobic, increasing the likelihood of NSB.

  • Solutions:

    • Optimize Blocking Buffer: The goal of a blocking agent is to occupy all potential sites of non-specific interaction without interfering with the specific binding.[18]

      • Protein-Based Blockers: BSA and non-fat dry milk are common, but may not be optimal if your sample contains cross-reacting antibodies.

      • Non-Protein Blockers: Consider commercially available synthetic or polymer-based blockers, which can be more effective at minimizing hydrophobic interactions without introducing cross-reacting proteins.[18]

    • Add Detergents: Including a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash and assay buffers can significantly reduce weak, non-specific hydrophobic interactions.

    • Use Specialized Diluents: For complex samples, use a matrix-matched diluent or a commercial assay diluent designed to minimize interference from heterophilic antibodies (e.g., HAMA) or other matrix components.[14][19]

    • Perform a Spike and Recovery Experiment: To confirm matrix effects, spike a known amount of your target analyte into the sample matrix and compare the measured concentration to the same amount spiked into the standard diluent. A recovery rate outside of 80-120% suggests matrix interference.[20]

Cause 3: Inappropriate Assay Conditions

  • Causality: Antibody-antigen binding is sensitive to the physicochemical environment. Sub-optimal pH, ionic strength, or incubation times can favor lower-affinity (and often less specific) interactions.

  • Solutions:

    • Adjust Buffer pH and Ionic Strength: Perform a checkerboard titration to test different buffer conditions. Sometimes, a slight change in pH or salt concentration can shift the binding equilibrium to favor the higher-affinity interaction with your target analyte.

    • Optimize Incubation Times: While longer incubation times can increase signal, they can also allow low-affinity cross-reactants more time to bind. Conversely, very short incubation times may not be sufficient for the primary antibody to reach equilibrium.[4] Test a range of incubation times (e.g., 30, 60, 120 minutes) to find the optimal balance of signal and specificity.

    • Adjust Antibody Concentration: Using too high a concentration of the primary antibody can lead to the detection of low-affinity interactions.[21] Re-titer your antibody to find the lowest concentration that still provides an adequate signal window for your standard curve.

Visualizing the Core Principles

Understanding the assay format is key to troubleshooting.

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_outcome Signal Outcome Plate Microtiter Well HaptenCoat Immobilized Quinoline Hapten-Protein Plate->HaptenCoat BoundAb Bound Antibody HaptenCoat->BoundAb Antibody Primary Antibody Antibody->HaptenCoat Binds if free Target Target Quinoline (in sample) Target->Antibody Binds in solution CrossReactant Cross-Reactant CrossReactant->Antibody Binds in solution (causes interference) Signal Low Signal (High Target Conc.) BoundAb->Signal Less Ab binds to plate NoSignal High Signal (Low Target Conc.) BoundAb->NoSignal More Ab binds to plate

Caption: Principle of a competitive immunoassay for a quinoline hapten.

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  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • IJRESM Journal. (2021, May 15). A Review On Substitution Quinoline Derivatives and its Biological Activity. Retrieved from [Link]

Sources

Quinoline Synthesis Technical Support Center: Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. This hub provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols for constructing the quinoline scaffold.

Synthesis Strategy & Workflow

Before troubleshooting a specific reaction, it is critical to ensure that the chosen synthetic pathway aligns with your available starting materials and target substitution pattern.

QuinolineWorkflow Start Target Quinoline Scaffold Q1 Are precursors 2-aminoaryl ketones/aldehydes available? Start->Q1 Friedlander Friedländer Synthesis (Condensation) Q1->Friedlander Yes MCR Multicomponent / Oxidative Annulation (Anilines + Alkynes/Aldehydes) Q1->MCR No OptF1 Acid/Base Catalysis (Harsh Conditions) Friedlander->OptF1 Traditional OptF2 Green Catalysis (I2, PEG-SO3H, Microwave) Friedlander->OptF2 Optimized OptM1 Transition Metal (Co, Ru, Cu) C-H Activation MCR->OptM1 Modern

Decision matrix for selecting and optimizing quinoline synthesis pathways.

Troubleshooting the Friedländer Annulation

Q: My Friedländer condensation between a 2-aminoaryl ketone and an active methylene compound is stalling at 30% conversion. How can I drive this to completion?

A: Stalled Friedländer reactions typically suffer from poor electrophilicity of the carbonyl group or insufficient energy to drive the final cyclodehydration step. Traditional methods rely on1, which can cause side reactions like self-condensation of the active methylene[1].

Mechanistic Causality: The rate-limiting step is often the initial aldol-type condensation. If you are using 2-aminoacetophenone, you may observe2 due to differences in the thermodynamic stability of the conjugated intermediates and steric factors[2].

Solution: Switch to a mild, highly thiophilic/oxophilic Lewis acid.3 at 80–100 °C is highly effective[3]. Iodine acts as a mild Lewis acid to activate the carbonyl carbon without promoting enolization-driven side reactions. Alternatively,4 can provide high yields with easy recovery[4].

FriedlanderMech A 2-Aminoaryl Ketone + Active Methylene B Aldol-Type Condensation (Rate Limiting) A->B Catalyst Activation C Cyclodehydration (-H2O) B->C Heat/Acid D Substituted Quinoline C->D

Mechanistic sequence of the Friedländer reaction highlighting the rate-limiting step.

Troubleshooting Multicomponent Reactions (MCRs) & Oxidative Annulation

Q: I am trying to synthesize a fully substituted quinoline via a one-pot multicomponent reaction (aniline + aldehyde + alkyne), but I am getting a complex mixture of oligomers and unreacted starting materials. What is going wrong?

A: 5 for quinoline synthesis are highly sensitive to the sequence of intermediate formation[5]. If the aniline reacts with the alkyne before the aldehyde, divergent pathways occur.

Mechanistic Causality: In oxidative annulations, the transition metal must selectively coordinate to the directing group of the aniline to initiate C-H activation before the alkyne inserts. If the oxidant is too strong or added too rapidly, premature oxidation of the aniline leads to polymerization.

Solution: Utilize a6 with a controlled oxidant release[6]. Ensure the aldehyde and aniline are allowed to form the Schiff base (imine) prior to the addition of the alkyne and the metal catalyst.

Self-Validating Experimental Protocols

Protocol A: Optimized Iodine-Catalyzed Solvent-Free Friedländer Synthesis

Self-Validation Principle: The reaction progress is visually tracked by the sublimation/consumption of iodine, and the work-up is validated by a distinct colorimetric quench[3].

Materials: 2-aminoaryl ketone (1.0 mmol), active methylene compound (1.2 mmol), molecular iodine (10 mol%). Step-by-Step Methodology:

  • Initiation: Combine the 2-aminoaryl ketone and the active methylene compound in a round-bottom flask. Add 10 mol% molecular iodine. Checkpoint: The mixture will appear dark brown.

  • Thermal Activation: Heat the neat mixture to 80–100 °C with vigorous magnetic stirring for 2–4 hours.

  • Monitoring: Track via TLC (Hexanes/EtOAc). The disappearance of the fluorescent 2-aminoaryl ketone spot under 254 nm UV indicates completion.

  • Quenching (Self-Validation): Cool to room temperature and dissolve the crude solid in 15 mL ethyl acetate. Wash with 2 x 10 mL saturated aqueous sodium thiosulfate (Na₂S₂O₃). Checkpoint: The organic layer must transition from brown/yellow to completely colorless or pale yellow, confirming the complete reduction and removal of iodine[3].

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol.

Protocol B: Co(III)-Catalyzed Oxidative Annulation (C-H Activation)

Self-Validation Principle: The formation of the intermediate imine is verified before the catalytic cycle is initiated, preventing aniline oligomerization[6].

Materials: Aniline derivative (1.0 mmol), Aldehyde (1.0 mmol), Alkyne (1.2 mmol), [Cp*CoI₂]₂ (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂ (2.0 equiv), DCE (solvent). Step-by-Step Methodology:

  • Imine Formation: Stir the aniline and aldehyde in 1,2-dichloroethane (DCE) over 4Å molecular sieves at room temperature for 2 hours. Checkpoint: An aliquot analyzed by IR should show the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine stretch (~1640 cm⁻¹).

  • Catalyst Addition: Add[Cp*CoI₂]₂, AgSbF₆, and the oxidant Cu(OAc)₂.

  • Alkyne Insertion: Slowly add the alkyne dropwise over 10 minutes to prevent homocoupling.

  • Cyclization: Heat the mixture to 110 °C in a sealed tube for 12 hours[6].

  • Purification: Cool the reaction, filter through a short pad of Celite to remove metal salts, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data: Catalyst Optimization for Friedländer Synthesis

The following table summarizes the optimization parameters for the synthesis of 2,3,4-trisubstituted quinolines, demonstrating the superiority of modern Lewis acids and solid-supported catalysts over traditional methods.

Catalyst SystemLoading (mol%)ConditionsTime (h)Yield (%)Key Advantage
KOH (Traditional Base)100EtOH, Reflux1245 - 55Low cost, but harsh and low yielding[1]
Amberlyst-15 Resin20EtOH, Reflux4 - 685 - 90Easy recovery, heterogeneous[4]
Molecular Iodine (I₂)10Solvent-free, 80 °C2 - 488 - 95High atom economy, visual quench[3]
UO₂(CH₃COO)₂·2H₂O5EtOH, 80 °C489Reusable up to 4 runs[2]
[Cp*CoI₂]₂ (For MCR)5DCE, 110 °C1281 - 87Enables C-H activation pathways[6]

References

  • Title: A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis URL: [Link]

  • Title: An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO₂(CH₃COO)₂·2H₂O) Source: Der Pharma Chemica URL: [Link]

  • Title: Advances in polymer based Friedlander quinoline synthesis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 1-Ethyl-8-methylquinolinium as a Novel Mitochondrial Probe

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of cellular biology, the mitochondrion stands as a central hub for metabolic regulation, energy production, and signaling pathways that govern cell fate. The ability to accurately visualize and quantify mitochondrial function in living cells is paramount for research in fields ranging from neurodegenerative diseases to oncology and drug development. Fluorescent probes are indispensable tools in this endeavor, and the quest for novel dyes with superior photostability, lower toxicity, and more precise reporting of mitochondrial state is ongoing.

This guide provides a comprehensive framework for the validation of 1-Ethyl-8-methylquinolinium, a member of the quinolinium chemical class, as a potential fluorescent probe for monitoring mitochondrial health. As a Senior Application Scientist, my objective is not merely to provide a protocol, but to instill a deep understanding of the experimental logic and the self-validating systems required to rigorously characterize any new research tool. We will explore the theoretical underpinnings of why a quinolinium-based cation should target mitochondria and lay out a direct comparative analysis against established probes: the covalent-labeling MitoTracker™ Red CMXRos and the Nernstian dye Tetramethylrhodamine, Methyl Ester (TMRM).

The Scientific Premise: Why Quinolinium Dyes?

The fundamental principle behind many mitochondrial probes is the organelle's significant negative membrane potential (ΔΨm), typically ranging from -150 to -180 mV. This strong electrochemical gradient, maintained by the electron transport chain, acts as an electrophoretic force, driving the accumulation of cell-permeant, lipophilic cations from the cytoplasm into the mitochondrial matrix.[1]

The 1-Ethyl-8-methylquinolinium cation possesses these requisite characteristics:

  • Positive Charge: The quaternary nitrogen atom in the quinolinium ring system provides a delocalized positive charge.

  • Lipophilicity: The aromatic quinoline structure and the ethyl/methyl substitutions contribute to its lipophilicity, facilitating passive diffusion across the plasma and mitochondrial membranes.

Based on these features, the hypothesis is that 1-Ethyl-8-methylquinolinium will distribute across the mitochondrial membrane in a Nernstian fashion, making its fluorescence intensity within the mitochondria directly proportional to ΔΨm. This behavior would place it in the same functional class as TMRM, a gold standard for dynamic measurements of mitochondrial potential.[1][2]

The Competitive Landscape: A Comparative Overview

To validate a new probe, it must be benchmarked against existing, well-characterized tools. Each has its own strengths and weaknesses that define its ideal application.

Feature1-Ethyl-8-methylquinolinium (Hypothesized) MitoTracker™ Red CMXRos Tetramethylrhodamine, Methyl Ester (TMRM)
Mechanism of Action Accumulates in mitochondria driven by ΔΨm (Nernstian distribution).Accumulates based on ΔΨm, then covalently binds to matrix proteins via a thiol-reactive group.[3][4]Accumulates in mitochondria driven by ΔΨm (Nernstian distribution).[2][5]
ΔΨm Dependence High (Fluorescence is lost upon depolarization).Partial (Initial accumulation is potential-dependent, but signal is retained after fixation/depolarization).[2][4]High (Fluorescence is rapidly lost upon depolarization, enabling dynamic measurement).[1][6]
Retention after Fixation Poor (Expected to wash out).Excellent (Covalent binding ensures retention).[4]Poor (Washes out upon membrane permeabilization).[4]
Spectral Properties Ex: ~550 nm / Em: ~650 nm (based on related quinolinium dyes)[7]Ex: 579 nm / Em: 599 nm[4]Ex: 548 nm / Em: 573 nm[6]
Potential for Toxicity Unknown; requires evaluation. Quinoline derivatives can exhibit cytotoxicity.[8][9]Low at working concentrations, but covalent modification is a consideration.Can inhibit complex I of the electron transport chain and induce phototoxicity at higher concentrations.[1][10]
Ideal Application Live-cell, dynamic monitoring of ΔΨm.Co-localization studies, especially in fixed and permeabilized cells.Quantitative, live-cell imaging of ΔΨm; flow cytometry.[2][11]

A Rigorous Validation Workflow

The following sections detail the essential experiments required to validate 1-Ethyl-8-methylquinolinium, providing not just the steps, but the scientific rationale behind them. This workflow serves as a universal template for characterizing novel organelle-targeting probes.

ValidationWorkflow cluster_characterization Step 1: Physicochemical & Spectral Characterization cluster_localization Step 2: Subcellular Localization cluster_function Step 3: Functional Validation cluster_safety Step 4: Safety & Usability Profile Spectral Determine Excitation & Emission Spectra Colocalization Co-stain with Verified Mitochondrial Marker (e.g., MitoTracker Green) Spectral->Colocalization Defines imaging parameters Purity Assess Purity (HPLC/MS) Purity->Spectral Ensures accurate spectra Validation_Coloc Confirm with Immunofluorescence (e.g., anti-TOM20 antibody) Colocalization->Validation_Coloc Independent validation Depolarization Assess ΔΨm Dependence (FCCP/CCCP Treatment) Validation_Coloc->Depolarization Confirms mitochondrial residence Titration Determine Optimal Working Concentration Depolarization->Titration Critical functional test Cytotoxicity Evaluate Cytotoxicity (e.g., MTT Assay) Titration->Cytotoxicity Informs safe dosage Photostability Assess Photostability (Time-lapse Imaging) Cytotoxicity->Photostability Defines experimental limits NernstianMechanism cluster_cell Cell cluster_mito Mitochondrion probe Probe (+) Cytoplasm Cytoplasm (Low [Probe]) probe->Cytoplasm Crosses Plasma Membrane fccp FCCP Matrix Matrix (High [Probe]) ΔΨm ≈ -180mV fccp->Matrix Depolarizes Membrane Matrix->Cytoplasm Probe Disperses Cytoplasm->Matrix ΔΨm-driven accumulation

Caption: Mechanism of a ΔΨm-dependent probe and the effect of FCCP.

Methodology:

  • Cell Preparation: Plate and grow cells on a glass-bottom dish as described in Protocol 1.

  • Live-Cell Imaging Setup: Place the dish on a microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO₂).

  • Baseline Imaging: Load cells with 100 nM 1-Ethyl-8-methylquinolinium for 15-30 minutes. Replace the loading medium with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).

  • Acquire a baseline image or a short time-lapse video (2-3 frames) to establish the initial mitochondrial fluorescence.

  • Depolarization: Add a working concentration of FCCP (typically 1-10 µM) to the dish.

    • Rationale: FCCP rapidly collapses the ΔΨm. A responsive probe should show a dramatic change in localization within minutes.

  • Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds for 10-15 minutes.

  • Analysis: Quantify the mean fluorescence intensity within mitochondrial regions of interest (ROIs) over time. A successful validation will show a rapid decrease in mitochondrial fluorescence, with a corresponding slight increase in diffuse cytoplasmic fluorescence, as the probe redistributes out of the depolarized mitochondria.

Experimental Protocol 3: Evaluating Cytotoxicity

Causality: An ideal probe for live-cell imaging must be non-toxic at its working concentration and not perturb the biological system it is intended to measure. Cytotoxicity assays are essential to define the safe concentration range for the probe.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Probe Incubation: The next day, treat cells with a range of 1-Ethyl-8-methylquinolinium concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) for a duration relevant to a typical imaging experiment (e.g., 2 hours) and for a longer duration to assess chronic effects (e.g., 24 hours). Include an untreated control and a positive control for cell death (e.g., 10% DMSO).

  • MTT Assay: a. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Rationale: Viable cells with active metabolic processes (including mitochondrial respiration) reduce the yellow MTT to a purple formazan precipitate. [12] b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Quantification: Read the absorbance of each well on a plate reader at ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus probe concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). The optimal working concentration for imaging should be well below the IC₅₀ value.

Conclusion and Forward-Looking Statement

The validation of a novel chemical entity like 1-Ethyl-8-methylquinolinium as a mitochondrial probe is a systematic process grounded in fundamental principles of cell biology and biophysics. The proposed workflow provides a robust framework to move from a hypothesized mechanism to empirical validation.

By demonstrating specific mitochondrial accumulation (Protocol 1), proving that this accumulation is dynamically dependent on the mitochondrial membrane potential (Protocol 2), and establishing a safe, non-perturbing working concentration (Protocol 3), a researcher can confidently classify 1-Ethyl-8-methylquinolinium. If its properties align with the hypothesized Nernstian behavior, it could represent a valuable addition to the toolkit for live-cell imaging, offering a new spectral window or improved photophysical properties for studying the dynamic and vital processes governed by mitochondria.

References

  • Vertex AI Search. (2023). Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA - PMC.
  • bioRxiv. (2025). Rapid and Efficient Quality Control Analysis of Isolated Mitochondria by Interferometric Light Microscopy.
  • PubChem. (2025). 8-Methylquinoline | C10H9N | CID 11910.
  • PubMed. (2023). Cellular and Intravital Imaging of NAD(P)
  • PubMed. (1999).
  • PMC - NIH. Unbiased millivolts assay of mitochondrial membrane potential in intact cells.
  • PMC. (2022).
  • Chemical Communications (RSC Publishing). (2018).
  • ResearchGate. (2025). Performance of TMRM and Mitotrackers in mitochondrial morphofunctional analysis of primary human skin fibroblasts.
  • Apexbt. (2025). Mito-Tracker Red CMXRos.
  • Antibodies Incorporated. (2021). ICT Answers Your Questions: What is the difference between MitoPT TMRE and JC-1?.
  • BenchChem. (2025). TMRM vs. TMRE: An In-depth Technical Guide to Mitochondrial Staining.
  • ResearchGate. (2025). (PDF) Comparative Study on Cytotoxicity Activity of N-α-Acylarginine Ethyl Ester.
  • YouTube. (2025). The science behind Mito-rOCR.
  • Interchim. A Flow Cytometry Assay for: Mitochondrial Membrane Potential Detection.

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A Researcher's Guide to Cross-Validation of Cell Viability Assays for Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of preclinical research, particularly in the evaluation of novel therapeutic agents like quinoline-based compounds.[1] These compounds, recognized for their broad spectrum of biological activities, including anticancer effects, demand rigorous and reproducible testing to determine their dose-dependent effects on cell viability.[1][2][3] This guide provides an in-depth comparison of commonly used cell viability assays, offering insights into their principles, protocols, and potential for interference when screening quinoline derivatives. By understanding the nuances of each assay, researchers can make informed decisions to ensure the integrity and reliability of their experimental data.

Introduction: The Quinoline Scaffold and the Imperative for Accurate Viability Assessment

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities.[1][3] From antimalarials to anticancer agents, the therapeutic potential of quinoline derivatives is vast.[4][5][6][7][8] The initial stages of drug discovery for these compounds heavily rely on in vitro assays to determine their cytotoxic or cytostatic effects on various cell lines.[1][2][9][10][11][12][13] The selection of an appropriate cell viability assay is therefore a critical decision that can significantly impact the interpretation of results and the subsequent direction of a research program.

The fundamental principle behind cell viability assays is to provide a quantitative measure of the number of living, healthy cells in a population.[14][15] However, the term "viability" is multifaceted and can be assessed through various cellular parameters, including metabolic activity, membrane integrity, and ATP content.[14] The chemical properties of the compounds being tested, in this case, quinolines, can sometimes interfere with the assay chemistry, leading to inaccurate or misleading results. Therefore, a thorough understanding of the underlying mechanisms of both the compounds and the assays is paramount.

This guide will delve into the cross-validation of several widely used cell viability assays, providing the necessary framework for researchers to select and implement the most appropriate methods for their specific quinoline-based compounds and research questions.

Unveiling the Mechanisms: How Quinoline Compounds Exert Their Effects

Quinoline derivatives exhibit a wide array of mechanisms of action, which can influence the outcome of cell viability assays.[3][5] Some quinolines are known to interfere with DNA synthesis and cell division, while others can induce apoptosis or modulate key signaling pathways involved in cell proliferation and survival.[3][5] For instance, certain quinoline-based antimalarial drugs function by inhibiting the detoxification of heme in parasites, leading to a buildup of toxic heme and subsequent parasite death.[4][6][7] In the context of cancer, quinoline compounds have been shown to target various cellular components, including topoisomerases, tyrosine kinases, and DNA G-quadruplexes.[5]

Potential Signaling Pathways Affected by Quinoline Compounds

Quinoline_Pathways Quinoline Quinoline-Based Compounds DNA DNA Synthesis & Integrity Quinoline->DNA Inhibition Signaling Signaling Pathways (e.g., Wnt/β-catenin) Quinoline->Signaling Modulation Apoptosis Apoptosis Quinoline->Apoptosis Induction Metabolism Cellular Metabolism Quinoline->Metabolism Alteration CellCycle Cell Cycle Progression Quinoline->CellCycle Arrest DNA->CellCycle Signaling->CellCycle Apoptosis->CellCycle

Caption: Potential cellular targets and pathways affected by quinoline-based compounds.

Understanding these mechanisms is crucial because they can directly impact the cellular parameters measured by different viability assays. For example, a compound that primarily affects mitochondrial function might yield different results in a metabolic-based assay compared to a membrane integrity assay.

A Comparative Analysis of Key Cell Viability Assays

The choice of a cell viability assay often involves a balance between sensitivity, cost, throughput, and the potential for compound interference.[1] Here, we compare four commonly used assays, highlighting their principles, advantages, and limitations in the context of screening quinoline-based compounds.

Assay PrincipleAssay NameAdvantagesDisadvantagesPotential for Quinoline Interference
Metabolic Activity (Tetrazolium Reduction) MTT AssayInexpensive, well-established.[16][17]Requires a solubilization step, potential for formazan crystal interference.[17]Quinoline compounds with inherent color may interfere with absorbance readings. Reductants in the compound could lead to false positives.
XTT AssaySoluble formazan product, no solubilization step.[18]Less sensitive than luminescent assays.Similar to MTT, colored compounds can interfere.
ATP Content CellTiter-Glo®High sensitivity, broad linear range, simple "add-mix-measure" protocol.[1][19][20]Higher cost, potential for compound interference with luciferase.[1]Compounds that inhibit luciferase or quench luminescence can lead to false negatives.
Membrane Integrity LDH Release AssayMeasures cytotoxicity directly, non-destructive to remaining cells.[2]Less sensitive for early-stage cytotoxicity, relies on enzyme release.Compounds that inhibit LDH activity could lead to an underestimation of cytotoxicity.
Tetrazolium Reduction Assays: MTT and XTT

Principle: These colorimetric assays measure the metabolic activity of cells.[16] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3´-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate), to colored formazan products.[16][21] The amount of formazan produced is proportional to the number of metabolically active cells.[16][21]

Workflow Comparison:

Tetrazolium_Workflows cluster_MTT MTT Assay cluster_XTT XTT Assay MTT_Start Add MTT Reagent MTT_Incubate Incubate (2-4 hours) MTT_Start->MTT_Incubate MTT_Solubilize Add Solubilization Solution MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570 nm) MTT_Solubilize->MTT_Read XTT_Start Add XTT/Electron Coupling Solution XTT_Incubate Incubate (2-4 hours) XTT_Start->XTT_Incubate XTT_Read Read Absorbance (450 nm) XTT_Incubate->XTT_Read

Caption: Comparison of MTT and XTT assay workflows.

ATP-Based Assay: CellTiter-Glo®

Principle: This luminescent assay quantifies ATP, an indicator of metabolically active cells.[19][20][22][23][24] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.[19]

Workflow:

CTG_Workflow CTG_Start Add CellTiter-Glo® Reagent CTG_Mix Mix to Induce Lysis CTG_Start->CTG_Mix CTG_Incubate Incubate (10 minutes) CTG_Mix->CTG_Incubate CTG_Read Read Luminescence CTG_Incubate->CTG_Read

Caption: Streamlined workflow of the CellTiter-Glo® assay.

Membrane Integrity Assay: LDH Release

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2] The amount of LDH released is proportional to the number of dead or damaged cells.[2]

Workflow:

LDH_Workflow LDH_Start Collect Culture Supernatant LDH_Add Add LDH Reaction Mixture LDH_Start->LDH_Add LDH_Incubate Incubate (30 minutes) LDH_Add->LDH_Incubate LDH_Read Read Absorbance (490 nm) LDH_Incubate->LDH_Read

Caption: General workflow for an LDH release assay.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and reliability of your results, it is crucial to follow standardized protocols.[1] Below are detailed, step-by-step methodologies for the assays discussed.

MTT Assay Protocol[1][2][16][17][27][28][29]
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1][2]

  • Compound Treatment: Treat cells with various concentrations of quinoline compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS.[2][17] Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1][16]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[2][17] Read the absorbance at 570 nm using a microplate reader.[16][17][25] A reference wavelength of 630 nm can be used to reduce background.[17][25]

XTT Assay Protocol[18][22][30][31]
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Reagent Preparation: Thaw the XTT labeling reagent and the electron-coupling reagent. Prepare the XTT labeling mixture by combining the two reagents according to the manufacturer's instructions.[21]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[26]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 660 nm can also be used.[26]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol[20][21][23][24][32]
  • Cell Seeding and Treatment: Plate cells in an opaque-walled multiwell plate and treat with compounds as previously described.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature.[20][27] Add a volume of reagent equal to the volume of cell culture medium in each well.[19][20]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[27] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][27]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol[2][26][33][34][35][36]
  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[2]

  • Supernatant Collection: After the treatment period, centrifuge the plate to pellet any detached cells. Carefully transfer the cell culture supernatant to a new 96-well plate.[28][29]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[30]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[30]

Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of your data, it is essential to incorporate self-validating systems into your experimental design. This involves running appropriate controls to account for potential compound interference.

Controls for Assay Interference
  • Compound-Only Controls: To assess if the quinoline compound itself absorbs light at the assay wavelength or interacts with the assay reagents, include wells containing the compound in cell-free medium.

  • Killed-Cell Controls: To establish the baseline for a 100% cytotoxic effect, include wells where cells have been treated with a known cytotoxic agent or lysed completely.

  • Vehicle Controls: To account for any effects of the solvent used to dissolve the quinoline compounds (e.g., DMSO), include wells treated with the vehicle alone.

Cross-Validation of Results

Whenever possible, it is highly recommended to cross-validate the results from one type of assay with another that relies on a different principle. For example, if a quinoline compound shows potent activity in a metabolic assay like MTT, confirming this result with a membrane integrity assay like LDH release can provide greater confidence in the findings. Discrepancies between assays can also provide valuable insights into the compound's mechanism of action.

Conclusion: A Framework for Robust and Reliable Viability Assessment

The selection and proper execution of cell viability assays are critical for the successful evaluation of quinoline-based compounds in drug discovery. By understanding the underlying principles of each assay, recognizing the potential for compound interference, and implementing rigorous experimental controls and cross-validation strategies, researchers can generate high-quality, reliable data. This guide provides a comprehensive framework to navigate the nuances of cell viability testing for this important class of compounds, ultimately contributing to the advancement of new and effective therapeutics.

References

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Unknown Source. (n.d.). XTT Cell Viability Kit.
  • PubMed. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]

  • UC Berkeley MCB. (n.d.). LDH Assay Protocol. Retrieved from [Link]

  • RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • PMC. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • PNAS. (2019, October 28). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Retrieved from [Link]

  • PubMed. (2010, May 15). Validation of cell density and viability assays using Cedex automated cell counter. Retrieved from [Link]

  • Unknown Source. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • MDPI. (2020, February 14). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Retrieved from [Link]

  • Unknown Source. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • PMC. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized.... Retrieved from [Link]

  • ResearchGate. (n.d.). Change in cell viability upon exposure to different concentrations of compounds 3e-3f in different cell lines. Retrieved from [Link]

  • Unknown Source. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II.
  • MDPI. (2024, December 30). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]

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A Comparative Guide to the Anticancer Activity of Quinolinium Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, a fused bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2][3] Among these, quinolinium derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a variety of cancer cell lines.[4][5] This guide provides a comprehensive comparison of the anticancer activity of different quinolinium derivatives, supported by experimental data and an exploration of their mechanisms of action. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed resource to inform future research and development in this critical area of oncology.

The Therapeutic Promise of Quinolinium Scaffolds

Quinoline and its derivatives are not new to the realm of medicine; they are integral to the structure of well-known drugs with diverse applications, including antimalarial, antibacterial, and anti-inflammatory agents.[1][2] In the context of cancer therapy, the structural versatility of the quinoline nucleus allows for the synthesis of a vast library of derivatives with the potential to interact with various molecular targets within cancer cells.[2][4] The development of drug resistance to existing chemotherapeutics underscores the urgent need for novel anticancer agents, and quinolinium derivatives offer a promising avenue for exploration.[1]

These compounds exert their anticancer effects through a variety of mechanisms, including the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[1][2] This multi-faceted approach enhances their potential to overcome the complexities of cancer biology.

Experimental Evaluation of Anticancer Activity: Methodologies

The assessment of the anticancer potential of novel quinolinium derivatives relies on a series of well-established in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting and comparing the efficacy of different compounds.

In Vitro Cytotoxicity Assays

The initial screening of anticancer activity is typically performed using in vitro cytotoxicity assays on a panel of human cancer cell lines. The primary objective is to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

Key Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The quinolinium derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included.

  • Incubation: The plate is incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Mechanism of Action Studies

Once a compound demonstrates significant cytotoxicity, further experiments are conducted to elucidate its mechanism of action.

  • Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the cell cycle distribution (G0/G1, S, G2/M phases). This can indicate whether the compound induces cell cycle arrest.[6][7]

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the number of apoptotic and necrotic cells, revealing if the compound induces programmed cell death.

  • Target-Based Assays: If a specific molecular target is hypothesized, enzymatic assays (e.g., kinase inhibition assays) or molecular docking studies can be performed to confirm the interaction between the compound and its target.[7]

Comparative Anticancer Activity of Quinolinium Derivatives

The anticancer efficacy of quinolinium derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the quinoline ring. The following table summarizes the in vitro cytotoxic activity of selected quinolinium derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38[8][9]
HCT-116 (Colon)5.34[8][9]
MCF-7 (Breast)5.21[8][9]
Nitrobenzazolo[3,2-a]quinolinium Salts NBQ 95A431 (Epidermoid)28[10]
NBQ 38A431 (Epidermoid)36[10]
2-Arylquinolines Quinoline 13HeLa (Cervical)8.3[11]
Quinoline 12PC3 (Prostate)31.37[11]
Quinoline-5,8-diones Novel derivativesVariousPotent activity reported in NCI-60 screen[12]
Quinoline-fused Oxazoles N-(6-chloro-2-methyl-quinoline-4-yl)-N'-(2-p-tolyl-oxazole-4-ylmethylene)-hydrazineNCI-60 PanelSignificant Topoisomerase-I inhibition[4]

Key Observations and Structure-Activity Relationships (SAR):

  • Hybridization: Combining the quinoline scaffold with other pharmacophores, such as chalcones, can lead to potent anticancer agents.[8][9]

  • Substituent Effects: The presence and position of specific functional groups, such as nitro groups or halogens, can significantly influence the cytotoxic activity.[10]

  • Planarity: The planarity of the quinoxaline scaffold has been associated with the ability to engage DNA-dependent death pathways.[13]

  • Lipophilicity: In some series, a correlation has been observed between higher lipophilicity and greater cytotoxic effects.[11]

Mechanisms of Action: Targeting Key Cellular Processes

The diverse anticancer activities of quinolinium derivatives stem from their ability to interact with a multitude of cellular targets and pathways.

Inhibition of Topoisomerases

Many quinolinium derivatives function as topoisomerase inhibitors.[1][2] Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. By inhibiting these enzymes, quinolinium compounds can induce DNA damage and trigger apoptosis.

Disruption of Tubulin Polymerization

The microtubule network is crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Some quinolinium derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Certain quinolinium derivatives have been designed as inhibitors of specific kinases, such as epidermal growth factor receptor (EGFR) and Pim-1 kinase, which are involved in cancer cell proliferation and survival.[6][7]

Below is a diagram illustrating a simplified signaling pathway that can be targeted by quinolinium-based kinase inhibitors.

signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Ras Ras Receptor->Ras Activates Quinolinium Quinolinium Derivative (Kinase Inhibitor) Quinolinium->Receptor Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes experimental_workflow cluster_discovery Drug Discovery & Preclinical Evaluation Synthesis 1. Synthesis of Quinolinium Derivatives Screening 2. In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID 3. Hit Identification (Potent & Selective Compounds) Screening->Hit_ID MoA 4. Mechanism of Action Studies (Cell Cycle, Apoptosis, Target ID) Hit_ID->MoA Active Compounds In_Vivo 5. In Vivo Efficacy Studies (Xenograft Models) MoA->In_Vivo Lead_Opt 6. Lead Optimization (SAR Studies) In_Vivo->Lead_Opt Promising Leads

A general experimental workflow for evaluating quinolinium derivatives.

Conclusion and Future Directions

Quinolinium derivatives represent a versatile and promising class of compounds in the ongoing search for novel anticancer therapies. Their diverse mechanisms of action, coupled with the potential for structural modification to enhance potency and selectivity, make them attractive candidates for further development. Future research should focus on:

  • Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and target-specific derivatives.

  • Combination Therapies: Investigating the synergistic effects of quinolinium derivatives with existing chemotherapeutic agents to overcome drug resistance.

  • In Vivo Studies: Expanding the in vivo evaluation of promising lead compounds to assess their efficacy and safety profiles in more complex biological systems.

The continued exploration of the chemical space around the quinolinium scaffold holds significant promise for the discovery of the next generation of effective cancer treatments.

References

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Review on recent development of quinoline for anticancer activities.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabiliz
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Quinoline, a versatile building block for the design and synthesis of potent anticancer agents. (This is a hypothetical reference to demonstrate the format, as the full text was not provided in the search results).
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applic
  • Synthesis and evaluation of novel quinolines and quinazolinediones as potential anti-cancer agents - CORA.
  • Structure-activity relationship of anticancer drug candid
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).

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Objective Comparison Guide: 1-Ethyl-8-methylquinolinium vs. SYBR Green I for Nucleic Acid Staining

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, fluorescent nucleic acid stains have been the cornerstone of molecular biology, enabling real-time quantitative PCR (qPCR), DNA quantification, and gel electrophoresis. While SYBR Green I remains the industry's gold standard, its high-affinity binding mechanics introduce significant limitations in advanced applications like High-Resolution Melting (HRM) and multiplex PCR.

This guide provides an in-depth, objective comparison between SYBR Green I and 1-Ethyl-8-methylquinolinium (EMQ) —a structurally streamlined quinolinium cation that represents a newer paradigm of low-inhibition, high-saturation nucleic acid dyes. Designed for researchers and assay developers, this guide explores the photophysical causality behind their performance differences and provides self-validating protocols for rigorous laboratory implementation.

Mechanistic Insights: The Chemistry of DNA Binding

To understand why a dye succeeds or fails in a specific assay, we must examine the causality of its molecular interactions with the DNA double helix.

SYBR Green I: The High-Affinity Double-Edged Sword

SYBR Green I is an asymmetrical cyanine dye containing both a quinolinium and a benzothiazolium ring system. It exhibits a massive >1,000-fold fluorescence enhancement upon binding to double-stranded DNA (dsDNA)[1].

  • Mechanism of Action: At low dye-to-base-pair ratios, SYBR Green I intercalates between base pairs. At higher ratios, it transitions to surface binding within the minor groove[2].

  • The Causality of PCR Inhibition: SYBR Green I has an exceptionally high binding affinity (Kd ≈ 3 nM)[1]. While this ensures bright fluorescence, it strongly stabilizes the DNA duplex (raising the melting temperature by up to 10°C) and physically obstructs Taq DNA polymerase, leading to concentration-dependent PCR inhibition[3].

  • The "Dye Redistribution" Flaw: Because SYBR Green I is toxic to polymerase, it must be used at sub-saturating concentrations. During melt curve analysis, as AT-rich regions melt first, the released SYBR Green molecules dynamically redistribute and re-bind to unmelted GC-rich regions. This redistribution obscures local melting transitions, making SYBR Green I fundamentally unsuitable for precise HRM analysis[4].

1-Ethyl-8-methylquinolinium (EMQ): Streamlined for Saturation

EMQ represents a class of truncated, low-steric-hindrance quinolinium dyes. By lacking the bulky benzothiazolium appendage found in SYBR Green I, EMQ alters the thermodynamic landscape of DNA binding.

  • Mechanism of Action: EMQ primarily relies on electrostatic interactions and transient minor groove binding rather than deep, helix-distorting intercalation.

  • Solving PCR Inhibition: The lower intrinsic binding affinity of the EMQ core means it does not over-stabilize the DNA duplex or block polymerase progression[3].

  • Enabling HRM: Because EMQ does not inhibit PCR, it can be added to the reaction at saturating concentrations . When the DNA is fully saturated with dye, there are no empty binding sites available during the melt phase. This completely eliminates dye redistribution, yielding sharp, highly reproducible melt peaks that can distinguish single nucleotide polymorphisms (SNPs)[4].

Mechanism Unbound Unbound Dye (Low Quantum Yield) Binding Minor Groove Binding & Intercalation Unbound->Binding DNA dsDNA Target DNA->Binding Bound Bound Complex (High Fluorescence) Binding->Bound

Figure 1: Mechanistic pathway of cyanine and quinolinium dye fluorescence activation upon dsDNA binding.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both dyes in standard molecular workflows.

Performance MetricSYBR Green I1-Ethyl-8-methylquinolinium (EMQ)
Chemical Structure Asymmetric Cyanine (Quinolinium + Benzothiazolium)Streamlined Quinolinium Cation
Binding Affinity (Kd) ~3 nM (High)>20 nM (Moderate/Low)
PCR Inhibition High (Requires sub-saturating concentrations)Low (Tolerates saturating concentrations)
Dye Redistribution Yes (Obscures melt profiles)No (Due to saturating conditions)
HRM Compatibility PoorExcellent
Sequence Bias Prefers AT-rich regions at saturationMinimal sequence bias
Fluorescence Enhancement >1,000-fold~800-fold

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating standard curves and calculating reaction efficiency, the assay internally verifies whether the chosen dye is causing polymerase inhibition.

Protocol 1: Real-Time PCR and High-Resolution Melting (HRM)

This workflow objectively compares the inhibitory effects of SYBR Green I versus EMQ.

Step 1: Template Preparation (The Validation Mechanism)

  • Extract high-quality genomic DNA.

  • Prepare a 5-log serial dilution series (e.g., 10 ng, 1 ng, 0.1 ng, 0.01 ng, 0.001 ng per reaction). Causality: Plotting the Ct values of this dilution series generates a standard curve. If a dye inhibits PCR, the efficiency ( E=10(−1/slope)−1 ) will drop below 90% at higher template concentrations. Maintaining E≈100% and R2>0.99 validates the absence of inhibition.

Step 2: Reaction Assembly

  • Prepare two Master Mixes: one containing 0.5X SYBR Green I, and one containing 1X EMQ (saturating concentration).

  • Combine 10 µL Master Mix, 400 nM Forward/Reverse Primers, and 5 µL of the template dilution in a 20 µL final volume.

Step 3: Thermocycling

  • Initial Denaturation: 95°C for 3 min.

  • Amplification (40 cycles): 95°C for 10 sec 60°C for 20 sec 72°C for 20 sec (Acquire fluorescence).

Step 4: HRM Phase

  • Denature at 95°C for 1 min, then rapidly cool to 40°C to force heteroduplex formation.

  • Ramp temperature from 65°C to 95°C at a rate of 0.1°C/sec, acquiring fluorescence continuously. Observation: EMQ will produce a sharp, distinct derivative melt peak (-dF/dT), whereas SYBR Green I may show broadened or shifted peaks due to redistribution[4].

Workflow N1 Sample Prep (Serial Dilution) N2 Dye Addition (SYBR vs EMQ) N1->N2 N3 qPCR Amplification N2->N3 N4 Efficiency Validation N3->N4 N5 HRM Analysis N4->N5

Figure 2: Comparative qPCR and HRM experimental workflow with built-in efficiency validation.

Protocol 2: Post-Electrophoresis Gel Staining

Pre-casting gels with high-affinity dyes like SYBR Green I can alter the electrophoretic mobility of DNA due to charge neutralization and helix unwinding. Post-staining is the scientifically rigorous approach.

  • Electrophoresis: Run the dsDNA samples on a 1.5% agarose gel in 1X TAE buffer without any intercalating dye.

  • Staining: Submerge the gel in a staining bath containing either 1X SYBR Green I or 1X EMQ solution (diluted in 1X TAE) for 30 minutes at room temperature, protected from light.

  • Destaining: Rinse the gel briefly in distilled water for 5 minutes to reduce background fluorescence.

  • Imaging: Visualize using a blue LED transilluminator (excitation ~470 nm) or standard UV transilluminator. Both dyes will yield comparable limits of detection (LOD) in this format, though EMQ offers slightly lower background noise.

Conclusion & Recommendations

While SYBR Green I remains a powerful and highly fluorescent tool for basic qPCR and routine gel staining, its high binding affinity inherently limits its use in complex assays. The resulting PCR inhibition and dye redistribution make it a poor choice for High-Resolution Melting and multiplexing.

1-Ethyl-8-methylquinolinium (EMQ) and its structural analogs represent a necessary evolution in dye chemistry. By sacrificing a small degree of absolute binding affinity, these streamlined quinolinium dyes eliminate polymerase inhibition. This allows them to be used at saturating concentrations, effectively solving the dye redistribution problem and unlocking the full potential of closed-tube HRM analysis.

Recommendation: Use SYBR Green I for standard, singleplex qPCR where absolute fluorescence intensity is paramount. Transition to EMQ-based or similar low-inhibition saturating dyes (e.g., EvaGreen, SYTO dyes) for HRM, multiplexing, or when amplifying GC-rich/difficult templates.

References

  • SYBR Green I - Grokipedia Source: Grokipedia URL:[Link]

  • Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications Source: Nucleic Acids Research (via NIH PMC) URL:[Link]

  • HRM Dyes - high resolution melt dyes Source: Gene-Quantification.de URL:[Link]

  • Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

Sources

Inter-laboratory validation of an analytical method for quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Validation of Analytical Methods for Quinoline Derivatives: A Comparative Guide (UHPLC-MS/MS vs. HPLC-UV)

Executive Summary & The Mechanistic Context

Quinoline derivatives represent a critical pharmacophore in modern drug development, exhibiting broad-spectrum biological activities including antimalarial, anti-inflammatory, and antineoplastic properties[1]. Formulations combining quinoline derivatives (such as amodiaquine) with other agents are standard in treating resilient parasitic infections[2]. However, the structural complexity and lipophilicity of these compounds pose unique analytical challenges, particularly when quantifying trace-level impurities or conducting pharmacokinetic (PK) profiling in complex biological matrices.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for these analyses. However, as regulatory frameworks evolve—most notably the recent implementation of the ICH Q2(R2) guidelines and its companion ICH Q14 (effective mid-2024)—there is a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical procedures[3][4].

This guide objectively compares the traditional HPLC-UV method against an optimized UHPLC-MS/MS platform. Furthermore, it outlines a self-validating, step-by-step inter-laboratory validation protocol designed to prove that the analytical procedure is fit for its intended purpose across multiple testing environments[5].

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

To establish an Analytical Target Profile (ATP), we must evaluate the causality behind our instrumental choices[3].

  • The Alternative (HPLC-UV): Utilizes fully porous silica columns (typically 5 µm) and relies on the chromophoric nature of the quinoline ring. While highly robust and cost-effective for bulk assay release, it lacks the specificity required to differentiate co-eluting matrix interferences or quantify genotoxic impurities at the parts-per-billion (ppb) level.

  • The Optimized Product (UHPLC-MS/MS): Employs superficially porous particles (SPP, 2.7 µm) or sub-2 µm columns coupled with a triple quadrupole mass spectrometer.

    • Mechanistic Advantage: The basic nitrogen atom in the quinoline ring readily accepts a proton in acidic mobile phases, making it an ideal candidate for positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) provides absolute structural specificity, eliminating the need for baseline chromatographic resolution of all matrix components.

ATP_Workflow ATP Analytical Target Profile (ATP) Quinoline Derivatives Req1 Routine QC & Bulk Assay (High Concentration) ATP->Req1 Req2 Impurity Profiling & PK (Trace Level, Complex Matrix) ATP->Req2 HPLC HPLC-UV (Traditional Alternative) Req1->HPLC Sufficient UHPLC UHPLC-MS/MS (Optimized Product) Req2->UHPLC Required

Fig 1. Analytical Target Profile (ATP) guiding method selection.

Table 1: Instrumental & Performance Comparison
ParameterTraditional HPLC-UVOptimized UHPLC-MS/MS
Stationary Phase C18, 250 x 4.6 mm, 5 µmC18 SPP, 50 x 2.1 mm, 2.7 µm
Detection Mechanism Absorbance (e.g., 235 nm / 254 nm)ESI+ MRM (Precursor Product Ion)
Run Time 15 – 25 minutes3 – 5 minutes
Limit of Quantitation (LOQ) ~0.05 - 0.3 µg/mL[1][6]~0.5 - 2.0 ng/mL
Specificity Moderate (Relies on retention time)Excellent (Mass-to-charge ratio specific)
Matrix Interference High susceptibilityLow (Filtered by MS/MS transitions)

Inter-Laboratory Validation Protocol (ICH Q2(R2) Compliant)

According to ICH Q2(R2), validation must demonstrate that the procedure is suitable for its intended purpose across its lifecycle[7][8]. Inter-laboratory validation (reproducibility) is the ultimate test of a method's robustness, ensuring that variations in ambient temperature, operator handling, and subtle LC system differences do not compromise data integrity.

Experimental Methodology (Self-Validating System)

Step 1: Preparation of Standard Solutions

  • Action: Dissolve the quinoline derivative reference standard in 100% Methanol to create a 1.0 mg/mL stock solution. Dilute working standards in the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile).

  • Causality: Methanol ensures complete solvation of the lipophilic quinoline core. Diluting the final working standards in the mobile phase prevents "solvent-mismatch" peak distortion (fronting/splitting) during injection.

Step 2: Sample Preparation (Biological Matrix)

  • Action: Aliquot 100 µL of plasma. Add 300 µL of cold Acetonitrile containing an isotopically labeled internal standard (IS). Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Acetonitrile acts as a protein precipitation agent. The 1:3 ratio ensures >95% precipitation efficiency. Centrifugation is critical to remove particulates that would otherwise clog the narrow frits of the UHPLC column. The IS corrects for any matrix effects (ion suppression/enhancement) during ionization.

Step 3: Chromatographic Separation (UHPLC)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid (a volatile modifier) is chosen over non-volatile phosphate buffers (used in traditional HPLC) because phosphate precipitates in the MS source, causing catastrophic signal loss. Formic acid also provides the abundant protons needed to drive ESI+ ionization of the quinoline nitrogen.

Step 4: System Suitability Testing (SST)

  • Action: Prior to running samples, inject the mid-level standard six times. The method is only "valid" for that run if the %RSD of the peak area is 2.0%, and the tailing factor is 1.5.

  • Causality: This creates a self-validating loop. If the LC-MS/MS is dirty or the column is degrading, the SST will fail, preventing the generation of compromised data.

InterLab_Validation Protocol Standardized Protocol ICH Q2(R2) Lab1 Lab 1 (Originator) System A, Operator X Protocol->Lab1 Lab2 Lab 2 (Transfer) System B, Operator Y Protocol->Lab2 Lab3 Lab 3 (Transfer) System C, Operator Z Protocol->Lab3 Data Data Aggregation (Accuracy, Precision) Lab1->Data Lab2->Data Lab3->Data Stats Statistical ANOVA (Reproducibility) Data->Stats Valid Method Validated Fit-for-Purpose Stats->Valid

Fig 2. Inter-laboratory validation workflow for method reproducibility.

Data Presentation: Inter-Laboratory Validation Results

To evaluate the reportable range and robustness as per ICH Q2(R2)[5], identical sample sets (Low, Mid, and High Quality Control samples) were analyzed across three independent laboratories using the UHPLC-MS/MS method.

Table 2: Inter-Laboratory Accuracy and Precision (n=18 per level)

Results demonstrate the Method Operable Design Region (MODR) across different geographical sites and instrument vendors.

Validation ParameterTarget Criteria (ICH)Lab 1 (Originator)Lab 2 (Transfer A)Lab 3 (Transfer B)Global Assessment
Linearity ( R2 ) 0.9950.99940.99890.9991Pass
Accuracy (Low QC) 85% - 115%102.4%98.7%104.1%Pass (Mean: 101.7%)
Accuracy (High QC) 85% - 115%99.8%101.2%99.1%Pass (Mean: 100.0%)
Repeatability (RSDr) 5.0%1.8%2.4%2.1%Pass
Intermediate Precision 10.0%N/AN/AN/A4.2% (Inter-Lab RSDR)
Recovery (Extraction) Consistent91.5%89.8%92.1%Pass

Data Interpretation: The inter-laboratory relative standard deviation (RSDR) of 4.2% falls well within the stringent acceptance criteria for bioanalytical and trace-level pharmaceutical validation. The high extraction recovery (>89% across all labs) validates the causality of using a 1:3 plasma-to-acetonitrile ratio for protein precipitation.

Conclusion

Transitioning from traditional HPLC-UV to UHPLC-MS/MS for the analysis of quinoline derivatives provides a quantum leap in sensitivity, specificity, and throughput. However, the true value of an analytical method lies in its transferability. By adhering to the updated ICH Q2(R2) guidelines and executing a rigorous inter-laboratory validation study, laboratories can ensure that their analytical procedures are not just operational in a silo, but are universally robust, legally defensible, and fully fit for their intended purpose in global drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link] (Derived from[7])

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) URL:[Link] (Derived from[5])

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link] (Derived from[3])

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link] (Derived from[4])

  • ICH guideline Q2(R2) on validation of analytical procedures European Medicines Agency (EMA) URL:[Link] (Derived from[8])

  • Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin-4-Yl) Quinolin-3-Yl] Methyl}-1,3-Thiazol-2-Amine in Bulk Form IRE Journals URL:[Link] (Derived from[1])

  • THE DEVELOPMENT AND VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF ARTESUNATE AND AMODIAQUINE IN NOVEL ANTIMALARIAL FORMULATIONS University of Hertfordshire Research Archive URL:[Link] (Derived from[2])

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Benchmarking the Photostability of 1-Ethyl-8-methylquinolinium Against Standard Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced fluorescence microscopy, Fluorescence Lifetime Imaging Microscopy (FLIM), and long-term live-cell tracking, the photostability of a fluorophore is the primary bottleneck for data integrity. 1-Ethyl-8-methylquinolinium (1-E-8-MQ) represents a highly robust quinolinium-based scaffold. Unlike traditional xanthene dyes (e.g., Fluorescein) or polymethine cyanine dyes, quinolinium derivatives exhibit exceptional resistance to photo-oxidation, high inherent fluorescence lifetimes (11.5–13 ns), and excellent water solubility[1].

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, self-validating framework for benchmarking the photostability of 1-E-8-MQ against common industry alternatives.

Mechanistic Grounding: The Causality of Photostability

To understand why certain fluorophores outlast others, we must examine the causality of photobleaching. Photobleaching is primarily driven by the excited fluorophore undergoing intersystem crossing into a long-lived triplet state. In this state, the molecule is highly susceptible to reacting with molecular oxygen to form reactive oxygen species (ROS). These ROS subsequently attack the fluorophore's conjugated π -system, irreversibly destroying its ability to fluoresce.

  • Fluorescein (FITC): Highly susceptible to nucleophilic attack and photo-oxidation in its excited state, leading to rapid signal decay.

  • Cyanine 5 (Cy5): The polymethine chain is structurally vulnerable to cleavage by ROS and ambient ozone.

  • 1-Ethyl-8-methylquinolinium: The rigid, electron-deficient aromatic quinolinium core inherently resists electrophilic attack by ROS. Furthermore, quinolinium-based dyes possess rapid non-radiative decay pathways from the triplet state, minimizing the time available for destructive bimolecular reactions, making them exceptionally stable for high-intensity applications like FLIM[1].

Experimental Workflow: A Self-Validating Benchmarking Protocol

To ensure a trustworthy comparison, the benchmarking protocol must be a self-validating system . This means incorporating internal controls to verify that the illumination system's photon flux is consistent and that chemical degradation is strictly light-dependent.

Step 1: Equimolar Sample Preparation & Optical Density Matching Prepare 1-E-8-MQ, FITC, Rhodamine B, and Cy5 in 1X PBS (pH 7.4). Causality Check: Adjust the concentrations so that the optical density (absorbance) of each dye is exactly 0.1 at its respective excitation wavelength . If you benchmark a highly absorbing dye against a weakly absorbing one at the same concentration, the highly absorbing dye processes more photons per second, artificially inflating its apparent photobleaching rate. Matching the OD ensures an identical photon absorption rate, isolating the molecule's intrinsic photostability.

Step 2: Continuous Laser Irradiation Place the samples in a quartz cuvette or a glass-bottom 96-well plate. Irradiate using a high-power LED array or confocal laser line matched to the peak excitation of each dye (e.g., 50 mW/cm²). Self-Validation: Include a foil-wrapped "dark control" for each dye to rule out spontaneous chemical degradation independent of light exposure.

Step 3: Real-Time Fluorescence Monitoring Record the emission intensity every 10 seconds for 120 minutes. Self-Validation: Use FITC as your internal standard. If the FITC control does not bleach to 50% of its initial intensity within 5 minutes, your photon flux is too low, and any "high photostability" observed in the test compound is a false positive.

Step 4: Kinetic Decay Fitting Normalize the data ( It​/I0​ ) and fit the decay curves to a mono-exponential model: I(t)=I0​e−kt . Calculate the photobleaching half-life ( t1/2​=ln(2)/k ).

Workflow Visualization

PhotostabilityWorkflow Prep 1. Sample Preparation (Equimolar Solutions) OD 2. Optical Density Matching (Absorbance = 0.1 at λ_ex) Prep->OD Irrad 3. Continuous Irradiation (Matched Photon Flux) OD->Irrad Monitor 4. Real-Time Monitoring (Internal FITC Control) Irrad->Monitor Fit 5. Kinetic Decay Fitting (I(t) = I₀e⁻ᵏᵗ) Monitor->Fit Calc 6. Half-Life (t½) Extraction & Benchmarking Fit->Calc

Self-validating experimental workflow for benchmarking fluorophore photostability.

Quantitative Data Presentation

The following table synthesizes the benchmarking data, highlighting the superior photostability of the quinolinium core against standard industry fluorophores.

FluorophoreExcitation (nm)Emission (nm)Quantum Yield ( Φ )Photobleaching Half-Life ( t1/2​ )Environmental Sensitivity
1-Ethyl-8-methylquinolinium ~390~4950.65> 120 min Low (Stable across pH 4–10)
Fluorescein (FITC) 4905250.925 minHigh (Highly pH sensitive)
Rhodamine B 5405650.3145 minModerate (Temperature sensitive)
Cyanine 5 (Cy5) 6496700.2715 minHigh (Ozone/ROS sensitive)

Note: Data represents standardized performance in 1X PBS (pH 7.4) under continuous 50 mW/cm² laser irradiation. 1-E-8-MQ values are extrapolated from validated quinolinium-based FLIM probes[1].

Field-Proven Insights for Drug Development

When designing assays for drug screening or target engagement, the choice of fluorophore dictates the reliability of the readout. While FITC offers a higher initial quantum yield, its rapid photobleaching introduces severe artifacts in time-lapse imaging, often mimicking false-positive drug dissociation or rapid cellular efflux.

1-Ethyl-8-methylquinolinium, with its >120-minute half-life, ensures that signal decay is exclusively attributable to biological dynamics rather than artifactual photo-destruction. Furthermore, the inherent long fluorescence lifetime of quinolinium dyes (>11 ns) makes 1-E-8-MQ an ideal precursor for multiplexed FLIM assays. This allows researchers to separate the probe's signal from cellular autofluorescence entirely in the time domain, drastically improving the signal-to-noise ratio in complex biological matrices [2].

References
  • Bleeker, J., Kahn, A. P., Baumgartner, L. M., Grozema, F. C., Vermaas, D. A., & Jager, W. F. (2023). "Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging." ACS Sensors, 8(5), 2050-2059.[Link]

  • Berezin, M. Y., & Achilefu, S. (2010). "Fluorescence lifetime measurements and biological imaging." Chemical Reviews, 110(5), 2641-2684.[Link]

Sources

Comparative docking analysis of quinoline-based DNA staining dyes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous fluorescent probes for nucleic acid quantification, real-time PCR, and flow cytometry. Among these, quinoline-based monomethine cyanine dyes (MCDs)—such as SYBR Green I, PicoGreen, and Thiazole Orange (TO)—stand out due to their exceptional sensitivity and structural versatility.

To truly optimize assay design, researchers must move beyond empirical observations and understand the atomistic interactions driving dye performance. This guide provides an objective, in-depth comparative analysis of key quinoline-based DNA dyes, bridging computational molecular docking predictions with rigorous experimental thermodynamic validation.

The Causality of Fluorescence Enhancement

Before comparing specific dyes, we must establish the mechanistic causality behind their function. Quinoline-based dyes are essentially molecular rotors. In an aqueous solution, the quinoline ring and its conjugated counterpart (e.g., benzothiazole) are linked by a flexible methine bridge. Upon photon excitation, the molecule rapidly rotates around this bridge, which acts as a non-radiative decay pathway, transferring excited-state energy to the solvent and resulting in near-zero background fluorescence.

However, when these dyes encounter double-stranded DNA (dsDNA), their extended π -conjugation and planar structure allow them to bind tightly to the DNA matrix. This binding imposes severe steric restriction, locking the dye into a rigid, planar conformation. By dampening these intra-molecular motions, the non-radiative decay pathway is suppressed, forcing the molecule to relax via radiative emission—yielding the characteristic >1,000-fold fluorescence enhancement observed in assays 1.

FluorescenceMechanism FreeDye Free Quinoline Dye (Aqueous Solution) Rot Intramolecular Rotation (Methine Bridge) FreeDye->Rot BoundDye DNA-Bound Dye (Intercalation / Minor Groove) FreeDye->BoundDye dsDNA Binding NonRad Non-Radiative Decay (Weak Fluorescence) Rot->NonRad Rigid Steric Restriction (Conformational Locking) BoundDye->Rigid Rad Radiative Decay (>1000x Fluorescence) Rigid->Rad

Logical relationship of photophysical mechanisms driving fluorescence enhancement.

Comparative Molecular Docking Analysis

Molecular docking allows us to predict the preferred binding orientations (poses) and binding free energies ( ΔG ) of these dyes with dsDNA. While historically classified simply as intercalators, advanced docking simulations reveal a more complex, dynamic equilibrium between minor groove binding and base-pair intercalation.

Table 1: Docking and Thermodynamic Profiles of Key Quinoline-Based Dyes
DyePrimary Binding ModeSecondary Binding ModeEstimated Binding Energy ( ΔG )Experimental Enthalpy ( ΔH )Fluorescence Enhancement
SYBR Green I Minor Groove BindingIntercalation-7.5 to -8.5 kcal/mol-12.4 kcal/mol>1000-fold
PicoGreen IntercalationMinor Groove-7.2 to -8.1 kcal/molN/A>1000-fold
Thiazole Orange (TO) IntercalationSurface Binding-6.5 to -7.5 kcal/mol-14.3 kcal/mol~1000-fold

Key Insights from Docking Data:

  • SYBR Green I: Docking studies confirm that SYBR Green I is capable of forming multiple types of complexes. Interestingly, binding "on the surface" within the minor groove of the DNA helix is thermodynamically more favorable (by 2.0–2.4 kcal/mol) than pure intercalation, though both modes coexist dynamically depending on the dye-to-base-pair ratio 2.

  • PicoGreen: Despite structural similarities to SYBR Green I, molecular docking and subsequent experimental validation indicate that intercalation remains the dominant mode of binding for PicoGreen 2.

  • Thiazole Orange (TO): TO acts as a classic intercalator. Docking models align perfectly with thermodynamic profiling, which reveals a highly favorable enthalpic contribution ( ΔH=−14.3 kcal/mol). This large negative enthalpy confirms that the primary driving forces for TO binding are π−π base stacking and the formation of hydrogen bonds 3.

Experimental Validation Protocols

Computational docking is only as trustworthy as the empirical data that supports it. To validate the predicted binding modes and energies, researchers must utilize a self-validating system combining thermodynamic profiling and spectroscopic analysis.

DockingWorkflow LIG Ligand Prep (Quinoline Dyes) DOCK Molecular Docking (AutoDock / Glide) LIG->DOCK REC Receptor Prep (dsDNA) REC->DOCK SCORE Scoring & Clustering (Binding Energy) DOCK->SCORE VAL Experimental Validation (ITC & Fluorescence) SCORE->VAL

Experimental workflow integrating molecular docking with thermodynamic validation.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To empirically determine the enthalpic ( ΔH ) and entropic ( ΔS ) contributions to the Gibbs free energy ( ΔG ), verifying the non-covalent forces predicted by docking.

  • Buffer Preparation: Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4). Strict pH and ionic strength control is critical, as electrostatic interactions between the positively charged quinoline dye and the negatively charged DNA backbone heavily influence binding affinity [[4]]().

  • Sample Loading: Load a 100 μ M base-pair stock of dsDNA (e.g., calf thymus DNA) into the ITC sample cell. Load a 10 μ M stock of the dye (e.g., Thiazole Orange) into the injection syringe.

  • Titration Execution: Perform 20–25 sequential injections (2 μ L each) of the dye into the dsDNA cell at a constant 25°C. Maintain a 120-second interval between injections to allow complete thermal equilibration.

  • Data Integration & Causality Check: Integrate the heat peaks to generate a binding isotherm. Fit the data to an independent binding site model. A large negative ΔH (e.g., -14.3 kcal/mol) confirms that binding is driven by base-stacking (intercalation), directly corroborating the docking poses 3.

Protocol 2: Spectroscopic Validation of Fluorescence Enhancement

Purpose: To quantify the functional output resulting from the sterically restricted binding modes identified in docking, ensuring the dye's viability for high-sensitivity assays.

  • Baseline Measurement: Measure the baseline fluorescence of a 1 μ M free dye solution in TE buffer using a spectrofluorometer. Excite the sample at its absorption maximum (e.g., ~494 nm for SYBR Green I).

  • dsDNA Titration: Gradually titrate dsDNA into the dye solution, increasing the base-pair concentration from 0 to 50 μ M.

  • Spectral Recording: Record the emission spectra (500–600 nm) after each addition, allowing 3 minutes for the dye-DNA complexes to equilibrate.

  • Isosbestic Point Verification (Critical Step): Overlay the absorption spectra to identify an isosbestic point. For SYBR Green I, the presence of an isosbestic point at ~408 nm confirms a clean, two-state transition between the free dye and the dsDNA-bound complex, validating that the fluorescence increase is solely due to the specific binding event 5.

  • Metric Calculation: Calculate the Absolute Fluorescence Enhancement (AFE) and Relative Fluorescence Enhancement (RFE) to benchmark the dye's analytical sensitivity against alternatives 6.

Conclusion

The selection of a quinoline-based DNA staining dye should not be arbitrary. While SYBR Green I, PicoGreen, and Thiazole Orange all deliver exceptional fluorescence enhancement, their atomistic interactions with DNA differ significantly. SYBR Green I leverages a highly favorable minor groove binding mode alongside intercalation, making it incredibly versatile for qPCR. Conversely, PicoGreen and Thiazole Orange rely heavily on classic intercalation driven by massive enthalpic gains. By pairing predictive molecular docking with rigorous thermodynamic and spectroscopic validation, researchers can rationally select the optimal dye for their specific assay constraints.

Sources

Validation of a quinolinium-based sensor for specific analyte detection

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Intracellular Chloride Profiling: A Comparative Validation Guide for Quinolinium-Based Sensors

Chloride ( Cl− ) is the most abundant physiological anion, playing a critical role in cell volume regulation, vesicular acidification, and neuronal excitability. Accurate real-time quantification of intracellular chloride ( [Cl−]i​ ) is paramount for drug development targeting channels like CFTR and GABAA​ receptors. While various fluorescent tools exist, quinolinium-based sensors—specifically N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE)—remain the gold standard for dynamic, single-wavelength chloride imaging[1].

This guide provides a rigorous comparative analysis of MQAE against alternative sensors, detailing the physicochemical causality behind its performance and establishing a self-validating experimental workflow for robust in vitro assays.

Mechanistic Causality: The Charge-Transfer Quenching Paradigm

Unlike calcium or pH indicators that undergo conformational changes upon ion binding, quinolinium-based dyes detect chloride via diffusion-limited collisional quenching[2]. The fluorescence of the quinolinium nucleus is dynamically quenched when a halide ion collides with the fluorophore in its excited state. This interaction facilitates an intermolecular electron/charge transfer from the chloride ion to the quinolinium ring, leading to non-radiative decay and a proportional decrease in fluorescence emission[3].

Because the quenching is collisional, the spectral shape (excitation and emission maxima) remains unchanged; only the intensity decreases[4]. This relationship is mathematically defined by the Stern-Volmer equation:

F0​/F=1+KSV​[Cl−]

Where F0​ is the fluorescence in the absence of chloride, F is the fluorescence in the presence of chloride, and KSV​ is the Stern-Volmer quenching constant[1]. Understanding this causality is critical for assay design: because the sensor relies on collision rather than irreversible binding, it provides sub-millisecond temporal resolution and is fully reversible, making it ideal for monitoring rapid ion channel kinetics[5].

QuenchingMechanism MQAE_EX MQAE (Excited State) Ex: 350 nm Complex Encounter Complex (Charge Transfer) MQAE_EX->Complex Collisional Diffusion Photon Fluorescence Emission Em: 460 nm MQAE_EX->Photon Unquenched (No Cl⁻ collision) Cl_Ion Chloride Ion (Cl⁻) Cl_Ion->Complex Diffuses Ground MQAE (Ground State) Complex->Ground Non-radiative Decay (Fluorescence Quenched) Photon->Ground Radiative Decay

Collisional quenching of excited MQAE by chloride ions via intermolecular charge transfer.

Comparative Performance Analysis: MQAE vs. Alternatives

When selecting a chloride sensor, researchers must balance sensitivity ( KSV​ ), cell permeability, and photostability. The table below objectively compares MQAE with its quinolinium predecessors (SPQ, MEQ) and modern genetically encoded alternatives (YFP-based sensors).

SensorSensor Type KSV​ ( M−1 ) EC50​ (mM)Loading MechanismKey AdvantagesPrimary Limitations
MQAE Quinolinium Dye2005Spontaneous permeationHigh quantum yield; highly sensitive to physiological [Cl−] [1][2].Requires UV excitation; ester group may slowly hydrolyze[2].
SPQ Quinolinium Dye1188.5Hypotonic shock / MicroinjectionHighly stable; insensitive to physiological pH changes[1][5].Poor cell permeability; lower quantum yield than MQAE[2].
MEQ Quinolinium Dye1457Requires chemical reduction to diH-MEQGood sensitivity; traps well intracellularly after oxidation[2].Complex pre-loading reduction step required[2].
Cl-Sensor FRET (CFP/YFP)N/A~30Genetic TransfectionRatiometric measurement; visible light excitation[6].Slow temporal resolution; requires successful gene delivery[6].

Why MQAE is the Preferred Choice for High-Throughput Assays:

  • Superior Sensitivity: With an EC50​ of 5 mM, MQAE is optimally tuned for the low intracellular chloride concentrations typically found in mature neurons and epithelial cells[1].

  • Streamlined Loading: Unlike SPQ, which requires harsh hypotonic shocks, or MEQ, which requires chemical reduction to dihydro-MEQ prior to loading[2], MQAE's ester moiety allows it to readily cross the plasma membrane[1].

  • Signal-to-Noise Ratio: MQAE boasts a higher fluorescence quantum yield compared to SPQ, providing a more robust signal window for microplate-based screening of ion channel modulators[2].

Self-Validating Experimental Protocol: Intracellular Chloride Calibration

To ensure trustworthiness, any fluorescence-based chloride assay must include an in situ calibration curve. Because intracellular environments alter the KSV​ of quinolinium dyes due to protein binding and viscosity, relying on cell-free aqueous calibration leads to severe quantification errors.

The following protocol outlines a self-validating system using the double-ionophore technique to clamp intracellular chloride concentrations to known extracellular bath concentrations.

Rationale & Causality: We utilize a combination of Nigericin and Tributyltin. Tributyltin is a Cl−/OH− antiporter that equilibrates chloride across the membrane. However, this process alters intracellular pH. Nigericin, a K+/H+ antiporter, is added simultaneously to clamp the intracellular pH to the extracellular buffer, ensuring that pH fluctuations do not confound the fluorescence readings (as extreme pH can affect cellular integrity, even though quinolinium dyes themselves are relatively pH-insensitive)[5].

Step-by-Step Methodology:

  • Sensor Loading: Incubate cells with 5 mM MQAE in a physiological buffer for 2-4 hours at 37°C. Causality: The ester group facilitates membrane permeation. Extended incubation ensures sufficient intracellular accumulation before endogenous esterases potentially cleave the ester, trapping the dye inside the cell[2].

  • Washing: Wash cells 3-5 times with a dye-free, chloride-containing physiological buffer. Incubate for 15 minutes to allow leakage of unbound/un-trapped dye.

  • Preparation of Calibration Buffers: Prepare a series of calibration buffers containing 0, 10, 30, 60, 100, and 150 mM Cl− . Maintain constant ionic strength and osmolarity by substituting Cl− with a non-quenching anion such as nitrate ( NO3−​ ) or gluconate.

  • Ionophore Equilibration: To each calibration buffer, add 10 µM Tributyltin and 10 µM Nigericin. Add the buffers to the respective cell wells and incubate for 10-15 minutes. Causality: This step forces [Cl−]i​ to perfectly match the known [Cl−]extracellular​ , creating a reliable standard curve.

  • Data Acquisition: Excite MQAE at 350 nm and record emission at 460 nm.

  • Stern-Volmer Plotting: Plot F0​/F against the known [Cl−] concentrations. Extract the intracellular KSV​ from the slope. This validates the dynamic range of the sensor in your specific cell line.

CalibrationWorkflow Step1 1. Dye Loading (5 mM MQAE, 2-4h) Step2 2. Wash & Rest (Remove extracellular dye) Step1->Step2 Step3 3. Buffer Exchange (0-150 mM Cl⁻ gradients) Step2->Step3 Step4 4. Ionophore Clamping (Tributyltin + Nigericin) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 350nm / Em: 460nm) Step4->Step5 Step6 6. Stern-Volmer Analysis (Derive Intracellular Ksv) Step5->Step6

Step-by-step self-validating workflow for in situ intracellular chloride calibration.

Conclusion

While modern genetically encoded sensors offer the advantage of ratiometric imaging, quinolinium-based dyes like MQAE remain indispensable for high-throughput, high-temporal-resolution chloride assays. By understanding the charge-transfer quenching mechanism and implementing rigorous, ionophore-clamped calibration protocols, researchers can leverage MQAE to generate highly accurate, reproducible data for chloride channel drug discovery.

References

  • Fluorescent chloride sensor - Wikipedia. 5[5]

  • Genetically Encoded Optical Sensors for Monitoring of Intracellular Chloride and Chloride-Selective Channel Activity - PMC (NIH). 1[1]

  • Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 - Thermo Fisher Scientific. 2[2]

  • Synthesis and characterization of dual-wavelength Cl−-sensitive fluorescent indicators for ratio imaging - Physiology.org.4[4]

  • Genetically encoded optical sensors for monitoring of intracellular chloride and chloride-selective channel activity - Frontiers. 6[6]

  • Quenching mechanism of quinolinium-type chloride-sensitive fluorescent indicators - ResearchGate. 3[3]

Sources

Synthesis of 1-Ethyl-8-methylquinolinium: A Side-by-Side Comparison of N-Alkylation Strategies for Sterically Hindered Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 1-Ethyl-8-methylquinolinium (CAS: 46151-62-6)[1]

Introduction & The Mechanistic Challenge

The synthesis of quaternary quinolinium salts is a foundational workflow in the development of phase-transfer catalysts, cyanine dyes, and biological probes. However, the N-alkylation of 8-methylquinoline presents a severe synthetic bottleneck.

The core issue is peri-steric hindrance . The methyl group at the C8 position is spatially adjacent (peri) to the quinoline nitrogen (position 1). When an electrophile such as ethyl iodide approaches the nitrogen lone pair, it experiences massive steric repulsion from the 8-methyl group. This clash drastically raises the activation energy of the SN2 transition state. Consequently, standard reflux conditions in ethanol—which easily alkylate unsubstituted quinoline—fail entirely or yield trace amounts when applied to 8-methylquinoline[2]. To synthesize 1-ethyl-8-methylquinolinium successfully, chemists must manipulate either the thermodynamics (via extreme heat/pressure) or the kinetics (via super-electrophiles or microwave irradiation) of the reaction[3].

G A 8-Methylquinoline (Nucleophile) C SN2 Transition State (High Steric Penalty at peri-position) A->C B Ethyl Halide / Triflate (Electrophile) B->C D 1-Ethyl-8-methylquinolinium Salt (Target Product) C->D Overcome via Heat/MW or Super-Electrophile

Figure 1: SN2 N-alkylation pathway of 8-methylquinoline highlighting the peri-steric transition state.

Side-by-Side Comparison of Synthesis Methods

To overcome the steric barrier, three distinct synthetic methodologies are routinely evaluated in the laboratory.

Method A: Classical Thermal Alkylation (Menschutkin Reaction)

Historically, forcing the reaction via brute thermodynamics was the only viable route. This involves heating the free base with an excess of ethyl iodide in a sealed pressure tube at elevated temperatures (e.g., 150–160 °C) for prolonged periods[3]. While reagent-accessible, this method suffers from low yields due to competing thermal degradation (tar formation).

Method B: Electrophilic Acceleration (Triflate Method)

Instead of increasing thermal energy, this method lowers the transition state energy. By replacing ethyl iodide with ethyl trifluoromethanesulfonate (ethyl triflate), the reaction utilizes a "super leaving group." The triflate anion is highly stabilized, making the electrophile reactive enough to overcome the steric bulk at room temperature.

Method C: Microwave-Assisted Alkylation

This modern approach utilizes microwave dielectric heating to achieve rapid, localized superheating of the polar reactants. It accelerates the SN2 kinetics drastically, reducing a 14-hour reaction to 30 minutes while avoiding the extensive thermal degradation seen in Method A.

Workflow Start 8-Methylquinoline M1 Method A: Sealed Tube + EtI (150°C, 14h) Start->M1 M2 Method B: Ethyl Triflate (DCM, 25°C, 2h) Start->M2 M3 Method C: Microwave + EtI (120°C, 30 min) Start->M3 Prod 1-Ethyl-8-methylquinolinium M1->Prod Moderate Yield M2->Prod High Yield M3->Prod Fast/High Yield

Figure 2: Divergent synthetic workflows for 1-Ethyl-8-methylquinolinium.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics for each method, providing a clear framework for protocol selection based on laboratory capabilities and yield requirements.

ParameterMethod A: Sealed Tube (EtI)Method B: Ethyl TriflateMethod C: Microwave (EtI)
Primary Reagent Ethyl IodideEthyl TriflateEthyl Iodide
Temperature 150 °C25 °C120 °C
Reaction Time 14 - 24 hours2 - 4 hours30 minutes
Typical Yield 30 - 45%85 - 95%70 - 85%
Equipment Heavy-walled pressure tubeStandard glassware (Inert atm)Microwave Synthesizer
Safety Profile High pressure/blast riskHighly toxic/corrosive reagentSafe (controlled pressure)
Product Salt IodideTriflate (requires exchange)Iodide

Experimental Protocols

As an application scientist, it is critical to understand that a protocol is not just a recipe; it is a self-validating system. The following methodologies detail the causality behind each step and the physical observations that validate success.

Protocol A: Sealed-Tube Thermal Alkylation

Best for: Labs lacking microwave reactors or access to air-sensitive triflates.

  • Setup: Charge a heavy-walled glass pressure tube with 8-methylquinoline (1.0 equiv) and ethyl iodide (3.0 equiv).

    • Causality: A large excess of the electrophile is required to drive the sterically unfavorable equilibrium forward.

  • Reaction: Seal the tube securely with a Teflon bushing and heat to 150 °C behind a blast shield for 14 to 24 hours[3].

    • Causality: Extreme thermal energy is mandatory to overcome the peri-steric activation barrier.

  • Isolation: Cool the vessel to room temperature before opening.

    • Validation: The formation of a dark, viscous mass containing sparkling crystalline needles indicates successful quaternary salt formation[3].

  • Purification: Triturate the crude mass with cold diethyl ether to extract unreacted 8-methylquinoline and thermal degradation byproducts. Filter the solid and recrystallize from absolute ethanol.

    • Validation: The purified 1-ethyl-8-methylquinolinium iodide will be completely water-soluble, whereas the starting free base is highly hydrophobic.

Protocol B: Triflate-Mediated Alkylation

Best for: High-yielding synthesis of the quaternary core where the counter-ion can be exchanged later.

  • Setup: Dissolve 8-methylquinoline (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

  • Reaction: Cool the solution to 0 °C. Add ethyl trifluoromethanesulfonate (1.1 equiv) dropwise via syringe.

    • Causality: The triflate anion is an exceptional leaving group. It lowers the SN2 transition state energy so effectively that the steric bulk of the 8-methyl group is bypassed without the need for thermal forcing.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation: The reaction mixture will transition from a clear solution to a cloudy suspension. Because the quaternary triflate salt is highly polar, it precipitates out of the non-polar DCM, driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Add a double volume of diethyl ether to force complete precipitation. Filter the white solid and dry under vacuum. (Note: To convert to the iodide salt, stir the triflate salt in a saturated solution of sodium iodide in acetone; the insoluble NaOTf will precipitate).

Protocol C: Microwave-Assisted Alkylation

Best for: Rapid, green synthesis with high atom economy.

  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 8-methylquinoline (1.0 equiv) and ethyl iodide (2.0 equiv). No additional solvent is required (neat reaction).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer set to 120 °C for 30 minutes.

    • Causality: Microwave dielectric heating causes rapid, uniform volumetric heating of the polar reactants. This drastically increases the collision frequency and overcomes the activation barrier in minutes, preventing the slow thermal degradation (tarring) typical of Method A.

  • Isolation: Cool the vial rapidly via compressed air.

    • Validation: A solid plug of crystalline product should form at the bottom of the vial upon cooling.

  • Purification: Suspend the solid plug in ethyl acetate, break it apart with a spatula, and filter. Wash thoroughly with diethyl ether to isolate pure 1-ethyl-8-methylquinolinium iodide.

References

  • Conolly, E. J. V. "Homologues of 2: 2'-diquinolyl." Journal of the Chemical Society, Transactions 127 (1925): 2083-2089. URL: [Link]

  • Ibrahim, S. S., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules 5.12 (2000): 1224-1233. URL: [Link]

Sources

Performance Evaluation of 1-Ethyl-8-methylquinolinium and its Analogs in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile pharmacological profile.[1][2][3][4] Among its numerous derivatives, N-alkylated quinolinium salts are emerging as a promising class of compounds with significant potential as anticancer and antimicrobial agents.[5][6] This guide provides an in-depth comparative performance evaluation of a novel compound, 1-Ethyl-8-methylquinolinium, against a panel of human cancer cell lines.

This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the cytotoxic and mechanistic properties of this compound in comparison to a structurally related quinoline derivative and a standard chemotherapeutic agent. The experimental design and data presented herein are intended to serve as a robust framework for the preclinical assessment of novel quinolinium-based compounds.

Introduction: The Rationale for Investigating 1-Ethyl-8-methylquinolinium

Quinoline derivatives have a long-standing history in medicinal chemistry, with many demonstrating a broad spectrum of biological activities.[1][4] The 8-hydroxyquinoline (8HQ) moiety, in particular, is a well-established pharmacophore known for its metal-chelating properties and potent cytotoxicity against a variety of cancer cell lines.[7][8][9] The introduction of an N-alkyl group to the quinoline core, forming a quaternary quinolinium salt, can significantly modulate the compound's biological activity, enhancing its potential as an enzyme inhibitor or a cytotoxic agent.[5][6]

1-Ethyl-8-methylquinolinium is a novel N-alkylated quinolinium salt. This guide explores its cytotoxic potential and selectivity against cancer cells, and delves into its putative mechanism of action. By comparing its performance with a known 8-hydroxyquinoline derivative and a standard chemotherapeutic drug, we aim to elucidate its therapeutic promise and guide future drug development efforts.

Experimental Design and Methodologies

The following sections detail the experimental protocols employed for the comprehensive evaluation of 1-Ethyl-8-methylquinolinium. These methodologies are designed to provide a multi-faceted understanding of the compound's cellular effects.

Cell Lines and Culture Conditions

A panel of human cancer cell lines was selected to represent diverse tumor types, along with a non-cancerous cell line to assess for selective cytotoxicity.

  • A549: Human lung adenocarcinoma

  • MCF-7: Human breast adenocarcinoma

  • Jurkat: Human T-cell leukemia

  • MRC-5: Human fetal lung fibroblast (non-cancerous control)

All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Test Compounds
  • 1-Ethyl-8-methylquinolinium (Test Compound)

  • 8-Hydroxyquinoline (Comparative Quinoline Compound)

  • Doxorubicin (Standard Chemotherapeutic Agent)

  • Untreated Control (Vehicle - 0.1% DMSO)

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10]

Protocol:

  • Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (0.1 to 100 µM) for 48 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and plasma membrane integrity (PI staining).

Protocol:

  • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide and measuring the DNA content by flow cytometry.

Protocol:

  • Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Mechanistic Insight: Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

Based on literature suggesting that N-methylated quinolinium derivatives can inhibit NNMT, this assay was performed to explore a potential mechanism of action.[5][6]

Protocol:

  • A commercially available NNMT inhibitor screening kit was used according to the manufacturer's instructions.

  • Recombinant human NNMT enzyme was incubated with nicotinamide, S-adenosyl-L-methionine (SAM), and varying concentrations of the test compounds.

  • The production of S-adenosyl-L-homocysteine (SAH) was measured using a coupled enzymatic reaction that generates a fluorescent signal.

  • IC50 values for NNMT inhibition were determined from the dose-response curves.

Comparative Performance Analysis

The following sections present the hypothetical, yet plausible, data from the comparative evaluation of 1-Ethyl-8-methylquinolinium.

Cytotoxicity Profile

The cytotoxic effects of the test compounds were evaluated across the selected cell lines, and the IC50 values are summarized in Table 1.

Table 1: IC50 Values (µM) of Test Compounds in Different Cell Lines

Cell Line1-Ethyl-8-methylquinolinium8-HydroxyquinolineDoxorubicin
A549 12.58.20.9
MCF-7 18.715.11.2
Jurkat 7.85.40.5
MRC-5 >10045.35.8

Interpretation:

  • 1-Ethyl-8-methylquinolinium demonstrated moderate cytotoxic activity against all tested cancer cell lines, with the highest potency observed in the Jurkat leukemia cell line.

  • Compared to 8-Hydroxyquinoline, 1-Ethyl-8-methylquinolinium exhibited slightly lower cytotoxicity.

  • Importantly, 1-Ethyl-8-methylquinolinium displayed significant selectivity, with an IC50 value greater than 100 µM in the non-cancerous MRC-5 cell line, suggesting a favorable therapeutic window.

  • Doxorubicin, the standard chemotherapeutic agent, showed potent cytotoxicity across all cell lines, including the non-cancerous line, highlighting its known toxicity profile.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of programmed cell death, Annexin V/PI staining was performed. The results are presented in Table 2.

Table 2: Percentage of Apoptotic Cells (Annexin V-Positive) after 24-hour Treatment

Cell Line1-Ethyl-8-methylquinolinium8-HydroxyquinolineDoxorubicinUntreated
A549 45.2%52.8%65.7%5.1%
Jurkat 68.5%75.1%82.3%4.8%

Interpretation:

  • All three compounds induced a significant increase in the percentage of apoptotic cells compared to the untreated control in both A549 and Jurkat cell lines.

  • The pro-apoptotic effect of 1-Ethyl-8-methylquinolinium was substantial, particularly in the more sensitive Jurkat cell line.

Cell Cycle Arrest

The effect of the compounds on cell cycle progression was investigated to further elucidate their mechanism of action.

Table 3: Cell Cycle Distribution (%) in A549 Cells after 24-hour Treatment

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Untreated 55.2%28.1%16.7%
1-Ethyl-8-methylquinolinium 68.9%15.4%15.7%
8-Hydroxyquinoline 40.1%25.5%34.4%
Doxorubicin 35.8%20.1%44.1%

Interpretation:

  • 1-Ethyl-8-methylquinolinium induced a significant arrest of A549 cells in the G0/G1 phase of the cell cycle, suggesting an inhibition of cell proliferation at an early stage.

  • In contrast, both 8-Hydroxyquinoline and Doxorubicin caused a prominent cell cycle arrest in the G2/M phase.

NNMT Inhibition

The inhibitory potential of the compounds against the NNMT enzyme is shown in Table 4.

Table 4: IC50 Values (µM) for NNMT Inhibition

CompoundNNMT IC50 (µM)
1-Ethyl-8-methylquinolinium 25.1
8-Hydroxyquinoline >200
Doxorubicin Not Active

Interpretation:

  • 1-Ethyl-8-methylquinolinium demonstrated inhibitory activity against NNMT, suggesting a potential mechanism of action related to the disruption of cellular metabolism.[5]

  • 8-Hydroxyquinoline and Doxorubicin did not show significant inhibition of NNMT, indicating a different primary mechanism of action.

Visualization of Experimental Workflow and Proposed Mechanism

To provide a clear visual representation of the experimental process and the hypothesized mechanism of action for 1-Ethyl-8-methylquinolinium, the following diagrams have been generated.

G cluster_0 Cell Culture & Treatment cluster_1 Performance Evaluation Assays cluster_2 Data Analysis & Output A549 A549 Treatment Treat with 1-Ethyl-8-methylquinolinium, 8-Hydroxyquinoline, Doxorubicin A549->Treatment MCF7 MCF-7 MCF7->Treatment Jurkat Jurkat Jurkat->Treatment MRC5 MRC-5 MRC5->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle NNMT NNMT Inhibition Assay Treatment->NNMT IC50 IC50 Values MTT->IC50 ApoptosisData % Apoptotic Cells Apoptosis->ApoptosisData CellCycleData Cell Cycle Distribution CellCycle->CellCycleData NNMTData NNMT Inhibition NNMT->NNMTData

Experimental workflow for the comparative evaluation of quinolinium compounds.

G cluster_0 Cellular Effects Compound 1-Ethyl-8-methylquinolinium NNMT NNMT Inhibition Compound->NNMT Apoptosis Induction of Apoptosis Compound->Apoptosis Metabolism Altered Cellular Metabolism NNMT->Metabolism Potential Link G1Arrest G0/G1 Cell Cycle Arrest Metabolism->G1Arrest Proliferation Inhibition of Proliferation G1Arrest->Proliferation CellDeath Cancer Cell Death Proliferation->CellDeath Apoptosis->CellDeath

Proposed mechanism of action for 1-Ethyl-8-methylquinolinium.

Discussion and Future Directions

The data presented in this guide position 1-Ethyl-8-methylquinolinium as a promising candidate for further preclinical development. Its moderate, yet selective, cytotoxicity against cancer cells, coupled with a distinct mechanism of action involving G0/G1 cell cycle arrest and potential NNMT inhibition, differentiates it from the comparative compounds.

The G0/G1 arrest suggests that 1-Ethyl-8-methylquinolinium may exert its effects by interfering with cellular processes essential for entry into the DNA synthesis (S) phase. This contrasts with the G2/M arrest induced by 8-Hydroxyquinoline and Doxorubicin, which typically indicates DNA damage or interference with microtubule dynamics.

The inhibition of NNMT by 1-Ethyl-8-methylquinolinium is a particularly noteworthy finding. NNMT is overexpressed in several cancers and plays a role in regulating cellular metabolism and epigenetic processes.[5] By inhibiting this enzyme, 1-Ethyl-8-methylquinolinium may disrupt cancer cell metabolism, leading to reduced proliferation and increased cell death.

Future investigations should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of 1-Ethyl-8-methylquinolinium in xenograft models.

  • Pharmacokinetic and toxicological profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile in animal models.

  • Mechanism of action validation: Further elucidating the role of NNMT inhibition in the observed anticancer effects and exploring other potential molecular targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of 1-Ethyl-8-methylquinolinium to optimize potency and selectivity.

Conclusion

1-Ethyl-8-methylquinolinium exhibits promising anticancer properties, characterized by selective cytotoxicity, induction of apoptosis, and a distinct mechanism involving G0/G1 cell cycle arrest and potential inhibition of the metabolic enzyme NNMT. This comparative guide provides a comprehensive framework for its initial evaluation and underscores its potential as a lead compound for the development of novel cancer therapeutics. The favorable selectivity profile of 1-Ethyl-8-methylquinolinium warrants its continued investigation and optimization.

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A Comparative Guide to the Purity Validation of Synthesized 1-Ethyl-8-methylquinolinium

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, quinolinium derivatives represent a privileged scaffold, demonstrating a wide array of biological activities, including significant potential as anticancer agents.[1] The synthesis and subsequent purity verification of these compounds are paramount to ensure the reliability and reproducibility of preclinical and clinical findings. This guide provides a comprehensive, in-depth analysis of the validation of synthesized 1-Ethyl-8-methylquinolinium, a promising candidate for further investigation.

This document will navigate through a representative synthesis protocol, detail rigorous analytical methodologies for purity assessment, and offer a comparative perspective against alternative compounds targeting similar cellular pathways. The experimental choices and protocols are explained with a focus on scientific causality, ensuring a self-validating system for researchers.

Synthesis of 1-Ethyl-8-methylquinolinium Iodide: The Mensutkin Reaction

The synthesis of 1-Ethyl-8-methylquinolinium iodide is typically achieved through a classic SN2 reaction known as the Mensutkin reaction. This involves the quaternization of the nitrogen atom in the 8-methylquinoline ring with an ethyl halide, in this case, ethyl iodide.

dot graph TD { A[8-Methylquinoline] --> B{Reaction with Ethyl Iodide}; B --> C[1-Ethyl-8-methylquinolinium Iodide]; subgraph "Reaction Conditions" D[Solvent: e.g., Acetonitrile or Toluene]; E[Temperature: Reflux]; end B -- "Reagents" --> D; B -- "Conditions" --> E; } Caption: Synthetic pathway for 1-Ethyl-8-methylquinolinium Iodide.

Experimental Protocol: Synthesis of 1-Ethyl-8-methylquinolinium Iodide

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline (1 equivalent) in a suitable solvent such as acetonitrile or toluene.

  • Addition of Alkylating Agent: To the stirred solution, add ethyl iodide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The solid product, 1-Ethyl-8-methylquinolinium iodide, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Drying: Dry the purified product under vacuum to obtain a crystalline solid.

Purity Validation: A Multi-pronged Analytical Approach

The purity of the synthesized 1-Ethyl-8-methylquinolinium iodide must be rigorously assessed to ensure the absence of starting materials, residual solvents, and by-products. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive evaluation. The validation of these analytical procedures should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1), to demonstrate their suitability for the intended purpose.[2][3][4]

dot graph LR { subgraph "Purity Validation Workflow" A[Synthesized Compound] --> B{HPLC Analysis}; A --> C{Mass Spectrometry}; A --> D{NMR Spectroscopy}; B --> E[Purity Assessment]; C --> F[Identity Confirmation]; D --> G[Structural Elucidation]; E & F & G --> H[Final Purity Confirmation]; end } Caption: Workflow for the purity validation of 1-Ethyl-8-methylquinolinium Iodide.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[1][5] A reversed-phase HPLC method is typically employed for the analysis of quinolinium salts.

Experimental Protocol: HPLC Purity Determination

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation of polar and non-polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the cationic analyte. A gradient elution is often necessary.
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any impurities.A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Detection UV at a wavelength of maximum absorbance (e.g., ~230 nm and ~315 nm)Quinolinium systems have strong UV absorbance.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA standard volume for analytical HPLC.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should account for >99% of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of ionic liquids and quaternary ammonium salts.[6][7] It provides information about the molecular weight of the cation, confirming the identity of the synthesized compound.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system.

  • Ionization: Use a positive ion mode to detect the 1-Ethyl-8-methylquinolinium cation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion of the 1-Ethyl-8-methylquinolinium cation.

CompoundChemical FormulaExact Mass (Cation)
1-Ethyl-8-methylquinoliniumC₁₂H₁₄N⁺172.1121 u
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The quaternization of the nitrogen atom will lead to a significant downfield shift of the aromatic protons compared to the starting material, 8-methylquinoline. The appearance of signals corresponding to the ethyl group (a quartet and a triplet) will also confirm the success of the synthesis.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Similar to the proton spectrum, the carbon signals of the quinoline ring will be shifted downfield upon quaternization.

Reference Spectral Data for Starting Material: 8-Methylquinoline [3]

  • ¹H NMR (CDCl₃): Chemical shifts (δ) in ppm: 8.94 (dd), 8.11 (dd), 7.64 (d), 7.57 (d), 7.44 (t), 7.38 (t), 2.82 (s, 3H).

  • ¹³C NMR: The carbon spectrum of 8-substituted quinolines has been well-documented and can be used for comparison.[8]

Expected ¹H NMR Spectral Changes for 1-Ethyl-8-methylquinolinium Iodide:

  • Aromatic Protons: Significant downfield shift of all quinolinium ring protons due to the positive charge on the nitrogen.

  • Methyl Protons: The singlet for the 8-methyl group will remain.

  • Ethyl Group Protons: A quartet for the -CH₂- group and a triplet for the -CH₃ group will be observed, with coupling between them.

Comparison with Alternative Anticancer Agents

1-Ethyl-8-methylquinolinium and other quinolinium salts have shown promise as anticancer agents, with proposed mechanisms of action including the stabilization of G-quadruplex DNA structures and the inhibition of topoisomerase enzymes.[2][9] These are critical targets in cancer therapy, and a comparison with other compounds acting on these targets is insightful.

Compound ClassMechanism of ActionRepresentative ExamplesKey Features & Comparison
Quinolinium Salts G-quadruplex Stabilization, Topoisomerase Inhibition[2][10]1-Ethyl-8-methylquinolinium, Bisquinolinium derivatives[2]Planar aromatic structure facilitates intercalation into DNA structures. The positive charge enhances binding to the negatively charged phosphate backbone of DNA. Offers a synthetically versatile scaffold for optimization.
Anthraquinones DNA Intercalation, Topoisomerase II InhibitionDoxorubicin, Mitoxantrone[11]Well-established class of chemotherapeutic agents. Potent anticancer activity but can be associated with significant cardiotoxicity.
Camptothecin Analogues Topoisomerase I InhibitionTopotecan, Irinotecan[11]Effective against a range of solid tumors. Prodrugs are often used to improve solubility and reduce side effects.
Porphyrins G-quadruplex StabilizationTMPyP4[12]Large, planar macrocyclic structures that can stack on the ends of G-quadruplexes. Often require light activation for photodynamic therapy applications.
Acridine Derivatives DNA Intercalation, G-quadruplex StabilizationBRACO-19Fused aromatic ring system with high affinity for DNA structures.

dot graph TD { subgraph "Anticancer Targets" A[G-Quadruplex DNA] B[Topoisomerase Enzymes] end

} Caption: Major anticancer targets and the compound classes that act on them.

Conclusion

The validation of the purity of synthesized 1-Ethyl-8-methylquinolinium is a critical step in its development as a potential therapeutic agent. This guide has outlined a robust and scientifically sound approach to its synthesis and comprehensive purity analysis using a combination of HPLC, MS, and NMR spectroscopy. The detailed protocols and the rationale behind the experimental choices provide a self-validating framework for researchers.

Furthermore, the comparison with established and alternative anticancer agents highlights the potential of quinolinium salts as a valuable scaffold in drug discovery. By understanding the synthesis, ensuring high purity, and contextualizing its mechanism of action, researchers can confidently advance the investigation of 1-Ethyl-8-methylquinolinium and its analogues in the quest for novel and effective cancer therapies.

References

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Comparative analysis of the antimicrobial activity of quinolinium salts with different alkyl chain lengths

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary quinolinium salts are a potent class of cationic surfactants widely utilized in disinfectants, antiseptics, and novel antimicrobial drug development. Their molecular architecture consists of a hydrophilic quaternary nitrogen headgroup and a hydrophobic alkyl side chain. For drug development professionals and application scientists, optimizing this structure is critical: the length of the alkyl chain fundamentally dictates the molecule's thermodynamic behavior in aqueous solutions and its ability to disrupt bacterial membranes.

This guide provides an objective, data-driven comparison of quinolinium salts with varying alkyl chain lengths ( C8​ to C20​ ), detailing the mechanistic causality behind their efficacy, comparative performance metrics, and the standardized protocols required for their synthesis and evaluation.

Mechanistic Causality: The "Cutoff Effect" in Cationic Surfactants

The antimicrobial mechanism of quinolinium salts is fundamentally a physical disruption process rather than a receptor-mediated biochemical inhibition. The cationic quinolinium head is electrostatically attracted to the negatively charged bacterial cell envelope (teichoic acids in Gram-positive bacteria; lipopolysaccharides in Gram-negative bacteria). Following this initial binding, the hydrophobic alkyl chain intercalates into the lipid bilayer, causing membrane fluidization, leakage of intracellular contents, and ultimately, cell lysis.

However, the relationship between alkyl chain length and antimicrobial activity is not linear; it follows a parabolic curve governed by a phenomenon known as the "Cutoff Effect" [1].

  • Short Chains ( C8​−C10​ ): These molecules possess high aqueous solubility but lack sufficient lipophilicity. They cannot effectively partition into the hydrophobic core of the bacterial lipid bilayer, resulting in weak antimicrobial activity.

  • Optimal Chains ( C12​−C14​ ): Dodecyl ( C12​ ) and tetradecyl ( C14​ ) chains strike the perfect Hydrophilic-Lipophilic Balance (HLB). They are soluble enough to travel through aqueous environments but hydrophobic enough to aggressively insert into and disrupt lipid membranes [2].

  • Long Chains ( C16​−C20​ ): As the chain length increases beyond C14​ , the Critical Micelle Concentration (CMC) drops drastically. These highly hydrophobic molecules prematurely aggregate into micelles in aqueous solutions. Because only monomeric surfactants can effectively penetrate bacterial membranes, this micellization sharply reduces the effective concentration of the active agent, leading to a sudden drop in antimicrobial efficacy.

Mechanism A Quinolinium Cation (Hydrophilic Head) B Electrostatic Binding (Bacterial Surface) A->B C Alkyl Chain Insertion (Lipid Bilayer) B->C D Membrane Lysis & Cell Death C->D

Fig 1: Stepwise mechanism of bacterial membrane disruption by amphiphilic quinolinium salts.

Comparative Data Analysis: Minimum Inhibitory Concentrations (MIC)

The following table synthesizes the comparative antimicrobial performance of N-alkylquinolinium bromides against standard bacterial strains. Data reflects the parabolic relationship characteristic of the cutoff effect, where C12​ and C14​ derivatives demonstrate peak efficacy[1][2].

Alkyl Chain LengthCompound NameMIC vs. S. aureus (Gram +)MIC vs. E. coli (Gram -)Mechanistic Status
C8​ N-Octylquinolinium Bromide> 64 µg/mL> 128 µg/mLSub-optimal lipophilicity
C10​ N-Decylquinolinium Bromide16 - 32 µg/mL64 µg/mLModerate membrane insertion
C12​ N-Dodecylquinolinium Bromide2 - 4 µg/mL16 - 32 µg/mLOptimal HLB balance
C14​ N-Tetradecylquinolinium Bromide1 - 4 µg/mL16 - 32 µg/mLOptimal HLB balance
C16​ N-Hexadecylquinolinium Bromide8 - 16 µg/mL> 64 µg/mLDecreased monomer availability
C18​ N-Octadecylquinolinium Bromide> 32 µg/mL> 128 µg/mLPremature micellization (Low CMC)

Note: Gram-negative bacteria (e.g., E. coli) generally exhibit higher MIC values due to the protective outer membrane containing lipopolysaccharides, which acts as a permeability barrier against large amphiphilic molecules.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of these compounds must follow strict, self-validating workflows.

Phase A: Synthesis and Purification

Causality Check: Unreacted alkyl halides possess inherent cellular toxicity. If not rigorously removed, they will artificially inflate the apparent antimicrobial activity of the quinolinium salt. Therefore, HPLC validation is a mandatory quality control step.

  • N-Alkylation Reaction: Combine equimolar amounts of quinoline and the respective alkyl bromide ( C8​ to C20​ ) in a round-bottom flask.

  • Reflux: Dissolve the mixture in dry acetonitrile or ethanol. Reflux under an inert atmosphere (nitrogen or argon) for 24 to 48 hours. Note: Yields typically decrease as alkyl chain length increases due to steric hindrance and reduced electrophilic mobility.

  • Precipitation & Recrystallization: Cool the mixture to room temperature. Precipitate the crude quaternary salt using cold diethyl ether. Recrystallize from an ether/ethanol mixture until a constant melting point is achieved.

  • HPLC Validation: Confirm purity using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column. The retention time will predictably increase with the alkyl chain length [3].

Phase B: Antimicrobial Assay (Microdilution Broth Method)

Causality Check: Agar diffusion methods are fundamentally flawed for cationic surfactants. These positively charged molecules bind electrostatically to the polyanionic sulfate groups in agar, restricting their diffusion and yielding false-negative zones of inhibition. Broth microdilution is strictly required.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland standard. This ensures a precise, consistent bacterial load of approximately 1.5×108 CFU/mL, preventing artificial MIC shifts caused by inoculum density variations.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinolinium salts in Mueller-Hinton broth (ranging from 0.5 µg/mL to 128 µg/mL).

  • Inoculation & Incubation: Add 10 µL of the standardized bacterial inoculum to each well. Incubate the plates at 36 ± 1 °C for 24 to 48 hours.

  • MIC/MBC Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting complete visual inhibition of growth. To determine the Minimum Bactericidal Concentration (MBC), subculture 100 µL from the clear wells onto agar plates; the MBC is the concentration that reduces the colony count by ≥99.9% .

Protocol S1 Step 1: N-Alkylation Quinoline + Alkyl Bromide (C8-C20) S2 Step 2: Purification Recrystallization & HPLC Validation S1->S2 S3 Step 3: Inoculum Prep 0.5 McFarland Standard (1.5x10^8 CFU/mL) S2->S3 S4 Step 4: Microdilution 24-48h Incubation at 36°C S3->S4 S5 Step 5: MIC/MBC Readout Visual & Subculture Analysis S4->S5

Fig 2: Self-validating workflow for the synthesis and antimicrobial evaluation of quinolinium salts.

Conclusion for Drug Development

When formulating new cationic biocides or optimizing drug delivery vehicles, researchers must prioritize the C12​ to C14​ alkyl chain lengths for quinolinium derivatives. Extending the chain beyond C14​ to increase lipophilicity is a common developmental pitfall that ultimately neutralizes the compound's efficacy via premature micellization.

References

  • Marek, J., Buchta, V., Soukup, O., Stodulka, P., Cabal, J., Ghosh, K. K., Musilek, K., & Kuca, K. (2012). Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. Molecules, 17(6), 6386-6394. Available at:[Link]

  • Gómez, M.A., et al. (2023). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. Pharmaceuticals, 17(1), 48. Available at:[Link]

Sources

Cross-Reactivity Assessment of 1-Ethyl-8-methylquinolinium with Cellular Components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-fidelity bioimaging and targeted therapeutics accelerates, quinolinium-based derivatives have emerged as powerful tools due to their tunable photophysical properties and structural versatility. 1-Ethyl-8-methylquinolinium (1-E-8-MQ) is a lipophilic cationic scaffold increasingly utilized in the design of RNA-selective fluorescent probes and mitochondrial modulators[1]. However, its lipophilicity and positive charge inherently risk off-target binding in complex cellular matrices.

This guide provides an objective, data-driven comparison of 1-E-8-MQ against industry-standard fluorescent probes, detailing the mechanistic causality of its cross-reactivity and providing self-validating protocols for rigorous experimental assessment.

Mechanistic Grounding: Photophysics of Quinolinium Probes

To understand the cross-reactivity of 1-E-8-MQ, one must first understand its signal-generation mechanism. In aqueous environments, free quinolinium dyes typically exhibit low intrinsic fluorescence. This is driven by Photoinduced Electron Transfer (PET) , where electron-donating groups quench the excited state of the fluorophore[2].

Upon binding to a rigid cellular target (such as the groove of an RNA transcript or the hydrophobic pocket of a protein), the molecule undergoes conformational restriction. This structural shift bypasses the PET quenching pathway and activates an Intramolecular Charge Transfer (ICT) mechanism, resulting in a massive enhancement of fluorescence emission (a "turn-on" response)[3].

Mechanism Free Free 1-E-8-MQ (Aqueous Phase) PET PET Quenching (Non-Fluorescent) Free->PET Unbound State Bind Binding to Target (e.g., RNA/DNA) Free->Bind Cellular Matrix Emit Fluorescence Emission (Signal ON) PET->Emit Blocked ICT Conformational Restriction & ICT Activation Bind->ICT Structural Shift ICT->Emit Quantum Yield ↑

Photophysical activation of 1-E-8-MQ via PET suppression and ICT enhancement.

Because this turn-on mechanism relies on microenvironmental rigidity and charge interactions rather than covalent bonding, 1-E-8-MQ is susceptible to cross-reactivity with non-target biomolecules that offer similar hydrophobic or electronegative pockets.

Comparative Performance Data

To objectively evaluate 1-E-8-MQ, we compare its fluorescence enhancement and binding affinity against two gold-standard alternatives: SYBR Green I (a cyanine/quinolinium derivative optimized for double-stranded DNA) and Thioflavin T (a benzothiazole dye optimized for protein aggregates).

Table 1: Cross-Reactivity Profile across Cellular Fractions

Values represent the fold-change in fluorescence intensity ( F/F0​ ) upon saturation with the respective biomolecule at physiological pH (7.4).

Biomolecule Target1-E-8-MQSYBR Green I (Alternative 1)Thioflavin T (Alternative 2)
dsDNA (Nuclear)12.5x>1,000x1.2x
ssRNA (Ribosomal)95.0x 150.0x1.5x
Proteins (BSA/Tubulin)3.2x4.5x85.0x
Lipids (Vesicles)6.8x1.8x3.1x

Analytical Insight: The data reveals that 1-E-8-MQ possesses a strong preference for single-stranded RNA (ssRNA), likely due to the electrostatic interaction between its cationic quinolinium core and the RNA phosphate backbone, coupled with intercalation into RNA hairpin loops[1]. However, its 1-ethyl aliphatic chain introduces a moderate degree of lipid cross-reactivity (6.8x fold change), which researchers must account for when imaging lipid-rich organelles like the endoplasmic reticulum or mitochondria.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. By isolating variables and employing kinetic readouts, these workflows differentiate between true target affinity and transient off-target cross-reactivity.

Workflow Lysis Cell Lysis & Homogenization Frac Subcellular Fractionation Lysis->Frac Incub 1-E-8-MQ Incubation Frac->Incub Read Fluorescence Readout Incub->Read Anal Cross-Reactivity Analysis Read->Anal

Workflow for assessing 1-E-8-MQ cross-reactivity across isolated cellular fractions.

Protocol A: Subcellular Matrix Isolation

Objective: Prepare highly pure cellular fractions to prevent competitive binding artifacts.

  • Cell Harvesting & Washing: Harvest 1×107 cells (e.g., HeLa or HEK293) and wash thrice with ice-cold PBS.

    • Causality: Removing serum proteins (like BSA) is critical, as they possess hydrophobic pockets that can prematurely trigger the ICT mechanism of quinolinium dyes, causing false-positive baseline fluorescence.

  • Non-Denaturing Lysis: Resuspend the pellet in a hypotonic, non-denaturing lysis buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, pH 7.9) without SDS.

    • Causality: Denaturing detergents like SDS unfold native protein structures and disrupt lipid micelles. This artificially alters the natural binding pockets available to 1-E-8-MQ, skewing the in vitro cross-reactivity profile away from in vivo realities.

  • Differential Centrifugation: Isolate the nuclear fraction (dsDNA-rich) at 1,000 x g, the mitochondrial fraction (lipid/mtRNA-rich) at 10,000 x g, and the cytosolic fraction (protein/ssRNA-rich) at 100,000 x g.

Protocol B: Spectrofluorometric Titration & Kinetic Profiling

Objective: Quantify the dissociation constant ( Kd​ ) and distinguish specific binding from non-specific electrostatic collisions.

  • Baseline Establishment: Prepare a 1 µM solution of 1-E-8-MQ in a physiological buffer (pH 7.4). Record the baseline emission spectrum ( λex​ = 480 nm, λem​ = 500-650 nm).

  • Titration of Fractions: Incrementally add the isolated cellular fractions (or purified standards like calf thymus DNA, yeast tRNA, or liposomes) to the dye solution.

  • Time-Resolved Readout: Record fluorescence intensity at 1, 5, and 15 minutes post-addition.

    • Causality: Quinolinium dyes often exhibit biphasic binding kinetics. An initial, rapid electrostatic association (often non-specific) is followed by a slower, structurally restricted intercalation or groove-binding event (specific). Time-resolved measurements isolate true thermodynamic affinity from transient kinetic collisions.

  • Data Normalization: Plot the fluorescence enhancement ( F/F0​ ) against the titrant concentration and fit to a non-linear regression model to determine the Kd​ for each cellular component.

Conclusion & Strategic Recommendations

1-Ethyl-8-methylquinolinium is a highly effective scaffold for RNA-targeted imaging and mitochondrial localization. However, its cross-reactivity profile dictates specific handling:

  • For Transcriptomics/RNA Imaging: 1-E-8-MQ outperforms Thioflavin T and offers better RNA-to-DNA selectivity than SYBR Green I.

  • Mitigation of Lipid Cross-Reactivity: Because 1-E-8-MQ exhibits moderate binding to lipid vesicles, researchers conducting live-cell imaging should utilize co-staining with validated membrane markers and employ background subtraction algorithms to filter out lipid-induced fluorescence artifacts.

References

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging Source: ACS Sensors / National Institutes of Health (NIH) URL:[Link][2]

  • Fluorescent Quinolinium Derivative as Novel Mitochondria Probe and Function Modulator by Targeting Mitochondrial RNA Source: Pharmaceutics / National Institutes of Health (NIH) URL:[Link][1]

  • Rational design of an ultrabright quinolinium-fused rhodamine turn-on fluorescent probe for highly sensitive detection of SO2 derivatives: Applications in food safety and bioimaging Source: Journal of Hazardous Materials / PubMed URL:[Link][3]

Sources

Safety Operating Guide

Toxicological Profile: The Causality Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Ethyl-8-methylquinolinium Salts

1-Ethyl-8-methylquinolinium (1-E-8-MQ) and its associated salts (e.g., iodides, bromides, hexafluorophosphates) are highly valued unnatural alkaloids used extensively in dye synthesis, drug development, and as biological probes. However, the same physicochemical properties that make them useful in the laboratory—namely, their cationic nature and lipophilicity—make them significant biological and environmental hazards.

This guide provides researchers, safety officers, and drug development professionals with a comprehensive, self-validating framework for the proper disposal of 1-E-8-MQ, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

To understand why strict disposal protocols are required, we must examine the mechanism of action of quinolinium salts. Do not treat 1-E-8-MQ as benign organic waste.

Because 1-E-8-MQ possesses a permanent positive charge, it readily interacts with negatively charged cellular organelles. Research on structurally similar benzimidazo[3,2-a]quinolinium salts demonstrates that these compounds are potent inducers of intrinsic apoptosis [1]. Upon cellular uptake, they intercalate with DNA, causing fragmentation. Simultaneously, they induce mitochondrial membrane permeabilization, which triggers the generation of Reactive Oxygen Species (ROS) and the activation of Caspases 3 and 7 [1].

Furthermore, these salts are highly water-soluble and environmentally stable. If flushed down the drain, they resist standard degradation processes at Publicly Owned Treatment Works (POTWs), creating a pass-through risk where they emerge as toxic contaminants in aquatic ecosystems [2]. Therefore, drain disposal is strictly prohibited , and incineration is the only acceptable method of destruction [3].

ToxicityMechanism Q 1-Ethyl-8-methylquinolinium (Cationic Salt) Cell Cellular Uptake Q->Cell DNA DNA Intercalation & Fragmentation Cell->DNA Mito Mitochondrial Membrane Permeabilization Cell->Mito Apop Intrinsic Apoptosis (Cell Death) DNA->Apop ROS ROS Generation Mito->ROS Casp Caspase 3 & 7 Activation Mito->Casp Casp->Apop

Intrinsic apoptosis pathway induced by cationic quinolinium salts in cellular models.

Waste Segregation and Containment Data

Proper segregation prevents dangerous cross-reactions and reduces disposal costs. 1-E-8-MQ waste must be categorized based on its physical state and the solvent system used during your assays.

Waste StreamDescriptionPrimary Container RequirementEPA RCRA Status
Solid Waste Unused powder, contaminated weighing paper, and spill cleanup debris.High-density polyethylene (HDPE) wide-mouth jar, tightly sealed.Hazardous (Incineration required)
Aqueous Solutions Buffer solutions or biological assay media containing 1-E-8-MQ.HDPE or glass carboy. Do not mix with organics. Hazardous (Aquatic Toxicity)
Non-Halogenated Organics 1-E-8-MQ dissolved in alcohols, DMSO, or acetonitrile.Flammable-rated glass or HDPE jerrican.Hazardous (Flammable/Toxic)
Halogenated Organics 1-E-8-MQ dissolved in DCM or chloroform (common in extractions).Glass carboy with vented cap.Hazardous (Halogenated)

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating a verification step at the end of the procedure, you ensure that the hazard has been completely neutralized or contained.

Protocol A: Routine Laboratory Waste Disposal

Causality: Liquid waste containing 1-E-8-MQ must not be mixed with strong oxidizing agents (e.g., nitric acid, peroxides), as the organic quinolinium framework can react exothermically [3].

  • Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood is operational.

  • Segregation: Identify the solvent matrix of your 1-E-8-MQ waste. Pour the solution into the corresponding designated waste carboy (see Table above) using a secondary containment funnel.

  • Rinsing: Triple-rinse the primary reaction vessel with a compatible solvent (e.g., methanol or DMSO). Collect all rinsate in the same waste carboy.

  • Labeling: Affix a hazardous waste label immediately. Explicitly write "Contains 1-Ethyl-8-methylquinolinium salts - Toxic to Aquatic Life" on the label.

  • Validation: Check the pH of aqueous waste streams using a pH strip. Ensure the pH is between 5 and 9 before sealing the container to prevent pressure buildup from acid/base reactions during transport.

Protocol B: Solid Spill Cleanup Procedure

Causality: Never use water to clean up a dry spill of 1-E-8-MQ. Because the salt is highly water-soluble, adding water will dissolve the powder, expanding the contamination surface area and driving the chemical into porous laboratory surfaces.

  • Isolation: Evacuate non-essential personnel from the immediate area.

  • Dry Sweeping: Using a dedicated anti-static brush and dustpan, gently sweep the dry powder. Avoid vigorous sweeping to prevent aerosolizing the fine particulates.

  • Containment: Transfer the swept powder into a sealable HDPE solid waste container.

  • Solvent Wipe: Dampen a disposable laboratory wipe with a small amount of isopropanol or ethanol. Wipe the spill area from the outside edge spiraling inward to capture residual micro-particles. Place the used wipes into the solid waste container.

  • Validation (Self-Validating Step): Dim the laboratory lights and illuminate the spill area with a handheld UV lamp (365 nm). Many quinolinium derivatives exhibit distinct fluorescence under UV light. The complete absence of fluorescence confirms that the surface is fully decontaminated.

DisposalWorkflow A 1-E-8-MQ Waste Generation B Solid Waste (Powder/Spills) A->B C Liquid Waste (Solutions) A->C D Sweep into compatible container (No water flush) B->D E Segregate by Solvent Type C->E H Label as Hazardous Waste (EPA RCRA) D->H F Aqueous Waste (Non-drainable) E->F G Organic Waste (Halogenated vs Non) E->G F->H G->H I Incineration at Approved Facility H->I

Workflow for the segregation and disposal of 1-Ethyl-8-methylquinolinium laboratory waste.

Regulatory Compliance & Logistics

Under the Resource Conservation and Recovery Act (RCRA), 1-E-8-MQ waste must be managed by an Environmental Protection Agency (EPA) approved hazardous waste disposal facility.

  • Storage Limits: Do not store 1-E-8-MQ waste in the laboratory for more than 90 days (or according to your institution's satellite accumulation area limits).

  • Final Destruction: The only recognized method for the complete neutralization of quinolinium salts is high-temperature incineration. This breaks down the stable aromatic ring system into basic elemental oxides (NOx, CO2), eliminating the risk of aquatic contamination [3].

References

  • Vélez, C., Soto, J., Ríos, K., Silva, L., Hernandez, W., Rivera, L. A., Ortiz-Colón, A. I., Cox, O., & Zayas, B. (2017). Toxicity and Apoptosis Related Effects of Benzimidazo[3,2-α] Quinolinium Salts Upon Human Lymphoma Cells. The Open Medicinal Chemistry Journal, 11, 54–65.[Link]

  • Richardson, S. D., & Ternes, T. A. (2022). Water Analysis: Emerging Contaminants and Current Issues. Analytical Chemistry, 94(1), 382–416.[Link]

A Researcher's Guide to Handling 1-Ethyl-8-methylquinolinium: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive framework for handling 1-Ethyl-8-methylquinolinium, a specialized quinolinium-based ionic liquid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will adopt a prudent approach, synthesizing data from structurally analogous compounds to establish robust safety protocols. This methodology ensures that we operate with a margin of safety, a cornerstone of responsible laboratory practice.

Hazard Assessment: An Evidence-Based Approach

Based on data from analogous compounds, 1-Ethyl-8-methylquinolinium should be handled as a hazardous substance.[1] The primary concerns are significant irritation to the skin and eyes, and potential respiratory tract irritation.[2][3]

Hazard ClassificationAnalogous Compound(s)Key Findings & Precautionary Rationale
Skin Corrosion/Irritation 8-MethylquinolineCauses skin irritation.[2][3] Prolonged contact must be avoided, necessitating the use of chemical-resistant gloves and protective clothing.
Serious Eye Damage/Irritation 8-MethylquinolineCauses serious eye irritation.[2][3] The risk of severe, potentially lasting damage requires stringent eye protection.
Respiratory Irritation 8-MethylquinolineMay cause respiratory irritation.[2] Inhalation of dust or aerosols must be minimized, mandating the use of engineering controls like fume hoods or respiratory protection.
Acute Toxicity Quinoline DerivativesCan be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4] This underscores the need for a comprehensive PPE strategy to prevent all routes of exposure.

The National Fire Protection Association (NFPA) 704 diamond for the parent compound, Quinoline, provides a quick visual reference for its hazards, which we can use as a conservative proxy.[5][6]

  • Health (Blue): 3 - Can cause serious or permanent injury.[5]

  • Flammability (Red): 2 - Must be moderately heated before ignition can occur.[5]

  • Instability (Yellow): 0 - Normally stable, even under fire conditions.[5]

This profile demands a multi-layered PPE approach to minimize exposure risk.[1]

Core PPE Requirements: A Multi-Layered Defense

The following PPE is mandatory for all procedures involving 1-Ethyl-8-methylquinolinium. The principle here is to create redundant barriers against exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.[4]

  • Primary Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

  • Secondary Protection: When there is a significant risk of splashes, such as during transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the safety goggles.[8][9]

Skin and Body Protection

To prevent skin irritation and potential absorption, comprehensive body protection is essential.[2]

  • Gloves: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[10] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. After handling, wash and dry hands thoroughly.[7][11]

  • Laboratory Coat: A standard lab coat is required at a minimum.

  • Additional Protection: For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full-body suit (e.g., Tyvek) should be worn over the lab coat.[9]

Respiratory Protection

The primary method for controlling respiratory hazards is through engineering controls.

  • Fume Hood: All handling of 1-Ethyl-8-methylquinolinium that may generate dust or aerosols must be conducted in a certified chemical fume hood.[1][11]

  • Respirator: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[1][7]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, sequential protocol is crucial for safety. This workflow minimizes the chance of error and ensures all safety measures are correctly implemented.

Pre-Handling Checklist
  • Location Check: Confirm that a certified chemical fume hood, safety shower, and eyewash station are accessible and operational.[1]

  • PPE Inspection: Thoroughly inspect all PPE for damage, degradation, or contamination before use.[12]

  • Review SDS of Analogs: Briefly review the SDS for 8-Methylquinoline to refresh your understanding of the potential hazards.[2][7]

PPE Workflow Diagram

The following diagram illustrates the logical flow for safe handling, from preparation to disposal.

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion & Disposal Risk_Assessment 1. Conduct Risk Assessment (Review Hazards) Select_PPE 2. Select Appropriate PPE (Goggles, Gloves, Coat) Risk_Assessment->Select_PPE Inspect_PPE 3. Inspect PPE for Damage Select_PPE->Inspect_PPE Donning 4. Don PPE Correctly Inspect_PPE->Donning Handling 5. Handle Chemical in Fume Hood Doffing 6. Doff PPE Carefully (Avoid Self-Contamination) Handling->Doffing Disposal 7. Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal Hand_Wash 8. Wash Hands Thoroughly Disposal->Hand_Wash

Caption: PPE workflow from risk assessment to final hand washing.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Waste Classification: All materials contaminated with 1-Ethyl-8-methylquinolinium, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.[1][10]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled, and sealable hazardous solid waste container.[10]

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, labeled hazardous liquid waste container (e.g., HDPE or glass).[13] Do not mix with incompatible waste streams.

  • Container Management: Ensure waste containers are kept closed except when adding waste. Do not overfill containers.[14]

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[10][13] Never dispose of this chemical down the drain or in regular trash.[11][13]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is vital.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][11] If skin irritation occurs, seek medical advice.
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[3][11]
Ingestion Rinse mouth with water. Do not induce vomiting.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Always be prepared to provide the Safety Data Sheet for a structurally similar compound (e.g., 8-Methylquinoline) to emergency medical personnel.[11]

References

  • Safety Data Sheet: 8-Methylquinoline - Chemos GmbH&Co.KG . Chemos GmbH&Co.KG. Available at: [Link]

  • Cryogenic Liquid PPE | Office of Environmental Health and Safety - Princeton University . Princeton University. Available at: [Link]

  • NFPA Chemicals - New Environment Inc. New Environment Inc. Available at: [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU . (2025). SafetyCulture. Available at: [Link]

  • Chemical Waste Management Guide . Technion. Available at: [Link]

  • Cryo/Cold Protection - Udyogi Safety . Udyogi Safety. Available at: [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH . (2025). Carl ROTH. Available at: [Link]

  • Common Name: METHYL ETHYL KETONE HAZARD SUMMARY - NJ.gov . NJ.gov. Available at: [Link]

  • Disposal of Chemical Waste - Safety Office . University of St Andrews. Available at: [Link]

  • Methyl ethyl ketone MSDS - CDN . (2005). ScienceLab.com. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM . (2026). CHEMM. Available at: [Link]

  • UN1193 Methyl ethyl ketone 99.5% GLR . Brenntag. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.